2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636871. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-16-8-3-6(4-10(12)13)7(11(14)15)5-9(8)17-2/h3,5H,4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPMJFUEMVXUCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297115 | |
| Record name | (4,5-Dimethoxy-2-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659096 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
73357-18-3 | |
| Record name | 73357-18-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4,5-Dimethoxy-2-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4,5-DIMETHOXY-2-NITRO-PHENYL)-ACETIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid
This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a valuable intermediate in pharmaceutical and fine chemical synthesis. The document is intended for an audience of researchers, chemists, and drug development professionals, offering field-proven insights into practical and efficient synthetic routes. We will explore the core chemical principles, provide detailed experimental protocols, and discuss the rationale behind methodological choices.
Introduction and Strategic Overview
This compound is a substituted phenylacetic acid derivative.[1][2] The presence of a nitro group ortho to the acetic acid moiety, combined with the electron-donating methoxy groups on the phenyl ring, makes it a versatile precursor for the synthesis of various heterocyclic compounds, such as lactams and hydroxamic acids, through reductive cyclization.[1] These structural motifs are prevalent in many biologically active molecules, underscoring the importance of efficient and scalable access to this key building block.[1]
Two principal synthetic strategies emerge from the literature for the preparation of the target molecule. The optimal choice depends on factors such as starting material availability, desired scale, and process complexity.
-
Pathway A: Direct Electrophilic Nitration. This is the most direct and convergent approach, involving the regioselective nitration of the commercially available 3,4-dimethoxyphenylacetic acid (homoveratric acid).
-
Pathway B: Multi-step Synthesis from Veratraldehyde. A longer, more classical approach that begins with the nitration of the inexpensive bulk chemical veratraldehyde, followed by a one-carbon homologation of the aldehyde functional group to the required acetic acid side chain.
This guide will detail both pathways, with a primary recommendation for Pathway A due to its superior efficiency and atom economy.
Recommended Synthesis: Pathway A - Direct Nitration
The direct nitration of 3,4-dimethoxyphenylacetic acid is the preferred method for synthesizing this compound.[3] This pathway is efficient, typically proceeding in a single, high-yielding step.
Mechanistic Rationale and Regioselectivity
The core of this pathway is an electrophilic aromatic substitution (EAS) reaction.[4] The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by a stronger acid, typically sulfuric acid.[5][6][7]
Caption: Formation of the electrophilic nitronium ion.
The regiochemical outcome of the reaction is dictated by the directing effects of the substituents on the aromatic ring. The two methoxy groups (-OCH₃) at positions 3 and 4 are strong activating groups and are ortho, para-directors. The acetic acid moiety (-CH₂COOH) is a weak deactivating group and is also an ortho, para-director.
-
The 4-methoxy group directs towards positions 3 (blocked) and 5.
-
The 3-methoxy group directs towards positions 2 and 4 (blocked).
-
The 1-acetic acid group directs towards positions 2 and 6.
The position C-2 is strongly activated by the ortho-methoxy group at C-3 and is also an ortho position relative to the acetic acid group. The C-6 position is only activated by the acetic acid group. The C-5 position is activated by the 4-methoxy group. The confluence of strong activation from the C-3 methoxy group and direction from the C-1 acetic acid group makes the C-2 position the most electronically favorable site for electrophilic attack by the nitronium ion. This results in a highly regioselective synthesis of the desired 2-nitro isomer.
Caption: Electrophilic aromatic substitution mechanism.
Experimental Protocol: Direct Nitration
This protocol is adapted from a standard literature procedure.[3] A thorough risk assessment should be conducted before commencing any chemical synthesis. Concentrated nitric acid is highly corrosive and a strong oxidizing agent.
Materials and Reagents:
-
3,4-Dimethoxyphenylacetic acid (Homoveratric acid)
-
Concentrated Nitric Acid (approx. 70%)
-
Ice water
-
Standard laboratory glassware
-
Magnetic stirrer and cooling bath (ice-water)
Procedure:
-
Equip a round-bottom flask with a magnetic stir bar and place it in an ice-water bath for efficient cooling.
-
Carefully add concentrated nitric acid (500 ml for 0.25 mol of starting material) to the flask and begin stirring.
-
While maintaining the internal temperature at or below 30°C, add 3,4-dimethoxyphenylacetic acid (49.05 g, 0.25 mol) in small portions (batches) to the stirring nitric acid.
-
After the addition is complete, continue to stir the reaction mixture for an additional 15 minutes, ensuring the temperature is controlled with the cooling bath.
-
Prepare a large beaker with 1.5 liters of ice water.
-
Pour the reaction mixture slowly and carefully into the vigorously stirred ice water. A precipitate will form.
-
Collect the solid product by suction filtration (e.g., using a Büchner funnel).
-
Wash the filter cake thoroughly with cold water until the washings are neutral (test with pH paper).
-
Dry the product under vacuum to yield the final this compound.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 3,4-Dimethoxyphenylacetic acid | [3][8][9] |
| Reagent | Concentrated Nitric Acid | [3] |
| Temperature | ≤ 30°C | [3] |
| Yield | 56.4 g (from 49.05 g starting material) | [3] |
| Melting Point | 209-211°C | [3] |
Alternative Synthesis: Pathway B - From Veratraldehyde
This pathway offers an alternative route using the readily available starting material, veratraldehyde.[10] It involves two main transformations: the nitration of the aromatic ring and the homologation of the aldehyde group.
Step 1: Nitration of Veratraldehyde
The first step is the nitration of veratraldehyde to produce 6-nitroveratraldehyde. This is a well-established procedure documented by Organic Syntheses, a highly reliable source for chemical preparations.[11]
Protocol: Synthesis of 6-Nitroveratraldehyde This product is known to be light-sensitive, and operations should be conducted while protecting the reaction and product from light where possible.[11][12]
-
In a flask equipped with a stirrer and situated in a water bath (15-20°C), place 350 ml of nitric acid (sp. gr. 1.4).
-
Slowly add crushed veratraldehyde (70 g, 0.42 mole) in small portions over approximately 1 hour.
-
Maintain the internal reaction temperature between 18°C and 22°C throughout the addition.
-
After addition is complete, stir for another 10 minutes.
-
Pour the reaction mixture into 4 liters of vigorously stirred cold water in an opaque container.
-
Filter the resulting precipitate, reslurry the cake with 2 liters of cold water, and filter again.
-
Dry the product carefully, as it is sensitive to heat and light. A vacuum oven at 50°C is suitable.
-
The crude product (yield: 73-79%) can be purified by recrystallization from 95% ethanol to yield pure 6-nitroveratraldehyde (m.p. 132-133°C).[11]
Step 2: Homologation of 6-Nitroveratraldehyde
Converting the aldehyde group of 6-nitroveratraldehyde into an acetic acid side chain requires a one-carbon homologation. Several classical organic chemistry methods can be considered for this transformation. The choice of method involves a trade-off between the number of steps, reagent toxicity, and overall yield.
Plausible Homologation Strategies:
-
Cyanide Route: This involves (a) reduction of the aldehyde to the corresponding alcohol (6-nitroveratryl alcohol), (b) conversion of the alcohol to a halide (e.g., 6-nitroveratryl chloride), (c) nucleophilic substitution with sodium or potassium cyanide to form the nitrile, and finally (d) hydrolysis of the nitrile to the carboxylic acid. This is a robust but lengthy process involving highly toxic cyanide salts.
-
Arndt-Eistert Synthesis: This classic homologation involves (a) oxidation of the aldehyde to the carboxylic acid (6-nitroveratric acid), (b) conversion to the acid chloride, (c) reaction with diazomethane to form a diazoketone, and (d) Wolff rearrangement in the presence of a nucleophile (like water) to form the homologous acid. This method avoids cyanides but uses diazomethane, which is explosive and toxic.
-
Wittig-type Reactions followed by Hydrolysis: Reaction of the aldehyde with a phosphonium ylide such as (carboethoxymethyl)triphenylphosphorane would yield an α,β-unsaturated ester. This could then be reduced and hydrolyzed to the desired product.
Given the options, a cyanide-based route, while hazardous, is often reliable for this type of transformation. A detailed protocol would need to be developed and optimized based on literature precedents for similar substrates.
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An In-depth Technical Guide to 2-(4,5-Dimethoxy-2-nitrophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid, often referred to as a derivative of homoveratric acid, is a pivotal organic compound, primarily recognized for its foundational role in the synthesis of photolabile "caging" agents. Its unique chemical architecture, featuring a 2-nitrobenzyl moiety enhanced by two electron-donating methoxy groups, makes it an indispensable tool in the controlled release of bioactive molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and applications, with a particular focus on its utility in advanced research and drug development.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective application and handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 73357-18-3 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₆ | [1] |
| Molecular Weight | 241.20 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 209-211 °C | [3] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the electrophilic nitration of 3,4-dimethoxyphenylacetic acid (homoveratric acid). This reaction leverages the principles of electrophilic aromatic substitution, where the regioselectivity is dictated by the directing effects of the substituents on the aromatic ring.
Reaction Scheme
Caption: Generalized photorelease pathway for a DMNB-caged compound.
Upon absorption of a photon, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges and cyclizes, ultimately leading to the cleavage of the bond to the "caged" molecule and its release, along with the formation of a 2-nitrosobenzaldehyde derivative.
Other Potential Applications
While the use in caging technology is predominant, nitrophenylacetic acids, in general, serve as versatile building blocks in organic synthesis. They are precursors for various heterocyclic compounds, and their derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and anticancer agents. [4]The nitro group can be readily reduced to an amine, which opens up a wide array of further chemical modifications.
Analytical Characterization
Confirmation of the identity and purity of synthesized this compound is crucial. The following are the expected spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methylene protons of the acetic acid group, and the six protons of the two methoxy groups. The aromatic protons will appear as singlets due to their substitution pattern. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methoxy groups.
-
¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum (typically ~170-180 ppm). The aromatic carbons will have chemical shifts determined by the attached substituents.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:
-
A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.
-
A strong C=O stretch from the carbonyl of the carboxylic acid, usually around 1700 cm⁻¹. [5]* Asymmetric and symmetric N-O stretches from the nitro group, typically appearing in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
-
C-O stretches from the methoxy groups and C-H stretches from the aromatic ring and the methylene group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 241. The fragmentation pattern would likely show losses of characteristic fragments such as the carboxylic acid group (-COOH, 45 Da) and methoxy groups (-OCH₃, 31 Da). [6][7]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
-
Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. [1]* Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a cornerstone molecule for the construction of photolabile caging compounds, a technology that has revolutionized the study of dynamic biological systems. Its synthesis is straightforward, relying on fundamental principles of organic chemistry. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe use in the laboratory. As research continues to demand more sophisticated tools for controlling molecular function, the importance of this versatile building block is set to endure.
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An In-Depth Technical Guide to 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid (CAS: 73357-18-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid, a key organic compound with significant applications in modern chemical and biological research. With the CAS number 73357-18-3, this molecule is a cornerstone in the field of photolabile protecting groups, often referred to as "caged" compounds.[1] This guide will delve into its chemical and physical properties, provide a detailed synthesis protocol, and explore its primary application in the controlled release of bioactive molecules through photocleavage. Furthermore, it will cover the mechanistic underpinnings of its function and offer practical insights for its use in experimental settings.
Introduction
This compound, also known as 2-nitrohomoveratric acid, belongs to the family of ortho-nitrobenzyl derivatives.[2] These compounds are renowned for their ability to act as photolabile protecting groups (PPGs), which can be cleaved by light to release a protected molecule.[3] This property allows for precise spatial and temporal control over the activation of biological processes, making it an invaluable tool in fields such as neurobiology, cell biology, and pharmacology. The dimethoxy substituents on the phenyl ring modify the electronic properties of the chromophore, influencing its absorption spectrum and photolytic efficiency.[4][5]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| CAS Number | 73357-18-3 | [2] |
| Molecular Formula | C₁₀H₁₁NO₆ | [2] |
| Molecular Weight | 241.20 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [2] |
| Solubility | Soluble in many organic solvents. | |
| InChI | InChI=1S/C10H11NO6/c1-16-8-3-6(4-10(12)13)7(11(14)15)5-9(8)17-2/h3,5H,4H2,1-2H3,(H,12,13) | [2] |
| InChIKey | WJPMJFUEMVXUCV-UHFFFAOYSA-N | [2] |
| SMILES | COC1=C(C=C(C(=C1)CC(=O)O)[O-])OC |
Synthesis
The synthesis of this compound is typically achieved through the nitration of a substituted phenylacetic acid precursor. The following protocol is a well-established method for its preparation.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Detailed Synthesis Protocol
This protocol is adapted from established literature procedures.
Materials:
-
3,4-Dimethoxyphenylacetic acid
-
Concentrated nitric acid
-
Ice
-
Water
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, cool concentrated nitric acid.
-
Addition of Precursor: Slowly add 3,4-dimethoxyphenylacetic acid to the cooled nitric acid in portions, while maintaining a controlled temperature.
-
Reaction: Stir the mixture for a short period after the addition is complete, continuing to cool the reaction.
-
Work-up: Pour the reaction mixture onto a large volume of ice water to precipitate the product.
-
Purification: Collect the precipitate by suction filtration. Wash the solid with cold water until the filtrate is neutral. Dry the purified product.
Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy groups. The chemical shifts and coupling constants will be characteristic of the substitution pattern on the aromatic ring.[6][7]
-
¹³C NMR: The carbon NMR spectrum will display resonances for all ten carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene carbon, and the methoxy carbons.[8][9]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[10][11][12][13]
-
O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong absorption band around 1700 cm⁻¹.
-
N-O stretch (nitro group): Strong, characteristic bands typically around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
-
C-O stretch (ethers and carboxylic acid): Bands in the 1300-1000 cm⁻¹ region.
-
C-H stretch (aromatic and aliphatic): Bands around 3000 cm⁻¹ and just below.
Application as a Photolabile Protecting Group
The primary and most significant application of this compound is in the synthesis of "caged" compounds.[1] This involves covalently attaching the 2-(4,5-dimethoxy-2-nitrophenyl)acetyl moiety to a functional group of a bioactive molecule, thereby rendering it temporarily inactive.
Mechanism of Photocleavage
The photocleavage of ortho-nitrobenzyl derivatives proceeds through a well-established intramolecular redox reaction upon absorption of UV light.
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A Technical Guide to the Physicochemical Properties of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid
Abstract
This technical guide provides a comprehensive analysis of the core physical and chemical properties of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid. This compound, a key derivative of the 2-nitrobenzyl scaffold, is of significant interest to researchers in organic synthesis, chemical biology, and materials science due to its inherent photochemical lability. The 2-nitrobenzyl moiety is a foundational photoremovable protecting group (PPG), often termed a "caging" group, which allows for the light-induced release of a protected functional group—in this case, a carboxylic acid.[1][2][3] The inclusion of dimethoxy substituents on the aromatic ring is a strategic design choice intended to modulate the molecule's electronic and absorptive properties, typically shifting the activation wavelength to a more benign region and influencing the efficiency of photocleavage.[4]
This document serves as a resource for researchers, scientists, and drug development professionals, offering a detailed summary of the compound's identity, tabulated physicochemical data, a spectroscopic profile, and validated experimental protocols for its characterization. The causality behind experimental choices and the significance of these properties in practical applications are emphasized throughout.
Chemical Identity and Structure
Accurate identification is the cornerstone of any chemical analysis. The fundamental identifiers for this compound are detailed below, sourced from authoritative chemical databases.
-
IUPAC Name: this compound[5]
-
Synonyms: (4,5-Dimethoxy-2-nitro-phenyl)-acetic acid, 2-Nitrohomoveratric acid, 4,5-Dimethoxy-2-nitrophenylacetic acid[5][6]
-
SMILES: COC1=C(C=C(C(=C1)CC(=O)O)[O-])OC[5]
-
InChI Key: WJPMJFUEMVXUCV-UHFFFAOYSA-N[5]
The molecule's structure consists of a phenylacetic acid core. The phenyl ring is substituted at the 2-position with a nitro group (—NO₂), and at the 4- and 5-positions with methoxy groups (—OCH₃). This specific substitution pattern is critical to its function as a photoremovable protecting group.
Physicochemical Properties
The bulk physical properties of a compound dictate its handling, storage, and application in various experimental systems. The key physicochemical data for this compound are summarized in the table below.
| Property | Value / Description | Source(s) | Significance for Application |
| Molecular Weight | 241.20 g/mol | [5] | Essential for all stoichiometric calculations in synthesis and assays. |
| Appearance | Solid | [6][8] | Affects handling, weighing, and dissolution procedures. |
| Melting Point | Data not available in surveyed literature. | N/A | A sharp melting range is a primary indicator of sample purity. See Protocol 3.1 for determination. |
| Solubility | >36.2 µg/mL (at pH 7.4) | [5] | Critical for selecting appropriate solvents for reactions, purification (recrystallization), and biological assays. Solubility is expected to be higher in polar organic solvents like DMSO, DMF, and alcohols. |
| pKa | Data not available; estimated to be ~4.0-4.5. | N/A | The pKa determines the ionization state of the carboxylic acid at a given pH, which profoundly impacts its solubility, reactivity, and biological interactions. See Protocol 3.2 for determination. |
Methodologies for Physicochemical Characterization
To ensure scientific integrity, physical properties must be determined through validated experimental protocols. The following section details standard operating procedures for key characterizations and is preceded by a logical workflow diagram.
Workflow for Comprehensive Physicochemical Characterization
The following diagram illustrates a logical workflow for the identity, purity, and property confirmation of a newly synthesized or procured batch of this compound.
Caption: Workflow for Physicochemical Characterization.
Protocol 3.1: Melting Point Determination
-
Principle: The melting point is a sensitive indicator of purity. Impurities depress and broaden the melting range.
-
Methodology:
-
Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin).
-
Finely powder a small amount of the dry sample.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the apparatus.
-
Heat rapidly to approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal melts.
-
Report the melting point as the range T₁ – T₂. A pure compound should have a sharp range of < 2 °C.
-
Protocol 3.2: pKa Determination via Potentiometric Titration
-
Principle: The pKa is the pH at which the carboxylic acid is 50% ionized. This can be determined by finding the pH at the half-equivalence point of a titration with a strong base.
-
Methodology:
-
Accurately weigh approximately 25-50 mg of the compound and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol:water).
-
Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, 10.00).
-
Place the pH electrode in the sample solution and record the initial pH.
-
Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise aliquots (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (identified by the steepest change in pH).
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the volume of NaOH at the equivalence point (Veq).
-
The pKa is equal to the pH of the solution when half of this volume (Veq/2) has been added.
-
Protocol 3.3: Semi-Quantitative Solubility Assessment
-
Principle: This protocol establishes an approximate solubility in various solvents, which is vital for designing subsequent experiments.
-
Methodology:
-
Place a precisely weighed amount (e.g., 1.0 mg) of the compound into separate, small vials.
-
To each vial, add a different solvent (e.g., Water, Ethanol, Dichloromethane, DMSO) in precise aliquots (e.g., 100 µL).
-
After each addition, cap the vial and vortex for 30-60 seconds.
-
Visually inspect for complete dissolution.
-
Continue adding aliquots until the solid is fully dissolved.
-
Calculate the approximate solubility in mg/mL. For example, if 1.0 mg dissolves in 500 µL (0.5 mL) of solvent, the solubility is approximately 2 mg/mL.
-
Spectroscopic Profile
Spectroscopy provides a fingerprint of the molecular structure, confirming its identity and providing insight into its electronic environment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific peak data is proprietary, the expected ¹H NMR spectrum would feature distinct signals corresponding to:
-
Two singlets for the non-equivalent aromatic protons.
-
A singlet for the methylene (—CH₂—) protons adjacent to the carbonyl group.
-
Two singlets for the two distinct methoxy (—OCH₃) groups.
-
A broad singlet for the acidic carboxylic acid proton (—COOH), which is exchangeable with D₂O.
-
The ¹³C NMR would similarly show 10 distinct carbon signals corresponding to the unique carbon environments in the molecule.[5]
-
-
Infrared (IR) Spectroscopy: An FTIR spectrum, typically run as a KBr pellet, is expected to show characteristic absorption bands confirming key functional groups.[5]
-
~3200-2500 cm⁻¹ (broad): O—H stretch of the carboxylic acid, often overlapping with C-H stretches.
-
~1700 cm⁻¹ (strong): C=O carbonyl stretch of the carboxylic acid.
-
~1520 cm⁻¹ and ~1340 cm⁻¹ (strong): Asymmetric and symmetric N—O stretches of the nitro group, respectively.
-
~1600-1450 cm⁻¹: C=C stretches within the aromatic ring.
-
~1270 cm⁻¹ and ~1030 cm⁻¹: Asymmetric and symmetric C—O—C stretches of the methoxy groups.
-
-
UV-Visible Spectroscopy: The UV-Vis absorption profile is paramount to the compound's function as a PPG. The 2-nitrobenzyl chromophore typically absorbs in the UV-A range (320-400 nm).[9] The electron-donating methoxy groups are expected to induce a bathochromic (red) shift, moving the maximum absorption (λmax) to longer, less phototoxic wavelengths, which is a highly desirable feature for applications in biological systems.[4] Experimental determination of the λmax and molar extinction coefficient (ε) is essential for planning any photochemical experiments.
Significance in Research & Development
The physical properties of this compound are not merely academic data points; they are critical enablers of its primary application as a photoremovable protecting group.
-
Controlled Release: The core utility of this molecule is its ability to act as a "caged" acid.[1][3] Upon irradiation with light of the appropriate wavelength (determined by its UV-Vis spectrum), the 2-nitrobenzyl group undergoes a well-characterized intramolecular rearrangement, culminating in the cleavage of the benzylic C-O bond and the release of the free carboxylic acid. This process provides exquisite spatial and temporal control over pH changes or the delivery of a carboxylic acid-containing molecule in a system.
-
Wavelength Tuning: The dimethoxy substituents are not passive. As powerful electron-donating groups, they modulate the electronic structure of the nitroaromatic chromophore. This tuning shifts the absorption maximum towards the visible spectrum, allowing for cleavage with longer-wavelength light that is less damaging to cells and tissues and offers deeper penetration.[4]
-
Solubility and Formulation: The solubility profile (Protocol 3.3) directly informs its formulation for in vitro and in vivo studies. Its limited aqueous solubility, especially at low pH, necessitates the use of co-solvents like DMSO for stock solutions in cell-based assays.
-
Purity and Efficacy: The melting point and spectroscopic data are indispensable for verifying the purity of a synthetic batch. Impurities could act as photosensitizers or quenchers, leading to unpredictable and non-reproducible results in photochemical release experiments.
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2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid mechanism of action
An In-Depth Technical Guide to the Mechanism and Application of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic Acid Derivatives in Photorelease Technology
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise spatiotemporal control of biologically active molecules is a cornerstone of modern biological inquiry. "Caged" compounds, which are biologically inert molecules that can be activated by light, offer an unparalleled method for achieving this control.[1][2] This technical guide provides a comprehensive overview of the mechanism of action and application of compounds derived from this compound, a key photoremovable protecting group. We will delve into the fundamental photochemistry that governs the "uncaging" process, detail its practical application in neuroscience, provide validated experimental protocols, and discuss the critical parameters that ensure experimental success. This document is intended for researchers and drug development professionals seeking to leverage photorelease technology to dissect complex biological systems with high precision.
The Dawn of Optical Control: An Introduction to Caged Compounds
The concept of "caging" involves rendering a biologically active molecule inert by covalently attaching a photoremovable protecting group (PPG), often called a "caging chromophore".[2][3] This strategy is analogous to a prodrug, but with a crucial distinction: the activation trigger is not an enzyme, but a pulse of light.[4] This bio-orthogonal trigger allows researchers to control the release of the active molecule with exquisite spatial and temporal resolution, from whole tissues down to subcellular compartments like individual dendritic spines.[2][4][5]
The field was pioneered in the late 1970s with the development of caged ATP to study ion pumps.[4] Early work focused on chromophores based on the ortho-nitrobenzyl scaffold, a class of compounds known to undergo photochemical rearrangement.[1][6] The this compound moiety belongs to this foundational class, with modifications that enhance its photochemical properties for modern applications.
The DMNP Caging Group: Structure and Photochemical Advantages
The this compound molecule serves as a precursor for the DMNP (4,5-dimethoxy-2-nitrobenzyl) caging group. When this group is esterified to a biomolecule, such as the carboxyl group of the neurotransmitter glutamate, it effectively blocks its ability to bind to its receptor.
Caption: Structure of DMNP-caged L-glutamate.
The key features of the DMNP group are:
-
The ortho-Nitrobenzyl Core: This is the photo-responsive element. Upon absorption of a photon, the nitro group initiates a chemical reaction that leads to cleavage.
-
The 4,5-Dimethoxy Groups: These electron-donating groups are critical enhancements. They shift the molecule's absorption spectrum to longer wavelengths (closer to the visible spectrum) compared to the parent nitrobenzyl group.[7] This shift is advantageous as it reduces the potential for photodamage to biological tissue caused by higher-energy UV light. Furthermore, these substitutions significantly increase the two-photon absorption cross-section, making DMNP-caged compounds highly suitable for two-photon uncaging microscopy.[8][9]
The Core Mechanism of Action: A Step-by-Step Photorelease Cascade
The "uncaging" of a DMNP-protected molecule is a rapid photochemical reaction initiated by the absorption of light. The process can be dissected into several key steps, which occur on a timescale of microseconds to milliseconds.[4][10][11]
-
Photon Absorption (Femtoseconds): The process begins when the DMNP chromophore absorbs a photon. This can be achieved through single-photon absorption (typically using UV-A light, ~350-400 nm) or two-photon absorption (using pulsed infrared light, ~720 nm).[8][12] Two-photon excitation provides superior spatial confinement, allowing for activation within a diffraction-limited volume, which is ideal for subcellular targeting.[9][13]
-
Intramolecular Hydrogen Transfer (Picoseconds): The electronically excited nitro group is highly reactive. It rapidly abstracts a hydrogen atom from the adjacent benzylic carbon (the carbon linking the phenyl ring to the caged molecule).[11][14]
-
Formation of the Aci-Nitro Intermediate (Nanoseconds): This hydrogen transfer results in the formation of a transient intermediate known as an aci-nitro species.[10][11][14] This intermediate has a characteristic absorption spectrum around 400-420 nm and its decay is often monitored to determine the rate of the release reaction.[11]
-
Molecular Rearrangement and Release (Microseconds): The unstable aci-nitro intermediate undergoes a series of rapid rearrangements. While the exact pathway can vary depending on the solvent environment, it is generally accepted to proceed through a cyclic intermediate.[10][14] This rearrangement culminates in the cleavage of the ester bond, releasing the active biomolecule (e.g., glutamate) and the byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde.[11]
Caption: The photochemical release cascade of DMNP-caged compounds.
Key Photochemical Parameters
The efficiency and utility of a caged compound are defined by several quantitative parameters.
| Parameter | Definition | Typical Value for DMNP Derivatives | Importance |
| Absorption Max (λmax) | Wavelength of maximum light absorption. | ~350-360 nm (One-Photon) | Determines the optimal light source for uncaging. |
| Quantum Yield (Φ) | The probability that an absorbed photon will lead to a photoreaction.[15] | 0.4 - 0.7[11][14] | A higher quantum yield means more efficient release for a given amount of light, minimizing light exposure and potential phototoxicity. |
| Release Rate (k) | The rate constant for the release of the active molecule after the light pulse. | > 10,000 s⁻¹[4] | The release must be faster than the biological process being studied to accurately probe its kinetics. |
| Two-Photon Cross-Section (δ₂) | A measure of the efficiency of simultaneous two-photon absorption. | High, due to electron-donating groups | Essential for efficient two-photon uncaging with minimal laser power. |
Experimental Workflows & Protocols
The application of DMNP-caged compounds requires a specialized optical and physiological setup. The two primary modalities are one-photon and two-photon uncaging.
Workflow: Two-Photon Glutamate Uncaging on a Dendritic Spine
This workflow outlines a typical experiment to probe the function of a single synapse in a brain slice preparation.[16][17][18]
Caption: Experimental workflow for two-photon uncaging at a single synapse.
Protocol: Preparation of Solutions for Uncaging Experiments
Objective: To prepare artificial cerebrospinal fluid (ACSF) and the final working solution of the DMNP-caged compound for use in acute brain slice experiments.
Materials:
-
NaCl, KCl, NaH₂PO₄, MgCl₂, CaCl₂, NaHCO₃, Glucose, Na-pyruvate, Na-ascorbate
-
DMNP-caged compound (e.g., DMNP-caged glutamate)
-
High-purity water
-
Carbogen gas (95% O₂ / 5% CO₂)
-
pH meter and weighing balance
Methodology:
-
Prepare 1L of Stock ACSF:
-
In ~900 mL of high-purity water, dissolve the following salts to their final concentrations (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 1 MgCl₂, 2 CaCl₂, 26 NaHCO₃, 10 glucose.[19]
-
Continuously bubble the solution with carbogen gas for at least 15-20 minutes. This is critical for oxygenation and maintaining the correct pH (~7.4).
-
Add 3 mM Na-pyruvate and 1.3 mM Na-ascorbate. These act as cellular protectants during experiments.[19]
-
Adjust the final volume to 1L with high-purity water. The osmolarity should be ~300-310 mOsm.
-
Store the ACSF at 4°C and continuously bubble with carbogen.
-
-
Prepare the Working Caged Compound Solution:
-
Warning: Caged compounds are light-sensitive. Perform this step under dim or red light conditions.
-
Weigh the required amount of DMNP-caged glutamate to make a final bath concentration typically ranging from 2 mM to 5 mM. The exact concentration may require optimization.
-
In a separate, light-protected container, dissolve the caged compound in a small volume of the carbogenated ACSF prepared in Step 1.
-
Once fully dissolved, add this concentrated solution to the main ACSF reservoir that will be used for perfusion during the experiment.
-
Ensure the solution is well-mixed and continuously oxygenated. The stability of the caged compound at physiological pH should be confirmed, but most are stable for the several-hour duration of a typical experiment.[18][19]
-
Critical Considerations and Best Practices
-
Biological Inertness: The ideal caged compound should have no biological activity before photolysis. However, some caged glutamates, including nitro-indolinyl derivatives, have been shown to act as antagonists at GABA-A receptors.[20] This potential off-target effect must be considered when interpreting results, especially at high concentrations.
-
Phototoxicity: Both the uncaging light and the photolysis byproducts can be toxic to cells. It is crucial to use the minimum light power and duration necessary to evoke a physiological response. The nitrosobenzaldehyde byproduct can be reactive and potentially interfere with cellular processes.[11]
-
Calibration: For quantitative studies, it is essential to calibrate the amount of substance released per light pulse. This can be achieved by comparing the uncaging-evoked response to the response from a known concentration of the agonist or by using fluorescent indicators.
-
One- vs. Two-Photon: While one-photon uncaging is simpler to implement, it suffers from poor axial resolution, activating molecules throughout the light cone.[13] Two-photon uncaging provides highly localized activation, making it the gold standard for studying subcellular processes like synaptic function.[12][13][16][17]
Conclusion
Photorelease technology utilizing this compound and its derivatives represents a powerful and versatile tool in the arsenal of modern biologists and pharmacologists. The DMNP caging group offers favorable photochemical properties, particularly for two-photon applications, enabling researchers to manipulate biological systems with unprecedented precision. A thorough understanding of the underlying mechanism of action, combined with careful experimental design and execution, allows for the dissection of complex, dynamic processes that were previously intractable. As optical technologies and chemical probes continue to evolve, the ability to control life with light will undoubtedly unlock further secrets of cellular and systems biology.
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Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]
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Nerbonne, J. M. (1996). Caged compounds: tools for illuminating neuronal responses and connections. Current Opinion in Neurobiology, 6(3), 379–386. [Link]
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Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: An Update. Chemical Reviews, 113(1), 119–191. [Link]
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Go, M. A., To, M. S., Stricker, C., Redman, S., Bachor, H.-A., & Daria, V. R. (2013). Four-dimensional multi-site photolysis of caged neurotransmitters. Frontiers in Cellular Neuroscience, 7. [Link]
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Richers, M. T., Amatrudo, J. M., Dissing-Olesen, L., Kantevari, S., Tsetsenis, T., & Ellis-Davies, G. C. R. (2017). A chemist and biologist talk to each other about caged neurotransmitters. Journal of Neurophysiology, 117(4), 1731–1742. [Link]
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Šolomek, T., Klán, P., & Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33–42. [Link]
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Tang, C.-M. (2006). Photolysis of caged neurotransmitters: theory and procedures for light delivery. Current Protocols in Neuroscience, Chapter 6, Unit 6.21. [Link]
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Passlick, S., Graupner, M., Pielecka-Fortuna, J., Wójtowicz, T., & Wotjak, C. T. (2019). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. Frontiers in Cellular Neuroscience, 13. [Link]
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Tazerart, S., Mitchell, D. E., & Araya, R. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Neural Circuits, 13. [Link]
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Hartveit, E., & Zito, K. (2019). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Dendritic Spines (pp. 65–89). Humana Press. [Link]
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Matsuzaki, M., Hayama, T., Kasai, H., & Ellis-Davies, G. C. R. (2010). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. The Journal of Physiology, 588(1), 101–109. [Link]
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An In-depth Technical Guide to the Applications of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid in Biochemistry
This guide provides a comprehensive overview of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid, a cornerstone of photoremovable protecting group chemistry. We will delve into its fundamental properties, the mechanism of its action, and its pivotal applications in modern biochemical and neuroscience research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of light to control biological processes with unparalleled precision.
Introduction: The Dawn of Spatiotemporal Control with "Caged" Compounds
In the intricate landscape of cellular signaling, understanding the precise timing and location of molecular events is paramount. Traditional methods of applying bioactive molecules, such as perfusion, often lack the temporal and spatial resolution required to dissect rapid and localized processes. The advent of "caged" compounds revolutionized this field by introducing a method to control cellular chemistry with light[1][2][3].
A caged compound is a biologically active molecule that has been chemically modified with a photolabile protecting group (PPG), rendering it inert.[4] This "cage" can be broken by a flash of light of a specific wavelength, releasing the active molecule in a process known as photolysis or "uncaging".[3][5] This technology allows researchers to introduce an inactive precursor into a biological system and then, with pinpoint accuracy in both space and time, release the active compound to elicit a biological response.[2] this compound is a key precursor for one of the most widely used and effective caging moieties in this domain.
The 2-(4,5-Dimethoxy-2-nitrophenyl)acetyl Moiety: Structure and Photochemical Properties
The photolabile group derived from this compound, often referred to as DMNPE or simply the dimethoxy-nitrobenzyl group, belongs to the broader class of 2-nitrobenzyl compounds.[6][7][8][9] Its structure is characterized by a benzene ring substituted with a nitro group and two methoxy groups.
The two methoxy groups are electron-donating and serve a crucial purpose: they shift the absorption maximum of the molecule to longer, less phototoxic wavelengths (typically around 350 nm) compared to the parent 2-nitrobenzyl group.[10] This is a critical feature for applications in living cells, as prolonged exposure to short-wavelength UV light can be damaging.
| Property | Value | Significance in Application |
| Typical Absorption Max (λmax) | ~350 nm | Allows for uncaging with near-UV light, reducing cellular phototoxicity compared to shorter UV wavelengths. |
| Quantum Yield (Φ) | Varies by caged molecule | Represents the efficiency of photolysis; a higher quantum yield means more active molecule is released per photon absorbed. |
| Photochemical Byproduct | 4,5-dimethoxy-2-nitrosobenzaldehyde | Generally considered biologically inert at the concentrations produced during typical experiments. |
The Uncaging Mechanism: A Light-Induced Molecular Transformation
The photolysis of 2-nitrobenzyl-based caged compounds is a well-studied photochemical reaction.[6][7][8][9][11] Upon absorption of a photon, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of a transient aci-nitro intermediate.[6][7][8] This intermediate then proceeds through a series of rapid rearrangements, ultimately cleaving the bond to the protected molecule and releasing it in its active form. The process also generates a 2-nitrosobenzaldehyde byproduct.[6][9]
The entire process is very rapid, often occurring on the microsecond to millisecond timescale, which is fast enough to study many biological processes, including synaptic transmission.[1]
Caption: Workflow of the photochemical release of a bioactive molecule.
Key Applications in Biochemistry and Neuroscience
The DMNPE moiety and its derivatives have been instrumental in caging a wide array of bioactive molecules. Below are some of the most impactful applications.
Caged Neurotransmitters: Mapping the Brain in Action
Perhaps the most widespread application is in the caging of neurotransmitters, particularly the excitatory neurotransmitter glutamate.[1][12][13] "Caged glutamate" allows neuroscientists to mimic synaptic transmission with incredible precision.[14][15] By releasing glutamate at specific dendritic spines or neuronal cell bodies, researchers can map neural circuits, study synaptic plasticity, and investigate the integration of signals within a neuron.[13][16][17]
Why it's transformative:
-
High Spatial Resolution: Light can be focused onto spots as small as a single dendritic spine, allowing for the study of individual synapses.[15]
-
High Temporal Resolution: The rapid release of neurotransmitter mimics the natural speed of synaptic transmission.[1]
-
Versatility: This technique has been used to study long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.[13][18]
Caged ATP: Fueling Cellular Processes on Demand
Adenosine triphosphate (ATP) is the primary energy currency of the cell, but it also acts as an important signaling molecule, activating P2X and P2Y receptors.[19][20] NPE-caged ATP, a closely related compound, allows for the controlled release of ATP both inside and outside of cells.[1][3][20] This has been used to study a vast range of ATP-dependent processes, including:
-
Ion channel gating: Directly activating ATP-gated channels.[3]
-
Muscle contraction: Initiating the power stroke in motor proteins.
-
Purinergic signaling: Investigating the role of extracellular ATP in cell-to-cell communication.[19]
Caged Second Messengers and Other Molecules
The utility of this caging strategy extends to other critical signaling molecules, such as:
-
Cyclic nucleotides (cAMP, cGMP): Studying their role in intracellular signaling cascades.[3]
-
Inositol trisphosphate (IP3): Triggering the release of calcium from intracellular stores.[1]
-
Calcium ions (Ca2+): Directly elevating intracellular calcium concentrations to study its myriad downstream effects.[1]
Experimental Design and Protocols
Implementing a caged compound experiment requires careful consideration of the light source, optical path, and biological preparation.
Generalized Experimental Workflow
Caption: A typical experimental workflow for using caged compounds.
Step-by-Step Protocol: Uncaging Glutamate in a Brain Slice
This protocol provides a general framework. Specific parameters must be optimized for each experimental setup.
-
Preparation of Solutions:
-
Prepare a stock solution of DMNPE-caged glutamate (e.g., 50 mM in a suitable buffer).
-
Prepare artificial cerebrospinal fluid (aCSF) for maintaining the brain slice.
-
-
Biological Preparation:
-
Prepare acute brain slices from the desired brain region (e.g., hippocampus).
-
Transfer the slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF.
-
-
Loading the Caged Compound:
-
Add the caged glutamate to the perfusion aCSF to a final concentration of 200-500 µM.
-
Allow the slice to incubate for at least 15-20 minutes to ensure penetration of the compound into the tissue.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp recording from a neuron of interest to monitor its electrical activity.
-
-
Photostimulation:
-
Using the microscope optics, focus a UV light source (e.g., a 355 nm laser) to a small spot over a dendritic region of the patched neuron.
-
Deliver a short pulse of light (e.g., 1-5 ms). The duration and power of the pulse will determine the amount of glutamate released and must be calibrated.[15]
-
-
Data Acquisition:
-
Record the resulting excitatory postsynaptic current (EPSC) or potential (EPSP) in the neuron.
-
Analyze the amplitude, kinetics, and other properties of the response.
-
Advanced Techniques: Two-Photon Uncaging
A significant advancement in the field is the use of two-photon (2P) excitation for uncaging.[4][14][21] In 2P uncaging, the caging group absorbs two lower-energy (longer wavelength, typically infrared) photons simultaneously to achieve the same excited state as absorbing one high-energy UV photon.
Advantages of 2P Uncaging:
-
Reduced Light Scattering: Longer wavelength light penetrates deeper into tissue with less scattering, allowing for experiments in more intact preparations.[14]
-
Intrinsic 3D Resolution: Excitation is confined to the focal point of the laser, providing sub-femtoliter spatial resolution without the need for a pinhole.[1][4]
-
Lower Phototoxicity: The use of infrared light and the confinement of excitation to a tiny volume significantly reduces photodamage to the surrounding tissue.[14]
While the parent DMNPE group has a low two-photon cross-section, related nitroindolinyl-based cages (like MNI-glutamate) have been specifically developed for efficient two-photon uncaging and are now widely used.[1][4][15]
Conclusion: A Powerful Tool with a Bright Future
This compound and the photolabile protecting groups derived from it have provided biochemists and neuroscientists with an indispensable tool. The ability to control the release of virtually any bioactive molecule with the precision of light has led to profound discoveries in cellular signaling, synaptic function, and the organization of neural circuits. As light delivery technologies and the design of new photolabile groups continue to advance, the applications of this powerful chemical principle are set to expand even further, illuminating more of the intricate chemistry of life.
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Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(39), 12847–12858. [Link]
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Šolomek, T., Klán, P., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(39), 12847-12858. [Link]
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Blanc, A., Bochet, C. G., & Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. [Link]
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Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. [Link]
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Jakkampudi, S., & Ellis-Davies, G. C. (2018). Caged Compounds for Two-Photon Uncaging. In Methods in Molecular Biology (Vol. 1796, pp. 241-255). [Link]
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Trigo, F. F., Papageorgiou, G., & Ogden, D. (2015). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience, 9, 45. [Link]
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Dodt, H. U., Eder, M., Schierloh, A., & Zieglgänsberger, W. (2002). Optical release of caged glutamate for stimulation of neurons in the in vitro slice preparation. Journal of Neuroscience Methods, 113(2), 151-161. [Link]
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The Photochemistry of 4,5-Dimethoxy-2-nitrophenylacetic Acid: An In-depth Technical Guide
Introduction
In the realm of photoremovable protecting groups, often termed "caged compounds," the ortho-nitrobenzyl scaffold has emerged as a cornerstone technology. These molecular constructs offer unparalleled spatiotemporal control over the release of bioactive molecules, a critical capability in fields ranging from neurobiology to targeted drug delivery. This guide provides a comprehensive technical overview of the photochemistry of a key derivative: 4,5-dimethoxy-2-nitrophenylacetic acid (DMNPE-caged acetate). The inclusion of two methoxy groups on the benzene ring red-shifts the absorption maximum to longer, less phototoxic wavelengths, enhancing its utility in biological systems.[1] We will delve into the core photochemical mechanisms, provide field-proven experimental protocols for characterization, and present quantitative data to offer a holistic understanding for researchers, scientists, and drug development professionals.
Core Photochemical Mechanism
The liberation of acetic acid from its DMNPE cage is a multi-step process initiated by the absorption of a photon. The general mechanism for o-nitrobenzyl derivatives proceeds through an intramolecular hydrogen abstraction, leading to the formation of a transient aci-nitro intermediate. This intermediate then undergoes a series of rearrangements to release the caged molecule and form a nitrosobenzaldehyde byproduct.[2][3]
The photolysis of 6-nitroveratryloxycarbonyl (NVOC) protected compounds, which are structurally analogous to DMNPE-caged molecules, has been shown to proceed from the singlet excited state, with the final uncaging occurring within microseconds.[4][5] Studies on O-(4,5-dimethoxy-2-nitrobenzyl)-l-serine (DMNB-Ser) using transient absorption spectroscopy have revealed that upon photoexcitation, the molecule can either undergo excited-state intramolecular hydrogen transfer (ESIHT) from the singlet state or intersystem cross to a triplet state.[6][7] The deprotonation of the aci-nitro triplet species is also a possible pathway.[6][7] It is important to note that trapping in the triplet state can lower the overall quantum yield of the photorelease process.[4][5]
Caption: Photochemical release mechanism of acetic acid from DMNPE.
Synthesis of 4,5-Dimethoxy-2-nitrophenylacetic Acid
The synthesis of the parent acid is a critical first step for its use as a caging group. A common method involves the nitration of 3,4-dimethoxyphenylacetic acid.
Experimental Protocol: Synthesis
-
Reaction Setup: In a fume hood, cool 500 ml of concentrated nitric acid in a suitable reaction vessel with an ice bath.
-
Addition of Starting Material: Slowly add 49.05 g (0.25 mol) of 3,4-dimethoxyphenylacetic acid to the cooled nitric acid in small portions, ensuring the temperature remains at or below 30°C.
-
Reaction: Stir the mixture for an additional 15 minutes while maintaining cooling.
-
Quenching: Pour the reaction mixture onto 1.5 liters of ice water.
-
Isolation: Collect the resulting precipitate by suction filtration.
-
Washing: Wash the solid with ice water until the filtrate is neutral.
-
Drying: Dry the product to yield 4,5-dimethoxy-2-nitrophenylacetic acid.
Photophysical and Photochemical Properties
| Parameter | Value (for DMNPE-4 AM-caged-calcium) | Significance |
| Molar Extinction Coefficient (ε) | 5120 M⁻¹cm⁻¹ at 350 nm | A higher value indicates more efficient light absorption at the specified wavelength. |
| Quantum Yield of Photolysis (Φ) | 0.09 | Represents the efficiency of converting absorbed photons into the desired photorelease event. |
| Two-Photon Absorption Cross-Section (δ₂) | Applicable | Enables excitation with near-infrared light, offering deeper tissue penetration and reduced phototoxicity. |
Experimental Characterization
Determination of Quantum Yield
The quantum yield of photolysis is a critical parameter for evaluating the efficiency of a caged compound. It can be determined relative to a well-characterized actinometer.
-
Prepare Solutions: Prepare solutions of the DMNPE-caged acetate and a suitable actinometer (e.g., potassium ferrioxalate) in the desired solvent. The concentrations should be adjusted to have similar absorbance at the irradiation wavelength.
-
Irradiation: Irradiate both solutions under identical conditions (wavelength, light intensity, and time) using a light source with a narrow bandwidth, such as a laser or a monochromator-equipped lamp.
-
Analysis: Quantify the amount of photoproduct formed for both the sample and the actinometer using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
-
Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_actinometer * (moles of sample photolyzed / moles of actinometer photolyzed) * (photons absorbed by actinometer / photons absorbed by sample)
Caption: Workflow for determining the quantum yield of photolysis.
HPLC Analysis of Photolysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of the photolysis reaction and quantifying the starting material, photoproducts, and any side products.[8]
-
Sample Preparation: Prepare a solution of DMNPE-caged acetate in a suitable solvent (e.g., acetonitrile/water mixture).
-
Photolysis: Irradiate the solution for a defined period. Take aliquots at different time points to monitor the reaction kinetics.
-
HPLC System:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an acid (e.g., 0.1% trifluoroacetic acid) is a common choice. The exact gradient will need to be optimized.
-
Flow Rate: A flow rate of 1 mL/min is a good starting point.
-
Detection: Use a diode array detector (DAD) to monitor the absorbance at multiple wavelengths. The parent compound and the nitrosobenzaldehyde byproduct will have distinct UV-Vis spectra.
-
-
Data Analysis: Integrate the peak areas of the starting material and the photoproducts to determine their concentrations over time.
Transient Absorption Spectroscopy
Transient absorption spectroscopy is an essential tool for elucidating the ultrafast dynamics of the photochemical reaction, including the lifetimes of excited states and the formation of intermediates.[6][7]
-
Sample Preparation: Prepare a solution of DMNPE-caged acetate in a spectroscopic grade solvent.
-
Excitation: Excite the sample with a short laser pulse (femtosecond to nanosecond) at a wavelength where the compound absorbs (e.g., 360 nm for DMNB-Ser).[6][7]
-
Probing: Probe the sample with a broadband white light continuum at various time delays after the excitation pulse.
-
Data Acquisition: Record the difference in absorbance of the probe light with and without the excitation pulse. This provides the transient absorption spectrum.
-
Data Analysis: Analyze the transient spectra at different wavelengths to determine the lifetimes of the excited states and intermediates.
Caption: Experimental workflow for transient absorption spectroscopy.
Applications in Research and Drug Development
The ability to release acetic acid with high spatiotemporal precision makes DMNPE-caged acetate a valuable tool in various research and development applications.
-
Probing Cellular pH Dynamics: The controlled release of an acid can be used to transiently alter intracellular or extracellular pH, allowing for the study of pH-sensitive cellular processes.
-
Modulation of Enzyme Activity: Many enzymes are pH-dependent. DMNPE-caged acetate can be used to modulate their activity in a controlled manner.
-
Drug Delivery: The o-nitrobenzyl scaffold is widely used in light-activated drug delivery systems. While acetic acid itself is not a therapeutic, the principles and characterization methods described here are directly applicable to the development of DMNPE-caged drugs.
-
Two-Photon Uncaging: The dimethoxy substitutions enhance the two-photon absorption cross-section, making DMNPE-caged compounds suitable for two-photon microscopy applications, which allow for highly localized release in three dimensions.[2]
Conclusion and Future Perspectives
4,5-dimethoxy-2-nitrophenylacetic acid represents a refined and highly useful photoremovable protecting group. Its favorable photophysical properties, particularly its absorption at longer wavelengths, make it well-suited for biological applications. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize and characterize this and related caged compounds. Future research will likely focus on further red-shifting the absorption maximum into the near-infrared region to enable even deeper tissue penetration and reduced phototoxicity, as well as improving the quantum yield of photolysis for more efficient uncaging.
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An In-depth Technical Guide to 2-(4,5-Dimethoxy-2-nitrophenyl)acetic Acid as a Caged Compound Precursor
Abstract
This technical guide provides a comprehensive overview of 2-(4,5-dimethoxy-2-nitrophenyl)acetic acid (DMNPE-AA), a cornerstone precursor for the synthesis of caged compounds. We delve into the foundational principles of photocaging, the synthesis and chemical properties of DMNPE-AA, and its application in the controlled release of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols. We will explore the synthesis of a caged neurotransmitter, γ-aminobutyric acid (GABA), as a case study, complete with detailed experimental procedures, characterization data, and photolytic uncaging parameters.
Introduction: The Power of Spatiotemporal Control with Caged Compounds
In the intricate world of cellular signaling and pharmacology, the ability to control the concentration of a bioactive molecule with high precision in both space and time is paramount. Caged compounds offer a powerful solution to this challenge.[1] These are molecules of interest that have been rendered biologically inert through covalent modification with a photoremovable protecting group.[1] Upon illumination with a specific wavelength of light, this "cage" is cleaved, releasing the active molecule and allowing for targeted perturbation of biological processes.[1]
The ortho-nitrobenzyl (ONB) moiety is a widely utilized photolabile protecting group due to its efficient intramolecular photocleavage mechanism.[2] The 4,5-dimethoxy substituted variant, this compound (DMNPE-AA), offers the advantage of a red-shifted absorption maximum, allowing for uncaging with less phototoxic, longer-wavelength UV light.[2]
This guide will provide a deep dive into the practical application of DMNPE-AA as a caging precursor, focusing on the synthesis and application of caged GABA, a major inhibitory neurotransmitter in the central nervous system.
The Precursor: this compound (DMNPE-AA)
Chemical Properties and Rationale for Use
DMNPE-AA is a derivative of phenylacetic acid featuring a 2-nitro group and 4,5-dimethoxy substituents on the phenyl ring. The ortho-nitrobenzyl scaffold is the key to its function as a photolabile protecting group.
Chemical Structure of DMNPE-AA:
Caption: Structure of this compound.
The key features that make DMNPE-AA an excellent caging precursor are:
-
Photochemical Reactivity: The ortho-nitrobenzyl group undergoes an efficient intramolecular rearrangement upon UV irradiation, leading to the release of the protected substrate.
-
Red-Shifted Absorption: The dimethoxy substituents shift the absorption maximum to longer wavelengths (around 350 nm), allowing the use of less energetic and less damaging light for uncaging compared to the parent nitrobenzyl group.[2]
-
Versatile Carboxylic Acid Handle: The acetic acid moiety provides a convenient point of attachment to a wide range of functional groups, particularly amines, through standard amide bond formation chemistry.
Synthesis of this compound
The synthesis of DMNPE-AA is a straightforward nitration of a commercially available precursor, 3,4-dimethoxyphenylacetic acid.
Synthesis Workflow:
Caption: Workflow for the synthesis of DMNPE-AA.
Experimental Protocol:
-
Reaction Setup: In a fume hood, cool 500 ml of concentrated nitric acid in a large beaker with an ice bath.
-
Addition of Starting Material: Slowly add 49.05 g (0.25 mol) of 3,4-dimethoxyphenylacetic acid in small portions to the cooled nitric acid while stirring and maintaining the temperature at 30°C.
-
Reaction: After the addition is complete, continue stirring the mixture with cooling for an additional 15 minutes.
-
Quenching and Precipitation: Pour the reaction mixture onto 1.5 liters of ice water. A precipitate will form.
-
Isolation: Collect the precipitate by suction filtration.
-
Washing: Wash the solid with ice water until the washings are neutral.
-
Drying: Dry the purified solid to obtain this compound. The expected yield is approximately 56.4 g, with a melting point of 209-211°C.
Caging a Bioactive Molecule: The Case of GABA
To illustrate the utility of DMNPE-AA, we will detail the process of caging the neurotransmitter γ-aminobutyric acid (GABA). The primary amine of GABA can be acylated with DMNPE-AA to form an amide bond, effectively masking its biological activity.
Synthesis of DMNPE-Caged GABA
The synthesis involves the protection of the carboxylic acid of GABA as an ethyl ester, followed by coupling with DMNPE-AA, and subsequent deprotection of the ester.
Caging Workflow:
Caption: Workflow for the synthesis of DMNPE-caged GABA.
Experimental Protocol:
Step 1: Synthesis of GABA ethyl ester hydrochloride
-
Suspend GABA (10.3 g, 100 mmol) in absolute ethanol (200 mL).
-
Bubble dry HCl gas through the suspension with stirring at 0°C for 1 hour, then at room temperature for 4 hours.
-
Remove the solvent under reduced pressure to obtain GABA ethyl ester hydrochloride as a white solid.
Step 2: Coupling of DMNPE-AA with GABA ethyl ester
-
Dissolve DMNPE-AA (2.41 g, 10 mmol), N-hydroxysuccinimide (NHS, 1.27 g, 11 mmol), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 2.11 g, 11 mmol) in anhydrous DMF (50 mL).
-
Stir the solution at room temperature for 2 hours to form the NHS-ester of DMNPE-AA.
-
In a separate flask, dissolve GABA ethyl ester hydrochloride (1.68 g, 10 mmol) and triethylamine (1.53 mL, 11 mmol) in anhydrous DMF (20 mL).
-
Add the GABA ethyl ester solution to the activated DMNPE-AA solution and stir at room temperature overnight.
-
Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography to yield DMNPE-caged GABA ethyl ester.
Step 3: Hydrolysis of the Ethyl Ester
-
Dissolve the DMNPE-caged GABA ethyl ester in a mixture of THF and water (1:1).
-
Add lithium hydroxide (LiOH) (1.2 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Acidify the reaction mixture with 1 M HCl to pH 3-4 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield DMNPE-caged GABA.
Characterization of DMNPE-Caged GABA
The successful synthesis of DMNPE-caged GABA should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the DMNPE group, the methylene protons of the GABA backbone, and the methoxy groups.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the caged compound.
-
HPLC: The purity of the final product should be assessed by high-performance liquid chromatography.
The Uncaging Process: Photolytic Cleavage
The defining characteristic of a caged compound is its ability to release the active molecule upon light stimulation. The photolytic cleavage of the ortho-nitrobenzyl cage is an intramolecular process.
Photolytic Cleavage Mechanism:
Sources
The Scientist's Guide to the DMNB Photolabile Protecting Group: Principles, Protocols, and Applications
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the 4,5-dimethoxy-2-nitrobenzyl (DMNB) photolabile protecting group. We will delve into the core principles of its mechanism, provide field-proven protocols for its installation and cleavage, and explore its diverse applications where spatiotemporal control of molecular function is paramount.
Introduction: Harnessing Light to Control Biology and Chemistry
Photolabile protecting groups (PPGs), or "caging" groups, are molecular moieties that temporarily mask the function of a bioactive molecule.[1][2] This inactivation is reversible; upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule with high spatial and temporal precision.[3] This ability to initiate biological or chemical processes on demand has made PPGs indispensable tools in fields ranging from neurobiology to materials science.[4]
Among the most widely used PPGs are those based on the o-nitrobenzyl scaffold.[5] The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, a derivative of this family, has gained significant traction due to its favorable photochemical properties, including a shifted absorption maximum and efficient cleavage upon near-UV irradiation.[6][7] This guide will focus specifically on the DMNB group, providing the technical insights necessary for its successful implementation in the laboratory.
The Core Mechanism of DMNB Photolysis
The power of the DMNB group lies in its photochemical rearrangement. Upon absorption of a photon (typically in the 350-365 nm range), the o-nitrobenzyl system undergoes an intramolecular hydrogen abstraction, initiating a cascade of electronic and atomic rearrangements.[2][8]
The process can be summarized as follows:
-
Photoexcitation : The DMNB group absorbs a photon, promoting it to an excited state.
-
Intramolecular H-Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a transient aci-nitro intermediate.[2][9]
-
Cyclization and Rearrangement : The aci-nitro intermediate rapidly rearranges and cyclizes.
-
Cleavage : This unstable cyclic intermediate collapses, releasing the protected molecule (the "leaving group") and forming the byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde.[6][8]
This transformation is typically rapid and clean, allowing for the precise release of the active compound.[10]
Caption: Photolysis mechanism of the DMNB protecting group.
Key Photochemical Properties
The efficacy of a PPG is determined by its photochemical and physical properties. The DMNB group offers a balanced profile suitable for many biological applications. A key metric is the uncaging efficiency (ε • Φ), which is the product of the molar extinction coefficient (ε) and the quantum yield of release (Φ). A higher value indicates that more of the caged compound is released for a given amount of light.
| Property | Value | Significance |
| Absorption Max (λmax) | ~350 nm | Allows for cleavage with near-UV light, which is generally less damaging to biological systems than shorter wavelength UV.[11] |
| Molar Extinction Coefficient (ε) | ~5,000 M⁻¹cm⁻¹ at 350 nm | Represents a strong absorption of light at the optimal wavelength, contributing to efficient cleavage.[10] |
| Quantum Yield (Φ) | ~0.05 | This value indicates that for every 100 photons absorbed, approximately 5 molecules of the caged compound will be cleaved.[10] |
| Uncaging Efficiency (ε • Φ) | ~250 M⁻¹cm⁻¹ | A respectable efficiency for many biological experiments, balancing light absorption and cleavage probability.[10] |
| Solubility | Generally good in organic solvents; aqueous solubility depends on the caged molecule. | The hydrophobic nature of the DMNB group can decrease the water solubility of the parent molecule.[1] |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, incorporating steps for purification and characterization to ensure the integrity of the synthesized materials and the success of the uncaging experiment.
Workflow Overview
The general process involves the installation of the DMNB group onto the molecule of interest, purification of the caged compound, and its subsequent light-triggered cleavage.
Caption: General experimental workflow for DMNB caging and uncaging.
Protocol 1: Protection of a Carboxylic Acid
This protocol describes the esterification of a carboxylic acid using 4,5-dimethoxy-2-nitrobenzyl bromide (DMNB-Br). The use of cesium carbonate provides mild basic conditions suitable for many substrates.
Materials:
-
Carboxylic acid substrate
-
4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq). Stir the suspension at room temperature for 30 minutes to form the cesium carboxylate salt.
-
Alkylation: Add a solution of DMNB-Br (1.1 eq) in a minimum amount of DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9][12] The reaction is typically complete within 4-12 hours. Look for the consumption of the starting carboxylic acid and the appearance of a new, less polar spot (the DMNB ester).
-
Workup: Once the reaction is complete, dilute the mixture with EtOAc and water. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification (Self-Validation Step 1): Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and EtOAc.[13] This step is crucial to remove unreacted starting materials and byproducts.
-
Characterization (Self-Validation Step 2): Characterize the purified DMNB ester using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Expected ¹H NMR signals for the DMNB group: A singlet for the benzylic protons (-CH₂-O) typically appears around δ 5.5 ppm. Two singlets for the aromatic protons should be visible around δ 7.0-7.7 ppm, and two singlets for the methoxy groups (-OCH₃) will be around δ 3.9-4.0 ppm.[14]
-
Mass Spectrometry: Confirm the expected molecular weight of the DMNB-protected product.
-
Protocol 2: Photolytic Cleavage (Uncaging)
This protocol describes the general procedure for the light-induced removal of the DMNB group.
Materials & Equipment:
-
Purified DMNB-caged compound
-
Appropriate solvent (e.g., Methanol, Acetonitrile, or buffered aqueous solution)
-
UV lamp or LED light source with a peak output around 365 nm (e.g., handheld UV lamp, LED array).[15][16][17]
-
Quartz or borosilicate glass reaction vessel (standard borosilicate cuts off most light below ~320 nm, which is acceptable).
-
Radical scavenger (optional, e.g., 10 mM L-methionine) for sensitive biological samples.[1]
-
TLC plates or HPLC system for monitoring.
Procedure:
-
Solution Preparation: Dissolve the DMNB-caged compound in the chosen solvent. The concentration should be adjusted so that the absorbance at 365 nm is not excessively high (ideally < 0.2) to avoid inner filter effects where the solution closest to the light source absorbs all the photons.[5]
-
Irradiation: Place the solution in the reaction vessel and irradiate with the 365 nm light source.[11] The distance from the light source and the reaction time will depend on the lamp's power and the compound's quantum yield. Stirring is recommended for homogeneous irradiation.
-
Reaction Monitoring (Self-Validation Step 1): Monitor the progress of the photolysis by TLC or HPLC.[18][19] Observe the disappearance of the starting caged compound and the appearance of the more polar, uncaged product (e.g., the free carboxylic acid). The nitrosobenzaldehyde byproduct may also be visible as a distinct, often colored, spot.[20]
-
Workup and Isolation: Once the reaction is complete (or has reached the desired conversion), remove the solvent under reduced pressure. The released product and the byproduct can be separated by standard techniques like column chromatography, preparative HPLC, or extraction, depending on their properties.
-
Characterization (Self-Validation Step 2): Characterize the isolated products to confirm the successful release of the desired molecule and to identify the byproduct.
Applications in Research and Development
The ability to control the release of active molecules with light has led to the widespread use of DMNB-caged compounds in various scientific disciplines.
-
Neurobiology: DMNB-caged neurotransmitters, such as glutamate and GABA, allow researchers to stimulate specific neurons or synapses with high precision, enabling the mapping of neural circuits.
-
Cell Biology: Caged second messengers like ATP and IP₃ are used to study intracellular signaling pathways. Releasing these molecules inside a cell at a specific time and location can reveal their immediate effects on cellular processes.[21]
-
Drug Delivery and Pharmacology: Caging a drug molecule renders it inactive until it reaches a target tissue, where it can be activated by light. This approach has the potential to reduce systemic side effects and improve the therapeutic index of potent drugs.[21]
-
Materials Science: DMNB groups can be incorporated into polymers and hydrogels. Light-induced cleavage can alter the material's properties, such as its structure or solubility, for applications in photolithography and smart materials.
Troubleshooting and Field-Proven Insights
Problem 1: Low Yield during Protection Reaction
-
Causality: Incomplete formation of the carboxylate salt or degradation of the DMNB-Br reagent.
-
Solution: Ensure the carboxylic acid is fully deprotonated by using a sufficient excess of a strong, non-nucleophilic base (Cesium Carbonate is often effective).[6] Use fresh, high-quality DMNB-Br, as it can degrade over time. Ensure all glassware and solvents are anhydrous.
Problem 2: Incomplete Photolytic Cleavage
-
Causality: Insufficient light exposure, inner filter effect, or light source emitting at the wrong wavelength.
-
Solution: Ensure your lamp has a significant output at ~365 nm.[22] Measure the lamp's power if possible. Reduce the concentration of the caged compound or use a shorter pathlength cuvette to mitigate the inner filter effect.[5] Increase the irradiation time or use a more powerful light source.
Problem 3: Degradation of the Released Product
-
Causality: The released molecule may be sensitive to the UV light used for cleavage or to reactive species generated during photolysis.[1]
-
Solution: Minimize irradiation time by using a more efficient light source or by stopping the reaction before full conversion. For sensitive biological molecules, add a radical scavenger like methionine or dithiothreitol (DTT) to the solution before photolysis.
Problem 4: Fluorescent Byproducts Interfering with Imaging
-
Causality: The 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct and its subsequent reaction products can be fluorescent, which may interfere with other fluorescent reporters used in an experiment (e.g., FITC, GFP).[20]
-
Solution: Be aware of this potential artifact. Perform control experiments by irradiating the caged compound in the absence of the biological sample to characterize the byproduct's fluorescence spectrum. If interference is significant, consider using a PPG with non-fluorescent byproducts.
Conclusion
The DMNB photolabile protecting group is a robust and versatile tool for spatiotemporal control over molecular function. Its well-understood mechanism, reliable performance, and accessibility have solidified its place in the chemical biologist's and organic chemist's toolbox. By understanding the core principles outlined in this guide and implementing the self-validating protocols, researchers can confidently apply DMNB-caging technology to unlock new insights into complex biological systems and develop novel light-activated therapeutics and materials.
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- 20. Computational Study on the Mechanism of the Photouncaging Reaction of Vemurafenib: Toward an Enhanced Photoprotection Approach for Photosensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic Acid in Organic Solvents
This in-depth technical guide provides a comprehensive analysis of the solubility of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, predictive methodologies, and practical experimental protocols. By synthesizing fundamental physicochemical principles with actionable laboratory techniques, this guide aims to be an essential resource for the effective handling and application of this compound.
Introduction: The Significance of Solubility in Scientific Research
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. For a compound like this compound, a key intermediate in various synthetic pathways, understanding its behavior in different solvent systems is paramount. Poor solubility can present significant challenges during synthesis, purification, and formulation, leading to increased costs and development timelines. This guide provides a detailed exploration of the solubility of this compound, offering both theoretical predictions and practical methodologies to empower researchers in their scientific endeavors.
Physicochemical Properties of this compound
A thorough understanding of the molecular characteristics of this compound is fundamental to predicting and interpreting its solubility.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁NO₆ | [1] |
| Molecular Weight | 241.20 g/mol | [2] |
| CAS Number | 73357-18-3 | [1] |
| Appearance | Solid | [1] |
| Experimental Solubility | >36.2 µg/mL (in aqueous buffer at pH 7.4) | [2] |
The presence of a carboxylic acid group, a nitro group, and two methoxy groups on the phenyl ring imparts a unique combination of polar and non-polar characteristics to the molecule, which dictates its interaction with different solvents.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters
In the absence of extensive experimental solubility data, predictive models offer a robust framework for estimating the behavior of a compound in various solvents. The Hansen Solubility Parameter (HSP) model is a powerful tool that dissects the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3] The underlying principle is "like dissolves like," where substances with similar HSP values are more likely to be miscible.
The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space is a quantitative measure of their affinity. A smaller Ra value indicates a higher likelihood of solubility. The distance is calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
Estimation of Hansen Solubility Parameters for this compound
The molecular structure of this compound consists of the following functional groups: a benzene ring, two methoxy groups (-OCH₃), a nitro group (-NO₂), and a carboxylic acid group (-COOH). Based on established group contribution values from various sources, the estimated HSP for this compound are:
-
δD (Dispersion): ~19.5 MPa½
-
δP (Polar): ~10.0 MPa½
-
δH (Hydrogen Bonding): ~8.5 MPa½
These estimated values provide a basis for predicting the solubility of the compound in a range of organic solvents.
Predicted Solubility in Common Organic Solvents
Using the estimated HSP for this compound and the known HSP of various organic solvents, we can calculate the Hansen solubility parameter distance (Ra) to predict relative solubility. A lower Ra value suggests better solubility.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Calculated Ra | Predicted Solubility |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 8.0 | High |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 6.5 | High |
| Acetone | 15.5 | 10.4 | 7.0 | 4.4 | High |
| Methanol | 15.1 | 12.3 | 22.3 | 15.2 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 12.6 | Moderate |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.7 | Moderate |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.6 | Moderate |
| Chloroform | 17.8 | 3.1 | 5.7 | 7.8 | Low |
| Toluene | 18.0 | 1.4 | 2.0 | 11.5 | Low |
| Hexane | 14.9 | 0.0 | 0.0 | 16.5 | Very Low |
Disclaimer: These are predicted solubility rankings based on a theoretical model and should be confirmed by experimental validation.
The predictions indicate that this compound is likely to exhibit high solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols and some esters and chlorinated solvents. Its solubility is predicted to be low in non-polar aromatic and aliphatic hydrocarbons.
Experimental Determination of Solubility: A Practical Guide
While theoretical predictions are invaluable for initial screening, experimental determination remains the gold standard for obtaining accurate solubility data. The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[6]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the equilibrium solubility determination using the shake-flask method, followed by quantification using UV-Vis spectroscopy.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical equilibration time is 24-48 hours.[7]
-
The establishment of equilibrium should be confirmed by analyzing samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials at a moderate speed to further separate the solid from the supernatant.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.
-
-
Quantification by UV-Vis Spectroscopy: [8]
-
Prepare a series of standard solutions of this compound in the respective solvent with known concentrations.
-
Determine the wavelength of maximum absorbance (λ_max) of the compound in each solvent by scanning a standard solution.
-
Measure the absorbance of the standard solutions and the diluted sample solutions at the determined λ_max.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility in the saturated solution, accounting for the dilution factor.
-
Visualizing the Experimental Workflow
Caption: Workflow for determining solubility via the shake-flask method.
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
In the context of drug discovery and development, it is essential to distinguish between kinetic and thermodynamic solubility.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a substance that can dissolve in a solvent under specific conditions of temperature and pressure. The shake-flask method described above is designed to measure thermodynamic solubility.[9]
-
Kinetic Solubility: This refers to the concentration of a compound in solution when its dissolution is initiated from a concentrated stock solution (typically in DMSO) and diluted into an aqueous buffer. Precipitation may occur over time, and the measured concentration is often higher than the thermodynamic solubility. Kinetic solubility assays are often used in high-throughput screening for a rapid assessment of solubility.[10]
The choice between measuring kinetic or thermodynamic solubility depends on the stage of research and the specific application. For fundamental physicochemical characterization and formulation development, thermodynamic solubility is the more relevant parameter.
Caption: Key differences between thermodynamic and kinetic solubility.
Safety and Handling of this compound
As with any chemical compound, proper safety precautions must be observed when handling this compound and the organic solvents used in solubility studies.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.[12]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.[11]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[11]
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By integrating theoretical predictions using Hansen Solubility Parameters with a detailed protocol for experimental determination via the shake-flask method, researchers are equipped with the necessary tools to effectively assess and utilize this compound. A clear understanding of its solubility behavior is crucial for optimizing reaction conditions, developing robust purification strategies, and formulating effective final products. The principles and methodologies outlined herein are intended to serve as a valuable resource for the scientific community, fostering greater efficiency and success in research and development.
References
-
Just, S. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(12), 18375-18384. [Link]
-
Just, S. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. PMC. [Link]
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Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]
-
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park. [Link]
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USP. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
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Scribd. (n.d.). Appendix: C8 Estimation of HSP From Group Contribution Methods. Scribd. [Link]
-
Semantic Scholar. (n.d.). Determination of the Hansen Solubility Parameter from the Structural Composition Data of Solvent Molecules. Semantic Scholar. [Link]
-
Just, S. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. Figshare. [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. [Link]
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Ingenta Connect. (n.d.). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. [Link]
-
NIH. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. NIH. [Link]
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Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link]
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Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]
-
YouTube. (2022). HSPiP HSP Estimation (New). YouTube. [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]
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Scribd. (n.d.). Hansen Solubility Parameters Values List. Scribd. [Link]
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Hansen Solubility Parameters. (n.d.). Designer Solvent Blends. Hansen Solubility Parameters. [Link]
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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Stenutz. (n.d.). Hansen solubility parameters. Stenutz. [Link]
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Solubility of Things. (n.d.). Principles of UV-Vis Spectroscopy. Solubility of Things. [Link]
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PubChem. (n.d.). (4,5-Dimethoxy-2-nitro-phenyl)-acetic acid. PubChem. [Link]
-
ACS Publications. (2020). Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K. Journal of Chemical & Engineering Data. [Link]
-
YouTube. (2022). Step-by-Step Guide to Using EasyPlus UV/VIS Spectrophotometers. YouTube. [Link]
-
Jurnal UPI. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Jurnal UPI. [Link]
-
Drawell. (n.d.). How to Use UV Vis Spectrophotometer. Drawell. [Link]
-
Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Wikipedia. [Link]
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Spectroscopic Characterization of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic Acid: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory compliance, intellectual property protection, and, most critically, ensuring the safety and efficacy of potential therapeutic agents. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide a powerful and non-destructive means to probe the molecular architecture of pharmaceutical compounds. This technical guide offers an in-depth analysis of the spectroscopic data for 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid, a key intermediate in the synthesis of various biologically active molecules. By presenting a detailed interpretation of its NMR and IR spectra, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the confident identification and characterization of this important compound.
The structural integrity of a molecule dictates its function. For a compound like this compound, the spatial arrangement of its nitro, dimethoxy, and acetic acid functionalities is critical to its reactivity and suitability for downstream applications. This guide will not only present the expected spectroscopic data but also delve into the underlying principles that govern the observed chemical shifts and vibrational frequencies, thereby providing a comprehensive and educational resource.
Molecular Structure and Key Functional Groups
To facilitate the interpretation of the spectroscopic data, it is essential to first visualize the molecular structure of this compound and identify its key functional groups.
Figure 1. Molecular structure of this compound.
The key structural features to be identified in the spectra are:
-
Aromatic Ring: A hexa-substituted benzene ring.
-
Nitro Group (-NO₂): An electron-withdrawing group at position 2.
-
Methoxy Groups (-OCH₃): Two electron-donating groups at positions 4 and 5.
-
Acetic Acid Moiety (-CH₂COOH): A carboxylic acid group attached to the ring via a methylene bridge at position 1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, including justifications for the expected chemical shifts and coupling patterns.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate data interpretation.
Figure 3. General workflow for acquiring an FT-IR spectrum.
Step-by-Step Methodology:
-
Sample Preparation: For solid samples, the most common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) is finely ground with approximately 100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast onto a salt plate from a volatile solvent.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded. This is necessary to subtract the absorbance of atmospheric water and carbon dioxide, as well as any absorbance from the sample matrix.
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
IR Spectral Interpretation
The IR spectrum of this compound will display several characteristic absorption bands that confirm the presence of its key functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3300-2500 | Broad, Strong | O-H | Stretching vibration of the carboxylic acid hydroxyl group. The broadness is due to hydrogen bonding. |
| ~1700 | Strong, Sharp | C=O | Stretching vibration of the carbonyl group in the carboxylic acid. |
| ~1520 and ~1340 | Strong | N-O | Asymmetric and symmetric stretching vibrations of the nitro group, respectively. These are highly characteristic peaks for aromatic nitro compounds. [1][2][3] |
| ~1270 and ~1030 | Strong | C-O | Asymmetric and symmetric stretching vibrations of the aryl-alkyl ether (methoxy groups). |
| ~1600 and ~1475 | Medium to Weak | C=C | Aromatic ring stretching vibrations. |
| ~2950 | Medium | C-H | Stretching vibrations of the methoxy and methylene C-H bonds. |
| ~1420 | Medium | O-H | Bending vibration of the carboxylic acid O-H. |
| ~920 | Medium, Broad | O-H | Out-of-plane bending of the hydrogen-bonded carboxylic acid dimer. |
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The predicted ¹H and ¹³C NMR data, in conjunction with the characteristic IR absorption frequencies, offer a unique spectral fingerprint for this molecule. For researchers in drug development, a thorough understanding of these spectroscopic features is paramount for quality control, reaction monitoring, and ensuring the structural integrity of intermediates and final active pharmaceutical ingredients. By applying the principles and methodologies outlined herein, scientists can confidently and accurately characterize this and other related compounds, thereby upholding the rigorous standards of scientific integrity and regulatory compliance.
References
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
-
UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Nitro Groups. [Link]
-
Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. [Link]
-
Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162–1167. [Link]
-
University of Calgary. (n.d.). IR: nitro groups. [Link]
Sources
stability of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid under different conditions
An In-depth Technical Guide to the Stability of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic Acid
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
This compound, a key organic compound, plays a significant role in various scientific domains, particularly as a synthetic intermediate in the development of pharmaceuticals and as a component in photolabile "caged" compounds.[1][2] Its utility stems from the unique arrangement of its functional groups: a phenylacetic acid core substituted with two methoxy groups and an ortho-nitro group. This architecture not only dictates its chemical reactivity but also profoundly influences its stability under diverse environmental conditions. Understanding the stability profile of this molecule is paramount for researchers and drug development professionals to ensure the integrity, efficacy, and safety of their work.
This technical guide provides a comprehensive analysis of the stability of this compound under various stress conditions, including photolytic, hydrolytic, thermal, and oxidative environments. By elucidating the degradation pathways and providing robust experimental protocols, this document aims to equip scientists with the necessary knowledge to handle, store, and utilize this compound effectively.
Chemical Structure and Physicochemical Properties
IUPAC Name: this compound CAS Number: 73357-18-3 Molecular Formula: C₁₀H₁₁NO₆ Molecular Weight: 241.19 g/mol
The presence of the nitro group ortho to the acetic acid side chain, along with the electron-donating methoxy groups on the benzene ring, creates a unique electronic environment that governs the molecule's reactivity and susceptibility to degradation.
Photostability: The Chemistry of a Caged Compound
The most significant stability concern for this compound is its inherent photosensitivity. The 4,5-dimethoxy-2-nitrobenzyl moiety is a well-established photoremovable protecting group, often referred to as a "caged" compound.[3][4][5] Upon exposure to ultraviolet (UV) light, the molecule undergoes a predictable photochemical reaction, leading to the cleavage of the bond between the benzylic carbon and the acetic acid group.
Mechanism of Photodegradation
The photolytic cleavage is initiated by the absorption of a photon, which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon, forming an aci-nitro intermediate.[6][7] This intermediate then undergoes a series of rearrangements, ultimately resulting in the release of the "uncaged" acetic acid and the formation of 2-nitroso-4,5-dimethoxybenzaldehyde.[3]
Caption: Proposed photodegradation pathway of this compound.
Experimental Protocol: Photostability Testing
This protocol outlines a method to assess the photostability of the compound in solution.
Objective: To determine the rate and extent of degradation upon exposure to a controlled light source.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Photostability chamber with a calibrated light source (e.g., Xenon lamp)
-
Quartz cuvettes or vials
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 100 µg/mL.
-
Transfer the solution into quartz vials. Prepare a control sample by wrapping a vial in aluminum foil to protect it from light.
-
Place the samples and the control in the photostability chamber.
-
Expose the samples to a defined light intensity (e.g., ICH Q1B recommended conditions).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.
Stability Under Hydrolytic Conditions
The stability of this compound in aqueous solutions is dependent on the pH. The ester-like linkage, although part of a carboxylic acid, and the presence of the activating nitro group suggest potential susceptibility to hydrolysis, particularly under basic conditions.
Plausible Hydrolytic Degradation Pathways
Under acidic conditions , the compound is expected to be relatively stable due to the protonation of the carboxylic acid group, which would disfavor nucleophilic attack. However, prolonged exposure to strong acid and heat could potentially lead to hydrolysis of the methoxy groups.
Under basic conditions , the carboxylic acid will be deprotonated, and the molecule may be susceptible to decarboxylation or other rearrangements, although the primary phenylacetic acid structure is generally stable. The nitro group can influence the electron density of the ring, potentially affecting the stability of the entire molecule.
Caption: Potential hydrolytic degradation pathways under acidic and basic conditions.
Experimental Protocol: Forced Hydrolysis Study
Objective: To evaluate the stability of the compound in acidic, basic, and neutral aqueous media.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
HPLC-grade water
-
pH meter
-
Water bath or oven
-
HPLC system with a UV detector
Procedure:
-
Prepare separate solutions of the compound (100 µg/mL) in 0.1 M HCl, 0.1 M NaOH, and water (for neutral hydrolysis).
-
Reflux the solutions or heat them in a water bath at a controlled temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before HPLC analysis, neutralize the acidic and basic samples to prevent damage to the column.
-
Analyze the samples using a validated stability-indicating HPLC method.
Thermal Stability
The thermal stability of this compound is crucial for determining appropriate storage and handling conditions, especially if the compound is subjected to heating during manufacturing processes. Phenylacetic acid derivatives can undergo thermal decomposition at elevated temperatures.[8]
Potential Thermal Degradation Pathway
At high temperatures, the molecule may undergo decarboxylation, leading to the formation of 4,5-dimethoxy-2-nitrotoluene. Other potential degradation pathways could involve the cleavage of the methoxy groups or reactions involving the nitro group.
Experimental Protocol: Thermal Stress Testing (Solid State)
Objective: To assess the stability of the solid compound at elevated temperatures.
Materials:
-
This compound (solid)
-
Oven or heating block
-
Glass vials
-
HPLC system with a UV detector
Procedure:
-
Place a known amount of the solid compound in glass vials.
-
Expose the samples to a high temperature (e.g., 80°C) for an extended period (e.g., 1, 3, 7 days).
-
At each time point, dissolve a sample in a suitable solvent.
-
Analyze the dissolved sample by a validated stability-indicating HPLC method to quantify the parent compound and identify any degradation products.
Oxidative Stability
The presence of electron-rich methoxy groups on the aromatic ring may render this compound susceptible to oxidative degradation. The dimethoxybenzene (veratrole) moiety can be oxidized under certain conditions.[9][10]
Potential Oxidative Degradation Pathway
Oxidizing agents can attack the aromatic ring, potentially leading to the formation of quinone-like structures or cleavage of the ring. Demethylation of the methoxy groups to form catechol derivatives is also a possibility, which would then be highly susceptible to further oxidation. The nitro group itself is generally stable to oxidation but can be reduced under certain conditions.
Caption: A plausible oxidative degradation pathway involving demethylation.
Experimental Protocol: Oxidative Stress Study
Objective: To determine the compound's susceptibility to oxidation.
Materials:
-
This compound
-
3% Hydrogen peroxide (H₂O₂) solution
-
HPLC-grade methanol or acetonitrile
-
HPLC system with a UV detector
Procedure:
-
Prepare a solution of the compound (100 µg/mL) in a mixture of methanol and 3% H₂O₂.
-
Keep the solution at room temperature and protect it from light.
-
Monitor the reaction by taking samples at different time intervals (e.g., 0, 2, 6, 24 hours).
-
Analyze the samples directly by a validated stability-indicating HPLC method.
Summary of Stability Profile
The following table summarizes the expected stability of this compound under various conditions based on its chemical structure and the behavior of related compounds.
| Condition | Stressor | Expected Stability | Primary Degradation Pathway |
| Photolytic | UV Light | Unstable | Photocleavage to 2-nitroso-4,5-dimethoxybenzaldehyde and acetic acid. |
| Hydrolytic | 0.1 M HCl | Relatively Stable | Minor degradation (e.g., demethylation) possible with heat. |
| 0.1 M NaOH | Potentially Unstable | Potential for decarboxylation or other rearrangements. | |
| Thermal | High Temperature (Solid) | Moderately Stable | Decarboxylation at very high temperatures. |
| Oxidative | Hydrogen Peroxide | Potentially Unstable | Oxidation of the aromatic ring, possibly preceded by demethylation. |
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is essential for accurately assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the primary technique for this purpose.
Development of a Stability-Indicating HPLC Method
A reversed-phase HPLC method should be developed and validated to separate the parent compound from all potential degradation products.
Typical HPLC Parameters:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance for the parent compound and its expected degradation products.
-
Column Temperature: 30 °C
Identification of Degradation Products
For the structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF), is indispensable. LC-MS provides molecular weight information and fragmentation patterns that are crucial for identifying the structures of the degradants.
Caption: General analytical workflow for stability testing and degradation product identification.
Conclusion
The stability of this compound is a multifaceted issue, with its photosensitivity being the most pronounced characteristic due to its 2-nitrobenzyl core. This property, while making it useful as a photocleavable "caged" compound, necessitates careful handling and storage in light-protected conditions. The compound exhibits moderate stability under thermal and hydrolytic conditions, with a higher potential for degradation under basic and oxidative stress.
For researchers and drug development professionals, a thorough understanding of these stability characteristics is critical. The implementation of rigorous stability testing protocols, employing validated stability-indicating analytical methods, is essential to ensure the quality, reliability, and safety of any application involving this versatile molecule. The insights and methodologies presented in this guide provide a solid foundation for achieving these objectives.
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Bochet, C. G. Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Org. Lett.2001 , 3 (20), 3237–3240. [Link][11]
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Yagishita, F.; Tsuboi, T.; Nakazono, T.; Itoh, T. Photochemical reaction mechanisms of 4,5-dimethoxy-2-nitrobenzyl acetate analysed by a sub-10 fs near-ultraviolet pulse laser. Photochem. Photobiol. Sci.2016 , 15 (8), 987–993. [Link][12]
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Klán, P.; Wirz, J. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochem. Photobiol. Sci.2005 , 4 (10), 822–828. [Link][6]
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Aleksey, Y.; et al. Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. Sci. Rep.2019 , 9, 13421. [Link][3]
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Barth, A.; Corrie, J. E. T. Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. ChemPhysChem2008 , 9 (15), 2234–2243. [Link][7]
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Koirala, D.; et al. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. ACS Biomater. Sci. Eng.2016 , 2 (1), 127–135. [Link][13]
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Piatkevich, K. D.; et al. Selective immunocapture and light-controlled traceless release of transiently caged proteins. STAR Protoc.2021 , 2 (1), 100277. [Link][4]
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Lan, R.; et al. Theoretical Investigation of the Excited States of 2-Nitrobenzyl and 4,5-Methylendioxy-2-nitrobenzyl Caging Groups. J. Phys. Chem. A2010 , 114 (45), 12095–12102. [Link][14]
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Veratrole anodic oxidation in presence of perchlorate. Redalyc. [Link][9]
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Corrie, J. E. T. Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Dynamic Studies in Biology; Wiley-VCH, 2005. [Link][5]
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Szymański, W.; et al. Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chem. Soc. Rev.2015 , 44 (7), 1777–1812. [Link][15]
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Trivedi, M. K.; Branton, A.; Trivedi, D.; Nayak, G.; Singh, R.; Jana, S. Physical, Thermal and Spectral Properties of Biofield Treated 3-Nitroacetophenone. Science Journal of Analytical Chemistry. 2015 , 3, 71-79. [Link][16]
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Huang, H.; et al. Thermal properties and processability of modified poly(l-lactide): the role of phenylacetic acid hydrazide derivative. Polimery2022 , 67 (9), 423-430. [Link][8]
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(PDF) Veratrole anodic oxidation in presence of perchlorate. ResearchGate. [Link][10]
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Dolzonek, J.; et al. Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere2019 , 236, 124236. [Link][17]
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Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. ResearchGate. [Link][18]
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Bao, Y.; et al. Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K. J. Chem. Eng. Data2020 , 65 (8), 4157–4165. [Link][19]
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Exploring the Versatility of (4,5-Dimethoxy-2-nitrophenyl)methanol in Organic Chemistry Building Blocks. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Impact of Phenolic Acid Derivatives on the Oxidative Stability of β-Lactoglobulin-Stabilized Emulsions. MDPI. [Link][20]
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Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Gattefossé. [Link][23]
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Hydrolytic stability of selected pharmaceuticals and their transformation products. ResearchGate. [Link][24]
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discovery and history of nitrophenylacetic acid derivatives
An In-depth Technical Guide to the Discovery, Synthesis, and Application of Nitrophenylacetic Acid Derivatives
Abstract
Nitrophenylacetic acids (NPAAs) represent a cornerstone class of organic intermediates whose strategic importance in medicinal chemistry and process development has grown substantially since their initial discovery. Characterized by a phenylacetic acid backbone bearing a nitro group, these molecules are not merely synthetic curiosities but are enabling building blocks for a diverse array of complex molecular architectures, particularly heterocyclic systems found in potent pharmaceuticals. The nitro group, often perceived as a simple electron-withdrawing substituent, serves as a masterful synthetic handle—a masked amine—that unlocks powerful and often elegant pathways to high-value active pharmaceutical ingredients (APIs). This guide provides a comprehensive exploration of the historical context, the evolution of synthetic methodologies, and the modern applications of NPAA derivatives, with a particular focus on their pivotal role in the development of drugs for neurodegenerative diseases, cancer, and infectious diseases.
Part 1: The Genesis of Nitrophenylacetic Acids: A Historical Perspective
The story of nitrophenylacetic acids is intertwined with the foundational era of synthetic organic chemistry in the late 19th and early 20th centuries. While pinpointing a single discovery event is challenging, the emergence of these compounds is documented in the comprehensive chemical encyclopedias of the time, such as Beilstein's Handbuch der Organischen Chemie.[1][2][3][4] Early preparations were logical extensions of the period's core reactions: the nitration of aromatic systems and the hydrolysis of nitriles.
Two primary routes formed the bedrock of early NPAA synthesis:
-
Direct Nitration of Phenylacetic Acid: This seemingly straightforward approach involves the electrophilic substitution of phenylacetic acid with a nitrating agent, typically a mixture of nitric and sulfuric acids.[5][6] However, the activating, ortho-, para-directing nature of the acetic acid side chain, combined with the harsh reaction conditions, often leads to a mixture of isomers (ortho- and para-) and potential side reactions, complicating purification.
-
Hydrolysis of Nitrophenylacetonitriles: A more controlled and widely adopted early method involves the synthesis and subsequent hydrolysis of a nitrophenylacetonitrile (also known as a nitrobenzyl cyanide).[7][8] This two-step process begins with the nitration of benzyl cyanide or the cyanation of a nitrobenzyl halide, followed by strong acid-catalyzed hydrolysis to yield the desired carboxylic acid with high efficiency.[7][8] The Organic Syntheses collection, a trusted repository of robust chemical procedures, details a reliable method for preparing p-nitrophenylacetic acid from p-nitrobenzyl cyanide with yields reported between 92-95%.[6]
A landmark application that underscored the synthetic potential of a related nitro-aromatic starting material was the Reissert Indole Synthesis , first reported by Arnold Reissert in 1897.[9] This reaction, while starting from o-nitrotoluene rather than 2-nitrophenylacetic acid directly, established a foundational principle: the condensation of an activated methyl group adjacent to a nitro-substituted ring, followed by reductive cyclization of the nitro group to form a heterocyclic ring system.[10][11] This concept of using the nitro group as a precursor to an aniline for in situ cyclization would become a recurring and powerful theme in the application of NPAA derivatives.[10][11]
Part 2: Modern Synthetic Strategies & Process Chemistry
The demand for NPAAs as key starting materials in the pharmaceutical industry has driven the development of more sophisticated, scalable, and regioselective synthetic routes. The choice of strategy is dictated by the desired substitution pattern and economic viability on an industrial scale.
Comparative Analysis of Key Synthetic Approaches
| Synthetic Route | Starting Materials | Key Features & Rationale | Advantages | Disadvantages |
| Route 1: Direct Nitration | Substituted Phenylacetic Acid | Electrophilic aromatic substitution. Acetic anhydride is sometimes used to control the reaction.[12] | Fewest steps for simple, unsubstituted NPAAs. | Poor regioselectivity, harsh conditions, potential for oxidation side products.[12] |
| Route 2: Nitrile Hydrolysis | Substituted Nitrobenzyl Cyanide | A robust, two-step method. The nitrile is a stable intermediate that hydrolyzes cleanly.[6] | High yields, good purity, reliable for large-scale production.[6] | Requires handling of toxic cyanides.[13] |
| Route 3: From Halobenzenes | 4-Substituted Halobenzene | Nitration followed by nucleophilic substitution with a malonic ester derivative and subsequent hydrolysis/decarboxylation.[13][14] | Excellent regiocontrol from readily available starting materials. Suitable for industrial production.[13] | Multi-step process, requires careful control of substitution conditions.[14] |
| Route 4: Reissert-Type Condensation | Substituted o-Nitrotoluene | Condensation with diethyl oxalate, followed by oxidative workup or reductive cyclization.[15] | Directly builds a complex sidechain for subsequent cyclization into indoles or quinolones.[15] | Primarily used for ortho-nitro isomers; requires strong base. |
Experimental Protocol: Industrial Synthesis of 2-Nitro-4-Substituted Phenylacetic Acid
This protocol is adapted from a patented industrial method and demonstrates a modern approach to creating a substituted NPAA, a crucial building block for various APIs.[14] The rationale is to control regiochemistry by starting with a pre-substituted haloaromatic compound.
Objective: To synthesize 2-nitro-4-bromophenylacetic acid.
Step 1: Nitration of 1,4-Dibromobenzene
-
To a 100 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 1,4-dibromobenzene (23.6 g, 100 mmol) and dichloromethane (50 mL).
-
Prepare a nitrating mixture of 95% nitric acid (7.3 g, 116 mmol) and 98% sulfuric acid (16 mL) and cool it.
-
Slowly add the nitrating mixture to the flask, maintaining the internal temperature below 30 °C.
-
After the addition is complete, warm the mixture to 38 °C and stir for 1 hour, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with ice water and separate the organic layer. Wash with water, dry over sodium sulfate, and evaporate the solvent to yield 2,5-dibromonitrobenzene.
Step 2: Synthesis of 2-Nitro-4-bromobenzyl Cyanide
-
The 2,5-dibromonitrobenzene is reacted with a cyanide source (e.g., via a nucleophilic substitution pathway, often catalyzed and with a malonic ester intermediate to avoid handling large quantities of NaCN directly) to replace the bromine atom at the 5-position (para to the nitro group). This step typically involves reaction with ethyl cyanoacetate in the presence of a base like potassium carbonate, followed by hydrolysis and decarboxylation.[14]
Step 3: Hydrolysis to 2-Nitro-4-bromophenylacetic Acid
-
The resulting 2-nitro-4-bromobenzyl cyanide is hydrolyzed using a strong acid (e.g., 50% sulfuric acid) or a strong base (e.g., aqueous NaOH followed by acidification).[14]
-
The crude product is isolated by filtration after precipitation from an aqueous solution by adjusting the pH.
-
Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with a purity of ≥98% by HPLC.[14] The overall yield for this multi-step process is reported to be in the 40-70% range.[13]
Caption: Industrial synthesis workflow for substituted NPAAs.
Part 3: The Role of Nitrophenylacetic Acids in Drug Discovery
The true value of NPAAs in drug development lies in the strategic functionality of the nitroaryl moiety. The nitro group is a potent electron-withdrawing group, but its most powerful application is as a masked amine. Through selective reduction, it can be converted to an amino group, which can then participate in intramolecular cyclization reactions with the adjacent acetic acid side chain (or its derivatives) to form therapeutically important heterocyclic scaffolds.[5]
Caption: General synthetic logic from NPAA to heterocyclic APIs.
Case Study 1: Ropinirole (Anti-Parkinson's Agent)
Ropinirole is a dopamine D2-receptor agonist used to treat Parkinson's disease and restless legs syndrome. Its synthesis provides a quintessential example of the industrial application of an NPAA intermediate.[11]
-
Precursor: The synthesis starts with 2-methyl-3-nitrophenylacetic acid.[16]
-
Synthetic Logic: The carboxylic acid is first converted to an amide with di-n-propylamine. This amide is then reduced to form 2-methyl-3-nitrophenylethyl-N,N-di-n-propyl amine.[17] This key intermediate undergoes a Reissert-type condensation with diethyl oxalate. The resulting pyruvate derivative is then subjected to reductive cyclization. The nitro group is reduced to an amine, which spontaneously cyclizes onto the adjacent side chain to form the core indolone structure of Ropinirole.[9][15]
-
Mechanism of Action: Ropinirole acts by stimulating dopamine D2 receptors in the brain, mimicking the effect of dopamine and alleviating the motor symptoms of Parkinson's disease.
Case Study 2: Quindoline Derivatives (Anticancer Agents)
2-Nitrophenylacetic acid is a direct precursor to the quindoline scaffold, a class of compounds investigated for their potent anticancer activities.[5] The synthesis involves the reduction of the nitro group to an aniline, which then undergoes condensation and cyclization to form the tetracyclic quindoline core.[5]
Researchers have synthesized numerous derivatives and evaluated their cytotoxicity against various human cancer cell lines. The data clearly indicates that structural modifications to the quindoline backbone significantly impact potency.[18]
Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Quindoline Derivatives
| Compound | MCF-7 (Breast) | BGC-823 (Gastric) | BEL-7402 (Hepatoma) | A549 (Lung) | Reference |
| Quindoline | 21.5 µM | - | - | - | [18] |
| Quinoline-dihydrazone 3b | 7.02 µM | - | - | - | [10] |
| Quinoline-dihydrazone 3c | 7.05 µM | 10.11 µM | 11.23 µM | 34.32 µM | [10] |
| Quinoline-chalcone 12e | 5.21 µM | 1.38 µM | - | - | [12][19] |
| 5-Fluorouracil (Control) | 11.1 µM | 6.22 µM | - | - | [19] |
-
Mechanism of Action: The planar, aromatic structure of quindolines suggests they may act as DNA intercalating agents. More recent studies on related quinoline derivatives suggest that they may also induce apoptosis through the generation of reactive oxygen species (ROS) and by targeting key cell cycle proteins like cyclin-dependent kinase 2 (CDK2).[10][19]
Case Study 3: Phaitanthrin Congeners (Anti-mycobacterial Agents)
The natural product (−)-phaitanthrin D, a clinically useful molecule, is synthesized using 2-nitrophenylacetic acid as a starting material.[5] Phaitanthrin and its parent compound, tryptanthrin, are known to possess potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[7][20]
-
Synthetic Logic: The synthesis involves an initial protection of the carboxylic acid of 2-NPAA, followed by a sequence of nitro group reductions and amide couplings to build a complex precursor. The final key step is a reductive cyclization to form the indolo[2,1-b]quinazoline core structure.[5]
-
Mechanism of Action: Molecular docking studies and biological evaluations have shown that these compounds are potent inhibitors of Enoyl-Acyl Carrier Protein Reductase (InhA).[7][20] InhA is a critical enzyme in the fatty acid synthesis pathway of M. tuberculosis, which is essential for building the mycobacterial cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to bacterial death.[7]
Part 4: Conclusion and Future Outlook
From their origins as subjects of fundamental organic chemistry exploration, nitrophenylacetic acid derivatives have evolved into indispensable tools for modern drug discovery and development. Their synthetic versatility, primarily enabled by the nitro group's role as a masked amine, provides an elegant and efficient gateway to complex heterocyclic APIs. The successful development of drugs like Ropinirole and the promising preclinical data for quindoline and phaitanthrin derivatives highlight the enduring power of this chemical class.
Future research will likely focus on developing greener and more efficient synthetic routes, potentially utilizing novel catalytic systems for nitration and reduction. Furthermore, the NPAA scaffold will undoubtedly serve as a starting point for the design of new compound libraries aimed at a wider range of biological targets, solidifying its legacy as a privileged starting material in the quest for new medicines.
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The Role of Dimethoxy Groups in the Photochemistry of 2-Nitrophenylacetic Acid: A Mechanistic and Methodological Exploration
An In-depth Technical Guide for Researchers
Abstract
The ortho-nitrobenzyl photochemistry platform is a cornerstone of "caged compound" technology, enabling the light-induced release of biologically active molecules. 2-Nitrophenylacetic acid serves as a fundamental scaffold in this domain, undergoing photodecarboxylation upon UV irradiation. The strategic addition of substituents to the aromatic ring, particularly electron-donating groups like methoxy, profoundly alters the molecule's photophysical and photochemical properties. This guide provides an in-depth analysis of the specific role of dimethoxy groups in modulating the photoreactivity of 2-nitrophenylacetic acid. We will explore the mechanistic underpinnings of these effects, from spectral tuning to quantum yield enhancement, and provide detailed experimental protocols for researchers in chemistry and drug development.
Introduction: The 2-Nitrobenzyl Photocage
The 2-nitrobenzyl group is a premier photoremovable protecting group (PPG) widely employed to "cage" a variety of functional groups, including carboxylic acids, alcohols, and phosphates.[1] The fundamental principle involves rendering a molecule inactive until a pulse of light triggers a rapid chemical reaction, liberating the active species.[2] The parent compound, 2-nitrophenylacetic acid, undergoes a characteristic intramolecular photorearrangement upon absorption of UV light.[3][4] This process culminates in the release of carbon dioxide and the formation of a 2-nitrosobenzaldehyde derivative.
The core photochemical transformation is initiated by the excitation of the nitro group, typically via an n → π* or π → π* transition.[5][6] This leads to an intramolecular hydrogen abstraction from the benzylic methylene group by one of the oxygen atoms of the excited nitro group. The resulting aci-nitro intermediate is the pivotal species that dictates the subsequent release of the caged molecule.
The Core Photochemical Mechanism of 2-Nitrophenylacetic Acid
The photodecarboxylation of 2-nitrophenylacetic acid proceeds through a well-established multi-step mechanism. Understanding this baseline is crucial to appreciating the influence of substituents.
-
Photoexcitation: The process begins with the absorption of a photon (hν), promoting the 2-nitrophenylacetic acid molecule to an electronically excited state.
-
Intramolecular Hydrogen Transfer: The excited nitro group abstracts a hydrogen atom from the adjacent methylene group, forming a transient aci-nitro intermediate. This is often the rate-determining step in the photochemical cascade.
-
Cyclization and Rearrangement: The aci-nitro intermediate undergoes a series of electronic and atomic rearrangements. It cyclizes to form a five-membered ring intermediate.
-
Decarboxylation and Product Formation: This intermediate is unstable and rapidly fragments, releasing carbon dioxide (CO₂) and forming 2-nitrosobenzaldehyde.
Below is a diagram illustrating this fundamental pathway.
Caption: Core reaction pathway for 2-nitrophenylacetic acid photolysis.
The Influence of Dimethoxy Substituents
The addition of two methoxy groups to the phenyl ring, typically at the 4 and 5 positions to create (4,5-dimethoxy-2-nitrophenyl)acetic acid, introduces significant electronic perturbations that modulate the photochemical behavior. These effects are highly desirable for practical applications, particularly in biological systems.
Effects on Absorption Spectra: The Bathochromic Shift
One of the most significant and advantageous effects of dimethoxy substitution is the red shift (bathochromic shift) of the compound's primary absorption band.[7] Electron-donating groups like methoxy (-OCH₃) increase the electron density of the aromatic π-system. This destabilizes the ground state and stabilizes the excited state, thereby reducing the energy gap for the π → π* transition.
Causality: The methoxy groups act as powerful auxochromes. Their lone pair electrons participate in resonance with the aromatic ring, extending the conjugation and lowering the energy required for electronic excitation. This allows the use of longer, less energetic, and less phototoxic wavelengths of light (e.g., UV-A, ~350 nm) for triggering the uncaging reaction, which is a critical advantage in biological experiments to maintain cell viability.[8][9]
Impact on Reaction Kinetics and Quantum Yield
The quantum yield (Φ) is a critical measure of the efficiency of a photochemical reaction, defined as the number of moles of product formed per mole of photons absorbed.[10] The presence of dimethoxy groups often leads to a significant increase in the quantum yield of photolysis.
Mechanistic Insight: The electron-donating nature of the methoxy groups facilitates the initial hydrogen abstraction step. By increasing the electron density on the aromatic ring, they can influence the electronic character of the excited nitro group, making it a more effective hydrogen abstractor. Furthermore, these substituents can stabilize the key aci-nitro intermediate, favoring the forward reaction pathway over non-productive decay pathways (e.g., phosphorescence, thermal relaxation). For instance, studies on related methoxy-substituted meta-nitrophenylacetic acid derivatives used as zinc photocages have shown high quantum yields and favorable photophysical properties.[7][8]
Data Summary: Comparative Photophysical Properties
The following table summarizes the typical effects of dimethoxy substitution on the key photophysical parameters of 2-nitrophenylacetic acid derivatives.
| Compound | Typical λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Quantum Yield (Φ) | Key Advantage |
| 2-Nitrophenylacetic Acid | ~280-320 nm | ~5,000 - 8,000 | ~0.1 - 0.3 | Baseline scaffold |
| 4,5-Dimethoxy-2-nitrophenylacetic Acid | ~340-360 nm | ~4,000 - 6,000 | ~0.4 - 0.6 | Red-shifted absorption, higher efficiency[11] |
Note: Exact values can vary based on solvent and experimental conditions.
Experimental Protocols
To empower researchers to validate and apply these principles, we provide the following detailed experimental workflows. These protocols represent a self-validating system, where spectroscopic analysis confirms the successful execution of the photochemical reaction.
Protocol: Synthesis of (4,5-Dimethoxy-2-nitrophenyl)acetic acid
This protocol outlines a common synthetic route.
Materials:
-
2,4-Dimethoxyaniline
-
p-Nitrobenzaldehyde
-
Phenoxyacetyl chloride
-
Triethylamine
-
Standard laboratory solvents (Ethanol, Dichloromethane) and reagents for workup and purification.[12]
Procedure:
-
Schiff Base Formation: Reflux a mixture of 2,4-dimethoxyaniline (1.0 eq) and p-nitrobenzaldehyde (1.0 eq) in ethanol for 5 hours. Evaporate the solvent under reduced pressure and recrystallize the crude product from cold methanol to yield the Schiff base.[12]
-
Azetidinone Synthesis (Staudinger Synthesis): Dissolve the Schiff base (1.0 eq) and triethylamine (3.0 eq) in dry dichloromethane (CH₂Cl₂) and cool to -10 °C. Slowly add a solution of phenoxyacetyl chloride (1.3 eq) in dry CH₂Cl₂.[12]
-
Reaction and Workup: Allow the reaction mixture to warm to room temperature and stir overnight. Wash the mixture sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
Purification: Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure azetidinone precursor.
-
Hydrolysis to Acid: The final hydrolysis step to yield the target acetic acid derivative can be achieved under appropriate acidic or basic conditions, followed by purification.
Protocol: Monitoring the Photochemical Reaction
This protocol details the setup and analysis for a typical photolysis experiment.
Essential Equipment:
-
Photoreactor with a suitable UV lamp (e.g., medium-pressure mercury lamp).[13]
-
Filter sleeve (e.g., borosilicate or Pyrex) to select for longer wavelengths (>320 nm).
-
Quartz or borosilicate reaction vessel.
-
Magnetic stirrer and cooling system.
-
UV-Vis Spectrophotometer and HPLC system for analysis.
Procedure:
-
Solution Preparation: Prepare a stock solution of (4,5-dimethoxy-2-nitrophenyl)acetic acid in a suitable solvent (e.g., buffered aqueous solution, pH 7.4, or an organic solvent like methanol). A typical concentration is 0.01 M to 0.1 M.[13]
-
Initial Spectrum: Before irradiation, record the full UV-Vis absorption spectrum of the solution to determine the initial absorbance at λmax.
-
Degassing: Transfer the solution to the photoreactor vessel and degas for at least 30 minutes by bubbling with nitrogen or argon. This is critical to remove dissolved oxygen, which can quench the excited state and lead to side reactions.[13]
-
Irradiation: Start the cooling system to maintain a constant temperature (e.g., 25 °C). Turn on the stirrer and ignite the UV lamp.
-
Reaction Monitoring: At regular time intervals (e.g., every 5-10 minutes), withdraw a small aliquot of the reaction mixture.
-
UV-Vis Spectroscopy: Dilute the aliquot and record the UV-Vis spectrum. Monitor the decrease in absorbance of the starting material and the appearance of the 2-nitrosobenzaldehyde product, which has a distinct absorption profile.
-
HPLC Analysis: Inject the aliquot into an HPLC system to quantify the disappearance of the starting material and the formation of the product, providing precise kinetic data.
-
-
Workup: Once the reaction is complete (indicated by spectroscopic monitoring), turn off the lamp and work up the reaction mixture as required for product isolation or further analysis.
Caption: A typical experimental workflow for photolysis and analysis.
Conclusion
The incorporation of dimethoxy groups into the 2-nitrophenylacetic acid framework is a powerful and rational design strategy for creating advanced photoremovable protecting groups. These electron-donating substituents favorably modulate the core photochemistry by inducing a bathochromic shift in the absorption spectrum and enhancing the quantum yield of the uncaging reaction. This allows for the use of more benign, longer-wavelength light and improves the overall efficiency of photorelease. The mechanistic principles and experimental protocols detailed in this guide provide researchers and drug development professionals with the foundational knowledge and practical tools to harness the power of substituted 2-nitrobenzyl photochemistry for their specific applications.
References
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Burdette, S. C., et al. (n.d.). Improved Photodecarboxylation Properties in Zinc Photocages Constructed using m-nitrophenylacetic Acid Variants. PDXScholar. Retrieved from [Link]
-
Burdette, S. C., et al. (2018). Improved Photodecarboxylation Properties in Zinc Photocages Constructed Using m‐Nitrophenylacetic Acid Variants. ResearchGate. Retrieved from [Link]
-
Burdette, S. C., et al. (2018). Improved photodecarboxylation properties in zinc photocages constructed using m-nitrophenylacetic acid variants. ResearchGate. Retrieved from [Link]
-
Havinga, E., et al. (1969). Photochemical acceleration of the hydrolysis of nitrophenyl phosphates and nitrophenyl sulphates. ResearchGate. Retrieved from [Link]
-
Various Authors. (2024). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. Retrieved from [Link]
-
Burdette, S. C., et al. (2018). Improved photodecarboxylation properties in zinc photocages constructed using m-nitrophenylacetic acid variants. ResearchGate. Retrieved from [Link]
-
de Gunst, G. P., et al. (1976). Photochemical Methoxide Exchange in Some Nitromethoxybenzenes. The Role of the Nitro Group in SN2Ar Reactions. ElectronicsAndBooks. Retrieved from [Link]
-
Unterreiner, A.-N., et al. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. MDPI. Retrieved from [Link]
-
Laskin, A., et al. (2021). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. Retrieved from [Link]
-
Sawaura, M., & Mukai, T. (1981). Photochemical Nucleophilic Substitution Reactions of Methyl Substituted Derivatives of p- and o-Nitroanisole. The Chemical Society of Japan. Retrieved from [Link]
-
Il'ichev, Y. V., et al. (2004). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Semantic Scholar. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (2-Nitrophenyl)acetic acid. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
-
Adam, W., et al. (1991). A collection of experiments for teaching photochemistry. SciSpace. Retrieved from [Link]
-
Hurley, R., & Testa, A. C. (1966). Photochemical n → π Excitation of Nitrobenzene*. Journal of the American Chemical Society. Retrieved from [Link]
-
Nitschke, J. R., et al. (2019). Synthesis and photolysis of 2, showing the three major photoproducts.... ResearchGate. Retrieved from [Link]
-
Science.gov. (n.d.). photochemical reaction mechanisms: Topics by Science.gov. Retrieved from [Link]
-
Slideshare. (n.d.). Photochemical reactions. Retrieved from [Link]
-
Alfimov, M. V., et al. (2015). Kinetics of photochemical reactions of a new biphotochromic compound upon photolysis with light of different wavelengths. ResearchGate. Retrieved from [Link]
-
Gahl, C., et al. (2021). Substituent effect on the excited state dynamics of bistable photochromic hydrazones. Royal Society of Chemistry. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Photochemistry. Retrieved from [Link]
-
Asiri, A. M., et al. (2009). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. MDPI. Retrieved from [Link]
-
Slideshare. (n.d.). Photochemical reactions. Retrieved from [Link]
-
de Oliveira, D. C., et al. (2015). Two-Photon Absorption and Dynamics of Excited States in Bromochalcone Derivatives. National Institutes of Health. Retrieved from [Link]
-
Ishow, E., Poizat, O., et al. (2014). Comprehensive investigation of the excited-state dynamics of push–pull triphenylamine dyes as models for photonic applications. RSC Publishing. Retrieved from [Link]
-
Trentham, D. R., & Corrie, J. E. (2006). Photolysis quantum yield measurements in the near-UV; a critical analysis of 1-(2-nitrophenyl)ethyl photochemistry. Semantic Scholar. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Researcher's Guide to the Synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid, a key intermediate in the development of various pharmaceutical compounds. The protocol is centered on the direct electrophilic nitration of 3,4-dimethoxyphenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed experimental procedure, mechanistic insights, safety protocols, and data presentation to ensure reproducible and high-yield synthesis.
Introduction and Significance
This compound is a valuable organic building block, primarily utilized as a precursor in the synthesis of heterocyclic compounds and other complex molecules with significant biological activity. Its structure, featuring a nitro group ortho to the acetic acid side chain and two methoxy groups on the phenyl ring, makes it a versatile starting material for creating substituted anilines and indoles through reduction and cyclization reactions. These resulting scaffolds are prevalent in medicinal chemistry, forming the core of various therapeutic agents. For instance, derivatives of this acid are instrumental in synthesizing inhibitors for enzymes like Janus kinase 2 (JAK2) and fms-like tyrosine kinase-3 (FLT3), which are targets in the treatment of myelofibrosis and lymphoma[1]. The strategic placement of the nitro group also allows for its use as a photolabile protecting group in certain synthetic applications.
Principle and Mechanism of Synthesis
The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) reaction, specifically, the nitration of 3,4-dimethoxyphenylacetic acid.
The core mechanism involves three key steps:
-
Generation of the Electrophile: In the presence of a strong acid catalyst (in this case, concentrated nitric acid acts as its own catalyst, though sulfuric acid is often used), nitric acid is protonated and subsequently loses a water molecule to form the highly reactive nitronium ion (NO₂⁺).
HNO₃ + HNO₃ ⇌ H₂NO₃⁺ + NO₃⁻ H₂NO₃⁺ → NO₂⁺ + H₂O
-
Electrophilic Attack: The electron-rich aromatic ring of 3,4-dimethoxyphenylacetic acid attacks the nitronium ion. The two methoxy groups (-OCH₃) are powerful activating, ortho-, para- directing groups. The acetic acid side chain (-CH₂COOH) is a weakly deactivating, ortho-, para- director. The nitration occurs at the 2-position, which is ortho to the 3-methoxy group and sterically accessible. This regioselectivity is driven by the strong activating effect of the methoxy groups, which stabilizes the intermediate carbocation (sigma complex).
-
Rearomatization: A base (such as H₂O or NO₃⁻) abstracts a proton from the carbon bearing the newly added nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.
This direct nitration approach is efficient and leverages a readily available starting material to produce the desired intermediate in high yield[2].
Detailed Experimental Protocol
This protocol is adapted from a verified synthetic procedure for the nitration of 3,4-dimethoxyphenylacetic acid[2].
3.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |
| 3,4-Dimethoxyphenylacetic acid | 196.19 | 49.05 g | 0.25 | Starting material |
| Concentrated Nitric Acid (~70%) | 63.01 | 500 mL | - | Reagent and solvent |
| Ice Water | 18.02 | ~2.5 L | - | For quenching and washing |
| 1000 mL Beaker or Erlenmeyer Flask | - | 1 | For the reaction | |
| 2 L Beaker | - | 1 | For quenching | |
| Magnetic Stirrer and Stir Bar | - | 1 | For agitation | |
| Ice Bath | - | 1 | For temperature control | |
| Büchner Funnel and Filter Flask | - | 1 | For filtration | |
| Filter Paper | - | 1 | ||
| pH Paper or pH Meter | - | - | For checking neutrality |
3.2. Step-by-Step Synthesis Procedure
-
Preparation: In a 1000 mL beaker or flask equipped with a magnetic stir bar, place 500 mL of concentrated nitric acid. Place the beaker in a large ice bath situated on a magnetic stirrer. (CRITICAL SAFETY NOTE: This entire procedure must be conducted in a certified chemical fume hood. Concentrated nitric acid is highly corrosive and releases toxic fumes. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.)
-
Reactant Addition: Once the nitric acid is cooled, begin slowly adding 49.05 g (0.25 mol) of 3,4-dimethoxyphenylacetic acid in small portions (batches) to the stirring acid. Monitor the temperature closely and maintain it at or below 30°C throughout the addition to prevent runaway reactions and the formation of byproducts.
-
Reaction: After the addition is complete, continue to stir the reaction mixture vigorously in the ice bath for an additional 15 minutes to ensure the reaction goes to completion.
-
Quenching and Precipitation: Prepare a 2 L beaker containing 1.5 liters of ice water. Carefully and slowly pour the reaction mixture into the ice water while stirring. The product will precipitate out of the solution as a solid.
-
Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid (the filter cake) with copious amounts of fresh ice water until the filtrate runs neutral (pH ≈ 7). This step is crucial to remove any residual nitric acid.
-
Drying: Transfer the solid product to a watch glass or drying dish and dry it thoroughly. Drying can be done in a desiccator under vacuum or in a drying oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Characterization: The final product, this compound, should be a solid with a melting point of 209-211°C[2]. The yield is expected to be approximately 56.4 g. Further characterization can be performed using techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Synthesis workflow for this compound.
Safety and Handling
-
Concentrated Nitric Acid: Highly corrosive, a strong oxidizer, and toxic upon inhalation. Causes severe skin burns and eye damage. Always handle inside a chemical fume hood with appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves. Keep away from flammable materials.
-
3,4-Dimethoxyphenylacetic acid: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.
-
Reaction: The nitration reaction is exothermic. Proper temperature control is essential to prevent the reaction from becoming uncontrollable. The addition of the starting material must be slow and monitored.
-
Waste Disposal: Neutralize acidic waste before disposal according to institutional and local regulations.
References
-
William, A. D., et al. (2011). Discovery of the macrocycle 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor for the treatment of myelofibrosis and lymphoma. Journal of Medicinal Chemistry, 54(13), 4638-4658. [Link]
-
PrepChem. (n.d.). Synthesis of (a) 4,5-Dimethoxy-2-nitro-phenylacetic acid. Retrieved from [Link]
Sources
- 1. Discovery of the macrocycle 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor for the treatment of myelofibrosis and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
Application Note: Harnessing Light for Molecular Control with 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid
A Senior Application Scientist's Guide to Photolabile Protection
Introduction: The Power of Spatiotemporal Control
In the intricate landscape of biological and chemical systems, the ability to control molecular activity with precision is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, are powerful tools that offer this control by masking the function of a molecule until it is liberated by a pulse of light.[1] This optochemical approach provides unparalleled spatiotemporal resolution, allowing researchers to initiate biological processes or chemical reactions at a specific time and location.
Among the most robust and widely utilized classes of PPGs are those based on the o-nitrobenzyl scaffold.[2] This guide focuses on a key derivative, 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid (DMNPAA) . The addition of two electron-donating methoxy groups to the phenyl ring shifts the molecule's absorption maximum to longer, less phototoxic wavelengths (typically around 350-365 nm), making it exceptionally suitable for applications in live cells and other sensitive environments.[3] This application note provides a comprehensive overview of the mechanism, key properties, and detailed protocols for employing DMNPAA as a versatile photolabile protecting group.
Mechanism of Photocleavage: A Light-Induced Transformation
The photodeprotection of DMNPAA-caged compounds proceeds through a well-established intramolecular photoreduction pathway, characteristic of o-nitrobenzyl derivatives, often described as a Norrish Type II reaction.[1]
The process unfolds in several key steps:
-
Photoexcitation: Upon absorption of a photon (hν), the nitro group is promoted to an excited triplet state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, forming a diradical intermediate.
-
Rearrangement to aci-Nitro Intermediate: This diradical rapidly rearranges into a transient, cyclic species which then opens to form an aci-nitro intermediate.
-
Release of the Active Molecule: The aci-nitro intermediate is unstable and undergoes a final rearrangement. This step involves the transfer of an oxygen atom to the benzylic carbon, leading to the cleavage of the ester or amide bond and liberating the protected molecule (XH).
-
Byproduct Formation: Concurrently, the caging moiety is converted into 2-nitroso-4,5-dimethoxybenzaldehyde. It is crucial for researchers to be aware of this byproduct, as it can potentially interact with other components in the system.
Caption: Workflow for the protection ("caging") of an amine.
Materials:
-
This compound (DMNPAA)
-
Amine-containing substrate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC)
-
Hydroxybenzotriazole (HOBt) or a suitable alternative
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) (optional, if substrate is a salt)
-
Standard glassware for organic synthesis
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine substrate (1.0 eq), DMNPAA (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF. If the amine is a hydrochloride salt, add DIPEA (1.2 eq).
-
Coupling Initiation: Cool the reaction mixture to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise while stirring. Causality Note: HOBt is added to suppress side reactions and improve the efficiency of the EDC coupling. Cooling the reaction minimizes potential side reactions.
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure DMNPAA-caged compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Photodeprotection (Uncaging)
This protocol outlines the light-induced cleavage of the DMNPAA group to release the active amine.
Materials:
-
DMNPAA-caged substrate
-
Appropriate solvent (e.g., buffered aqueous solution, Methanol, DMSO)
-
Light source with output around 365 nm (e.g., filtered mercury arc lamp, high-power LED).
-
Quartz or borosilicate glass cuvette/reaction vessel (Note: standard polystyrene plates block UV light).
Procedure:
-
Sample Preparation: Prepare a solution of the DMNPAA-caged compound in the desired solvent. The optimal concentration depends on the molar extinction coefficient and the experimental setup but typically ranges from 10 µM to 1 mM. Best Practice: For biological experiments, use a physiologically relevant buffer (e.g., HEPES or PBS). Ensure the pH is stable, as it can influence reaction kinetics.
-
Irradiation: Place the sample in a suitable vessel and expose it to light from the selected source. The duration of irradiation will depend on the light source's power, the sample concentration, and the quantum yield. Typical times can range from seconds to minutes.
-
Safety First: UV light is harmful to eyes and skin. Always use appropriate personal protective equipment (PPE), including UV-blocking safety glasses or face shields, and ensure the light source is properly shielded.
-
Monitoring Uncaging: The release of the active compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material peak and the appearance of the product peak. In biological systems, the effect of the released molecule (e.g., a change in fluorescence, a physiological response) is often the primary readout.
-
Optimization: For a new caged compound, it is recommended to perform a calibration experiment to determine the optimal irradiation time required for the desired level of uncaging. This can be done by irradiating for different durations and quantifying the amount of released product by HPLC.
Troubleshooting and Best Practices
| Issue | Potential Cause | Suggested Solution |
| Incomplete Uncaging | Insufficient light dose (power x time); "Inner filter" effect at high concentrations where the solution absorbs all the light at the surface. | Increase irradiation time or light intensity. Use a more dilute solution. Stir the solution during irradiation to ensure uniform exposure. |
| Low Caging Yield | Incomplete reaction; Decomposition of reagents or product. | Ensure all reagents are pure and solvents are anhydrous. Re-evaluate coupling reagents and reaction time. |
| Photodamage to Substrate | The released molecule or other components are sensitive to the uncaging wavelength. | Use the longest possible wavelength that is still effective (~400 nm). Minimize irradiation time by using a more efficient light source. Ensure the light is filtered to remove shorter, more damaging wavelengths. |
| Side Reactions | The nitroso byproduct may react with thiols or other nucleophiles in the system. | Include a scavenger molecule (e.g., glutathione) in the solution to react with the byproduct if it is found to be problematic for the specific application. |
Conclusion
This compound stands as a proven and highly effective photolabile protecting group. Its favorable photochemical properties, particularly its activation by longer-wavelength UV light, make it an invaluable tool for controlling molecular function with high precision. By understanding its mechanism and adhering to optimized protocols, researchers in chemistry, biology, and medicine can leverage DMNPAA to dissect complex systems, design novel diagnostics, and develop next-generation light-activated therapeutics.
References
- Margulies, D., & et al. (2005). A new photocleavable linker for the covalent modification of proteins. Journal of the American Chemical Society.
-
ResearchGate. (n.d.). "Caged" compounds which were synthesized and used for experiments. ResearchGate. Retrieved from [Link]
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Ellis-Davies, G. C. R. (2008). Useful caged compounds for cell physiology. Frontiers in Neuroscience. Retrieved from [Link]
-
Furuta, T., & et al. (2019). Design, Synthesis, and Photochemical Properties of Clickable Caged Compounds. Journal of Visualized Experiments. Retrieved from [Link]
-
Lee, H.-M., & et al. (2009). Model Compounds of Caged Capsaicin: Design, Synthesis, and Photoreactivity. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Photolabile protecting group. Wikipedia. Retrieved from [Link]
-
Uraguchi, D., & et al. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Wikipedia. Retrieved from [Link]
-
Jindal, S., & et al. (2015). An Assessment of Photoreleasable Linkers and Light Capturing Antennas on a Photoresponsive Cobalamin Scaffold. PubMed Central. Retrieved from [Link]
-
Kantevari, S., & et al. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PubMed Central. Retrieved from [Link]
-
Klán, P., & et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Retrieved from [Link]
-
Hu, X., & et al. (2022). Nanoparticle-Based Drug Delivery for Vascular Applications. MDPI. Retrieved from [Link]
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Mitchell, M. J., & et al. (2024). Revolutionizing Drug Delivery: The Impact of Advanced Materials Science and Technology on Precision Medicine. MDPI. Retrieved from [Link]
-
Duan, Y., & Wang, Z. (2018). Application of polydopamine in tumor targeted drug delivery system and its drug release behavior. Journal of Controlled Release. Retrieved from [Link]
Sources
Application Notes & Protocols: Caging Molecules with 2-(4,5-Dimethoxy-2-nitrophenyl)ethyl (DMNPE) Derivatives
A Guide for Researchers in Chemical Biology and Drug Development
Introduction: The Power of Light-Mediated Control
In the intricate landscape of biological research and therapeutic design, the ability to control the activity of molecules with spatial and temporal precision is paramount. Photolabile protecting groups, or "cages," offer a powerful solution by rendering a bioactive molecule inert until it is liberated by a pulse of light. This guide focuses on the 2-(4,5-Dimethoxy-2-nitrophenyl)ethyl (DMNPE) caging group, a well-established and versatile tool for creating light-activatable compounds.
The DMNPE cage is a derivative of o-nitrobenzyl chemistry, prized for its relatively rapid photolysis kinetics and its utility in caging a wide array of functional groups, including carboxylates, phosphates, amines, and thiols. The specific compound, 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid, is itself a "caged" version of acetic acid. However, the broader DMNPE scaffold is more commonly used to cage other molecules of interest. This document will provide the foundational principles and a detailed, representative protocol for the synthesis and photolytic cleavage of DMNPE-caged compounds, empowering researchers to apply this technology in their own experimental systems.
The Chemistry of DMNPE Caging and Uncaging
The DMNPE caging strategy hinges on the photochemical properties of the o-nitrobenzyl moiety. Upon absorption of UV light, typically in the range of 350-360 nm, the nitro group is excited, leading to an intramolecular rearrangement. This process results in the cleavage of the bond linking the caging group to the molecule of interest, releasing the active compound, a nitrosoketone byproduct, and a proton. The dimethoxy substitution pattern on the phenyl ring enhances the photosensitivity of the DMNPE group compared to simpler o-nitrobenzyl cages.
The choice of synthetic route for creating a DMNPE-caged molecule depends on the functional group to be caged. For instance, caging a carboxylic acid often involves esterification with a DMNPE-halide or DMNPE-alcohol derivative, frequently facilitated by coupling agents. Similarly, caging a phosphate group, as seen in caged ATP, requires the formation of a phosphate ester bond.
Below is a generalized workflow for the caging and uncaging of a generic molecule "X" with a DMNPE group.
Application Notes and Protocols for DMNB-Caged Compounds: A Guide to Light-Mediated Activation
Introduction
The precise control over the activity of biomolecules in space and time is a cornerstone of modern biological research. Photolabile protecting groups, or "cages," offer a powerful method for achieving this control.[1][2] These chemical moieties render a bioactive molecule inert until a pulse of light cleaves the cage, releasing the active compound.[2][3][4] Among the various caging groups, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group has emerged as a widely used tool due to its favorable photochemical properties and versatility.[5][6][7] This guide provides a comprehensive overview of the principles and practical considerations for the photolysis of DMNB-caged compounds, aimed at researchers, scientists, and drug development professionals.
The DMNB Caging Group: Mechanism and Photochemical Properties
The DMNB caging group belongs to the o-nitrobenzyl family of photolabile protecting groups.[5] The core mechanism of uncaging involves an intramolecular photoreaction upon absorption of a photon, typically in the near-UV range.[2][5] This leads to the cleavage of the bond between the benzylic carbon of the DMNB group and the heteroatom of the caged molecule, releasing the active compound, a proton, and a nitroso byproduct (2-nitroso-4,5-dimethoxybenzaldehyde).[5][8]
Caption: Photolysis mechanism of DMNB-caged compounds.
A critical aspect of experimental design is understanding the key photochemical parameters of the DMNB group, which are summarized in the table below.
| Parameter | Typical Value/Range for DMNB | Significance in Experimental Design |
| Absorption Maximum (λmax) | ~350 nm | Dictates the optimal wavelength for the light source to achieve efficient uncaging.[6] |
| Effective Uncaging Wavelength | 350 - 405 nm | Provides flexibility in the choice of light source, including common laser lines and lamps.[2][9][10][11] |
| Quantum Yield (Φ) | 0.01 - 0.1 (highly dependent on the caged molecule) | Represents the efficiency of converting an absorbed photon into an uncaging event. A higher quantum yield means less light is required. |
| Extinction Coefficient (ε) | ~5,000 M⁻¹cm⁻¹ at λmax | Determines the probability of light absorption. A higher value allows for efficient uncaging at lower concentrations. |
| Photolysis Rate | Microseconds to milliseconds | The speed of release, which should be faster than the biological process under investigation.[5][12] |
Instrumentation for Photolysis
The choice of light source is a critical determinant of the success of an uncaging experiment. The ideal source should provide sufficient power at the appropriate wavelength to achieve the desired concentration jump of the active molecule without causing photodamage to the biological sample.
Commonly used light sources for DMNB uncaging include:
-
Mercury and Xenon Arc Lamps: These are broadband sources that can be filtered to provide light in the near-UV range.[13] They are cost-effective and suitable for wide-field illumination.
-
Lasers: UV lasers, such as nitrogen gas lasers or solid-state lasers, offer high power and a collimated beam, making them ideal for precise spatial control and focal uncaging.[2][13] More recently, 405 nm diode lasers have been shown to be effective for uncaging DMNB compounds, offering a less phototoxic alternative to shorter UV wavelengths.[9][10][12]
-
Light Emitting Diodes (LEDs): High-power UV-LEDs (e.g., 365 nm) are becoming increasingly popular due to their stability, long lifespan, and ease of integration into microscopy setups.[8][12]
For experiments requiring subcellular precision, two-photon excitation microscopy can be employed. While DMNB is not the most efficient two-photon caging group, it can be uncaged with high-intensity infrared light (~720-740 nm).[3][4]
Experimental Protocol: Uncaging of a DMNB-Protected Compound in Cell Culture
This protocol provides a general framework for the photolytic release of a DMNB-caged compound in a cell culture setting. It is essential to optimize parameters such as compound concentration, light intensity, and exposure time for each specific experimental system.
Caption: General workflow for a DMNB uncaging experiment.
Materials:
-
DMNB-caged compound of interest
-
High-purity dimethyl sulfoxide (DMSO)
-
Appropriate cell culture medium and supplements
-
Cultured cells on a suitable imaging dish (e.g., glass-bottom dish)
-
Microscope equipped with a suitable light source for photolysis (e.g., 365 nm LED or a UV laser)
Protocol:
-
Preparation of Stock Solution:
-
Dissolve the DMNB-caged compound in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM).[11] Due to the light sensitivity of caged compounds, this should be done in a darkened room or with the vial wrapped in aluminum foil.[4][14]
-
Store the stock solution at -20°C, protected from light.[15] Aliquoting is recommended to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final working concentration. The final concentration will depend on the specific compound and experiment but typically ranges from 1 µM to 1 mM.
-
It is crucial to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells, generally below 0.1%.[16][17]
-
-
Loading of Cells:
-
Aspirate the existing medium from the cultured cells and replace it with the medium containing the DMNB-caged compound.
-
Incubate the cells for a sufficient time to allow for compound equilibration. This time can range from a few minutes to several hours and should be empirically determined. For membrane-permeant compounds, 30-60 minutes is often a good starting point.
-
-
Photolysis (Uncaging):
-
Place the dish on the microscope stage.
-
Using the appropriate light source and objective, deliver a controlled dose of light to the region of interest.
-
The duration and intensity of the light pulse are critical parameters that must be optimized. Start with short exposure times (e.g., 100-500 ms) and low light intensity to minimize phototoxicity.[9][10]
-
The goal is to release a sufficient concentration of the active compound to elicit a biological response without damaging the cells.
-
-
Assay and Controls:
-
Immediately following photolysis, monitor the cells for the expected biological response using appropriate imaging or electrophysiological techniques.
-
Crucial Controls:
-
No Light Control: Expose cells loaded with the caged compound to the same conditions but without the photolysis light pulse. This controls for any effects of the caged compound itself.
-
Light Only Control: Expose cells without the caged compound to the same light pulse. This controls for any effects of the light itself (phototoxicity).
-
Byproduct Control: If possible, expose cells to the expected concentration of the DMNB photolysis byproduct (e.g., 4,5-dimethoxy-2-nitrosobenzaldehyde) to ensure it does not contribute to the observed biological effect.[5]
-
-
Important Considerations and Troubleshooting
-
Solvent Effects: The photolysis efficiency of DMNB-caged compounds can be influenced by the solvent environment.[18][19][20] While most biological experiments are conducted in aqueous buffers, it is a factor to consider, especially when performing initial characterizations in different solvents.
-
Byproduct Fluorescence: It has been reported that the photolysis byproducts of DMNB-caged compounds can be fluorescent, which may interfere with certain fluorescence-based assays.[8][21] This should be considered when designing experiments that utilize fluorescent reporters.
-
Inhomogeneous Uncaging: At high concentrations of the caged compound, the "inner filter effect" can lead to inhomogeneous uncaging, where the light is absorbed by the compound in the upper layers of the solution, preventing it from reaching the cells at the bottom of the dish.[1][9][10] Using a lower concentration or a thinner layer of medium can mitigate this.
-
Cell Viability: Prolonged or high-intensity UV light exposure can be toxic to cells. It is essential to use the minimum light dose necessary for effective uncaging and to perform viability assays (e.g., trypan blue exclusion or propidium iodide staining) to confirm cell health.
Conclusion
DMNB-caged compounds are invaluable tools for the precise spatiotemporal control of biological processes. By understanding the fundamental photochemical principles and carefully optimizing experimental parameters, researchers can effectively harness the power of light to dissect complex cellular signaling pathways. This guide provides a foundational framework to aid in the successful design and execution of DMNB uncaging experiments.
References
- Caged compounds: photorelease technology for control of cellular chemistry and physiology. (n.d.).
- Flash Photolysis of Caged Compounds: Casting Light on Physiological Processes. (n.d.). Physiology.
- Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. (2009). Accounts of Chemical Research.
- Flash photolysis of caged compounds. (1993).
- Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. (2019). Scientific Reports.
- Proposed reaction mechanism towards photocleavage of the DMNB moiety... (n.d.).
- Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. (2009). Journal of Neuroscience Methods.
- Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. (2019).
- A collection of caged compounds for probing roles of local translation in neurobiology. (n.d.). ACS Chemical Neuroscience.
- Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3. (n.d.). Thermo Fisher Scientific.
- Two-Photon Uncaging of Glutamate. (2017). Frontiers in Synaptic Neuroscience.
- Laser Photolysis of Caged Compounds at 405 Nm: Photochemical Advantages, Localisation, Phototoxicity and Methods for Calibration. (2009). Journal of Neuroscience Methods.
- Selective immunocapture and light-controlled traceless release of transiently caged proteins. (2021). STAR Protocols.
- DMNB-caged-Serine. (n.d.). R&D Systems.
- Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. (n.d.).
- Silicon Quantum Dots Sensors for Explosive Taggant, 2,3-dimethyl-2,3-dinitrobutane (DMNB). (2016). RSC Advances.
- Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excit
- Photoactivatable (Caged) Derivatives of Glutamic Acid and NMDA. (2002). Thermo Fisher Scientific.
- Wavelength-selective one- and two-photon uncaging of GABA. (2014). Journal of the American Chemical Society.
- Cloaked Caged Compounds: Chemical Probes for Two-Photon Optoneurobiology. (2017).
- Solvent Effects on Ultrafast Photochemical Pathways. (2021). Accounts of Chemical Research.
- Two-Photon Uncaging of Caged Neurotransmitters. (2019). Frontiers in Synaptic Neuroscience.
- Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2022).
- Effects of solvent, excitation wavelength, and concentration on the photobehavior of some diazonaphthoquinones. (2010). Journal of Photochemistry and Photobiology A: Chemistry.
- Neurotransmitter Uncaging. (n.d.). Bruker.
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- A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019). MethodsX.
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Application Note: Mastering Spatiotemporal Control with 365 nm Light-Mediated Uncaging
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational principles and detailed experimental protocols for utilizing 365 nm light to achieve precise spatiotemporal control over bioactive molecules. Photochemical uncaging, the light-induced release of a molecule from an inert, "caged" precursor, has become an indispensable tool in biology and pharmacology.[1] This application note will delve into the critical components of an uncaging setup, from the selection of appropriate 365 nm light sources and photolabile protecting groups (PPGs) to the practical steps of experimental execution and validation. By understanding the causality behind each experimental choice, researchers can design robust and reproducible uncaging experiments to dissect complex biological processes with high precision.
Introduction: The Power of Light in Biological Interrogation
Many biological processes are governed by intricate signaling pathways that operate with high spatial and temporal precision.[2] Traditional methods of applying bioactive compounds, such as perfusion, often lack the ability to mimic this precise control. Photochemical uncaging offers a powerful solution by using light as a non-invasive trigger to release active molecules at specific locations and times.[2][3][4] This technique relies on "caged compounds," where a bioactive molecule is rendered inactive by a covalently attached photolabile protecting group (PPG).[1][5] Upon illumination with a specific wavelength of light, the PPG is cleaved, releasing the active molecule.[1] The use of 365 nm ultraviolet (UV) light is particularly common for uncaging a wide variety of compounds due to the favorable photophysical properties of many PPGs at this wavelength.[6][7]
The ability to control the release of neurotransmitters, signaling molecules, and even ions like Ca²⁺ with millisecond temporal resolution and subcellular spatial accuracy has revolutionized our understanding of processes such as synaptic transmission, cell signaling, and gene transcription.[4][8][9][10]
Foundational Principles of 365 nm Uncaging
The success of an uncaging experiment hinges on the interplay between the light source, the caged compound, and the biological preparation. The fundamental principle involves delivering a sufficient dose of photons to cleave the PPG and release the bioactive molecule in a controlled manner.
The Photochemical Reaction
The core of uncaging is a photochemical reaction. When a caged compound absorbs a photon of 365 nm light, it is promoted to an excited state. This electronically excited molecule then undergoes a chemical transformation, leading to the cleavage of the bond between the PPG and the bioactive molecule. The efficiency of this process is determined by two key parameters:
-
Extinction Coefficient (ε): This measures how strongly a molecule absorbs light at a particular wavelength. A higher extinction coefficient at 365 nm means more efficient light absorption.[9]
-
Quantum Yield (Φ): This represents the fraction of absorbed photons that result in the cleavage of the PPG.[9] A higher quantum yield indicates a more efficient uncaging reaction.
The ideal caged compound should possess a high extinction coefficient and quantum yield at 365 nm to maximize uncaging efficiency while minimizing the required light intensity, thereby reducing the risk of phototoxicity.[11]
Caption: The fundamental principle of photochemical uncaging.
The Experimental Setup: Components and Considerations
A well-designed uncaging setup is crucial for achieving precise and reproducible results. The key components include the light source, the optical delivery system, and the imaging system.
Choosing Your 365 nm Light Source
The choice of light source depends on the specific experimental requirements, such as the desired spatial resolution, temporal precision, and power.
| Light Source | Advantages | Disadvantages | Typical Applications |
| Mercury/Xenon Arc Lamps | Broad spectrum (requires filters), High power | Unstable output, Shorter lifespan, Heat generation | Full-field illumination, Flash photolysis |
| Light Emitting Diodes (LEDs) | Stable output, Long lifespan, Fast switching, Cost-effective | Lower power density than lasers | Full-field illumination, Spatially restricted illumination with apertures[12] |
| Lasers (e.g., Diode, Nitrogen) | High power density, Collimated beam, Precise spatial control | Higher cost, Potential for phototoxicity if not controlled | Focal uncaging, Scanning applications[13][14] |
For most applications requiring good temporal control and uniform illumination over a defined area, high-power 365 nm LEDs are an excellent choice due to their stability and ease of use.[12][15] For experiments demanding subcellular resolution, a focused laser beam is necessary.[8][13]
Optical Pathway Design
The optical pathway directs and shapes the 365 nm light onto the sample. Key components include:
-
Lenses: To focus or collimate the light beam.
-
Mirrors: To direct the light path.
-
Filters: Bandpass filters are essential to ensure that only the desired 365 nm wavelength reaches the sample, especially when using broad-spectrum sources like arc lamps.
-
Apertures and Diaphragms: To control the size and shape of the illuminated area.
-
Objective Lens: In microscopy setups, the objective lens focuses the uncaging light onto the specimen. A high numerical aperture (NA) objective is crucial for achieving high spatial resolution.
Caption: A generalized workflow for a 365 nm uncaging experiment.
Selecting the Right Photolabile Protecting Group (PPG)
A variety of PPGs that are efficiently cleaved by 365 nm light have been developed. The choice of PPG depends on the molecule to be caged and the specific experimental requirements.
| Photolabile Protecting Group | Key Features | Common Caged Molecules |
| o-Nitrobenzyl (NB) derivatives | Well-established, versatile.[16] | Amino acids (e.g., Glutamate), Nucleotides (e.g., ATP)[2] |
| (4,5-Dimethoxy-2-nitrobenzyl) (DMNB) | Improved photophysical properties over NB. | Ca²⁺ (caged with EGTA), Neurotransmitters[17] |
| 4-Methoxy-7-nitroindolinyl (MNI) | High two-photon cross-section, but also efficient one-photon uncaging with UV light.[15][18] | Glutamate[15] |
| Coumarin-based PPGs | Can offer red-shifted absorption, but many are still sensitive to 365 nm light.[2] | Various functional groups[2] |
Detailed Protocol: Uncaging of Glutamate in Neuronal Cultures
This protocol provides a step-by-step guide for performing a one-photon uncaging experiment using MNI-caged glutamate to stimulate cultured neurons.
Materials and Reagents
-
Cultured neurons on glass-bottom dishes
-
MNI-caged L-glutamate
-
Extracellular recording solution (e.g., Hanks' Balanced Salt Solution)
-
Inverted microscope equipped with fluorescence imaging capabilities
-
365 nm LED light source coupled to the microscope's epifluorescence port
-
High NA objective lens (e.g., 40x or 60x)
-
Electrophysiology setup for patch-clamp recording (optional, for functional readout)
-
Image acquisition software
Experimental Procedure
-
Preparation of Caged Glutamate Solution: Prepare a stock solution of MNI-caged L-glutamate in water or a suitable buffer. The final working concentration in the extracellular solution typically ranges from 100 µM to 1 mM. Protect the solution from light to prevent premature uncaging.[5]
-
Cell Preparation: Place the dish with cultured neurons on the microscope stage and replace the culture medium with the extracellular recording solution containing the desired concentration of MNI-caged glutamate. Allow the solution to equilibrate for several minutes.
-
Locate and Focus: Using brightfield or fluorescence microscopy (if cells are fluorescently labeled), locate the target neuron or dendritic region of interest. Carefully focus the objective lens on the plane of the cells.
-
Define the Uncaging Area: Use an aperture or a programmable illumination device to restrict the 365 nm light to a specific region of interest, for example, a single dendritic spine or a small group of synapses.
-
Uncaging and Data Acquisition:
-
Start recording the cellular response (e.g., calcium imaging using a fluorescent indicator or electrophysiological recording).
-
Deliver a brief pulse of 365 nm light (e.g., 1-10 ms duration). The optimal duration and intensity of the light pulse should be determined empirically to elicit a physiological response without causing photodamage.
-
Continue recording the cellular response for a defined period after the light pulse to capture the full dynamics of the evoked activity.
-
-
Control Experiments:
-
Perform a "mock" uncaging experiment by delivering the 365 nm light pulse to a region without cells to ensure that the light itself does not generate any artifacts in the recording.
-
Apply the caged compound without illumination to confirm that it is biologically inactive.
-
Apply a known antagonist for the receptor of interest (e.g., an NMDA receptor antagonist for glutamate uncaging) to verify the specificity of the uncaged molecule's effect.[13]
-
Validation and Troubleshooting
Self-Validating System: A well-designed uncaging experiment should include internal controls. For instance, the response should be spatially localized to the illuminated area and temporally locked to the light pulse. The magnitude of the response should be dependent on the light intensity and duration.
Troubleshooting Common Issues:
| Issue | Possible Cause | Solution |
| No or weak response | Insufficient light power or duration. Low concentration of caged compound. Inefficient uncaging. | Increase light intensity/duration. Increase caged compound concentration. Check the quantum yield of the caged compound. |
| Phototoxicity | Excessive light exposure. | Reduce light intensity and/or duration. Use a more efficient caged compound. |
| High background activity | Premature uncaging of the compound due to ambient light. Instability of the caged compound. | Protect caged compound solutions from light. Prepare fresh solutions. |
| Poor spatial resolution | Light scattering. Poor focusing. | Use a high NA objective. For deep tissue, consider two-photon uncaging.[3][18] |
Conclusion
Uncaging with 365 nm light is a powerful and versatile technique that provides researchers with unprecedented control over biological systems. By carefully selecting the appropriate light source, caged compound, and experimental parameters, it is possible to dissect complex cellular and physiological processes with high precision. This application note provides a solid foundation for designing and implementing successful uncaging experiments, empowering researchers to shed new light on the intricate workings of life.
References
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Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC. PubMed Central. [Link]
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MPM Imaging with UV Focal Glutamate Uncaging in Pyramidal Neurons | Protocol Preview. JoVE. [Link]
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Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC. NIH. [Link]
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Two-Photon Uncaging of Glutamate. Frontiers. [Link]
-
Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC. PubMed Central. [Link]
-
Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. Florida State University. [Link]
-
Wavelength-Selective One- and Two-Photon Uncaging of GABA. ACS Publications. [Link]
-
Photolabile protecting group - Wikipedia. Wikipedia. [Link]
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Localized Ca2+ uncaging reveals polarized distribution of Ca2+-sensitive Ca2+ release sites. NIH. [Link]
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Ca2+ Caging and Uncaging. Springer Nature Experiments. [Link]
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Summary of stimulation protocols to induce input-specific spine... ResearchGate. [Link]
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Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab. [Link]
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Two-Photon Uncaging of Glutamate - PMC. NIH. [Link]
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Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy | Chemical Reviews. ACS Publications. [Link]
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Auxiliary schemes: (a) experimental volume, (b) uncaging and binding of... ResearchGate. [Link]
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Stimulating neurons with light Edward M Callaway* and Rafael Yuste. Florida State University. [Link]
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Comparison of one-and two-photon excitation. (A) Cartoon illustrating... ResearchGate. [Link]
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Shedding light on neurons: optical approaches for neuromodulation. PubMed Central. [Link]
- Photocleavable protecting groups and methods for their use.
-
Calcium uncaging with visible light - PMC. NIH. [Link]
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Ca2+-Induced Ca2+ Release through Localized Ca2+ Uncaging in Smooth Muscle. NIH. [Link]
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Bio Light 450nm & 365nm Forensic Light Source Kit. Arrowhead Forensics. [Link]
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Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen. [Link]
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Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]
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Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. NIH. [Link]
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Uncaging and Calcium's Role in the Cell Cycle. Andor. [Link]
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Caged compounds for multichromic optical interrogation of neural systems - PMC. PubMed Central. [Link]
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Low throughput screening in neuroscience: using light to study central synapses one at a time - PMC. PubMed Central. [Link]
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What kind of UV light source do I need for uncaging ligands inside an electrode? ResearchGate. [Link]
-
Two-color, one-photon uncaging of glutamate and GABA - PMC. NIH. [Link]
-
Two-photon uncaging, from neuroscience to materials. ResearchGate. [Link]
-
“Uncaging” Using Optical Fibers to Deliver UV Light Directly to the Sample. Springer. [Link]
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Controlling nerve cells with light opened new ways to study the brain. Science News Explores. [Link]
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3 Key Factors Influencing In-Vitro Optogenetics Experiment Design. Amuza Inc. [Link]
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uvBeast Black Light UV Flashlight V3 365nm – FILTERED Ultraviolet. uvBeast. [Link]
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Illumination solutions for Uncaging Experiments. Andor. [Link]
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protecting primary amines with 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid
Application & Protocol Guide
Topic: Protecting Primary Amines with the Photolabile 2-(4,5-Dimethoxy-2-nitrophenyl)acetyl (MeNPAc) Group
Introduction: The Power of Light in Chemical Synthesis
In the intricate world of multi-step organic synthesis, particularly in peptide and oligonucleotide chemistry, the use of protecting groups is fundamental.[1][2] These molecular "masks" temporarily block reactive functional groups, allowing chemists to direct reactions to specific sites on a complex molecule.[3] Traditionally, the removal of these groups (deprotection) requires chemical reagents, such as strong acids or bases, which can inadvertently compromise the integrity of the target molecule.[4][5]
Photolabile protecting groups (PPGs), or "photocages," offer an elegant solution.[6] They are stable to a wide range of chemical conditions but can be cleaved with high precision using light, typically in the UV-A range (320-400 nm).[7] This "traceless" deprotection method provides exceptional orthogonality, allowing for the selective unmasking of functional groups without altering other acid- or base-labile parts of the molecule.[6][8] The ability to control deprotection both spatially and temporally with a beam of light has revolutionized fields from drug delivery to the synthesis of high-density DNA microarrays.[8]
The ortho-nitrobenzyl scaffold is one of the most successful and widely used chromophores for creating PPGs.[6][7] This guide focuses on a key derivative: the 2-(4,5-Dimethoxy-2-nitrophenyl)acetyl (MeNPAc) group. The addition of two methoxy groups to the phenyl ring serves two critical purposes:
-
It shifts the absorption maximum to a longer, less energetic wavelength (~350-365 nm), minimizing potential photodamage to sensitive substrates.[7]
-
It increases the quantum yield of photocleavage, making the deprotection process more efficient.[9]
This document provides a detailed overview of the MeNPAc protecting group, its mechanism of action, and comprehensive protocols for its application in protecting primary amines.
The Chemistry of MeNPAc: Protection and Photochemical Cleavage
Protection of Primary Amines: Amide Bond Formation
The protection of a primary amine with 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid involves the formation of a stable amide bond. This is a standard chemical transformation that can be achieved using common peptide coupling reagents. The choice of coupling agent is critical to ensure high yield and minimize side reactions, especially with sterically hindered or sensitive substrates.
Caption: Workflow for the protection of a primary amine using MeNPAc.
The Deprotection Mechanism: An Intramolecular Photoreaction
The cleavage of the MeNPAc group is a multi-step photochemical process initiated by the absorption of a photon. The mechanism is a hallmark of o-nitrobenzyl photochemistry.[6]
-
Photoexcitation: Upon irradiation with UV light (~365 nm), the nitro group undergoes an n→π* electronic transition, forming an excited-state diradical.[6]
-
Intramolecular Hydrogen Abstraction: The excited nitro group is highly reactive and abstracts a hydrogen atom from the adjacent benzylic carbon. This forms an aci-nitro intermediate.[6][7]
-
Rearrangement and Cleavage: The unstable aci-nitro intermediate rapidly rearranges. A key five-membered ring intermediate forms, which then collapses to release the free primary amine.[6]
-
Byproduct Formation: The process yields the deprotected amine and a byproduct, 4,5-dimethoxy-2-nitrosoacetophenone .[9] This byproduct is inert to the released amine under most conditions, but for highly sensitive applications, the use of a scavenger can be beneficial to trap any reactive intermediates.[7]
Caption: Key steps in the photochemical deprotection of the MeNPAc group.
Core Applications
The MeNPAc group's mild and orthogonal cleavage conditions make it a valuable tool for researchers, scientists, and drug development professionals in various domains:
-
Solid-Phase Peptide Synthesis (SPPS): Protects the N-terminus or side chains of amino acids, allowing for sequential chain elongation.[4][10] The final peptide can be released from the resin under neutral conditions, preserving acid-sensitive modifications.
-
Caged Compounds: Bioactive molecules (neurotransmitters, nucleotides, enzymes) can be "caged" with the MeNPAc group, rendering them inactive.[9] Irradiation of a specific biological sample allows for the precise release of the active molecule, enabling detailed studies of complex biological processes with high spatial and temporal resolution.[8]
-
Surface Chemistry and Materials Science: Used to modify surfaces where light can trigger changes in surface properties, such as wettability or the controlled release of attached molecules.[6]
Experimental Protocols
Protocol 1: Protection of a Primary Amine
This protocol describes a general procedure for coupling this compound to a primary amine using HBTU/DIEA, a common set of reagents for amide bond formation.[11]
Materials:
-
Primary amine substrate
-
This compound (MeNPAc-OH)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl (brine) solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
TLC plates (silica gel)
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) in anhydrous DMF.
-
Addition of Acid: Add this compound (1.1 eq) to the solution and stir until fully dissolved.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add HBTU (1.1 eq) followed by the dropwise addition of DIEA (2.5 eq). Causality Note: HBTU activates the carboxylic acid to form a highly reactive ester intermediate. DIEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed and to scavenge the proton released during amide bond formation, driving the reaction to completion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting amine spot and the appearance of a new, typically higher Rƒ, product spot indicates reaction completion.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality Note: The acid wash removes excess DIEA, while the bicarbonate wash removes unreacted MeNPAc-OH and HBTU byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure MeNPAc-protected amine.
| Parameter | Recommended Condition |
| Solvent | Anhydrous DMF or DCM |
| Coupling Agent | HBTU, HATU, or DCC/DMAP |
| Base | DIEA or N-Methylmorpholine |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 12 hours |
Table 1: Typical conditions for MeNPAc protection reaction.
Protocol 2: Photolytic Deprotection (Cleavage)
This protocol outlines the general procedure for removing the MeNPAc group to liberate the free primary amine.
Materials:
-
MeNPAc-protected amine
-
HPLC-grade solvent (e.g., Methanol, Ethanol, Dioxane, or Acetonitrile)
-
Photochemical reactor or UV LED lamp (peak emission ~365 nm)
-
(Optional) Scavenger, such as semicarbazide hydrochloride
-
Diethyl ether or Ethyl acetate
-
Dilute HCl solution (e.g., 0.1 M)
Procedure:
-
Solution Preparation: Prepare a dilute solution (0.01-0.05 M) of the MeNPAc-protected amine in a suitable UV-transparent solvent (e.g., methanol or ethanol) in a quartz or borosilicate glass (Pyrex) reaction vessel. Causality Note: A dilute solution is crucial to ensure uniform irradiation and prevent inner filter effects where byproducts absorb the incident light.
-
(Optional) Add Scavenger: If the released amine is particularly sensitive or nucleophilic, add a scavenger like semicarbazide hydrochloride (5-10 eq) to the solution. This will trap the nitrosoacetophenone byproduct and can improve deprotection yields.[7]
-
Irradiation: Irradiate the solution using a UV lamp with a peak wavelength of ~365 nm. If the substrate contains other photosensitive groups (like tryptophan), use a filter to cut off wavelengths below 320 nm.[7] Causality Note: 365 nm light provides sufficient energy to excite the nitro group without damaging common peptide bonds or other functional groups.
-
Monitoring: Monitor the deprotection by HPLC or TLC. The reaction is typically complete within 0.5 to 4 hours, depending on the substrate and light source intensity.
-
Workup:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Resuspend the residue in dilute HCl. This protonates the liberated amine, making it water-soluble.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (2-3x) to remove the neutral, colored 4,5-dimethoxy-2-nitrosoacetophenone byproduct.
-
Carefully neutralize the aqueous layer with a base (e.g., NaHCO₃) to deprotonate the amine.
-
-
Isolation: The deprotected amine may precipitate upon neutralization and can be collected by filtration. Alternatively, it can be extracted into a suitable organic solvent, dried, and concentrated to yield the final product.
| Parameter | Recommended Condition |
| Wavelength | 350 - 365 nm |
| Solvent | Methanol, Ethanol, Dioxane, CH₃CN |
| Concentration | 0.01 - 0.05 M |
| Temperature | Room Temperature (water cooling may be needed) |
| Irradiation Time | 0.5 - 4 hours |
Table 2: Typical conditions for photolytic deprotection of MeNPAc group.
Key Considerations & Troubleshooting
-
Quantum Yield: While the dimethoxy groups enhance efficiency, the quantum yield (Φ) is still less than 1, meaning multiple photons are required per cleavage event. Ensure your light source is of sufficient intensity for practical reaction times.
-
Solvent Choice: The solvent can influence the cleavage efficiency. Protic solvents like ethanol are often effective. Ensure your substrate is fully soluble at the desired concentration.[7]
-
Oxygen: For some nitrobenzyl-based PPGs, the presence of oxygen can lead to side reactions. While not always necessary, degassing the solution by bubbling with N₂ or Ar for 15-20 minutes prior to irradiation can improve results.
-
Incomplete Cleavage: If deprotection is slow or incomplete, check the lamp's age and output. Increase irradiation time or consider using a more powerful light source. Ensure the reaction vessel is UV-transparent (quartz is ideal).
-
Byproduct Contamination: If the nitroso byproduct is difficult to remove, a more rigorous extraction or purification by chromatography may be necessary. The use of a scavenger during photolysis is the most effective preventative measure.
References
- A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis.
- 2.4 Photocleavable Protecting Groups. Thieme Chemistry.
- Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI.
- Photolabile protecting group. Wikipedia.
- Synthesis of Photolabile 2-(2-Nitrophenyl)propyloxycarbonyl Protected Amino Acids.
- A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis.
- The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. Bio-Synthesis.
- Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PubMed Central.
- Intramolecular Sensitization of Photocleavage of the Photolabile 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Protecting Group. KOPS - University of Konstanz.
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Synpeptide. [Link]
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- 1. peptide.com [peptide.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group | MDPI [mdpi.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for Controlled Release of Carboxylic Acids Using the DMNB Caging Group
Introduction: Mastering Spatiotemporal Control with Light
In the dynamic fields of cell biology, neuroscience, and drug delivery, the ability to initiate biological processes with precision is paramount. Photoremovable protecting groups, or "caging" groups, offer an unparalleled level of spatiotemporal control, allowing researchers to release bioactive molecules on demand using a pulse of light. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a venerable and widely utilized caging moiety, particularly for masking the carboxylate functionality of carboxylic acids.[1]
The DMNB cage renders the carboxylic acid biologically inert by converting it into a bulky ester. This ester is stable under physiological conditions but can be rapidly cleaved upon irradiation with near-UV light (typically 350-365 nm), regenerating the native carboxylic acid and a 2-nitrosobenzaldehyde byproduct.[2][3] The dimethoxy substituents on the aromatic ring shift the absorption maximum to longer, less biologically damaging wavelengths compared to the parent o-nitrobenzyl group, making it a preferred choice for applications in living systems.[2][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and photolytic release of DMNB-caged carboxylic acids. We will delve into the underlying photochemical mechanism, provide detailed, field-tested protocols, and discuss critical parameters to ensure experimental success and data integrity.
Pillar 1: The Science of DMNB - Mechanism and Photochemical Properties
The Photochemical Release Mechanism
The controlled release of a carboxylic acid from its DMNB ester is initiated by the absorption of a photon. The process, depicted below, is an intramolecular redox reaction.
Upon absorbing a photon of UV light, the 2-nitro group is excited. This leads to an intramolecular hydrogen atom abstraction from the benzylic carbon, forming a transient aci-nitro intermediate.[5] This intermediate is unstable and rapidly rearranges to release the carboxylic acid and the corresponding 4,5-dimethoxy-2-nitrosobenzaldehyde.[3]
Key Photochemical Parameters
The efficiency of the photorelease process is governed by several key parameters, which are crucial for designing and interpreting uncaging experiments.
| Parameter | Symbol | Definition | Typical Value for DMNB | Significance & Causality |
| Molar Extinction Coefficient | ε | A measure of how strongly the molecule absorbs light at a given wavelength. | ~4,500-5,500 M⁻¹cm⁻¹ at ~350 nm | A higher ε means more efficient light absorption, allowing for lower concentrations or light intensities to be used, minimizing potential photodamage to biological samples.[2] |
| Quantum Yield of Photolysis | Φ or QY | The fraction of absorbed photons that result in the cleavage of the caging group. | 0.01 - 0.26 | This is a direct measure of the efficiency of the photochemical reaction. A higher quantum yield means fewer photons are needed to release a given amount of the carboxylic acid, enabling faster release kinetics and reducing light exposure. The value can vary depending on the specific carboxylic acid attached.[2] |
| Release Rate | k | The rate at which the active molecule appears after a pulse of light. | Sub-millisecond to millisecond range | The release must be faster than the biological process being studied. For DMNB-caged carboxylates, the decay of the aci-nitro intermediate is often the rate-limiting step.[5][6] |
Pillar 2: Experimental Workflows & Self-Validating Protocols
The following protocols are designed to be self-validating, incorporating analytical checkpoints to ensure the integrity of the synthesis and the accuracy of the photorelease experiment.
Experimental Workflow Overview
Protocol 1: Synthesis of DMNB-Caged Carboxylic Acid
This protocol details a general and robust method for the esterification of a carboxylic acid with 4,5-dimethoxy-2-nitrobenzyl alcohol using a carbodiimide coupling strategy (Steglich Esterification).[6][7]
Expertise & Experience: This method is widely applicable and effective even for sterically hindered substrates. Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. 4-(Dimethylamino)pyridine (DMAP) serves as a superior acylation catalyst, accelerating the reaction and suppressing side-product formation, such as the N-acylurea byproduct.[7]
Materials:
-
Carboxylic acid of interest
-
4,5-Dimethoxy-2-nitrobenzyl alcohol (DMNB-OH)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
0.5 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (Saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Reactant Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and 4,5-dimethoxy-2-nitrobenzyl alcohol (1.1 equivalents) in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Cooling: Place the flask in an ice bath and stir for 10 minutes until the solution temperature reaches 0 °C. Causality: Cooling the reaction minimizes side reactions and prevents the degradation of sensitive substrates.
-
DCC Addition: Dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC). The consumption of the starting materials and the formation of a new, higher Rf spot (the ester product) should be observed.
-
-
Workup - DCU Removal: Once the reaction is complete, filter the mixture through a sintered glass funnel or celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine. Causality: The acid wash removes residual DMAP and any unreacted base. The bicarbonate wash removes unreacted carboxylic acid. The brine wash removes residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using an ethyl acetate/hexanes gradient.
-
Final Characterization: Confirm the identity and purity of the DMNB-caged ester using NMR and Mass Spectrometry (MS). The final product should be a light-sensitive pale yellow solid. Store protected from light at -20°C.
Protocol 2: Controlled Photorelease and Monitoring
This protocol describes the procedure for the UV-induced uncaging of the DMNB-protected carboxylic acid and its quantitative analysis using High-Performance Liquid Chromatography (HPLC).
Expertise & Experience: HPLC is the gold standard for monitoring uncaging reactions as it allows for the simultaneous separation and quantification of the caged precursor, the released carboxylic acid, and the photolytic byproducts.[8][9] This provides a complete picture of the reaction progress and efficiency. A reverse-phase C18 column is typically suitable for separating these components.
Materials & Equipment:
-
Pure DMNB-caged carboxylic acid
-
Suitable solvent (e.g., DMSO for stock, aqueous buffer for experiment)
-
UV light source with a narrow bandpass filter centered around 365 nm (e.g., LED, mercury arc lamp)
-
Quartz cuvette or microplate
-
HPLC system with a UV detector and a C18 column
-
Mobile phase (e.g., Acetonitrile/Water with 0.1% Trifluoroacetic Acid)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10-100 mM) of the DMNB-caged compound in a suitable organic solvent like DMSO. Critical Step: Handle this solution in the dark or under red light to prevent premature uncaging.[10]
-
Working Solution Preparation: Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the experimental buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is low (<1%) if working with biological systems.
-
HPLC Method Development (Pre-Irradiation):
-
Develop an isocratic or gradient HPLC method that cleanly separates the starting DMNB-caged compound from the expected free carboxylic acid.
-
Inject a standard of the free carboxylic acid to determine its retention time.
-
Inject the un-irradiated working solution (Time 0 sample) to establish the retention time and peak area of the pure caged compound. This is your baseline for quantification.
-
-
Irradiation:
-
Place a known volume of the working solution in a quartz cuvette.
-
Expose the sample to the 365 nm UV light source. The duration and intensity will need to be optimized based on the compound's quantum yield and the desired extent of release.
-
-
Time-Course Monitoring:
-
At specific time intervals (e.g., 0, 1, 5, 10, 30 minutes), withdraw a small aliquot from the cuvette.
-
Immediately inject the aliquot onto the HPLC system.
-
-
Data Analysis and Quantification:
-
For each time point, integrate the peak areas of the remaining caged compound and the newly formed free carboxylic acid.
-
Calculate the percentage of release at each time point: % Release = [Area(acid) / (Area(acid) + Area(caged))] * 100
-
Plot the percentage of release versus irradiation time to determine the photorelease kinetics.
-
Trustworthiness - A Note on Fluorescent Byproducts:
It is critical to be aware that the photolysis of DMNB-caged compounds can produce fluorescent byproducts.[5][11][12] The primary byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde, and its subsequent derivatives can exhibit fluorescence, particularly in the 430-550 nm range.[11][12][13] Therefore, relying solely on fluorescence intensity to quantify release can lead to systematic errors, as the signal may not be exclusively from the intended reporter.[12] HPLC analysis, as described above, provides a more robust and accurate method for quantification by physically separating the species of interest before detection.
Pillar 3: Visualization and References
Diagram: Protocol for HPLC Monitoring of Photorelease
// Nodes Start [label="Prepare Working Solution\nof DMNB-Caged Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; T0 [label="Inject 'Time 0' Sample\n(Establish Baseline)"]; Irradiate [label="Irradiate Sample\n(365 nm UV Light)"]; Aliquot [label="Withdraw Aliquot\nat Time 't'"]; Inject [label="Inject Aliquot\nonto HPLC"]; Analyze [label="Analyze Chromatogram:\n- Identify Peaks\n- Integrate Areas"]; Quantify [label="Calculate % Release"]; Loop [label="Repeat for\nMultiple Time Points", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Plot Release vs. Time", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> T0 [color="#5F6368"]; T0 -> Irradiate [color="#5F6368"]; Irradiate -> Aliquot [color="#EA4335", style=dashed, label="Time Course"]; Aliquot -> Inject [color="#5F6368"]; Inject -> Analyze [color="#5F6368"]; Analyze -> Quantify [color="#5F6368"]; Quantify -> Loop [color="#5F6368"]; Loop -> Aliquot [label="Next Time Point", color="#5F6368"]; Loop -> End [label="Final Time Point", color="#5F6368"]; } dot Caption: Workflow for quantitative monitoring of photorelease via HPLC.
References
-
Gurney, A. M. (1994). Flash photolysis of caged compounds. In Microelectrode Techniques (pp. 389-406). Humana Press. Available at: [Link]
-
Berezhnaya, E. N., et al. (2019). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. Scientific Reports, 9(1), 13421. Available at: [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. Available at: [Link]
-
Berezhnaya, E. N., et al. (2019). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. Scientific Reports, 9, 13421. Available at: [Link]
- Goeldner, M., & Givens, R. (Eds.). (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH.
-
Upreti, M., & Singh, P. (2013). Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. Tetrahedron Letters, 54(39), 5374-5377. Available at: [Link]
-
Kirschner, S., et al. (2020). The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5‐Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold. Chemistry–A European Journal, 26(27), 6068-6076. Available at: [Link]
-
Rakauskaitė, R., et al. (2021). Selective immunocapture and light-controlled traceless release of transiently caged proteins. STAR Protocols, 2(2), 100539. Available at: [Link]
-
Berezhnaya, E. N., et al. (2019). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. ResearchGate. Available at: [Link]
-
Furuta, T., et al. (2011). A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ by the Oxidation of N-tert-Butyldimethylsilylhydrazones with (Difluoroiodo)benzene. Angewandte Chemie International Edition, 50(34), 7847-7850. Available at: [Link]
-
Dalpozzo, R., et al. (2007). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. Synthesis, 2007(22), 3489-3496. Available at: [Link]
-
del Campo, A., et al. (2012). Phototriggerable 2′,7-Caged Paclitaxel. PLoS ONE, 7(8), e43657. Available at: [Link]
-
Kirschner, S., et al. (2020). The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5‐Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold. ResearchGate. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, July 29). 08.08 Esterification of Carboxylic Acids [Video]. YouTube. [Link]
-
Science of Synthesis. (n.d.). 20.5 Carboxylic Acid Esters. Available at: [Link]
-
Schmid, B., et al. (2009). Photoactivation of a stream of DMNB-caged fluorescein imaged with. ResearchGate. Available at: [Link]
-
jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
Sources
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- 2. plymsea.ac.uk [plymsea.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selective immunocapture and light-controlled traceless release of transiently caged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Illuminating Cellular Processes: A Guide to the Application of DMNB-Caged Compounds in Cell Biology
In the intricate and dynamic world of the cell, understanding the precise timing and location of molecular events is paramount. Traditional methods of introducing bioactive molecules often lack the spatiotemporal resolution required to dissect complex signaling pathways. Photoremovable protecting groups, or "caging" groups, offer an elegant solution to this challenge. Among these, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group has emerged as a versatile and widely used tool for controlling the release of a vast array of biologically active molecules with a pulse of light.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of DMNB-caged compounds in cell biology, complete with detailed protocols and expert insights.
The Principle of Photochemical Uncaging: Releasing Molecules with Light
Caged compounds are rendered biologically inert by the covalent attachment of a photolabile protecting group to a critical functional moiety of the molecule.[1][3][4][5] The DMNB caging group, an ortho-nitrobenzyl derivative, is particularly effective due to its favorable photochemical properties.[1][2] Upon absorption of near-UV light (typically around 350-365 nm), the DMNB group undergoes an intramolecular rearrangement, leading to the cleavage of the covalent bond and the release of the active molecule, a proton, and a biologically inert nitroso-ketone byproduct.[6] This process, known as photolysis or uncaging, is rapid, often occurring on the millisecond timescale, allowing for precise temporal control over the concentration of the released molecule.[3][7]
The key advantages of using DMNB-caged compounds include:
-
High Spatiotemporal Resolution: Light can be focused to specific subcellular regions, enabling the localized release of the active molecule.[1][4]
-
Rapid Onset of Action: The fast kinetics of photolysis allow for the study of rapid cellular processes.[3][7]
-
Bio-orthogonality: Light is a non-invasive trigger that does not interfere with other cellular processes.[3]
-
Quantitative Control: The amount of released molecule can be controlled by modulating the intensity and duration of the light pulse.
Core Applications in Cellular Signaling
DMNB-caged compounds have been instrumental in elucidating a wide range of cellular processes. Here, we delve into some of the most impactful applications.
Probing the Energetics of Cellular Processes with DMNB-Caged ATP
Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biochemical reactions.[8][9] DMNB-caged ATP allows for the precise delivery of this energy source to specific cellular compartments at defined times, enabling the study of ATP-dependent processes with unprecedented detail.[3][4][10]
Application Example: Investigating the Kinetics of Motor Proteins
The movement of motor proteins like dynein is a rapid, ATP-dependent process. By using DMNB-caged ATP, researchers can initiate motor protein activity with a flash of light and measure the resulting force generation with high temporal resolution using techniques like optical trapping.[4]
Experimental Workflow: DMNB-Caged ATP Uncaging
Caption: Workflow for a typical DMNB-caged ATP uncaging experiment.
Protocol: Uncaging of DMNB-ATP in an In Vitro Motility Assay
Objective: To measure the force generation of a single motor protein molecule following the photorelease of ATP.
Materials:
-
DMNB-caged ATP (e.g., from a commercial supplier)
-
Purified motor proteins (e.g., dynein)
-
Polymerized microtubules
-
Microscope with a UV flash lamp or laser (e.g., 365 nm)
-
Optical trapping setup
-
Motility buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)
Procedure:
-
Prepare the Flow Cell: Assemble a flow cell and coat the surface with microtubules.
-
Introduce Motor Proteins: Introduce a dilute solution of motor proteins attached to beads suitable for optical trapping. Allow them to bind to the microtubules.
-
Introduce Caged ATP: Perfuse the flow cell with motility buffer containing 1-5 mM DMNB-caged ATP. Ensure there is no free ATP present.
-
Trap a Bead: Using the optical trap, capture a bead attached to a single motor protein.
-
Initiate Photolysis: Deliver a brief pulse of UV light (e.g., 1-10 ms) focused on the trapped bead.
-
Record Data: Immediately record the displacement of the bead from the trap center to measure the force generated by the motor protein.
-
Data Analysis: Analyze the force traces to determine the kinetics of force production.
Causality and Self-Validation: The experimental design ensures that force generation is directly attributable to the photoreleased ATP. The absence of force before the UV pulse and the rapid onset of force immediately after confirm the causal link. Control experiments should include irradiating the sample in the absence of caged ATP to rule out any light-induced artifacts.
Dissecting G-Protein Signaling with DMNB-Caged GTP
Guanosine triphosphate (GTP) is a crucial signaling molecule that activates G-proteins, which in turn regulate a myriad of cellular processes, from cell growth to neurotransmission.[11][12] DMNB-caged GTP provides a powerful tool to study the kinetics and spatial dynamics of G-protein activation.[11][13]
Application Example: Spatiotemporal Control of G-Protein Activation in Live Cells
By locally uncaging GTP within a cell, researchers can activate specific G-protein signaling pathways in a defined subcellular region and observe the downstream consequences, such as changes in second messenger concentrations or protein localization.
Signaling Pathway: G-Protein Activation
Caption: Simplified G-protein signaling pathway and the point of intervention with DMNB-caged GTP.
Protocol: Localized Activation of G-Proteins in a Cultured Cell
Objective: To visualize the downstream effects of localized G-protein activation.
Materials:
-
DMNB-caged GTP
-
Cultured cells expressing a fluorescent biosensor for a downstream effector (e.g., a FRET sensor for PKA activity)
-
Microinjection setup or cell-permeant caged GTP analog
-
Confocal microscope with a UV laser for uncaging
-
Imaging medium
Procedure:
-
Cell Loading: Load the cells with DMNB-caged GTP (e.g., 50-200 µM in the micropipette for microinjection).
-
Imaging Setup: Place the cells on the microscope stage and identify a region of interest (ROI) for uncaging.
-
Baseline Imaging: Acquire baseline fluorescence images of the biosensor before uncaging.
-
Photorelease: Deliver a focused UV laser pulse to the selected ROI to uncage GTP.
-
Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of fluorescence images to monitor the change in the biosensor signal.
-
Data Analysis: Quantify the change in the biosensor signal over time and space to map the propagation of the signal from the point of uncaging.
Causality and Self-Validation: The localized change in the biosensor signal that is temporally locked to the UV pulse provides strong evidence for a causal relationship. Control experiments should include uncaging in cells not expressing the biosensor and monitoring for any non-specific fluorescence changes.
Manipulating Intracellular Calcium Signaling with DMNB-Caged Calcium Precursors
Calcium (Ca²⁺) is a ubiquitous second messenger that regulates a vast array of cellular functions, including muscle contraction, neurotransmitter release, and gene expression.[14][15][16][17][18][19][20][21] DMNB-based calcium cages, such as DM-nitrophen, are photolabile chelators that bind Ca²⁺ with high affinity in the dark and release it upon UV illumination.[3][15][16][22]
Application Example: Triggering Localized Calcium Waves
Uncaging calcium in a specific subcellular location can be used to initiate and study the propagation of intracellular calcium waves, providing insights into the mechanisms of calcium signaling and amplification.
Quantitative Data for Common DMNB-Caged Compounds
| Caged Compound | Typical Working Concentration | Uncaging Wavelength (nm) | Quantum Yield (Φ) | Release Rate (s⁻¹) |
| DMNB-caged ATP | 1 - 5 mM | ~350-365 | ~0.06 | > 5,000 |
| DMNB-caged GTP | 50 - 500 µM | ~350-365 | Varies | Varies |
| DM-nitrophen (Caged Ca²⁺) | 1 - 10 mM | ~350-365 | 0.18 | ~38,000 |
| DMNB-caged Rapamycin | 20 - 50 nM | ~365 | Not reported | Not reported |
Note: Quantum yields and release rates can vary depending on experimental conditions (pH, temperature, solvent).
Protocol: Inducing Localized Calcium Transients in Neurons
Objective: To investigate the role of localized calcium influx in dendritic spine plasticity.
Materials:
-
DM-nitrophen (loaded with Ca²⁺)
-
Cultured neurons or brain slices
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Patch-clamp setup for loading and electrophysiological recording
-
Two-photon laser scanning microscope for simultaneous imaging and uncaging
Procedure:
-
Cell Loading: Load a neuron with a solution containing DM-nitrophen (pre-equilibrated with a known concentration of Ca²⁺) and a calcium indicator dye via a patch pipette.
-
Identify Target: Identify a specific dendritic spine for uncaging.
-
Baseline Imaging: Record baseline fluorescence of the calcium indicator in the spine and surrounding dendrite.
-
Two-Photon Uncaging: Use the two-photon laser to deliver a precise pulse of light to the tip of the dendritic spine, uncaging Ca²⁺.
-
Image Calcium Dynamics: Record the resulting change in fluorescence to visualize the localized calcium transient.
-
Electrophysiological Recording: Simultaneously record any changes in synaptic currents or membrane potential.
-
Data Analysis: Correlate the spatiotemporal dynamics of the calcium signal with the observed physiological changes.
Causality and Self-Validation: The tight correlation between the localized uncaging event and the subsequent calcium transient and physiological response provides strong evidence of causality. Performing the experiment in a calcium-free external solution can help dissect the contribution of intracellularly released calcium from extracellular influx.
Advanced Applications and Future Directions
The versatility of the DMNB caging group extends beyond small molecules. It has been successfully used to cage larger molecules such as peptides, proteins, and even oligonucleotides, opening up new avenues for research.[23][24][25] For instance, DMNB-caged rapamycin has been used to control the mTORC1 signaling pathway with light, providing insights into its role in local protein synthesis.[23]
Future developments in this field are likely to focus on:
-
Red-shifted Caging Groups: Developing caging groups that can be cleaved by longer wavelength light to minimize phototoxicity and improve tissue penetration.
-
Two-Photon Uncaging: Optimizing caging groups for two-photon excitation, which offers superior spatial resolution in three dimensions.[3][14]
-
Orthogonal Uncaging: Creating multiple caging groups that can be independently cleaved by different wavelengths of light, allowing for the sequential or simultaneous release of multiple bioactive molecules.[14]
Conclusion
DMNB-caged compounds have revolutionized the study of cell biology by providing an unprecedented level of control over the delivery of bioactive molecules. The ability to initiate cellular processes with a flash of light has enabled researchers to dissect complex signaling pathways with exquisite spatiotemporal resolution. As the technology continues to evolve, we can expect even more innovative applications that will further illuminate the intricate chemistry of life.
References
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]
-
Ellis-Davies, G. C. R. (2008). Neurobiology with caged calcium. Chemical Reviews, 108(5), 1603–1613. [Link]
-
Dore, T. M., et al. (2012). A collection of caged compounds for probing roles of local translation in neurobiology. Frontiers in Neural Circuits, 6, 100. [Link]
-
Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. [Link]
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Gurney, A. M. (1994). Flash photolysis of caged compounds. In Microelectrode techniques (pp. 389-406). Humana Press. [Link]
-
McCray, J. A., & Trentham, D. R. (1989). A new approach to time-resolved studies of ATP-requiring biological systems: laser flash photolysis of caged ATP. Annual Review of Biophysics and Biophysical Chemistry, 18(1), 239-270. [Link]
-
Rakauskaitė, R., et al. (2021). Selective immunocapture and light-controlled traceless release of transiently caged proteins. STAR protocols, 2(4), 100913. [Link]
-
Kirschner, S., et al. (2020). The Impact of Electronic Effects on Photolysis: A Model Study on the 4, 5-Dimethoxy-2-nitrobenzyl Caged N-Phenylpyrimidine-2-amine Scaffold. Chemistry–A European Journal, 26(34), 7638-7647. [Link]
-
Shestopalov, I. A., et al. (2007). Versatile Synthesis and Rational Design of Caged Morpholinos. Journal of the American Chemical Society, 129(47), 14558–14559. [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature methods, 4(8), 619-628. [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature methods, 4(8), 619-628. [Link]
- Ellis-Davies Lab. Caged Compounds.
-
Kirschner, S., et al. (2020). The Impact of Electronic Effects on Photolysis: A Model Study on the 4, 5‐Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold. Chemistry–A European Journal, 26(34), 7638-7647. [Link]
-
Fedoryszak, P., et al. (2005). The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells. Nature methods, 2(12), 927-930. [Link]
-
Ellis-Davies, G. C. (2003). Development and application of caged calcium. Methods in enzymology, 360, 226-238. [Link]
-
Ellis-Davies, G. C. (2003). Development and application of caged calcium. Methods in enzymology, 360, 226-238. [Link]
-
Gurney, A. M. (1994). Flash photolysis of caged compounds. Microelectrode Techniques, 389-406. [Link]
-
Smulders, M. M. J., & Nitschke, J. R. (2012). Supramolecular control over Diels–Alder reactivity by encapsulation and competitive displacement. Chemical Science, 3(3), 893-896. [Link]
-
Szalai, B., et al. (2020). Optofluidic control of rodent learning using cloaked caged glutamate. Proceedings of the National Academy of Sciences, 117(12), 6891-6899. [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: Photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]
-
Grell, E., et al. (1989). Caged-Ca2+: a new agent allowing liberation of free Ca2+ in biological systems by photolysis. Cellular and Molecular Biology, 35(5), 515-522. [Link]
-
Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Chemical Reviews, 105(11), 4257-4296. [Link]
-
Wikipedia. Second messenger system. [Link]
-
Newton, A. C., et al. (2016). Second Messengers. Cold Spring Harbor perspectives in biology, 8(8), a005926. [Link]
-
Newton, A. C., et al. (2016). Second Messengers. Cold Spring Harbor Perspectives in Biology, 8(8), a005926. [Link]
-
baseclick GmbH. GTP Biology: Role, Applications & Research. [Link]
-
Kamerlin, S. C. L., & Warshel, A. (2010). Recent Advances in Understanding Biological GTP Hydrolysis through Molecular Simulation. Quarterly Reviews of Biophysics, 43(1), 41-86. [Link]
-
Demidchik, V., et al. (2005). Extracellular ATP Functions as an Endogenous External Metabolite Regulating Plant Cell Viability. The Plant Cell, 17(11), 3163-3172. [Link]
-
Britannica. Second messenger. [Link]
-
Wikipedia. Guanosine triphosphate. [Link]
-
Kim, D. M., & Swartz, J. R. (1999). Prolonging cell-free protein synthesis with a novel ATP regeneration system. Biotechnology and bioengineering, 66(3), 180-188. [Link]
-
McCray, J. A., et al. (1980). A new approach to time-resolved studies of ATP-requiring biological systems; laser flash photolysis of caged ATP. Proceedings of the National Academy of Sciences, 77(12), 7237-7241. [Link]
-
Deranged Physiology. Second messenger systems. [Link]
Sources
- 1. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nathan.instras.com [nathan.instras.com]
- 3. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nathan.instras.com [nathan.instras.com]
- 6. plymsea.ac.uk [plymsea.ac.uk]
- 7. A new approach to time-resolved studies of ATP-requiring biological systems; laser flash photolysis of caged ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extracellular ATP functions as an endogenous external metabolite regulating plant cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-Free Reaction System for ATP Regeneration from d-Fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. GTP Biology: Role, Applications & Research [baseclick.eu]
- 12. Guanosine triphosphate - Wikipedia [en.wikipedia.org]
- 13. Recent Advances in Understanding Biological GTP Hydrolysis through Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ellisdavieslab - caged compounds [sites.google.com]
- 15. Development and application of caged calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Second messenger system - Wikipedia [en.wikipedia.org]
- 18. Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 20. Second messenger | Cyclic AMP, Calcium & Phospholipase C | Britannica [britannica.com]
- 21. derangedphysiology.com [derangedphysiology.com]
- 22. Caged-Ca2+: a new agent allowing liberation of free Ca2+ in biological systems by photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A collection of caged compounds for probing roles of local translation in neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Selective immunocapture and light-controlled traceless release of transiently caged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Item - Versatile Synthesis and Rational Design of Caged Morpholinos - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis using 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid
Introduction: The Advantage of Light in Peptide Synthesis
In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the choice of a linker—the molecular anchor tethering a growing peptide chain to an insoluble resin—is a critical determinant of the overall success and strategy of the synthesis. While traditional acid-labile linkers have been the workhorses of the field, their reliance on harsh acidic conditions for cleavage can be detrimental to sensitive or complex peptides. Photolabile linkers have emerged as a superior alternative, offering an orthogonal cleavage strategy that is both mild and highly specific.[1] Cleavage is triggered by ultraviolet (UV) light at a specific wavelength, leaving acid-sensitive moieties and complex peptide modifications intact.[1]
Among the arsenal of photolabile linkers, those based on the o-nitrobenzyl scaffold are particularly prominent. This application note provides a comprehensive guide to the use of a refined o-nitrobenzyl derivative, 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid , often referred to as the MeNP linker. The addition of the two methoxy groups to the phenyl ring shifts the absorption maximum to a longer, less damaging wavelength (~365 nm) and can increase the photocleavage efficiency, making it an excellent choice for modern peptide synthesis.[2] This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed, field-proven protocols necessary to successfully implement this versatile linker in their Fmoc-based SPPS workflows for the synthesis of C-terminal peptide acids.
Chemical Properties and Mechanism of Action
The MeNP linker leverages the well-established photochemistry of 2-nitrobenzyl compounds. The core of its function lies in a light-induced intramolecular rearrangement that leads to the cleavage of the ester bond connecting the peptide to the linker.
Key Characteristics of the MeNP Linker:
| Property | Description | Reference |
| Chemical Formula | C₁₀H₁₁NO₆ | N/A |
| Molecular Weight | 241.20 g/mol | N/A |
| Cleavage Wavelength | ~365 nm | [1] |
| Cleavage Conditions | UV irradiation in a neutral, UV-transparent solvent. | [1] |
| Compatibility | Fully compatible with standard Fmoc/tBu SPPS chemistry. | |
| Resulting Peptide | C-terminal free carboxylic acid. |
The Photolytic Cleavage Mechanism
The cleavage process is an elegant intramolecular redox reaction initiated by a photon. Understanding this mechanism is key to optimizing cleavage conditions.
-
Photon Absorption & Hydrogen Abstraction: Upon irradiation with UV light (~365 nm), the nitro group absorbs a photon, promoting it to an excited state. In this state, it abstracts a hydrogen atom from the adjacent benzylic carbon, forming an aci-nitro intermediate.[2]
-
Cyclization and Rearrangement: The aci-nitro intermediate rapidly rearranges, leading to the formation of a cyclic intermediate.
-
Peptide Release: This intermediate is unstable and fragments, releasing the peptide as a free carboxylic acid and generating a 2-nitrosoketone byproduct.
The mildness of this process avoids the use of strong acids like trifluoroacetic acid (TFA) for the final cleavage step, thereby preserving acid-sensitive protecting groups on the peptide, if desired, and minimizing potential side reactions.
Caption: The multi-step mechanism of MeNP linker photocleavage.
Experimental Protocols
The following protocols provide a step-by-step guide for the use of the this compound linker in Fmoc SPPS. These are starting points and may require optimization based on the specific peptide sequence and resin characteristics.
Protocol 1: Attachment of MeNP Linker to Aminomethyl Resin
This protocol describes the coupling of the MeNP linker to a primary amine-functionalized solid support, such as aminomethyl (AM) polystyrene resin.
Materials:
-
Aminomethyl polystyrene resin (e.g., 100-200 mesh, 1% DVB, ~1.0 mmol/g)
-
This compound (MeNP acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid Phase Synthesis Vessel
Procedure:
-
Resin Swelling: Place the aminomethyl resin (1.0 g) in the synthesis vessel. Swell the resin in DMF (10-15 mL) for at least 1 hour with gentle agitation. Drain the DMF.
-
Linker Activation: In a separate flask, dissolve MeNP acid (1.5 eq. relative to resin loading), HOBt (1.5 eq.), and DIC (1.5 eq.) in DMF (10 mL). Allow the activation to proceed for 10-15 minutes at room temperature.
-
Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 15 mL), followed by DCM (3 x 15 mL), and finally DMF (3 x 15 mL).
-
Confirmation of Coupling (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates successful and complete coupling of the linker to the primary amines of the resin.
-
Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF (10 mL) for 30 minutes.
-
Final Wash: Wash the resin extensively with DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL). Dry the resin in vacuo to a constant weight. The resin is now ready for the coupling of the first amino acid.
Protocol 2: Coupling the First Fmoc-Amino Acid
This protocol details the esterification of the first N-terminally protected Fmoc-amino acid to the hydroxyl group of the resin-bound MeNP linker.
Materials:
-
MeNP-functionalized resin (from Protocol 1)
-
Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the MeNP-functionalized resin in DCM (10-15 mL/g) for at least 30 minutes.
-
Coupling Solution Preparation: In a separate flask, dissolve the Fmoc-amino acid (2.0-3.0 eq. relative to linker loading) and DMAP (0.1 eq.) in a minimal amount of DMF, then dilute with DCM (10 mL).
-
Activation and Coupling: Add DIC (2.0 eq.) to the amino acid solution. Immediately add this solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction solution and wash the resin with DMF (3 x 15 mL), DCM (3 x 15 mL), and DMF (3 x 15 mL).
-
Capping (Optional but Recommended): To cap any unreacted hydroxyl groups on the linker, treat the resin with a solution of acetic anhydride and DIPEA as described in Protocol 1, Step 6.
-
Final Wash and Drying: Wash the resin as described in Protocol 1, Step 7. The resin is now loaded with the first amino acid and ready for standard Fmoc-SPPS cycles.
Protocol 3: Standard Fmoc-SPPS Elongation
Following the successful loading of the first amino acid, the peptide chain is elongated using standard and repeated Fmoc-SPPS cycles.
Caption: Standard iterative workflow for Fmoc-SPPS peptide elongation.
A single cycle consists of:
-
Fmoc Deprotection: Treatment with 20% piperidine in DMF for 15-30 minutes to remove the Fmoc protecting group from the N-terminal amino acid.[3]
-
Washing: Thorough washing with DMF to remove piperidine and the cleaved Fmoc adduct.
-
Coupling: Activation and coupling of the next Fmoc-amino acid (typically 3-4 equivalents) using a standard coupling agent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF.[3]
-
Washing: Washing with DMF and DCM to remove excess reagents and byproducts.
These steps are repeated until the desired peptide sequence is fully assembled.
Protocol 4: Photocleavage of the Peptide from the Resin
This final protocol describes the release of the synthesized peptide from the solid support using UV light.
Materials:
-
Dried peptide-resin
-
UV-transparent solvent (e.g., DCM, THF, Acetonitrile, or mixtures with water)
-
UV lamp with a primary emission at 365 nm (e.g., a high-pressure mercury lamp)
-
Quartz or borosilicate glass reaction vessel
-
Filtration apparatus
Procedure:
-
Resin Preparation: After the final Fmoc deprotection (if the N-terminus is to be free) and thorough washing, dry the peptide-resin completely in vacuo.
-
Swelling: Place the dried peptide-resin (e.g., 100 mg) in a quartz or borosilicate glass reaction vessel. Add a suitable UV-transparent solvent (5-10 mL) to swell the resin for at least 30 minutes. The choice of solvent can influence cleavage efficiency; neutral, non-absorbing solvents are preferred.
-
Irradiation: While gently agitating or stirring the resin slurry to ensure uniform light exposure, irradiate the vessel with a 365 nm UV lamp. The distance from the lamp and the intensity will determine the required time. A typical irradiation time is 4-8 hours .[1] The progress of the cleavage can be monitored by taking small aliquots of the supernatant and analyzing by HPLC.
-
Peptide Collection: After irradiation is complete, filter the resin to collect the supernatant containing the cleaved peptide.
-
Washing: Wash the resin two more times with small portions of the cleavage solvent (2 x 5 mL) to recover any remaining peptide.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure (e.g., rotary evaporation or nitrogen stream) to yield the crude peptide. The peptide can then be purified by standard methods such as reverse-phase HPLC.
Quantitative Data Summary:
| Linker Type | Cleavage Wavelength (nm) | Reported Cleavage Yield (%) | Remarks |
| MeNP Linker | ~365 | Can exceed 90% | Efficiency can be sequence-dependent. The 4,5-dimethoxy substitution enhances photosensitivity.[1] |
| General o-Nitrobenzyl | 300 - 365 | 62 - 71% | The parent compound, often requires shorter wavelengths and may have lower yields.[1] |
Troubleshooting and Key Considerations
-
Incomplete Cleavage: If cleavage yields are low, consider increasing the irradiation time, ensuring the resin slurry is well-agitated to prevent settling and "shadowing," or checking the output of the UV lamp. The solvent choice is also critical; ensure it is transparent at 365 nm.
-
Photodegradation of Residues: Certain amino acids, like Tryptophan (Trp) and Methionine (Met), can be susceptible to photo-oxidation. While the 365 nm wavelength is gentler than shorter UV wavelengths, if degradation is observed, consider degassing the solvent or including a scavenger like 2-mercaptoethanol in the cleavage solution.
-
Byproduct: The 4,5-dimethoxy-2-nitrosoacetophenone byproduct is generated during cleavage. For most applications, it is easily separated from the peptide during standard HPLC purification.
Conclusion
The this compound linker is a powerful and versatile tool for modern Fmoc-based solid-phase peptide synthesis. Its key advantage lies in the ability to cleave the final peptide from the resin under exceptionally mild and orthogonal conditions, using only UV light. This preserves the integrity of sensitive amino acids and complex modifications, opening the door to the synthesis of challenging peptide targets. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently integrate this photolabile strategy into their workflows to enhance the efficiency and success of their peptide synthesis endeavors.
References
-
Loading protocols . Peptideweb.com. [Link]
-
Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin . Aapptec Peptides. [Link]
-
Photochemical reaction mechanisms of 4,5-dimethoxy-2-nitrobenzyl acetate analysed by a sub-10 fs near-ultraviolet pulse laser . ResearchGate. [Link]
-
Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives . PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for Monitoring the Photolysis of DMNB Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Light in Spatiotemporal Control
The 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety is a widely utilized photolabile protecting group, or "cage," in chemical biology and pharmacology.[1][2][3] DMNB esters are used to temporarily inactivate biologically active molecules, such as drugs, neurotransmitters, or signaling molecules.[2][3][4] Upon irradiation with UV light, typically around 350-360 nm, the DMNB cage is cleaved, releasing the active molecule with high spatial and temporal precision.[2][5] This "uncaging" process allows for the controlled activation of biological processes, making DMNB esters invaluable tools in drug delivery, neurobiology, and cell signaling research.[6][7][8][9][10]
These application notes provide a comprehensive guide to designing and executing experiments for monitoring the photolysis of DMNB esters. We will delve into the underlying photochemical principles, detail robust monitoring protocols using common analytical techniques, and offer insights into data interpretation and troubleshooting.
The Science Behind DMNB Ester Photolysis: A Mechanistic Overview
The photolysis of a DMNB ester is initiated by the absorption of a photon, which excites the nitrobenzyl chromophore.[1] This leads to an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, followed by a rearrangement and subsequent cleavage of the ester bond.[1][11][12] The primary products of this reaction are the released carboxylic acid (the "uncaged" molecule) and 2-nitroso-4,5-dimethoxybenzaldehyde.[13][14]
It is crucial to understand that the photolysis byproducts of DMNB are not always biologically inert and can themselves be fluorescent.[13][14] This fluorescence can be a double-edged sword: it offers a convenient handle for monitoring the reaction but can also interfere with other fluorescent probes used in the experiment.[13][14] Therefore, careful characterization and monitoring of the entire reaction system are paramount.
Diagram: Photolysis Pathway of DMNB Esters
Caption: General reaction scheme for the photolysis of a DMNB-caged ester.
Core Experimental Setup for Photolysis
A fundamental photolysis experiment requires a controlled light source and a suitable reaction vessel.
Essential Equipment:
-
UV Light Source: A UV LED with a peak wavelength around 365 nm is a cost-effective and convenient choice.[13] Alternatively, a mercury arc lamp with appropriate filters or a laser can be used for more precise control over wavelength and intensity.[15]
-
Reaction Vessel: A standard quartz cuvette is suitable for spectrophotometric monitoring.[13] For larger volumes or specialized applications, a photoreactor with controlled temperature and stirring may be necessary.
-
Analytical Instrument: A UV-Vis spectrophotometer, HPLC system, or spectrofluorometer will be required for monitoring the reaction progress.
Monitoring Protocol 1: UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward and widely accessible method for monitoring the photolysis of DMNB esters in real-time.[16][17][18][19][20] The principle lies in tracking the change in absorbance of the DMNB chromophore as it is consumed during the reaction.
Protocol:
-
Prepare a stock solution of the DMNB ester in a suitable solvent (e.g., DMSO, acetonitrile, or an aqueous buffer). The choice of solvent can influence the photolysis kinetics.[21][22][23]
-
Dilute the stock solution in a quartz cuvette to a concentration that gives an initial absorbance of approximately 1.0 at the absorbance maximum of the DMNB ester (around 355 nm). This ensures a good signal-to-noise ratio while minimizing inner filter effects.
-
Record an initial UV-Vis spectrum (e.g., from 250 nm to 500 nm) before irradiation.
-
Irradiate the sample with the UV light source for a defined period.
-
Record a new UV-Vis spectrum.
-
Repeat steps 4 and 5 at regular time intervals until the absorbance at ~355 nm no longer changes, indicating the completion of the reaction.
-
Plot the absorbance at the λmax of the DMNB ester against time to obtain the photolysis kinetics. The data can often be fitted to a first-order decay model.[24][25]
Data Interpretation:
A decrease in the absorbance peak around 355 nm signifies the consumption of the DMNB-caged ester. The appearance of new absorbance peaks may correspond to the formation of the photolysis byproducts.
| Parameter | Typical Value/Range | Significance |
| λmax (DMNB Ester) | ~355 nm | Wavelength of maximum absorbance for the caged compound.[5] |
| Molar Extinction Coefficient (ε) | Varies by compound | Important for quantitative analysis and determining quantum yield. |
| Half-life (t½) | Varies (seconds to minutes) | Time required for 50% of the DMNB ester to be photolyzed. |
Diagram: UV-Vis Monitoring Workflow
Caption: Step-by-step workflow for monitoring DMNB ester photolysis using UV-Vis spectroscopy.
Monitoring Protocol 2: High-Performance Liquid Chromatography (HPLC)
HPLC provides a more detailed analysis of the reaction mixture, allowing for the separation and quantification of the starting material, the uncaged product, and the photolysis byproducts.[26][27][28] This method is particularly useful for complex reaction mixtures or when precise quantification of the released molecule is required.
Protocol:
-
Prepare a stock solution of the DMNB ester and irradiate it in a suitable vessel.
-
At specific time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in the mobile phase and protecting it from light.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) and a UV detector set to monitor at the λmax of the DMNB ester and/or the uncaged product.
-
Develop a suitable gradient or isocratic elution method to achieve good separation of all components.
-
Quantify the peak areas corresponding to the DMNB ester and the uncaged product. Calibration curves with known concentrations of the starting material and the expected product should be prepared for accurate quantification.
-
Plot the concentration of the DMNB ester and the uncaged product as a function of irradiation time.
Data Interpretation:
The chromatograms will show a decrease in the peak corresponding to the DMNB ester and a concurrent increase in the peak corresponding to the uncaged product over time. The presence of other peaks can indicate the formation of photolysis byproducts.
| Parameter | Measurement | Significance |
| Retention Time (tR) | Minutes | Identifies specific compounds in the mixture. |
| Peak Area | Arbitrary Units | Proportional to the concentration of the compound. |
| Resolution (Rs) | Dimensionless | A measure of the separation between two peaks. |
Monitoring Protocol 3: Fluorescence Spectroscopy
The inherent fluorescence of the DMNB photolysis byproducts can be leveraged to monitor the uncaging process.[13][14] This method is highly sensitive but requires careful characterization to avoid misinterpretation of the results, as the fluorescence does not directly report on the concentration of the released active molecule.
Protocol:
-
Prepare a dilute solution of the DMNB ester in a quartz cuvette.
-
Place the cuvette in a spectrofluorometer.
-
Record an initial fluorescence emission spectrum at an appropriate excitation wavelength (e.g., 355 nm or 488 nm, depending on the specific byproduct being monitored).[13]
-
Irradiate the sample in situ using the instrument's light source or an external UV source for a defined period.
-
Record a new fluorescence emission spectrum.
-
Repeat steps 4 and 5 at regular time intervals.
-
Plot the fluorescence intensity at the emission maximum against time.
Data Interpretation:
An increase in fluorescence intensity over time indicates the formation of the fluorescent photolysis byproducts and, indirectly, the progress of the uncaging reaction. It is important to note that the quantum yield of fluorescence of the byproduct may be environmentally sensitive (e.g., to solvent polarity or pH).[13]
Troubleshooting and Considerations
-
Incomplete Photolysis: This can be due to insufficient light intensity or duration, or inner filter effects at high concentrations. Try increasing the irradiation time or using a more dilute solution.
-
Photodegradation of the Uncaged Product: The uncaged molecule itself may be sensitive to UV light. It is advisable to check the photostability of the product under the experimental conditions.
-
Solvent Effects: The choice of solvent can significantly impact the photolysis rate and the properties of the byproducts.[21][22][23] It is important to be consistent with the solvent used in a series of experiments.
-
Quantum Yield: For quantitative studies, determining the quantum yield of photolysis is crucial. This is typically done by comparing the rate of photolysis to that of a known actinometer.[29]
Conclusion
The ability to precisely control the release of active molecules using DMNB esters is a powerful technique in various scientific disciplines. By understanding the underlying photochemistry and employing robust monitoring protocols, researchers can confidently design and interpret experiments that leverage the spatiotemporal control offered by this versatile photolabile protecting group. The methods outlined in these application notes provide a solid foundation for the successful implementation and monitoring of DMNB ester photolysis in your research.
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Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC. (2019-09-17). Retrieved from [Link]
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Proposed reaction mechanism towards photocleavage of the DMNB moiety... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
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(PDF) Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration - ResearchGate. Retrieved from [Link]
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Caged compounds: photorelease technology for control of cellular chemistry and physiology. Retrieved from [Link]
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Flash photolysis of caged compounds - Plymouth Marine Science Electronic Archive (PlyMSEA). Retrieved from [Link]
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Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC - NIH. Retrieved from [Link]
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Useful caged compounds for cell physiology - PMC - NIH. Retrieved from [Link]
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Silicon Quantum Dots Sensors for Explosive Taggant, 2,3-dimethyl-2,3-dinitrobutane (DMNB) - The Royal Society of Chemistry. Retrieved from [Link]
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Design, Synthesis, and Photochemical Properties of Clickable Caged Compounds - JoVE. Retrieved from [Link]
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Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects | Request PDF. Retrieved from [Link]
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In situ Electrochemical Monitoring of Caged Compound Photochemistry: An Internal Actinometer for Substrate Release - PMC - NIH. Retrieved from [Link]
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The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells. Retrieved from [Link]
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Solvent Effects on Ultrafast Photochemical Pathways - PubMed. Retrieved from [Link]
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Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing). Retrieved from [Link]
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Laser flash photolysis study of the photoinduced oxidation of 4-(dimethylamino)benzonitrile (DMABN) - Photochemical & Photobiological Sciences (RSC Publishing). Retrieved from [Link]
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Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation - MDPI. Retrieved from [Link]
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A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases - NIH. Retrieved from [Link]
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C-O-bond cleavage of esters with a naphthyl group in the higher triplet excited state during two-color two-laser flash photolysis - PubMed. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Caged Neurotransmitters Using 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis and application of caged neurotransmitters utilizing the photolabile protecting group derived from 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid (DMNPEA). Caged compounds are powerful tools in neuroscience, enabling the precise spatiotemporal control of neurotransmitter release through photolysis. This allows for the detailed investigation of synaptic transmission, receptor dynamics, and neural circuit function.[1][2][3] This guide offers a detailed, field-proven perspective on the synthesis of a representative DMNPE-caged neurotransmitter, γ-aminobutyric acid (GABA), a discussion of the underlying chemical principles, and protocols for its photolytic release and characterization.
Introduction to Caged Neurotransmitters and the DMNPE Caging Group
Caged compounds are biologically active molecules that have been rendered temporarily inert by the covalent attachment of a photoremovable protecting group.[1] Irradiation with light of a specific wavelength cleaves this protecting group, releasing the active molecule in a rapid and controlled manner. This technique offers unparalleled spatial and temporal resolution compared to traditional methods of drug application, such as perfusion or microinjection.[1][2]
The 2-nitrobenzyl scaffold has been a cornerstone in the development of caged compounds. The introduction of methoxy groups on the aromatic ring, as in the 4,5-dimethoxy-2-nitrobenzyl (DMNB) and 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) caging groups, shifts the absorption maximum to longer wavelengths (around 355 nm).[4] This is advantageous as it allows for the use of less energetic and potentially less phototoxic light for uncaging compared to the parent 2-nitrobenzyl group. While the photolysis rates and quantum yields of DMNB- and DMNPE-caged probes can be lower than those of other caging groups like α-carboxy-2-nitrobenzyl (CNB), their enhanced absorption at commonly used wavelengths for photolysis makes them highly effective.[4]
Key Advantages of DMNPE-Caged Neurotransmitters:
-
Spatiotemporal Control: Precise release of neurotransmitters at the level of single synapses and on a millisecond timescale.[2][5]
-
Reduced Phototoxicity: The longer wavelength of activation minimizes potential damage to biological tissues.
-
Biological Inertness: The caged compound is designed to be biologically inactive until photolysis, minimizing off-target effects.
Synthesis of DMNPE-caged GABA: A Detailed Protocol
This section outlines a proposed synthetic route for DMNPE-caged GABA, starting from this compound. The strategy involves the protection of the amine group of GABA, followed by esterification with DMNPEA, and subsequent deprotection.
Rationale for the Synthetic Strategy
The synthesis of DMNPE-caged GABA requires the formation of an ester linkage between the carboxylic acid of DMNPEA and the hydroxyl group that can be conceptually derived from the carboxylic acid of GABA. A more practical approach is to form an ester between the carboxylic acid of DMNPEA and a protected form of GABA where the amine is masked. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly for sterically hindered substrates.[6][7]
Materials and Reagents
-
This compound (DMNPEA)
-
γ-Aminobutyric acid (GABA)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM), anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
0.1% TFA in water and ACN (for HPLC)
Experimental Workflow Diagram
Caption: Synthetic workflow for DMNPE-caged GABA.
Step-by-Step Synthesis Protocol
Step 1: Protection of GABA with a Boc Group (Boc-GABA)
-
Dissolve GABA (1.0 eq) in a 1:1 mixture of 1 M NaOH and dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-GABA as a white solid.
Step 2: Steglich Esterification of DMNPEA with Boc-GABA
-
Dissolve Boc-GABA (1.0 eq), DMNPEA (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.
-
Wash the filtrate with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude DMNPE-Boc-GABA.
Step 3: Deprotection of the Boc Group
-
Dissolve the crude DMNPE-Boc-GABA in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to ensure complete removal of TFA.
Step 4: Purification by Reverse-Phase HPLC
-
Dissolve the crude DMNPE-caged GABA in a minimal amount of the HPLC mobile phase.
-
Purify the compound using a preparative reverse-phase C18 HPLC column.[8][9][10]
-
A typical gradient could be 10-60% acetonitrile in water (both containing 0.1% TFA) over 30 minutes. The hydrophobic DMNPE group will cause the caged compound to be retained on the column longer than uncaged GABA.[11]
-
Monitor the elution profile at a wavelength where the DMNPE group absorbs (e.g., 350 nm).
-
Collect the fractions containing the pure product, combine them, and lyophilize to obtain the purified DMNPE-caged GABA as a solid.
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR: To confirm the structure of the molecule.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight.
-
Analytical HPLC: To assess the purity of the final compound.
Photolysis (Uncaging) of DMNPE-Caged Neurotransmitters
The release of the neurotransmitter from its caged form is achieved by photolysis. The choice of wavelength and light source is critical for efficient uncaging.
Photolysis Mechanism
The photolysis of o-nitrobenzyl compounds proceeds via an intramolecular redox reaction. Upon absorption of a photon, the nitro group is excited and abstracts a proton from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and a nitroso byproduct.[5] For DMNPE-caged esters, the byproduct is typically 4,5-dimethoxy-2-nitrosoacetophenone.
Caption: Photolysis of DMNPE-caged GABA.
Recommended Photolysis Conditions
| Parameter | One-Photon Excitation | Two-Photon Excitation |
| Wavelength | ~350-360 nm[4] | ~720 nm (typical for related nitroaromatics)[2] |
| Light Source | UV lamp, laser (e.g., 355 nm Nd:YAG) | Ti:Sapphire laser |
| Advantages | Higher quantum yield, less expensive equipment | Deeper tissue penetration, reduced scattering, inherent 3D resolution[2][3][12] |
Protocol for Photolysis in a Cellular Preparation
-
Prepare a stock solution of DMNPE-caged GABA in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in the experimental buffer.
-
Apply the caged compound to the biological preparation (e.g., brain slice, cultured neurons).
-
Position the light source (e.g., the objective of a microscope coupled to a laser) over the region of interest.
-
Deliver a brief pulse of light (e.g., 1-10 ms) at the appropriate wavelength to uncage the GABA.
-
Record the physiological response (e.g., using patch-clamp electrophysiology).
Quantitative Data and Photochemical Properties
The efficiency of a caged compound is determined by its photochemical properties.
| Property | Description | Typical Values for DMNPE Derivatives |
| Absorption Maximum (λₘₐₓ) | Wavelength of maximum light absorption. | ~355 nm[4] |
| Molar Extinction Coefficient (ε) | A measure of how strongly a substance absorbs light at a given wavelength. | ~5000 M⁻¹cm⁻¹[13][14] |
| Quantum Yield (Φ) | The fraction of absorbed photons that result in a photochemical reaction. | 0.07 - 0.09[13][14] |
| Two-Photon Cross-Section (σ₂) | A measure of the efficiency of simultaneous absorption of two photons. | Varies, but sufficient for uncaging.[2] |
Note: These values are for representative DMNPE-caged compounds and may vary for DMNPE-caged GABA. Experimental determination is recommended.
Safety and Handling
-
This compound: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area.
-
DCC: A potent sensitizer and should be handled with extreme care. Avoid inhalation and skin contact.
-
DMAP: Toxic and readily absorbed through the skin. Handle with appropriate PPE.
-
TFA: Corrosive. Handle in a fume hood with appropriate PPE.
Conclusion
The use of this compound provides a versatile platform for the synthesis of caged neurotransmitters that can be activated with longer wavelength UV light. The detailed protocol and accompanying information in this guide are intended to enable researchers to synthesize and utilize these powerful tools for the precise investigation of neural function. The principles outlined here for the synthesis of DMNPE-caged GABA can be adapted for the caging of other neurotransmitters and bioactive molecules.
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Gurney, A. M. Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA). [Link]
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Ellis-Davies, G. C. R. Two-Photon Uncaging of Glutamate. Frontiers in Neuroscience13 , 2 (2019). [Link]
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Araya, R. Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Neuroscience13 , 725 (2019). [Link]
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Olson, J. P. et al. Wavelength-Selective One- and Two-Photon Uncaging of GABA. ACS Chemical Neuroscience4 , 1373–1381 (2013). [Link]
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Canepari, M., Pirrotte, D. & Ogden, D. Two-color, two-photon uncaging of glutamate and GABA. Nature Methods7 , 123–125 (2010). [Link]
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Hushe, M. et al. Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. Journal of Medicinal Chemistry59 , 10800–10806 (2016). [Link]
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Chae, J. et al. Synthesis and Characterization of an Electroactive Surface That Releases Gamma-Aminobutyric Acid (GABA). Langmuir23 , 10447–10452 (2007). [Link]
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Application Notes & Protocols: Spatiotemporal Control of Biomolecules Using the DMNB Photolabile Protecting Group
Abstract
The ability to precisely control the activity of biomolecules in space and time is a cornerstone of modern biological research. Photolabile protecting groups, or "caged" compounds, provide an elegant solution, enabling the light-induced release of active molecules with high precision.[1][2][3] This guide provides a comprehensive overview and detailed protocols for utilizing the 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group, a widely adopted tool for photorelease experiments. We will delve into the photochemical mechanism of the DMNB cage, outline critical experimental parameters, and provide a field-proven protocol for the uncaging of DMNB-glutamate in a neurobiological context. This document is intended for researchers, scientists, and drug development professionals seeking to integrate optical control into their experimental designs.
Introduction: The Power of Optical Control with Caged Compounds
The complexity of biological systems arises from intricate networks of signaling molecules that are tightly regulated in both location and timing. Traditional methods of applying bioactive compounds, such as bath application, offer poor spatiotemporal resolution, activating receptors globally and obscuring localized or transient signaling events. The "caging" technique circumvents this limitation by rendering a biomolecule of interest biologically inert through the covalent attachment of a photolabile protecting group (PPG).[1][3] Irradiation with light of a specific wavelength cleaves the PPG, liberating the active molecule in a user-defined window of space and time.
The ortho-nitrobenzyl scaffold is a foundational class of PPGs, valued for its synthetic tractability and efficient photochemistry.[2][4][5] The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, a derivative of this class, has gained prominence due to its favorable photochemical properties, including a strong absorption in the near-UV spectrum (350-400 nm) which is accessible by common laboratory light sources and is generally more efficient than many earlier cages.[4][6]
The Photochemical Mechanism of DMNB Uncaging
The efficacy of the DMNB cage lies in its well-characterized, light-induced intramolecular rearrangement. Understanding this mechanism is crucial for designing experiments and interpreting results.
-
Photon Absorption: The process begins when the DMNB group absorbs a photon, typically in the 350-400 nm range, promoting it to an excited state.
-
Intramolecular Hydrogen Abstraction: In the excited state, an intramolecular rearrangement occurs where a hydrogen atom is abstracted from the benzylic carbon (the carbon linking the cage to the biomolecule) by one of the oxygen atoms of the ortho-nitro group.
-
Aci-Nitro Intermediate Formation: This rearrangement leads to the formation of a transient, unstable species known as an aci-nitro intermediate.[6][7]
-
Release and Byproduct Formation: The aci-nitro intermediate rapidly decays, cleaving the bond to the protected biomolecule. This releases the active molecule and generates 2-nitroso-4,5-dimethoxybenzaldehyde as a byproduct.[8][9]
It is critical to note that the nitroso byproduct can undergo further reactions and may be fluorescent.[8][9] This property can be a source of experimental artifact, potentially interfering with fluorescent reporters used in the same experiment. Researchers should always perform controls to account for any fluorescence generated by the uncaging process itself.
Key Experimental Parameters and Considerations
Successful uncaging experiments demand careful optimization of several interconnected parameters. The goal is to achieve efficient release of the biomolecule while minimizing off-target effects and cellular damage.
Light Source and Delivery
The choice of light source is dictated by the absorption spectrum of the DMNB cage and the experimental setup.
-
Wavelength: DMNB absorbs strongly in the near-UV range. Common light sources include mercury arc lamps with filters (e.g., 365 nm), dedicated LEDs, and lasers (e.g., 355 nm, 405 nm).[10][11] While less efficient, 405 nm light can offer advantages in tissue penetration and reduced phototoxicity compared to shorter wavelengths.[11][12]
-
One-Photon vs. Two-Photon Excitation:
-
One-Photon (1P): Standard, accessible method using a single UV photon. It provides excellent temporal control but limited axial (Z-axis) resolution, exciting molecules throughout the light path.
-
Two-Photon (2P): Requires a high-power pulsed infrared laser. Two photons are absorbed simultaneously at the focal point, providing inherent 3D spatial resolution and deeper tissue penetration with reduced phototoxicity outside the focal volume.[11][13][14] This is the method of choice for stimulating single dendritic spines or other subcellular structures.[15]
-
Photochemical & Physical Properties
The efficiency of photorelease is determined by intrinsic properties of the caged compound.
| Property | Symbol | Definition | Importance for DMNB Cage |
| Extinction Coefficient | ε | A measure of how strongly a molecule absorbs light at a given wavelength. | DMNB has a reasonably high ε in the near-UV, allowing for efficient light absorption.[4] |
| Quantum Yield | Φ | The fraction of absorbed photons that result in a photochemical reaction (uncaging). | The quantum yield dictates the overall efficiency of release. A higher Φ means less light is needed, reducing phototoxicity.[4] |
| Release Kinetics | k | The rate at which the active molecule appears after the light pulse. | For studying fast processes like synaptic transmission, rapid release is essential. DMNB uncaging is generally fast, occurring on the microsecond to millisecond timescale.[16] |
Managing Phototoxicity
A primary challenge in uncaging experiments is phototoxicity, where the high-energy light used for photolysis can cause cellular damage, often through the generation of reactive oxygen species (ROS).[14][15][17]
Strategies to Minimize Phototoxicity:
-
Calibrate Light Dose: Use the lowest light intensity and shortest pulse duration that elicits a reliable physiological response.
-
Use Longer Wavelengths: If possible, use wavelengths at the red edge of the DMNB absorption spectrum (e.g., 405 nm), which are generally less damaging than shorter UV wavelengths.[11]
-
Employ Two-Photon Excitation: Confining the excitation to a femtoliter focal volume significantly reduces overall light exposure to the sample.[14]
-
Include Antioxidants: Adding antioxidants like ascorbate or Trolox to the experimental buffer can help quench ROS.[4]
Biological Inertness and Off-Target Effects
An ideal caged compound is completely biologically inert before photolysis. However, at the high concentrations sometimes required for uncaging, some compounds can exhibit off-target pharmacological effects. For instance, several caged glutamate derivatives, including MNI-glutamate (a different but related cage), are known antagonists of GABA-A receptors.[15][18] It is crucial to perform control experiments to verify that the caged compound itself does not alter the baseline physiology of the system.
Protocol: Light-Induced Activation of Glutamate Receptors using DMNB-Caged Glutamate
This protocol provides a methodology for the focal uncaging of glutamate onto cultured neurons, monitored by whole-cell patch-clamp electrophysiology. This is a foundational experiment for studying synaptic function with high spatiotemporal precision.
Objective
To focally apply glutamate to a neuronal dendrite or soma via photolysis of DMNB-caged glutamate and record the resulting excitatory postsynaptic current (EPSC).
Materials & Equipment
-
Reagents:
-
α-(DMNB-caged) L-glutamic acid (e.g., from Tocris, Thermo Fisher).
-
Neuronal cell culture (e.g., primary hippocampal or cortical neurons).
-
Extracellular solution (ACSF or similar), containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, 25 D-glucose.
-
Intracellular patch pipette solution.
-
(Optional) Tetrodotoxin (TTX, 1 µM) to block action potentials, and antagonists for other receptors (e.g., picrotoxin for GABA-A receptors) to isolate the glutamate response.
-
-
Equipment:
-
Inverted microscope with DIC or phase-contrast optics.
-
Epifluorescence system with a UV light source (e.g., 365 nm LED) coupled through the objective.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulators.
-
Perfusion system for solution exchange.
-
Experimental Workflow
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of DMNB-caged glutamate (e.g., 25-50 mM) in a suitable solvent like DMSO. CRITICAL: DMNB compounds are light-sensitive. Prepare and store stock solutions protected from light (e.g., in amber vials or wrapped in foil) at -20°C.[19]
-
On the day of the experiment, dilute the stock into the extracellular solution to a final working concentration (typically 200 µM to 1 mM). Protect this working solution from ambient light.
-
-
Cell Preparation and Patching:
-
Place the cultured neurons on the microscope stage and begin perfusion with standard extracellular solution.
-
Using micromanipulators and DIC/phase optics, approach a target neuron with a patch pipette and establish a whole-cell recording configuration.
-
Hold the cell at a negative potential (e.g., -70 mV) to record inward currents.
-
-
Application of Caged Compound:
-
Switch the perfusion to the extracellular solution containing DMNB-caged glutamate.
-
Allow the solution to equilibrate for at least 5-10 minutes before attempting photolysis.
-
-
Calibration and Uncaging:
-
Rationale: The goal is to find the minimum light dose that evokes a consistent, physiological-like response without causing visible cell damage (e.g., membrane blebbing).
-
Position the focused UV light spot over a region of interest, such as a dendrite approximately 50 µm from the soma.
-
Begin with a short light pulse (e.g., 1 ms) at low intensity. Deliver the pulse while recording the membrane current.
-
Gradually increase the pulse duration and/or light intensity until a clear, fast-rising inward current (an uncaging-evoked EPSC, or uEPSC) is observed. The kinetics should ideally mimic those of spontaneous miniature EPSCs.[15]
-
Once calibrated, this light stimulus can be used to map receptor sensitivity across different cellular locations.
-
-
Performing Controls (Self-Validation):
-
Light-Only Control: Deliver the same light pulse in a region of the dish with no cells, and then to a cell before the application of the caged compound. No response should be observed. This rules out light-induced artifacts.
-
Cage-Only Control: Confirm that the baseline holding current and membrane properties are stable after the application of DMNB-caged glutamate, ensuring it is inert without light.
-
Pharmacological Control: After recording stable uEPSCs, perfuse a glutamate receptor antagonist (e.g., CNQX for AMPA receptors). The uEPSC should be completely blocked, confirming the recorded current is mediated by the target receptors.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No response or very small response | 1. Insufficient light power/duration.2. DMNB-caged compound degraded by ambient light.3. Caged compound concentration too low.4. Light path misaligned or out of focus. | 1. Systematically increase light intensity or pulse duration.2. Prepare fresh solutions, ensuring light protection at all steps.3. Increase the working concentration of the caged compound.4. Re-align and focus the photolysis light path. |
| High cell death / phototoxicity | 1. Light dose is too high (intensity or duration).2. Wavelength is too short/damaging.3. Repeated stimulation of the same spot. | 1. Reduce light intensity and/or pulse duration to the minimum required.2. If available, switch to a longer wavelength (e.g., 405 nm) or use a 2P setup.3. Move to different spots between stimuli or increase the inter-stimulus interval. |
| Response is slow or has unusual kinetics | 1. Uncaging is occurring far from the receptors (out of focus).2. The release rate of DMNB from the specific biomolecule is slow. | 1. Carefully re-focus the uncaging light spot onto the cell membrane.2. While DMNB is generally fast, this is an intrinsic property. Check literature for the specific caged molecule.[6] |
| High background fluorescence after uncaging | The DMNB byproduct (nitrosobenzaldehyde) is fluorescent.[8][9] | This is an inherent property. Perform controls to measure the fluorescence intensity of the byproduct alone and subtract it from your signal if necessary. Use fluorescent reporters in a spectrally distinct channel. |
Conclusion and Broader Applications
The DMNB caging group is a robust and versatile tool for the light-induced activation of biomolecules. While we have focused on the canonical example of caged glutamate in neuroscience, the DMNB moiety has been successfully used to cage a wide array of molecules, including second messengers (caged IP₃), nucleotides (caged ATP), ions (caged Ca²⁺), peptides, and lipids.[6][7][20] By following the principles and protocols outlined in this guide—paying careful attention to light calibration, phototoxicity mitigation, and rigorous controls—researchers can harness the power of light to dissect complex biological processes with unparalleled precision.
References
-
Proposed reaction mechanism towards photocleavage of the DMNB moiety... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC. (2019, September 17). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. (n.d.). Zito Lab. Retrieved January 12, 2026, from [Link]
-
Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
(PDF) Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Two-Photon Uncaging of Glutamate - PMC. (2019, January 9). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Caged compounds: photorelease technology for control of cellular chemistry and physiology. (2007, July 30). Nature Methods. Retrieved January 12, 2026, from [Link]
-
RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
"Caged" compounds which were synthesized and used for experiments. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Caged compounds: photorelease technology for control of cellular chemistry and physiology. (n.d.). Nature. Retrieved January 12, 2026, from [Link]
-
Laser Photolysis of Caged Compounds at 405 Nm: Photochemical Advantages, Localisation, Phototoxicity and Methods for Calibration. (2009, May 30). PubMed. Retrieved January 12, 2026, from [Link]
-
Photolysis of caged neurotransmitters: theory and procedures for light delivery. (2006, November). PubMed. Retrieved January 12, 2026, from [Link]
- ellisdavieslab - caged compounds. (n.d.). Google Sites.
-
(PDF) Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. (2025, August 9). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Caged compounds: tools for illuminating neuronal responses and connections. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Selective immunocapture and light-controlled traceless release of transiently caged proteins. (n.d.). STAR Protocols. Retrieved January 12, 2026, from [Link]
-
Useful caged compounds for cell physiology - PMC. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
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- 19. Selective immunocapture and light-controlled traceless release of transiently caged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Spatio-Temporal Control of Drug Release Utilizing 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid as a Photolabile Protecting Group
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise control over the delivery and activation of therapeutic agents is a paramount objective in modern drug development and biological research. Photolabile protecting groups (PPGs), or "caging" groups, offer an unparalleled method for achieving spatio-temporal control, allowing for the release of bioactive molecules on demand using light as an external, non-invasive trigger.[1][2][3] This application note provides a comprehensive guide to the use of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid (DMNPE-AA), a derivative of the classical o-nitrobenzyl caging group, for the controlled photorelease of drugs. We will delve into the underlying photochemical mechanism, provide detailed protocols for the synthesis of a "caged" drug, its subsequent photorelease, and the analytical quantification of the released agent. This guide is intended for researchers seeking to implement light-activated drug delivery in their experimental systems.
Introduction: The Imperative for Controlled Drug Release
The efficacy of many therapeutic agents is often hampered by off-target effects and a lack of specificity, leading to systemic toxicity and reduced therapeutic windows. Spatio-temporal control—the ability to dictate precisely where and when a drug becomes active—can overcome these limitations.[4][5] Light-activated, or "caged," compounds are molecules whose biological activity is masked by a covalently attached photolabile protecting group (PPG).[6][7] Irradiation with light of a specific wavelength cleaves the PPG, liberating the active molecule in its native form with high spatial and temporal resolution.[8][9]
Among the various classes of PPGs, the o-nitrobenzyl scaffold has been extensively utilized due to its synthetic accessibility and well-understood photochemical properties.[3][10] The 2-(4,5-Dimethoxy-2-nitrophenyl) group, a key derivative, offers distinct advantages, including a red-shifted absorption maximum (typically ~350-360 nm), which helps to minimize potential photodamage to biological systems often associated with shorter UV wavelengths.[10][11]
The DMNPE Caging Group: Mechanism and Advantages
The core of this technology lies in the photochemical properties of the 2-(4,5-Dimethoxy-2-nitrophenyl) moiety. This group is used to derivatize a key functional group on the drug molecule (e.g., a hydroxyl, carboxyl, or amino group), rendering it biologically inert.
Mechanism of Photorelease (Uncaging)
The release mechanism is an irreversible photo-rearrangement reaction. Upon absorption of a photon (typically in the 350-360 nm range), the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This leads to the formation of a transient aci-nitro intermediate, which rapidly rearranges and fragments to release the active drug and the byproduct, 4,5-dimethoxy-2-nitrosoacetophenone.[1]
Caption: Photochemical release of a drug from its DMNPE-caged precursor.
Key Advantages of the DMNPE Group
The choice of a PPG is critical for successful application. The DMNPE group offers several benefits over other photolabile moieties.
| Property | 1-(2-Nitrophenyl)ethyl (NPE) | 2-(4,5-Dimethoxy-2-nitrophenyl)ethyl (DMNPE) | Rationale & Significance |
| λmax (nm) | ~260 nm, with tailing absorption to ~350 nm | ~355 nm | The longer wavelength absorption of DMNPE is less energetic and reduces the risk of cellular damage and off-target absorption by endogenous molecules like proteins and DNA.[10] |
| Quantum Yield (Φ) | Variable (0.01 - 0.1) | Generally higher than NPE | A higher quantum yield means that fewer photons are required to release a given amount of drug, allowing for shorter irradiation times and lower light intensity, further minimizing phototoxicity.[1] |
| Byproducts | 2-Nitrosoacetophenone | 4,5-Dimethoxy-2-nitrosoacetophenone | While all nitrobenzyl cages produce potentially reactive nitroso byproducts, it is crucial to assess their cytotoxicity in the specific experimental system. Control experiments with irradiated byproduct are recommended. |
| Solubility | Moderate | Improved in aqueous media | The methoxy groups enhance water solubility, which is often beneficial for biological applications. |
Protocol 1: Synthesis of a DMNPE-Caged Drug (Model Reaction)
This protocol describes a general method for caging a carboxylic acid-containing drug using this compound (DMNPE-AA). The example provided is the esterification of a model drug, Ibuprofen.
Rationale: Carboxylic acids are common functional groups in many drugs. Esterification with a photolabile alcohol derivative effectively masks the carboxyl group's charge and steric profile, inactivating the drug until light is applied.
Materials:
-
Ibuprofen (or other carboxylic acid drug)
-
(4,5-Dimethoxy-2-nitrophenyl)ethanol (DMNPE-OH) - Note: DMNPE-AA is the parent acid, but the corresponding alcohol or halide is typically used for caging.
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Ibuprofen (1.0 eq) and (4,5-Dimethoxy-2-nitrophenyl)ethanol (1.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Coupling Agent Addition: Add DMAP (0.1 eq) to the solution. While stirring at 0 °C (ice bath), slowly add a solution of DCC (1.2 eq) in anhydrous DCM.
-
Expert Insight: DCC is a common carbodiimide coupling agent that activates the carboxylic acid for nucleophilic attack by the alcohol. DMAP serves as a catalyst to accelerate the reaction.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the new, higher-Rf ester product.
-
Workup:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct, which precipitates out of the solution.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the final DMNPE-caged Ibuprofen using ¹H NMR, ¹³C NMR, and mass spectrometry. The product should be stored protected from light.
Protocol 2: In Vitro Photorelease Experiment
This protocol outlines the procedure for irradiating a sample of the caged drug and triggering its release in a controlled environment.
Sources
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two-photon uncaging protocol for DMNB-protected molecules
Precise Spatiotemporal Control of Bioactive Molecules: A Detailed Protocol for Two-Photon Uncaging of DMNB-Protected Compounds
Abstract
Photolabile protecting groups, or "caged" compounds, provide a powerful method for controlling biological processes with high spatiotemporal precision. By rendering a bioactive molecule inert until a flash of light liberates it, researchers can investigate cellular signaling, map neural circuits, and probe physiological functions with minimal disruption. Two-photon excitation (2PE) elevates this technique by enabling uncaging deep within light-scattering biological tissues with unparalleled three-dimensional resolution and reduced phototoxicity compared to conventional UV-light activation.[1][2][3] This application note provides a comprehensive guide to the principles and practice of two-photon uncaging, with a specific focus on molecules protected by the classic 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group. We offer an in-depth exploration of the underlying photochemistry, a detailed experimental protocol for researchers, and critical insights into optimizing parameters for successful and reproducible experiments.
The Principle of Two-Photon Uncaging
The targeted release of a bioactive molecule is achieved through photolysis—a light-induced cleavage of the covalent bond linking the molecule to its protective "cage." While this can be accomplished with a single high-energy UV photon (one-photon absorption, OPA), two-photon absorption (TPA) offers significant advantages for biological applications.
One-Photon vs. Two-Photon Excitation
In traditional one-photon excitation, a single photon of UV or visible light carries all the energy required to excite the caging chromophore.[4] This excitation occurs along the entire light path through the sample, leading to out-of-focus uncaging, potential phototoxicity, and limited penetration depth in scattering tissue like the brain.[1][5]
Two-photon excitation, first theorized by Maria Goeppert-Mayer in 1931, involves the near-simultaneous absorption of two lower-energy, longer-wavelength (typically near-infrared, NIR) photons.[6][7] Each photon contributes roughly half the energy required for the electronic transition.[4][8] Because the probability of this simultaneous absorption is extremely low, it only occurs at the focal point of a high-power, pulsed laser where the photon density is exceptionally high.[6][7] This nonlinear, squared dependence on light intensity inherently confines the uncaging event to a femtoliter-sized focal volume, providing diffraction-limited, three-dimensional spatial precision.[5][9]
Key Advantages of Two-Photon Uncaging:
-
Inherent 3D Resolution: Excitation is confined to the focal spot, eliminating the need for a confocal pinhole and preventing unwanted uncaging above and below the plane of interest.[1][5]
-
Increased Penetration Depth: NIR light scatters less and is absorbed less by endogenous molecules in biological tissue, allowing for uncaging experiments deeper within intact samples.[3][6]
-
Reduced Phototoxicity: The use of lower-energy NIR light and the confinement of excitation to the focal volume significantly minimizes photodamage to the surrounding tissue.[1][2]
Caption: One-photon vs. Two-photon excitation pathways.
The DMNB Photolabile Protecting Group
The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a well-established photolabile protecting group used to cage a variety of bioactive molecules, including neurotransmitters, signaling molecules, and oligonucleotides.[10][11][12] Its popularity stems from its chemical stability under physiological conditions and its efficient photolysis upon UV irradiation.
Upon absorption of sufficient energy (either from one UV photon or two NIR photons), the DMNB moiety undergoes an intramolecular photoreduction, leading to the cleavage of the bond connecting it to the bioactive molecule. This process is generally rapid and results in the release of the active compound and the 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct. While DMNB was originally developed for single-photon uncaging, its sufficient two-photon sensitivity made it an early candidate for two-photon applications.[9][13]
Caption: Schematic of the DMNB uncaging process.
While DMNB is a reliable choice, the field has evolved to produce cages with significantly higher two-photon action cross-sections (δu), a measure that combines the two-photon absorption cross-section (δa) and the quantum yield of uncaging (Qu).[14] Cages like MNI (4-methoxy-7-nitroindolinyl) and DEAC (7-diethylaminocoumarin) were specifically designed for enhanced two-photon sensitivity.[5][9][15] The choice of cage often depends on the specific application, required wavelength, and commercial availability.
Table 1: Comparison of Common Photolabile Protecting Groups
| Caging Group | Typical 1P λmax (nm) | Typical 2P λmax (nm) | 2P Action Cross-Section (δu) in GM* | Key Features & Notes |
| DMNB | ~350-360 | ~720 | ~0.01 - 0.03 | Classic, widely used, moderate 2P efficiency.[9][13][14] |
| MNI | ~336 | ~720-730 | ~0.06 | Designed for 2P uncaging; widely used in neuroscience.[5] |
| CDNI | ~330 | ~720 | ~0.3 (relative to MNI) | Higher quantum yield than MNI, but can hydrolyze slowly.[5][16] |
| RuBi | ~450 | ~800 | Variable | Ruthenium-based; can be excited by visible light.[5][17] |
| DEAC450 | ~450 | ~900 | ~0.5 | High 2P cross-section; red-shifted excitation is useful for two-color experiments.[5][15] |
*1 GM (Goeppert-Mayer) = 10⁻⁵⁰ cm⁴ s photon⁻¹. Values can vary based on the caged molecule and solvent.
Experimental Setup for Two-Photon Uncaging
A successful uncaging experiment requires a specialized microscopy setup capable of delivering high-peak-power laser pulses to a diffraction-limited spot within the sample.
Essential Components:
-
Ultrafast Pulsed Laser: A mode-locked Titanium-Sapphire (Ti:S) laser is the standard, producing femtosecond (~100 fs) pulses at a high repetition rate (~80 MHz). This provides the high peak power necessary for two-photon absorption while keeping the average power low to minimize thermal damage.[1]
-
Beam Power Control: A Pockels cell or acousto-optic modulator (AOM) is used to rapidly modulate the laser intensity, allowing precise control over the uncaging dose.
-
Beam Steering: Galvanometer-based scan mirrors ("scanners") are used to direct the laser beam across the field of view for both imaging and precise targeting of the uncaging location.
-
Microscope Frame: An upright microscope is often preferred for in vivo or slice electrophysiology experiments.[17]
-
High Numerical Aperture (NA) Objective: A high-NA (e.g., >0.8) water-immersion objective is critical. It focuses the laser light to a tight spot, maximizing the photon density required for TPA and defining the spatial resolution of the uncaging.
-
Detectors: Photomultiplier tubes (PMTs) are used to detect the fluorescence signal for imaging the sample before and after uncaging. Non-descanned detection is often employed to efficiently collect scattered fluorescence photons.[1]
Caption: Core components of a two-photon uncaging system.
Detailed Experimental Protocol
This protocol provides a generalized workflow for two-photon uncaging of a DMNB-protected molecule (e.g., DMNB-caged glutamate) in a biological sample such as a brain slice or cell culture.
Reagent Preparation
-
Prepare Stock Solution: Dissolve the DMNB-caged compound in a suitable solvent (e.g., DMSO or water, depending on solubility) to create a high-concentration stock solution (e.g., 50-100 mM).
-
Rationale: A high-concentration stock minimizes the volume of solvent added to the final experimental buffer, which could otherwise have unintended biological effects.
-
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.
-
Rationale: Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound. Light protection is essential to prevent premature uncaging.
-
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot and dilute it into the artificial cerebrospinal fluid (aCSF) or cell culture medium to the final working concentration. For DMNB compounds, this is typically in the range of 1-10 mM.
-
Rationale: The high concentration is necessary to ensure a sufficient number of caged molecules are present within the tiny focal volume to elicit a biological response upon uncaging.[17]
-
Sample Preparation and Setup
-
Prepare the biological sample (e.g., acute brain slice, cultured neurons) according to standard laboratory procedures.
-
Transfer the sample to the recording chamber on the microscope stage and begin perfusion with the working solution containing the DMNB-caged compound.
-
Allow the caged compound to equilibrate in the tissue for at least 15-20 minutes before starting the experiment.
-
Rationale: Equilibration ensures a stable and uniform concentration of the caged compound throughout the sample, leading to more reproducible uncaging results.
-
Parameter Optimization: Finding the Sweet Spot
This is the most critical phase of the experiment. The goal is to find the lowest laser power and shortest duration that elicits a reliable biological response without causing photodamage.[18]
-
Wavelength Selection: Set the Ti:Sapphire laser to a wavelength appropriate for DMNB uncaging, typically around 720 nm .[9][19]
-
Locate Target: Using two-photon imaging (often at a longer, less harmful wavelength like >800 nm if possible), locate the cell or subcellular structure of interest (e.g., a dendritic spine).
-
Power Titration:
-
Position the uncaging laser spot at the desired location.
-
Start with a very low laser power at the sample (~5 mW) and a short pulse duration (e.g., 1-2 ms).
-
Deliver a single uncaging pulse and monitor for a biological response (e.g., an excitatory postsynaptic current (uEPSC) in electrophysiology, or a local calcium transient in imaging).
-
If there is no response, incrementally increase the laser power (e.g., in 2-3 mW steps) and repeat the uncaging pulse.
-
Continue this process until a consistent, minimal response is observed. This is your threshold power. For most experiments, a power level slightly above this threshold is used.
-
Self-Validation: The response should disappear if the uncaging spot is moved a few microns away from the target structure, confirming the spatial precision of the technique.
-
-
Duration and Repetition: The duration of the laser pulse can also be adjusted. Longer pulses or trains of short pulses will release more molecules. The optimal parameters will depend on the specific biological question and the sensitivity of the system.[20]
Performing the Uncaging Experiment
-
Using the optimized parameters from step 4.3, position the uncaging laser spot at the target location.
-
Acquire a baseline recording of the biological parameter of interest (e.g., membrane potential, fluorescence intensity).
-
Trigger the uncaging laser pulse(s).
-
Continue recording to capture the biological response to the released molecule.
-
Move to a new location and repeat as necessary.
Troubleshooting and Key Considerations
-
No Response:
-
Is the caged compound concentration high enough? Unlike receptor agonists, caged compounds require mM concentrations.
-
Is the laser power sufficient? Re-run the power titration. Laser power can be attenuated by dirty optics or deep tissue.
-
Is the laser properly focused? Ensure the target is at the focal plane of the objective.
-
-
Evidence of Photodamage:
-
Signs include sudden changes in cell morphology (blebbing), irreversible changes in membrane properties, or a steady decline in responsiveness over repeated trials.[18]
-
Solution: Reduce the laser power and/or the pulse duration. If possible, increase the concentration of the caged compound to achieve the same response with less light. Some newer cages are explicitly designed to be more efficient, requiring less laser power and thus reducing phototoxicity.[5][9]
-
-
Biological Inertness and Controls:
-
Always confirm that the caged compound is biologically inert at the working concentration before photolysis. This can be done by perfusing the sample with the caged compound and monitoring for any changes in baseline activity.
-
The photolysis byproducts of DMNB are generally considered biologically inert, but this should be verified if a novel biological system is being studied.
-
A critical control is to deliver the uncaging laser pulse to an area adjacent to the target cell or in a cell-free region to ensure that the light itself is not causing a biological artifact.
-
Conclusion
Two-photon uncaging of DMNB-protected molecules is a robust technique that offers unparalleled spatiotemporal control for probing complex biological systems. While newer photolabile protecting groups with improved two-photon cross-sections are available, the principles and protocols established with classic cages like DMNB form the foundation of modern photostimulation experiments. By carefully optimizing laser parameters and employing proper controls, researchers can confidently use this method to activate signaling pathways, map neuronal connectivity, and answer fundamental questions in biology and drug development with subcellular precision.
References
-
Two-Photon Excitation Microscopy for the Study of Living Cells and Tissues - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Two-photon excitation microscopy - Wikipedia. (n.d.). Wikipedia. [Link]
-
Stein, I. S., et al. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab. [Link]
-
Noguchi, J., et al. (2011). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. Journal of Physiology-Paris, 105(1-3), 55-62. [Link]
-
Two-color, two-photon uncaging of glutamate and GABA - PubMed. (2010). National Center for Biotechnology Information. [Link]
-
A collection of caged compounds for probing roles of local translation in neurobiology - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Phototoxicity thresholds for 2-photon uncaging on neurons. Light of any... - ResearchGate. (n.d.). ResearchGate. [Link]
-
So, P. T. C. (2002). Two-photon Fluorescence Light Microscopy. Encyclopedia of Life Sciences. [Link]
-
Two-photon absorption - Wikipedia. (n.d.). Wikipedia. [Link]
-
Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PubMed. (2019). National Center for Biotechnology Information. [Link]
-
Svoboda, K., & Yasuda, R. (2006). Two-Photon Excitation Microscopy and Its Applications in Neuroscience. Neuron, 50(6), 823-839. [Link]
-
D-A, G., et al. (2016). Two-photon uncaging, from neuroscience to materials. Optics & Laser Technology, 82, 111-122. [Link]
-
Two-photon uncaging: New prospects in neuroscience and cellular biology - ResearchGate. (n.d.). ResearchGate. [Link]
-
Ellis-Davies, G. C. R. (2007). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. ACS Chemical Biology, 2(3), 131-143. [Link]
-
Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC. (2019). National Center for Biotechnology Information. [Link]
-
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 48. [Link]
-
Conditionally Activated (“Caged”) Oligonucleotides - MDPI. (2021). MDPI. [Link]
-
Ellis-Davies, G. C. R. (2003). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]
-
Richers, M. T., et al. (2017). Two-color, one-photon uncaging of glutamate and GABA. PLoS ONE, 12(11), e0187909. [Link]
-
Microscope setup for photo-uncaging experiment. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Figure 6. a) Matrices caged with the caging group DMNB: DMNB-1,5-DAN... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10. [Link]
-
Matsuzaki, M., et al. (2010). Two-photon uncaging of γ-aminobutyric acid in intact brain tissue. Nature Chemical Biology, 6(4), 255-257. [Link]
-
Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. (2019). The Journal of Organic Chemistry. [Link]
-
Araya, R. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Synaptic Neuroscience, 11. [Link]
-
(PDF) Optically Selective Two-Photon Uncaging of Glutamate at 900 nm - ResearchGate. (n.d.). ResearchGate. [Link]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
-
Furuta, T., et al. (1999). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis. Proceedings of the National Academy of Sciences, 96(4), 1193-1200. [Link]
-
Recently described two-photon sensitive photolabile protecting groups. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Olson, J. P., et al. (2013). Optically selective two-photon uncaging of glutamate at 900 nm. Journal of the American Chemical Society, 135(16), 5954-5957. [Link]
- ellisdavieslab - caged compounds - Google Sites. (n.d.). Google Sites.
-
Richers, M. T., et al. (2017). Cloaked caged compounds - chemical probes for two-photon optoneurobiology. Neuropharmacology, 116, 28-36. [Link]
-
Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration. (2019). Neuromethods. [Link]
-
Optically selective two-photon uncaging of glutamate at 900 nm - Johns Hopkins University. (2013). [Link]
-
Pulse splitter for 2-photon glutamate uncaging and ex vivo electrophysiology v1. (2025). protocols.io. [Link]
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- 1. Two-Photon Excitation Microscopy for the Study of Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-Photon Excitation Microscopy and Its Applications in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OPG [opg.optica.org]
- 4. web.mit.edu [web.mit.edu]
- 5. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-photon excitation microscopy - Wikipedia [en.wikipedia.org]
- 7. Two-photon absorption - Wikipedia [en.wikipedia.org]
- 8. ossila.com [ossila.com]
- 9. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 10. A collection of caged compounds for probing roles of local translation in neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optically Selective Two-photon Uncaging of Glutamate at 900 nm - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 18. researchgate.net [researchgate.net]
- 19. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yield, and provide robust, field-proven solutions. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to understand the "why" behind them.
I. Synthesis Overview & Core Chemistry
The synthesis of this compound typically proceeds via the electrophilic nitration of 3,4-dimethoxyphenylacetic acid. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.[1][2][3] The methoxy groups (-OCH₃) are strong activating groups and ortho-, para-directing. However, the acetic acid side chain (-CH₂COOH) is a deactivating group. The interplay of these electronic effects directs the incoming nitro group primarily to the 2-position, ortho to one of the methoxy groups and meta to the other.
A common procedure involves the careful addition of 3,4-dimethoxyphenylacetic acid to concentrated nitric acid, often with cooling to control the reaction temperature.[4] The reaction mixture is then typically quenched in ice water to precipitate the product.[4]
II. Troubleshooting Guide: Low Yield & Impurities
This section addresses the most frequently encountered challenges in this synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable, step-by-step protocols for resolution.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
A1: Low yield in this nitration reaction can stem from several factors, ranging from incomplete reaction to product degradation or loss during workup.
Potential Causes & Solutions:
-
Incomplete Nitration: The reaction may not have gone to completion.
-
Causality: Insufficient reaction time or inadequate concentration of the nitrating agent can lead to unreacted starting material. The nitronium ion is the key electrophile in this reaction.[1][2]
-
Troubleshooting Protocol:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the progress of the reaction. Compare the reaction mixture to a spot of the starting material (3,4-dimethoxyphenylacetic acid). The reaction is complete when the starting material spot is no longer visible.
-
Extended Reaction Time: If the reaction is proceeding slowly, consider extending the stirring time. A reported procedure suggests stirring for an additional 15 minutes after the initial addition.[4]
-
Nitrating Agent Concentration: Ensure the nitric acid used is of high concentration. The presence of excess water can hinder the formation of the nitronium ion.
-
-
-
Over-Nitration or Side Reactions: The formation of undesired byproducts can significantly reduce the yield of the target molecule.[5]
-
Causality: The highly activated nature of the aromatic ring due to the two methoxy groups makes it susceptible to further nitration or oxidation, especially at elevated temperatures.[6]
-
Troubleshooting Protocol:
-
Temperature Control: Meticulously control the reaction temperature. A reported method specifies maintaining the temperature at 30°C during the addition of the starting material, with cooling.[4] An ice bath can be used to manage exothermic reactions.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. While some procedures use a large excess of nitric acid, this can increase the risk of side reactions.[4] Consider a more controlled addition of a nitrating mixture (e.g., nitric acid in sulfuric acid) to a solution of the starting material.
-
-
-
Product Loss During Workup: The desired product might be lost during the precipitation and filtration steps.
-
Causality: this compound has some solubility in acidic aqueous solutions, which can be exacerbated if the quenching volume is too large or the temperature is not sufficiently low.
-
Troubleshooting Protocol:
-
Efficient Precipitation: Pour the reaction mixture onto a large volume of ice water to ensure rapid and complete precipitation.[4]
-
Thorough Washing: Wash the filtered precipitate with ice-cold water until the washings are neutral to remove any residual acid.[4]
-
Check the Filtrate: If a low yield is obtained, you can try to extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
-
Q2: I am observing significant amounts of an unknown impurity in my final product. How can I identify and minimize it?
A2: Impurity formation is a common challenge in nitration reactions. The nature of the impurity can provide clues to the underlying issue.
Potential Impurities & Mitigation Strategies:
-
Isomeric Byproducts: Nitration could occur at other positions on the aromatic ring.
-
Causality: While the 2-position is electronically favored, small amounts of other isomers (e.g., nitration at the 6-position) can form.
-
Mitigation:
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to isolate the desired isomer. The melting point of the pure product is reported to be 209°-211°C.[4]
-
Chromatography: For high-purity requirements, column chromatography can be employed to separate isomeric impurities.
-
-
-
Oxidation Products: The starting material or product can be oxidized by nitric acid.
-
Causality: Nitric acid is a strong oxidizing agent. The presence of the electron-rich aromatic ring and the acetic acid side chain can lead to oxidative degradation, especially at higher temperatures.
-
Mitigation:
-
Strict Temperature Control: As mentioned previously, maintaining a low and controlled reaction temperature is crucial.
-
Use of Milder Nitrating Agents: For sensitive substrates, alternative nitrating agents that operate under milder conditions can be explored.[6]
-
-
Troubleshooting Logic Flowchart
Caption: Troubleshooting flowchart for low yield.
III. Frequently Asked Questions (FAQs)
Q: Can I use a different acid catalyst with nitric acid?
A: Yes, a mixture of concentrated nitric acid and sulfuric acid is a very common and effective nitrating agent.[3] The sulfuric acid acts as a catalyst by protonating the nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[1][2] This can sometimes lead to a more controlled and efficient reaction compared to using nitric acid alone.
Q: My product is an oil and won't solidify upon quenching in ice water. What should I do?
A: Oiling out can occur if the product is impure or if the precipitation conditions are not optimal.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the interface of the oil and the aqueous layer. Seeding with a small crystal of the pure product, if available, can also initiate crystallization.
-
Extraction: If crystallization cannot be induced, extract the oily product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and then remove the solvent under reduced pressure. The resulting crude material can then be purified by recrystallization or chromatography.
Q: What is the expected melting point of the final product?
A: The reported melting point for this compound is 209°-211°C.[4] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.
Q: Are there alternative synthetic routes to this compound?
A: Yes, alternative routes exist. For instance, one could start from veratraldehyde (3,4-dimethoxybenzaldehyde).[7] This could involve nitration of veratraldehyde to give 6-nitroveratraldehyde, followed by a series of steps to introduce the acetic acid side chain.[8] Another approach could involve the hydrolysis of (4,5-dimethoxy-2-nitrophenyl)acetonitrile.[9] The hydrolysis of a nitrile to a carboxylic acid is a standard transformation, often achieved by heating with a strong acid or base.[10][11][12]
Key Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale & Potential Impact on Yield |
| Temperature | 30°C during addition, with cooling[4] | Crucial for preventing over-nitration and oxidative side reactions. Higher temperatures can significantly decrease the yield of the desired product. |
| Reaction Time | Monitor by TLC; ~15 min post-addition[4] | Insufficient time leads to incomplete conversion. Excessive time can promote side reactions. |
| Nitrating Agent | Concentrated Nitric Acid[4] | The concentration is key to generating a sufficient amount of the nitronium ion electrophile. |
| Workup | Quench in ice water[4] | Ensures rapid precipitation and minimizes product loss due to solubility in the aqueous medium. |
IV. Experimental Protocol: Nitration of 3,4-Dimethoxyphenylacetic Acid
This protocol is based on a literature procedure and is provided as a reference.[4] Safety Precaution: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Materials:
-
3,4-Dimethoxyphenylacetic acid
-
Concentrated nitric acid
-
Ice
-
Deionized water
Procedure:
-
In a suitable reaction vessel, cool 500 ml of concentrated nitric acid.
-
With efficient stirring and cooling to maintain a temperature of 30°C, add 49.05 g (0.25 mol) of 3,4-dimethoxyphenylacetic acid in small portions.
-
After the addition is complete, continue to stir the reaction mixture with cooling for an additional 15 minutes.
-
Pour the reaction mixture onto 1.5 liters of ice water with vigorous stirring to precipitate the product.
-
Collect the precipitate by suction filtration.
-
Wash the filtered solid with ice-cold water until the washings are neutral.
-
Dry the product thoroughly. The expected yield is approximately 56.4 g.[4]
Purification by Recrystallization
-
Dissolve the crude, dried product in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated briefly.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by suction filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
V. References
-
ResearchGate. Aromatic nitration under various conditions.[Link]
-
Wikipedia. (2-Nitrophenyl)acetic acid.[Link]
-
PrepChem. Synthesis of (a) 4,5-Dimethoxy-2-nitro-phenylacetic acid.[Link]
-
ResearchGate. 4,5-Dimethoxy-2-nitroacetophenone.[Link]
-
ResearchGate. A fast and mild method for nitration of aromatic rings.[Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.[Link]
-
Filo. Question: How can you prepare acetic acid from acetonitrile?[Link]
-
chemhume.co.uk. Electrophilic substitution-Nitration of aromatic rings.[Link]
-
Chemistry Steps. Nitration of Benzene.[Link]
-
Organic Syntheses. p-NITROPHENYLACETIC ACID.[Link]
-
Reddit. Di-nitration troubleshooting.[Link]
-
Organic Syntheses. Veratraldehyde, 6-nitro-.[Link]
-
Brainly.in. conversion of Acetonitrile into Acetic acid.[Link]
-
Organic Syntheses. phenylacetic acid.[Link]
-
ResearchGate. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.[Link]
-
Sciencemadness Discussion Board. 2,5-dimethoxyphenyl-2-nitropropene synthesis - 89.3% yield.[Link]
-
MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.[Link]
-
Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
-
PMC. Synthesis and Characterization of Impurities in the Production Process of Lopinavir.[Link]
-
BoroPharm Inc. This compound.[Link]
-
Google Patents. US3221062A - Nitration process.
-
Google Patents. CN101648854B - Catalytic synthesis method of veratraldehyde.
-
Organic Syntheses. homoveratric acid.[Link]
-
PMC. Investigation into the Formation of Impurities during the Optimization of Brigatinib.[Link]
-
IOSR Journal. Synthesis of 2, 4-Dinitrophenoxyacetic Acid, Pyridylglycine and 2- Methoxy-5-Nitrophenylglycine as Intermediates for Indigo Dye.[Link]
-
Google Patents. US5662780A - Process for purifying acetic acid.
-
Google Patents. CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole.
-
ChemSynthesis. (4,5-dimethoxy-2-nitrophenyl)acetonitrile.[Link]
-
Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
-
ResearchGate. 3,4-Dimethoxyphenylacetic acid | Request PDF.[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Question: How can you prepare acetic acid from acetonitrile? | Filo [askfilo.com]
- 11. brainly.in [brainly.in]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Caging of Alcohols with DMNB
Welcome to the technical support center for the caging of alcohols with the 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNB) photoremovable protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to navigate the nuances of DMNB chemistry, ensuring successful and reproducible outcomes in your experiments.
Introduction: The Rationale Behind DMNB Caging of Alcohols
The DMNB group is a popular choice for a photoremovable protecting group ("caging group") due to its efficient cleavage with near-UV light (typically around 365 nm), a wavelength that is generally less damaging to biological systems.[1] Caging an alcohol functional group within a molecule allows for the spatiotemporal control of its biological activity. The inert, caged compound can be introduced into a system, and the active alcohol can be released at a specific time and location by photolysis.
The most common strategies for caging alcohols with DMNB involve the formation of an ether or an ester linkage. The choice of linkage and synthetic route depends on the specific alcohol, its reactivity, and the overall complexity of the target molecule. This guide will delve into the common synthetic methodologies and the potential side reactions that can arise during the caging process.
Troubleshooting Guide: Side Reactions and Optimization
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of DMNB-caged alcohols.
Williamson Ether Synthesis for DMNB-O-Alkyl Ethers
The Williamson ether synthesis is a straightforward and widely used method for forming ethers. In the context of DMNB caging, it involves the reaction of an alcohol-derived alkoxide with a DMNB halide (e.g., DMNB-Br or DMNB-Cl).
Q1: My Williamson ether synthesis for caging a secondary alcohol with DMNB-Br is giving a low yield of the desired ether and a significant amount of an alkene byproduct. What is happening and how can I fix it?
A1: You are likely observing a competing E2 elimination reaction. The alkoxide, being a strong base, can abstract a proton from a carbon adjacent to the carbon bearing the bromide, leading to the formation of an alkene. This is a common side reaction in Williamson ether synthesis, especially with secondary and tertiary alkyl halides.[2][3]
Causality and Optimization:
-
Substrate Steric Hindrance: The SN2 mechanism of the Williamson synthesis is sensitive to steric hindrance. Secondary alcohols will invariably give a mixture of substitution (ether) and elimination (alkene) products.[2]
-
Reaction Temperature: Higher temperatures favor elimination over substitution.[2]
-
Base Strength: While a strong base is necessary to form the alkoxide, its concentration and the reaction temperature can influence the extent of the E2 side reaction.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly favor the SN2 pathway.[2]
-
Choice of Base: Use the mildest base necessary to deprotonate your alcohol. For many alcohols, sodium hydride (NaH) is effective.
-
Alternative Strategy: If elimination remains a significant issue, consider an alternative synthetic route, such as the Mitsunobu reaction, which is generally more suitable for secondary alcohols.
Q2: I am trying to cage a primary alcohol using DMNB-Cl and sodium hydride, but the reaction is sluggish and I'm recovering a lot of starting material. What could be the issue?
A2: Several factors could be contributing to the low conversion.
Causality and Optimization:
-
Incomplete Deprotonation: The sodium hydride may not be effectively deprotonating the alcohol to form the nucleophilic alkoxide.
-
Reagent Purity: The presence of water in the solvent or on the glassware will quench the sodium hydride and the alkoxide. 2,4-dimethoxybenzyl chloride is also sensitive to moisture.[4]
-
Reaction Time and Temperature: The reaction may simply require more time or gentle heating to proceed to completion.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF or DMF). Flame-dry your glassware before use.
-
Activate the Sodium Hydride: If your NaH is old, it may have an oxide layer. Briefly washing it with anhydrous hexane under an inert atmosphere can improve its reactivity.
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC. If it is proceeding slowly, you can try gently heating the reaction mixture (e.g., to 40-50 °C).
Mitsunobu Reaction for DMNB-O-Alkyl Ethers
The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry.[5][6] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Q3: My Mitsunobu reaction to cage a sterically hindered secondary alcohol with 4,5-dimethoxy-2-nitrobenzyl alcohol (DMNB-OH) is giving a low yield. What are the likely side reactions?
A3: The Mitsunobu reaction with sterically hindered alcohols can be challenging.[7] A common side product arises from the azodicarboxylate acting as a nucleophile and displacing the activated alcohol instead of the intended DMNB-alkoxide.[6]
Causality and Optimization:
-
Steric Hindrance: The bulky nature of your alcohol can impede the approach of the DMNB-alkoxide nucleophile.
-
Nucleophilicity of the Azodicarboxylate: If the desired nucleophile (in this case, the DMNB-alkoxide) is not sufficiently reactive, the azodicarboxylate can compete in the substitution step.
-
Order of Reagent Addition: The order in which you add the reagents can be critical.[6]
Troubleshooting Steps:
-
Optimize Reagent Addition: A common protocol is to dissolve the alcohol, DMNB-OH, and PPh₃ in an anhydrous solvent like THF, cool to 0 °C, and then slowly add the DEAD or DIAD.[6] If this fails, pre-forming the betaine by adding DEAD to PPh₃ first, followed by the alcohol and then the DMNB-OH, may improve the yield.[6]
-
Increase Reagent Equivalents: For hindered alcohols, using an excess of the DMNB-OH and the Mitsunobu reagents may be necessary.
-
Consider a Different Azodicarboxylate: Newer azodicarboxylate reagents have been developed to facilitate easier workup and may offer improved performance in challenging cases.
Q4: After my Mitsunobu reaction, I am having difficulty purifying my DMNB-caged product from triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate.
A4: The removal of byproducts is a well-known challenge in Mitsunobu reactions.
Purification Strategies:
-
Crystallization: If your product is a solid, direct crystallization from the crude reaction mixture can sometimes effectively remove the byproducts.
-
Chromatography: Flash column chromatography on silica gel is the most common method for purification. A carefully chosen solvent system is crucial to separate the product from the highly polar TPPO and the hydrazine byproduct.
-
Alternative Reagents: Using polymer-supported triphenylphosphine can simplify the workup, as the resulting phosphine oxide can be removed by filtration.
Steglich Esterification for DMNB-O-Acyl Esters
For caging an alcohol as a DMNB-ester, the Steglich esterification is a mild and effective method. It employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][9]
Q5: I am attempting a Steglich esterification to cage my alcohol with 4,5-dimethoxy-2-nitrobenzoic acid, but I am observing a significant amount of a byproduct that is difficult to separate from my product. What is this byproduct?
A5: The most common side product in a Steglich esterification is an N-acylurea. This is formed by a 1,3-rearrangement of the O-acylisourea intermediate, which is the activated form of the carboxylic acid. This N-acylurea is unreactive towards the alcohol.[8][9]
Causality and Optimization:
-
Slow Esterification: This side reaction becomes more prominent when the esterification reaction is slow, for example, with sterically hindered alcohols.
-
Role of DMAP: DMAP is crucial for suppressing this side reaction. It acts as an acyl-transfer reagent, forming a more reactive N-acylpyridinium intermediate that rapidly reacts with the alcohol.[9]
Troubleshooting Steps:
-
Ensure Sufficient DMAP: Use a catalytic amount of DMAP (typically 5-10 mol%).
-
Solvent Choice: Use an anhydrous aprotic solvent like dichloromethane (DCM) or DMF.
-
Purification: The dicyclohexylurea (DCU) byproduct is generally insoluble in many organic solvents and can often be removed by filtration. The N-acylurea, however, can be more challenging to separate and may require careful column chromatography.
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of my DMNB caging reaction?
A: Thin-layer chromatography (TLC) is the most common and effective method. Use a suitable solvent system that provides good separation between your starting materials, the DMNB-caged product, and any potential byproducts. The DMNB group is a strong chromophore, so the product will be UV-active.
Q: My DMNB-caged alcohol appears to be unstable during purification on silica gel. What can I do?
A: The nitro group on the DMNB moiety can make the benzylic position susceptible to nucleophilic attack, and some DMNB-caged compounds can be sensitive to the acidic nature of silica gel.
Mitigation Strategies:
-
Neutralized Silica Gel: You can neutralize your silica gel by washing it with a dilute solution of triethylamine in your eluent system and then re-equilibrating with the eluent.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography.
-
Minimize Contact Time: Perform flash chromatography as quickly as possible to minimize the time the compound spends on the column.
Q: How do I confirm the structure of my purified DMNB-caged alcohol?
A: A combination of NMR spectroscopy (¹H and ¹³C) and mass spectrometry is essential for structural confirmation.
-
¹H NMR: Look for the characteristic signals of the DMNB group: two methoxy singlets (around 3.9-4.0 ppm), two aromatic protons, and the benzylic protons.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement to confirm the elemental composition of your product.
Visualizing the Chemistry: Diagrams and Workflows
General Caging Reaction Workflow
Caption: A generalized workflow for the synthesis and purification of DMNB-caged alcohols.
Side Reaction Pathway in Williamson Ether Synthesis
Caption: Competing SN2 and E2 pathways in the Williamson synthesis of DMNB ethers.
Quantitative Data Summary
| Reaction Type | Common Substrates | Key Reagents | Potential Side Products | Typical Yields |
| Williamson Ether Synthesis | Primary Alcohols | NaH, DMNB-Br/Cl | Alkene (from elimination) | 60-90% |
| Mitsunobu Reaction | Primary & Secondary Alcohols | PPh₃, DEAD/DIAD, DMNB-OH | Azodicarboxylate adduct | 50-85% |
| Steglich Esterification | Alcohols | DCC, DMAP, DMNB-COOH | N-acylurea | 70-95% |
Detailed Experimental Protocols
Protocol 1: Caging of a Primary Alcohol via Williamson Ether Synthesis
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene (DMNB-Br) (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the primary alcohol and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve DMNB-Br in a minimal amount of anhydrous DMF.
-
Add the DMNB-Br solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Caging of a Secondary Alcohol via Mitsunobu Reaction
Materials:
-
Secondary alcohol (1.0 eq)
-
4,5-Dimethoxy-2-nitrobenzyl alcohol (DMNB-OH) (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the secondary alcohol, DMNB-OH, and PPh₃.
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to separate the product from TPPO and the hydrazine byproduct.
References
- Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.
- BenchChem. (2025).
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1–28.
- Goeldner, M., & Givens, R. (Eds.). (2005). Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules. Wiley-VCH.
- Sheehan, J. C., & Umezawa, K. (1973). A new photolabile protecting group for amino acids. The Journal of Organic Chemistry, 38(21), 3771–3774.
- Wikipedia. (2024). Mitsunobu reaction. In Wikipedia.
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- Organic Synthesis. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols.
- Martin, S. F., & Dodge, J. A. (1991). Efficacious application of the Mitsunobu reaction to the inversion of sterically hindered secondary alcohols. Tetrahedron Letters, 32(26), 3017-3020.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
- Wikipedia. (2024).
- BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers. BenchChem.
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (2024). Williamson ether synthesis. In Wikipedia.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Organic Synthesis. (n.d.).
- Organic Chemistry Portal. (n.d.).
Sources
- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. Steglich Esterification [organic-chemistry.org]
Technical Support Center: Optimizing Photolysis of DMNB-Caged Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-Dimethoxy-2-nitrobenzyl (DMNB) caged compounds. This guide is designed to provide you with in-depth technical and practical insights to help you optimize your photolysis experiments, troubleshoot common issues, and ensure the integrity of your results.
Understanding DMNB Photolysis: The Core Mechanism
The 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group is a popular photoremovable protecting group used to control the release of bioactive molecules with spatiotemporal precision.[1][2] The fundamental principle of its action lies in a light-induced intramolecular rearrangement. Upon absorption of UV light, typically in the 340-365 nm range, the DMNB group undergoes an excited-state intramolecular proton transfer from the benzylic carbon to one of the nitro group oxygens.[3] This event initiates a cascade of electronic rearrangements, culminating in the cleavage of the bond between the benzylic carbon and the heteroatom of the caged molecule (e.g., an oxygen, nitrogen, or sulfur atom). This process, known as uncaging, releases the active molecule and a 2-nitrosobenzaldehyde byproduct.[4]
The efficiency of this process is paramount for successful experiments and is influenced by several factors, including the wavelength and intensity of the light source, the solvent environment, and the intrinsic photochemical properties of the caged compound itself.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with DMNB-caged compounds, presented in a question-and-answer format.
Question 1: Why is my uncaging efficiency unexpectedly low?
Answer: Low uncaging efficiency is a frequent challenge and can stem from several factors. A systematic approach is key to identifying the root cause.
-
Suboptimal Light Source:
-
Wavelength: The DMNB chromophore has a maximal absorption (λmax) in the range of 340-365 nm.[1] Ensure your light source (e.g., mercury arc lamp, UV LED, or laser) is emitting at or near this wavelength. Using wavelengths far from the λmax will significantly reduce the absorption of photons and, consequently, the photolysis rate.[6]
-
Light Intensity (Fluence): Insufficient light intensity will result in incomplete photolysis. The total energy delivered to the sample (fluence) is a product of intensity and exposure time. You may need to increase the power of your light source or the duration of exposure. However, be mindful of potential phototoxicity with excessive light exposure.[7]
-
Light Path Obstruction: Ensure the light path to your sample is unobstructed. Check for and clean any films or residues on optical components like lenses, filters, and the sample container itself.
-
-
Inner Filter Effect:
-
At high concentrations of the caged compound, molecules at the surface of the sample can absorb most of the incident light, preventing photons from reaching molecules deeper within the solution.[5] This "inner filtering" leads to non-uniform and incomplete uncaging. To mitigate this, consider reducing the concentration of your caged compound or decreasing the path length of the light through the sample.
-
-
Solvent and pH Effects:
-
The photolysis of DMNB-caged compounds can be influenced by the solvent environment.[8][9] The polarity and hydrogen-bonding capacity of the solvent can affect the stability of the excited state and the subsequent reaction pathway. If possible, test the uncaging efficiency in a simpler, well-characterized buffer system before moving to complex biological media. The pH of the solution can also play a role, so ensure it is controlled and consistent across experiments.
-
-
Compound Degradation:
-
Ensure your stock solution of the DMNB-caged compound is fresh and has been stored properly, protected from ambient light, to prevent gradual degradation.[10]
-
Question 2: The release of my active compound is too slow. How can I increase the uncaging rate?
Answer: The kinetics of release are critical, especially when studying rapid biological processes.[5] If the uncaging rate is the limiting factor in your experiment, consider the following:
-
Increase Light Intensity: The rate of a photochemical reaction is directly proportional to the photon flux. Increasing the intensity of your light source will lead to a faster release of the active molecule. However, there is a saturation point, and excessive light can cause phototoxicity.[11][12]
-
Two-Photon Uncaging: For highly localized and rapid release with reduced phototoxicity in deeper tissue, two-photon excitation is a powerful alternative.[12][13][14] This technique uses a focused, high-intensity infrared laser to excite the DMNB chromophore.
Question 3: I am observing cellular toxicity or off-target effects after UV exposure. What can I do to minimize this?
Answer: Phototoxicity is a significant concern in live-cell imaging and uncaging experiments. It can be caused by the UV light itself or by the photolysis byproducts.[7][12]
-
Minimize UV Exposure: Use the lowest possible light intensity and the shortest exposure time that still achieves the desired level of uncaging. This can be determined by performing a dose-response curve for your specific experimental setup.
-
Use of Scavengers: The 2-nitrosobenzaldehyde byproduct of DMNB photolysis can be reactive and potentially toxic. The inclusion of "scavenger" molecules, such as thiols (e.g., glutathione or dithiothreitol), can help to sequester these reactive byproducts and reduce their off-target effects.[15]
-
Wavelength Selection: While DMNB requires UV light, using longer UV wavelengths (e.g., 365 nm) is generally less damaging to cells than shorter wavelengths.
-
Control Experiments: It is crucial to perform control experiments to distinguish between the effects of the uncaged compound and the effects of the uncaging process itself. These controls should include:
Question 4: I am seeing unexpected fluorescence in my sample after photolysis. What is the source of this?
Answer: It has been reported that the photolysis of DMNB-caged carboxylic acids can yield fluorescent byproducts.[16][17] Initially, a species with an emission maximum around 430 nm is formed, and with further UV irradiation, this can convert to a product with a longer wavelength emission (around 500-600 nm).[16][17] This is an important consideration if you are using fluorescent reporters in your experiment, as the byproduct fluorescence could interfere with your signal.
-
Spectral Characterization: Characterize the emission spectrum of your photolyzed sample to determine if it overlaps with that of your fluorescent probes.
-
Minimize UV Exposure: The formation of the longer-wavelength fluorescent product is dependent on continued UV illumination.[16] Using the minimum necessary light dose for uncaging may help to reduce the formation of this interfering species.
-
Alternative Caging Groups: If the byproduct fluorescence is a significant and unavoidable issue, you may need to consider using a different photoremovable protecting group with non-fluorescent byproducts.
Frequently Asked Questions (FAQs)
Q: What is the ideal wavelength for DMNB photolysis? A: The optimal wavelength for DMNB photolysis is near its absorption maximum, which is typically in the 340-365 nm range.[1] A 365 nm UV LED or a filtered mercury arc lamp are common and effective light sources.[17]
Q: How do I determine the quantum yield of my DMNB-caged compound? A: The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction, defined as the ratio of the number of molecules reacted to the number of photons absorbed.[18] It is typically determined experimentally by comparing the rate of photolysis of your compound to that of a well-characterized actinometer (a chemical system with a known quantum yield) under identical illumination conditions.[18][19]
Q: Can I use DMNB-caged compounds in organic solvents? A: Yes, DMNB-caged compounds can be used in various organic solvents. However, the photolysis kinetics and efficiency can be solvent-dependent.[8][9] For example, the rate of photolysis has been shown to be influenced by the solvent's dielectric constant.[8] It is advisable to empirically determine the optimal photolysis conditions for your specific solvent system. Acetonitrile and DMSO are commonly used solvents for stock solutions and in some experimental setups.[16][20]
Q: How can I quantify the amount of uncaged compound? A: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for quantifying the concentration of both the caged precursor and the uncaged product over time.[21][22][23] By separating the compounds and using a UV detector, you can accurately measure the decrease in the caged compound and the corresponding increase in the released molecule.[22]
Key Photochemical Parameters of DMNB
For effective experimental design, it is helpful to be aware of the key photochemical parameters of the DMNB caging group. These values can vary depending on the specific molecule being caged.
| Parameter | Typical Value Range | Significance |
| Molar Extinction Coefficient (ε) | 4,000 - 5,500 M⁻¹cm⁻¹ at ~347 nm | A measure of how strongly the compound absorbs light at a given wavelength.[4][21] |
| Quantum Yield (Φ) | 0.01 - 0.1 | Represents the efficiency of converting an absorbed photon into a successful uncaging event.[21] |
| Optimal Wavelength (λmax) | 340 - 365 nm | The wavelength range for most efficient light absorption and photolysis.[1] |
Experimental Protocols
Protocol 1: Determining Optimal Light Exposure for Uncaging
This protocol provides a step-by-step method to determine the optimal light exposure time for your specific experimental setup.
-
Prepare a solution of your DMNB-caged compound at the desired experimental concentration in the appropriate buffer or solvent.
-
Divide the solution into several aliquots in identical sample holders (e.g., cuvettes, microplate wells).
-
Expose each aliquot to your UV light source for a different duration (e.g., 0s, 10s, 30s, 60s, 120s, 300s). Keep the light intensity constant.
-
Analyze each sample using HPLC to quantify the concentration of the remaining caged compound and the released active molecule.[23]
-
Plot the concentration of the released compound as a function of exposure time.
-
Identify the shortest exposure time that yields the desired concentration of the active molecule. This represents your optimal light exposure under these conditions.
Protocol 2: Quantifying Uncaging Efficiency using HPLC
This protocol outlines the use of HPLC to measure the extent of photolysis.
-
Develop an HPLC method that can effectively separate the caged compound from the uncaged product. This typically involves reverse-phase chromatography with a suitable mobile phase gradient.[22][24][25]
-
Generate a standard curve for both the caged and uncaged compounds by injecting known concentrations and measuring the peak area with a UV detector.
-
Prepare your experimental sample containing the DMNB-caged compound.
-
Take an initial sample (t=0) before UV exposure.
-
Expose the sample to your UV light source for the desired duration.
-
Take a final sample after UV exposure.
-
Inject both the t=0 and final samples into the HPLC system.
-
Quantify the concentrations of the caged and uncaged compounds in both samples using the standard curves.
-
Calculate the uncaging efficiency as the percentage of the initial caged compound that has been converted to the uncaged product.
Visualizing Workflows and Mechanisms
DMNB Photolysis Mechanism
Caption: The photochemical reaction pathway for the uncaging of DMNB-protected compounds.
Troubleshooting Workflow for Low Uncaging Efficiency
Caption: A systematic workflow for diagnosing and resolving low photolysis efficiency.
References
-
The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5‐Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold. ResearchGate. [Link]
-
Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. Scientific Reports. [Link]
-
Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. ResearchGate. [Link]
-
Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA). [Link]
-
Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]
-
Flash Photolysis of Caged Compounds: Casting Light on Physiological Processes. Physiology. [Link]
-
Photolysis of caged compounds: studying Ca(2+) signaling and activation of Ca(2+)-dependent ion channels. Cold Spring Harbor Protocols. [Link]
-
Optimization of light source for photochemical production of 1‐aminoNBs. ResearchGate. [Link]
-
The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells. Nature Methods. [Link]
-
Scavengers for Improved Photolysis Yield. Arizona State University. [Link]
-
Investigation of the DMNB-2,5-DHAP (1) uncaging process. ResearchGate. [Link]
-
Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. PMC. [Link]
-
Computational Study on the Mechanism of the Photouncaging Reaction of Vemurafenib: Toward an Enhanced Photoprotection Approach for Photosensitive Drugs. NIH. [Link]
-
PhotoChem Reference Chemical Database for the Development of New Alternative Photosafety Test Methods. MDPI. [Link]
-
Improving the Quantitation of Unknown Impurity Analysis Using Dual-Gradient HPLC with Charged Aerosol Detection. Chromatography Online. [Link]
-
Phototoxicology. 1. Light-enhanced toxicity of TNT and some related compounds to Daphnia magna and Lytechinus variagatus embryos. PubMed. [Link]
-
Two-photon uncaging: New prospects in neuroscience and cellular biology. ResearchGate. [Link]
-
The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5-Dimethoxy-2-nitrobenzyl Caged N-Phenylpyrimidine-2-amine Scaffold. ResearchGate. [Link]
-
In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. NIH. [Link]
-
Solvent Effect on the Photolysis of Riboflavin. PMC - NIH. [Link]
-
Solvent effects on rates of photochemical reaction of Rose Bengal triple state studied by nanosecond laser photolysis. ResearchGate. [Link]
-
Optimising the design of a broad-band light source for the treatment of skin. PubMed. [Link]
-
Dimethyl Dinitrobutane (DMNB). East Harbour Group. [Link]
-
The Optimization of the Light-Source Spectrum Utilizing Neural Networks for Detecting Oral Lesions. MDPI. [Link]
-
Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]
-
Photolysis at the Speed of Light: Chemical Free Degradation of Trace Organic. ChemRxiv. [Link]
-
Two-Photon Uncaging of Glutamate. PMC - NIH. [Link]
-
A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing. [Link]
-
Sensitive Voltammetric Sensing of the 2,3Dimethyl2,3-dinitrobutane (Dmnb) Explosive Taggant. ResearchGate. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
-
Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. PMC - PubMed Central. [Link]
-
Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. MDPI. [Link]
-
HPLC analysis of potentially harmful substances released from dental filing materials available on the EU market. PubMed. [Link]
Sources
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- 3. Computational Study on the Mechanism of the Photouncaging Reaction of Vemurafenib: Toward an Enhanced Photoprotection Approach for Photosensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plymsea.ac.uk [plymsea.ac.uk]
- 5. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Phototoxicology. 1. Light-enhanced toxicity of TNT and some related compounds to Daphnia magna and Lytechinus variagatus embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent Effect on the Photolysis of Riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.uci.edu [chem.uci.edu]
- 19. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals [mdpi.com]
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- 21. nathan.instras.com [nathan.instras.com]
- 22. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. HPLC analysis of potentially harmful substances released from dental filing materials available on the EU market - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. lcms.cz [lcms.cz]
Technical Support Center: Fluorescent Byproducts of 4,5-Dimethoxy-2-Nitrobenzyl (DMNB) Protecting Group Cleavage
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the 4,5-dimethoxy-2-nitrobenzyl (DMNB) photoremovable protecting group. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the fluorescent byproducts generated during the photocleavage of DMNB-caged compounds. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate potential experimental artifacts arising from these byproducts.
I. Troubleshooting Guide: Managing Unwanted Fluorescence
This section addresses specific issues you may encounter related to the fluorescent byproducts of DMNB cleavage. The question-and-answer format is designed to help you quickly diagnose and resolve common problems.
Question 1: I'm observing unexpected fluorescence in my "uncaged" sample that overlaps with my fluorescent reporter. How can I confirm if this is from the DMNB byproduct?
Answer:
This is a critical and common issue. The photolysis of DMNB-caged compounds generates byproducts, primarily 2-nitroso-4,5-dimethoxybenzaldehyde, which are themselves fluorescent.[1][2] This inherent fluorescence can be a significant source of error if it overlaps with the signal from your intended fluorescent probe (e.g., fluorescein, GFP).
Causality: The DMNB protecting group, upon UV irradiation (typically around 365 nm), undergoes a Norrish Type II photoreaction.[3] This process releases the caged molecule and forms the 2-nitrosobenzaldehyde derivative.[4] This byproduct is known to be fluorescent and can undergo further photochemical transformations to yield additional fluorescent species.[1][2]
Experimental Protocol: Byproduct Fluorescence Confirmation
-
Prepare a Control Sample: Dissolve the DMNB-caged compound in your experimental buffer or solvent at the same concentration used in your experiment.
-
Photolysis: Irradiate this control sample using the same light source (wavelength, intensity, and duration) as your experiment.
-
Spectrofluorometric Analysis:
-
Acquire the excitation and emission spectra of the irradiated control sample.
-
Compare these spectra to those obtained from your experimental sample containing the fluorescent reporter.
-
-
Interpretation: If the spectral profiles of the irradiated control and your experimental sample show significant overlap, it strongly indicates that the DMNB byproduct is contributing to your observed signal.
Question 2: The fluorescence from the DMNB byproduct is interfering with my assay. What are the strategies to minimize this interference?
Answer:
Minimizing interference from fluorescent byproducts is crucial for data integrity. Several strategies can be employed, ranging from optimizing cleavage conditions to spectral unmixing.
Expertise & Experience: The key is to find a balance between efficient uncaging of your target molecule and minimizing the generation and excitation of the fluorescent byproduct.
Strategies to Mitigate Interference:
-
Optimize Irradiation Time: Over-irradiation can lead to the formation of secondary, more fluorescent byproducts.[1][2] Perform a time-course experiment to determine the minimum irradiation time required for sufficient uncaging.
-
Wavelength Selection: While DMNB cleavage is efficient around 365 nm, slight adjustments to the excitation wavelength might be possible depending on your setup.[5] Investigate if a longer wavelength (e.g., up to 420 nm) can still provide adequate cleavage while reducing byproduct excitation.[6] However, be aware that the quantum yield may decrease at longer wavelengths.[7]
-
Reduce DMNB-Caged Compound Concentration: Use the lowest possible concentration of the caged compound that still yields the desired biological effect upon uncaging. This will proportionally reduce the concentration of the fluorescent byproduct.
-
Post-Cleavage Wash Steps: If your experimental design allows (e.g., in cell culture or on a solid support), perform wash steps after photolysis to remove the byproducts before imaging or measurement.
-
Spectral Unmixing: If you are using a confocal microscope with a spectral detector, you can acquire the emission spectrum of the DMNB byproduct alone and use this information to computationally subtract its contribution from your experimental images.
-
Time-Gated Fluorescence Microscopy: If the fluorescence lifetime of the byproduct is significantly different from your reporter, time-gated or fluorescence lifetime imaging microscopy (FLIM) can be used to differentiate the signals.
Question 3: I've noticed the fluorescence characteristics of the byproduct seem to change over time after photolysis. Why is this happening?
Answer:
You are observing a real phenomenon. The primary photolysis byproduct, 2-nitroso-4,5-dimethoxybenzaldehyde, is itself photoreactive and can undergo further transformations upon continued UV exposure.[1] This can lead to the formation of new species with different fluorescent properties, including a shift to longer emission wavelengths.[1][2]
Mechanistic Insight: Aromatic nitroso compounds are known to undergo complex photochemical reactions.[1] Studies have shown that upon further UV irradiation, a secondary product with fluorescence at longer wavelengths (e.g., excitation at ~470 nm and emission at ~500-600 nm) can form.[2]
Practical Implications: This dynamic nature of the byproduct fluorescence complicates background subtraction. It is essential to characterize the byproduct's fluorescence under conditions that precisely mimic your experiment's duration and illumination.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions about the properties and behavior of DMNB fluorescent byproducts.
What is the primary fluorescent byproduct of DMNB cleavage?
The main byproduct is 2-nitroso-4,5-dimethoxybenzaldehyde .[4][8]
What are the typical excitation and emission wavelengths of the DMNB byproducts?
Upon initial photolysis (e.g., with ~365 nm light), a fluorescent byproduct is formed that shows significant emission around 430 nm .[1][2] With continued irradiation, a secondary product can form, which can be excited at longer wavelengths (e.g., 470 nm ) and emits in the 500-600 nm range.[2]
| Photolysis Stage | Excitation Wavelength (approx.) | Emission Wavelength (approx.) | Reference |
| Primary Byproduct | ~355 nm | ~430 nm | [1] |
| Secondary Byproduct | ~470-488 nm | ~500-600 nm | [1][2] |
Does the solvent or pH affect the fluorescence of the byproducts?
Yes, the solvent and pH can influence the photochemical transformations and the resulting fluorescent properties of the byproducts.[1] For instance, in aqueous environments like phosphate-buffered saline (pH 7.3), the formation of these fluorescent species has been observed.[1]
Are there alternative photoremovable protecting groups that do not produce fluorescent byproducts?
While many photoremovable protecting groups generate byproducts, some may have byproducts with less problematic fluorescence. For example, coumarin-based caging groups are an alternative, though their byproducts can also be fluorescent.[7] The choice of protecting group should be carefully considered based on the specific spectral requirements of your experiment.
Can the DMNB byproducts be toxic to cells?
The photolysis of nitrobenzyl compounds can produce potentially toxic byproducts like nitrosobenzaldehydes.[9][10] It is always advisable to use the minimum necessary concentration of the caged compound and the lowest effective light dose to minimize potential cytotoxicity.
III. Visualizing the DMNB Cleavage Pathway
To better understand the process, the following diagram illustrates the photochemical cleavage of a DMNB-caged compound and the subsequent formation of fluorescent byproducts.
Caption: DMNB cleavage and byproduct formation pathway.
IV. References
-
Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. (2019). Vertex AI Search.
-
(PDF) Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. Vertex AI Search.
-
The 4,5‐dimethoxy‐2‐nitrobenzyl (DMNB) moiety in red as an example for... - ResearchGate. ResearchGate.
-
Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Vertex AI Search.
-
Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems - the University of Groningen research portal. University of Groningen.
-
Photolabile protecting group - Wikipedia. Wikipedia.
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy | Chemical Reviews - ACS Publications. ACS Publications.
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC - PubMed Central. PubMed Central.
-
Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids | Request PDF - ResearchGate. ResearchGate.
-
Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC - NIH. PubMed Central.
Sources
- 1. Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. arep.med.harvard.edu [arep.med.harvard.edu]
- 7. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid photodamage to substrate during DMNB uncaging
A Guide to Mitigating Photodamage for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is DMNB uncaging and why is photodamage a concern?
DMNB (4,5-dimethoxy-2-nitrobenzyl) is a photolabile protecting group, or "cage," used to render a bioactive molecule inert until it is released by a pulse of light. This technique offers precise spatial and temporal control over the activation of substrates like neurotransmitters, signaling molecules, and drugs. However, the UV light used for uncaging can also cause damage to the biological substrate, a phenomenon known as photodamage. This can manifest as altered cellular function, decreased viability, or even degradation of the target molecule, leading to unreliable or misleading experimental results.
Q2: What are the primary causes of photodamage during DMNB uncaging?
Photodamage during DMNB uncaging stems from two main sources:
-
Direct Photon-Induced Damage: High-energy photons, particularly in the UV spectrum, can be directly absorbed by cellular components like DNA and proteins, leading to molecular damage and dysfunction.[1][2][3]
-
Phototoxicity from Byproducts and Reactive Oxygen Species (ROS): The uncaging process itself generates byproducts. The photolysis of the DMNB cage releases the active substrate and a 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct. While the direct toxicity of this specific byproduct is not extensively quantified in literature, nitroso compounds, in general, are known to be reactive and potentially carcinogenic, capable of forming alkylating agents that can damage DNA and other macromolecules.[1][2][3] Furthermore, the interaction of light with endogenous photosensitizers in the cell can generate ROS, which are highly reactive and can cause widespread oxidative damage to lipids, proteins, and nucleic acids.
Q3: What are the visible signs of photodamage in my experiment?
Identifying photodamage early is crucial. Look for the following indicators in your sample, particularly in live-cell imaging:
-
Cellular Morphology Changes: Blebbing of the cell membrane, vacuolization, or cell shrinkage are common signs of cellular stress and impending death.
-
Functional Impairment: For cellular studies, look for a loss of normal physiological responses, such as altered firing patterns in neurons or changes in intracellular calcium dynamics that are not attributable to the uncaged substrate.
-
Decreased Viability: In cell cultures, a noticeable decrease in cell viability in the illuminated area post-experiment is a clear sign of phototoxicity.
-
Photobleaching: While not direct damage to the substrate, rapid photobleaching of fluorescent reporters in the target area can indicate that the light intensity is excessive.
Q4: Should I use one-photon or two-photon excitation for DMNB uncaging to minimize photodamage?
For minimizing photodamage, two-photon excitation is generally superior to one-photon excitation. Here's why:
-
Reduced Out-of-Focus Damage: Two-photon excitation occurs only at the focal point where two photons arrive simultaneously. This confines the uncaging event to a tiny volume, significantly reducing damage to the surrounding tissue and cells that would be exposed in the light path of one-photon excitation.
-
Deeper Tissue Penetration: The near-infrared light used in two-photon microscopy scatters less in biological tissue than the UV light used for one-photon uncaging, allowing for deeper and clearer imaging and uncaging in complex samples like brain slices.[4][5][6]
-
Lower Phototoxicity: By localizing the excitation, two-photon microscopy minimizes the overall light dose delivered to the sample, thereby reducing the generation of ROS and other phototoxic effects.[4][5]
Troubleshooting Guides
Issue 1: I'm observing signs of cell death or stress after uncaging.
This is a classic sign of excessive photodamage. Here’s a step-by-step guide to troubleshoot and mitigate this issue.
Step 1: Optimize Your Illumination Parameters
The most critical step is to minimize the light exposure to the absolute minimum required for effective uncaging.
-
Reduce Laser Power: Systematically decrease the laser power to find the lowest intensity that still yields a reliable biological response from the uncaged substrate.
-
Shorten Exposure Duration: Use the shortest possible light pulses. For pulsed lasers, this means reducing the pulse duration (in milliseconds or microseconds).
-
Control Pulse Frequency: If using a train of pulses, reduce the frequency to allow the sample to recover between exposures.
Step 2: Implement Phototoxicity Scavengers
Consider incorporating antioxidants into your experimental medium to neutralize ROS generated during illumination.
-
Trolox: A water-soluble analog of vitamin E, it is a potent ROS scavenger.
-
Ascorbic Acid (Vitamin C): Another effective antioxidant that can be added to the culture medium.
Step 3: Calibrate Your System
Before your experiment, perform a calibration to determine the optimal uncaging parameters for your specific setup and substrate.
-
Dose-Response Curve: Generate a dose-response curve by varying the laser power and/or pulse duration and measuring the desired biological effect. This will help you identify the threshold for effective uncaging and the point at which photodamage becomes significant.
-
Viability Assay: After test uncaging runs, perform a viability assay (e.g., with propidium iodide or a commercial live/dead stain) on the cells to quantify the extent of photodamage at different illumination parameters.
Issue 2: My uncaging efficiency is low, and increasing the laser power is causing photodamage.
This common dilemma requires a more nuanced approach than simply increasing the light intensity.
Step 1: Verify the Concentration and Integrity of Your DMNB-Caged Compound
-
Concentration: Ensure you are using an appropriate concentration of the caged compound. Too low a concentration will require higher light doses for a sufficient effect.
-
Compound Integrity: Caged compounds can degrade over time, especially if not stored correctly. Protect them from light and store them at the recommended temperature. Consider using a fresh batch if you suspect degradation.
Step 2: Optimize the Wavelength
While DMNB has a broad absorption spectrum in the UV range, there is an optimal wavelength for uncaging. For two-photon excitation, this is typically around 720 nm.[7][8] Using a suboptimal wavelength will require more power to achieve the same level of uncaging, increasing the risk of photodamage.
Step 3: Consider the Photolysis Byproducts
The photolysis of DMNB-caged compounds can lead to the formation of fluorescent byproducts.[9] This can interfere with your imaging, especially if you are using fluorescent reporters. Be aware of this and choose your fluorescent labels accordingly, with emission spectra that do not overlap with the byproduct's fluorescence.
Quantitative Data and Experimental Protocols
Table 1: Recommended Starting Parameters for DMNB Uncaging
Note: These are starting points. Empirical optimization for your specific experimental setup (microscope, objective, cell type, etc.) is crucial.
| Parameter | One-Photon Uncaging (Cultured Cells) | Two-Photon Uncaging (Brain Slices) |
| Wavelength | ~355 nm | ~720 nm |
| Laser Power (at sample) | 1-10 mW | 5-50 mW |
| Pulse Duration | 1-10 ms | 0.5-5 ms |
| Concentration of Caged Compound | 100 µM - 1 mM | 1-10 mM |
Experimental Protocol: Assessing Photodamage with a Viability Assay
-
Cell Preparation: Plate your cells of interest on a suitable imaging dish (e.g., glass-bottom dish).
-
Experimental Groups: Designate several groups for testing different uncaging parameters (e.g., varying laser power at a fixed duration). Include a "no light" control group and a "light only" (no caged compound) control group.
-
Uncaging: Perform the uncaging protocol for each experimental group in a defined region of interest (ROI).
-
Incubation: Incubate the cells for a period post-uncaging (e.g., 1-4 hours) to allow for the development of signs of cell death.
-
Staining: Add a viability stain, such as Propidium Iodide (stains dead cells red) and Hoechst 33342 (stains all nuclei blue), to the culture medium.
-
Imaging: Acquire fluorescence images of the ROIs for each group.
-
Analysis: Quantify the percentage of dead cells (red nuclei) relative to the total number of cells (blue nuclei) in each ROI. Compare the results across the different experimental groups to determine the parameters that minimize cell death.
Visualizing the Concepts
DMNB Uncaging and Photodamage Pathway
Caption: A systematic workflow for troubleshooting photodamage.
References
-
Schoental, R. (1973). The Mechanisms of Action of the Carcinogenic Nitroso and Related Compounds. British Journal of Cancer, 28(5), 436–439. [Link]
-
Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241–250. [Link]
-
Montesano, R., Pegg, A. E., & Margison, G. P. (1980). Alkylation of DNA and carcinogenicity of N-nitroso compounds. Journal of Toxicology and Environmental Health, 6(5-6), 1001–1008. [Link]
-
Keshaev, S., Efimov, A., Shirmanova, M., & Moskvin, A. (2019). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. Scientific Reports, 9(1), 13421. [Link]
-
Rao, T. K., Lijinsky, W., & Epler, J. L. (1984). Genotoxicology of N-Nitroso Compounds. In: Topics in Chemical Mutagenesis. [Link]
-
Nikolenko, V., Watson, B. O., Araya, R., Woodruff, A., Peterka, D. S., & Yuste, R. (2008). Two-photon microscope for multisite microphotolysis of caged neurotransmitters in acute brain slices. Journal of Biomedical Optics, 13(2), 021005. [Link]
-
Grebenstein, P., & Kaspar, D. (2005). Two-photon microscope for multisite microphotolysis of caged neurotransmitters in acute brain slices. Biomedical Engineering / Biomedizinische Technik, 50(s1), 1-2. [Link]
-
Görner, H., & Emeren, A. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 4(10), 822-828. [Link]
-
Oheim, M., Beaurepaire, E., Chaigneau, E., Mertz, J., & Charpak, S. (2001). Two-photon microscopy in brain tissue: parameters influencing the imaging depth. Journal of Neuroscience Methods, 111(1), 29-37. [Link]
-
Ellis-Davies, G. C. (2011). Two-Photon Uncaging of Glutamate. Cold Spring Harbor Protocols, 2011(5), pdb.prot5620. [Link]
-
Matsuzaki, M., & Kasai, H. (2011). Two-photon uncaging microscopy. Cold Spring Harbor Protocols, 2011(5), pdb.prot5620. [Link]
-
Al-Watban, F. A. (2011). The Impact of Compressed Femtosecond Laser Pulse Durations on Neuronal Tissue Used for Two-Photon Excitation Through an Endoscope. Lasers in Surgery and Medicine, 43(7), 659-668. [Link]
-
Durdík, R., Vácová, N., Rimpelová, S., & Černý, J. (2022). Cytotoxicity and Pro-Apoptotic Activity of 2,2´-Bis[4,5-bis(4-hydroxybenzyl)-2-(4-hydroxyphenyl)cyclopent-4-en-1,3-dione], a Phenolic Cyclopentenedione Isolated from the Cyanobacterium Strain Nostoc sp. str. Lukešová 27/97. Toxins, 14(11), 743. [Link]
-
O'Malley, J., O'Connell, C., & Murphy, M. (2011). Effects of power densities, continuous and pulse frequencies, and number of sessions of low-level laser therapy on intact rat brain. Photomedicine and Laser Surgery, 29(1), 19-26. [Link]
-
Qu, C., Smith, T. N., & Chisholm, D. R. (2014). Effects of 810 nm laser on mouse primary cortical neurons. Journal of Biomedical Optics, 19(12), 128001. [Link]
-
Lapotko, D. O., Lukianova-Hleb, E. Y., & Oraevsky, A. A. (2010). Laser Pulse Duration Is Critical For the Generation of Plasmonic Nanobubbles. Optics Express, 18(16), 16860–16870. [Link]
-
Durdík, R., Vácová, N., Rimpelová, S., & Černý, J. (2022). Evaluation of Antioxidant, Cytotoxic, Mutagenic and Other Inhibitory Potentials of Green Synthesized Chitosan Nanoparticles. Crystals, 12(11), 1540. [Link]
-
Yilmaz, I., Can, N. O., & Kucukoglu, K. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Molecules, 27(21), 7305. [Link]
-
Nüsser, C., Sändker, H., & Willenborg, E. (2012). Influence of Intensity Distribution and Pulse Duration on Laser Micro Polishing. Physics Procedia, 39, 462-471. [Link]
Sources
- 1. The Mechanisms of Action of the Carcinogenic Nitroso and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylation of DNA and carcinogenicity of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-photon microscope for multisite microphotolysis of caged neurotransmitters in acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-photon microscope for multisite microphotolysis of caged neurotransmitters in acute brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-photon microscopy in brain tissue: parameters influencing the imaging depth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Uncaged Products from DMNB Byproducts
Welcome to the technical support center for the purification of uncaged products from DMNB (4,5-Dimethoxy-2-nitrobenzyl) photolysis byproducts. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification process. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is "uncaging" and why is DMNB used?
A1: "Caging" is a technique where a biologically active molecule is temporarily inactivated by covalently attaching a photoremovable protecting group (PPG), often referred to as a "cage." The DMNB group is a popular PPG because it can be efficiently cleaved with UV light, typically around 365 nm, to release the active molecule with precise spatial and temporal control. This allows for the controlled activation of drugs, signaling molecules, or other compounds within a biological system.
Q2: What are the primary byproducts of DMNB photolysis?
A2: The photolysis of a DMNB-caged compound releases the desired "uncaged" product, a proton, and the DMNB cage fragment, which is converted into 2-nitroso-4,5-dimethoxybenzaldehyde. This primary byproduct can sometimes undergo further reactions, leading to the formation of other colored or fluorescent secondary byproducts.
Q3: Why is it crucial to remove these byproducts?
A3: The DMNB byproducts, particularly the nitroso-aldehyde, can be reactive and potentially toxic to biological systems. They can interfere with experimental assays, exhibit their own biological activity, or react with the purified product, compromising the integrity of your results. Therefore, their complete removal is essential for accurate downstream applications.
Q4: What are the main challenges in separating the uncaged product from DMNB byproducts?
A4: The primary challenge lies in the differing polarities of the components in the post-photolysis reaction mixture. Typically, the uncaged product is a polar molecule, while the DMNB byproducts are significantly less polar. This difference in polarity is the key physical property exploited for their separation.
Troubleshooting Guides
Issue 1: My purified product still shows contamination with DMNB byproducts.
This is a common issue and can often be resolved by optimizing your purification strategy.
Underlying Cause: Inefficient separation due to an inappropriate choice of purification technique or suboptimal parameters (e.g., solvent system in chromatography).
Solutions:
-
Thin-Layer Chromatography (TLC) Analysis: Before proceeding to large-scale purification, it is crucial to analyze your reaction mixture by TLC to determine the optimal solvent system for separation.
-
Column Chromatography: For preparative scale purification, column chromatography is the most effective method.
-
High-Performance Liquid Chromatography (HPLC): For highly pure samples or for analytical purposes, reverse-phase HPLC can provide excellent separation.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
This protocol will help you to quickly assess the composition of your reaction mixture and to determine a suitable solvent system for column chromatography.
Materials:
-
Silica gel TLC plates (with fluorescent indicator, F254)
-
TLC developing chamber
-
A selection of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Capillary tubes for spotting
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of the TLC plate. Mark starting points for your crude reaction mixture, a standard of your caged compound (if available), and your purified product.
-
Spot the Plate: Using a capillary tube, carefully spot a small amount of your crude reaction mixture onto the marked starting line.
-
Develop the Plate: Prepare a developing chamber with a small amount of your chosen solvent system. A good starting point for separating a polar product from non-polar byproducts is a mixture of a non-polar and a moderately polar solvent, such as 70:30 Hexane:Ethyl Acetate. Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Close the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Analysis:
-
Under UV Light (254 nm): UV-active compounds will appear as dark spots against the fluorescent green background of the plate. The unreacted DMNB-caged compound and the aromatic byproducts are typically UV-active.
-
Under UV Light (365 nm): Some of the DMNB byproducts may exhibit fluorescence, appearing as bright spots.
-
Staining: If your uncaged product is not UV-active, you may need to use a chemical stain (e.g., potassium permanganate, p-anisaldehyde) to visualize it.
-
Interpreting the Results:
The less polar compounds will travel further up the plate (higher Rf value), while the more polar compounds will remain closer to the baseline (lower Rf value). You should aim for a solvent system that gives your desired uncaged product an Rf value of approximately 0.2-0.4, with good separation from the byproduct spots.
| Compound Type | Expected Polarity | Expected Rf Value |
| DMNB Byproducts | Low | High |
| Unreacted Caged Compound | Intermediate | Intermediate |
| Uncaged Product (Polar) | High | Low |
Protocol 2: Flash Column Chromatography
This protocol describes the purification of a polar uncaged product from the less polar DMNB byproducts using flash column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (for flash chromatography)
-
Sand
-
Eluent (solvent system determined from TLC analysis)
-
Collection tubes
-
Air or nitrogen source for pressure
Procedure:
-
Prepare the Column:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Once the silica has settled, add another thin layer of sand on top.
-
-
Load the Sample:
-
Dissolve your crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elute the Column:
-
Begin elution with your chosen non-polar solvent (e.g., 100% hexane) to elute the least polar byproducts.
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to elute compounds of increasing polarity.
-
Collect fractions in separate tubes.
-
-
Analyze the Fractions:
-
Analyze the collected fractions by TLC to identify which fractions contain your pure uncaged product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC)
For high-purity applications, reverse-phase HPLC is an excellent method for separating polar uncaged products from non-polar byproducts.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds based on their hydrophobicity. For example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
-
Detection: UV detector set at a wavelength where your uncaged product and the byproducts absorb (e.g., 254 nm or 280 nm).
Visual Identification and Troubleshooting on TLC
| Observation on TLC Plate | Possible Cause | Suggested Action |
| A dark spot under UV (254 nm) with a high Rf value. | DMNB byproduct (e.g., 2-nitroso-4,5-dimethoxybenzaldehyde). | This is expected. Ensure your solvent system provides good separation from your product spot. |
| A bright fluorescent spot under UV (365 nm). | A secondary DMNB byproduct. | Monitor its elution during column chromatography to ensure it does not co-elute with your product. |
| A spot that streaks. | The compound is too polar for the solvent system, or the sample is overloaded on the TLC plate. | Add a small amount of a more polar solvent (e.g., methanol) to your eluent. Spot a more dilute sample. |
| The desired product spot is very close to a byproduct spot. | The solvent system is not optimal. | Adjust the polarity of your solvent system. Try a different combination of solvents. |
Workflow Diagram
Caption: A typical workflow for the purification of an uncaged product.
Safety and Handling
-
DMNB Compounds: DMNB and its derivatives are aromatic nitro compounds and should be handled with care. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Byproducts: The photolysis byproducts, especially nitroso compounds, can be reactive. Handle the crude reaction mixture and all waste in a well-ventilated fume hood.
-
UV Light: Protect your eyes and skin from direct exposure to the UV lamp used for photolysis and TLC visualization.
-
Solvents: Handle all organic solvents in a well-ventilated area and follow standard laboratory safety procedures for flammable and volatile liquids.
-
Waste Disposal: Dispose of all chemical waste, including used TLC plates and column chromatography fractions, according to your institution's hazardous waste disposal guidelines.
References
-
Safety Data Sheet for 4,5-Dimethoxy-2-nitrobenzyl bromide. Fisher Scientific.
-
Thin Layer Chromatography (TLC) Solvent Systems. University of Rochester, Department of Chemistry.
-
Flash Column Chromatography Protocol. Organic Syntheses.
-
Reverse Phase HPLC for Small Molecules. Jordi Labs.
-
Safe Handling of Nitroaromatic Compounds. BenchChem.
-
HPLC Separation of Aromatic Compounds. SIELC Technologies.
-
Column Chromatography Principles. Columbia University.
-
Fluorescence of Nitroso Compounds. Royal Society of Chemistry.
-
Photoconversion of 2-Nitrobenzyl Alcohols to Nitroso Derivatives. PubMed.
-
Safety Data Sheet for Nitrobenzene. Carl ROTH.
incomplete photolysis of DMNB-caged peptides and how to solve it
Welcome to the technical support center for DMNB-caged peptides. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4,5-dimethoxy-2-nitrobenzyl (DMNB) caged peptides. Our goal is to equip you with the scientific understanding and practical solutions to overcome common experimental hurdles, particularly the issue of incomplete photolysis.
Troubleshooting Guide: Incomplete Photolysis
Incomplete photolysis, or "uncaging," is a frequent challenge that can compromise the temporal and spatial control that makes caged compounds a powerful experimental tool. This guide addresses the most common causes of incomplete peptide release and provides systematic solutions.
Question 1: I'm observing a weak or no biological response after UV irradiation. How can I confirm and resolve incomplete uncaging?
Answer:
A diminished biological response is the primary indicator of insufficient release of the active peptide. This can stem from several factors related to your photolysis parameters, experimental setup, and sample integrity.
Underlying Causality: The photolysis of the DMNB cage is a photochemical reaction that cleaves the bond between the caging group and the peptide. The efficiency of this reaction is dependent on the number of photons absorbed by the DMNB moiety. Insufficient photon absorption leads to a low yield of the active peptide.
Step-by-Step Troubleshooting Protocol:
-
Verify Caged Peptide Integrity:
-
Action: Before troubleshooting your photolysis setup, confirm that your stock solution of the DMNB-caged peptide has not degraded.
-
Rationale: DMNB-caged compounds are light-sensitive and should be stored protected from light.[1] Premature uncaging due to improper storage will reduce the concentration of the caged compound available for your experiment.
-
Procedure: Analyze an aliquot of your stock solution using High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to a previously validated standard to check for the presence of the uncaged peptide.[2][3]
-
-
Optimize Irradiation Wavelength:
-
Action: Ensure your light source's emission spectrum aligns with the absorption maximum of the DMNB caging group.
-
Rationale: The DMNB group has a longer-wavelength absorption maximum (~355 nm) compared to other nitrobenzyl cages.[4] Using a light source with a significantly different wavelength will result in inefficient photon absorption and, consequently, poor uncaging.
-
Procedure: Check the specifications of your lamp or laser. For DMNB, a light source emitting around 360-365 nm is ideal.[5]
-
-
Increase Light Intensity and/or Duration:
-
Action: Systematically increase the intensity of your light source or the duration of UV exposure.
-
Rationale: The total number of photons delivered to the sample is a product of intensity and time. If the initial parameters are too low, an insufficient number of caged molecules will be photolyzed.
-
Procedure: Start with a conservative exposure and incrementally increase either the power of your light source or the irradiation time. Monitor the biological response at each step. Be mindful that excessive light exposure can lead to phototoxicity.[6]
-
-
Quantify Uncaging Efficiency:
-
Action: Directly measure the extent of photolysis using an analytical technique like HPLC or UV-Vis spectroscopy.
-
Rationale: This provides a quantitative measure of uncaging and helps to distinguish between a photolysis problem and an issue with the biological system's responsiveness.
-
Procedure: A detailed protocol for quantifying uncaging using HPLC is provided in the "Experimental Protocols" section below.
-
Question 2: My results are inconsistent across experiments, even with the same photolysis parameters. What could be the cause?
Answer:
Inconsistent results often point to subtle variations in the experimental conditions that affect the photolysis reaction.
Underlying Causality: The photochemical quantum yield—the probability that an absorbed photon will lead to an uncaging event—can be influenced by the local chemical environment.[7] Fluctuations in factors like pH and buffer composition can alter the efficiency of the photolysis reaction.
Step-by-Step Troubleshooting Protocol:
-
Control the pH of Your Buffer:
-
Action: Ensure your experimental buffer has a stable and consistent pH.
-
Rationale: The photolysis of nitrobenzyl compounds involves an intermediate aci-nitro species, and the decay of this intermediate can be pH-dependent.[8] Variations in pH can therefore affect the rate and efficiency of uncaging.
-
Procedure: Prepare fresh buffer for each experiment and verify the pH with a calibrated meter. Be aware that diluting concentrated buffer stocks can sometimes lead to a shift in pH.[9]
-
-
Evaluate Buffer Composition:
-
Action: Be mindful of the components in your buffer, as some may interfere with the photolysis reaction.
-
Rationale: Certain compounds can act as quenchers, dissipating the energy of the excited DMNB group before it can undergo photolysis.
-
Procedure: If possible, run a control experiment in a simple, well-characterized buffer (e.g., phosphate-buffered saline) to see if the inconsistency persists.
-
-
Monitor Light Source Stability:
-
Action: Check the output of your UV lamp or laser for fluctuations.
-
Rationale: The intensity of arc lamps can drift over time, and laser output can also vary. This will directly impact the number of photons delivered and thus the extent of uncaging.[10]
-
Procedure: If you have access to a power meter, measure the output of your light source before each experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of DMNB photolysis?
A1: The photolysis of DMNB-caged compounds proceeds via a Norrish Type II reaction. Upon absorption of a UV photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This is followed by a rearrangement to an aci-nitro intermediate, which then decays to release the caged peptide, a proton, and a 2-nitroso-4,5-dimethoxybenzaldehyde byproduct.[11]
Q2: What are the photolysis byproducts of DMNB, and can they interfere with my experiment?
A2: The primary byproduct is 2-nitroso-4,5-dimethoxybenzaldehyde. This compound can be reactive and may absorb light in the visible spectrum, potentially interfering with fluorescence imaging.[5] It has also been reported that DMNB photolysis can yield fluorescent byproducts, which could be a source of experimental error if you are using fluorescence to monitor uncaging.[5][12] It is crucial to run a control experiment where you irradiate a solution without the caged peptide to assess any effects of the byproducts alone.
Q3: How can I minimize phototoxicity in my experiments?
A3: Phototoxicity is a significant concern, especially in live-cell imaging. To minimize it, use the lowest possible light intensity and duration that still achieves efficient uncaging. The DMNB cage is advantageous as its absorption maximum is at a slightly longer wavelength (~355 nm) than some other cages, which is generally less damaging to cells.[4] If phototoxicity remains an issue, consider using a two-photon uncaging approach, which offers higher spatial confinement of the photolysis event, reducing off-target damage.[11]
Q4: Can I monitor the uncaging process in real-time?
A4: While real-time monitoring is challenging, the formation of the 2-nitroso-4,5-dimethoxybenzaldehyde byproduct can be followed by UV-Vis spectroscopy, as it has a distinct absorbance profile.[13] However, for cellular experiments, a more practical approach is to perform endpoint analysis using HPLC to quantify the amount of uncaged peptide after irradiation.
Data Presentation
Table 1: Photochemical Properties of the DMNB Caging Group
| Property | Typical Value | Significance |
| Absorption Maximum (λmax) | ~355 nm | Dictates the optimal wavelength for the uncaging light source.[4] |
| Molar Extinction Coefficient (ε) | 4,000 - 5,500 M⁻¹cm⁻¹ at λmax | A measure of how strongly the caging group absorbs light at a given wavelength. A higher value is generally better. |
| Photolysis Quantum Yield (Φ) | 0.01 - 0.1 | The probability that an absorbed photon will result in an uncaging event. This can be influenced by the specific peptide and the experimental conditions. |
| Uncaging Rate | Generally in the microsecond to millisecond range | The speed at which the active peptide is released after light absorption.[14] |
Note: The exact values for ε and Φ can vary depending on the specific DMNB-caged peptide and the solvent used.
Experimental Protocols
Protocol 1: Quantification of DMNB-Caged Peptide Photolysis by HPLC
This protocol allows for the precise measurement of the percentage of uncaged peptide after UV irradiation.
Materials:
-
DMNB-caged peptide solution
-
Uncaged peptide standard
-
HPLC system with a UV detector and a C18 reversed-phase column[2]
-
Appropriate mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)[3]
-
UV light source for photolysis
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of known concentrations of the uncaged peptide standard.
-
Inject each standard onto the HPLC and record the peak area at the appropriate detection wavelength (typically 220 nm for the peptide bond).
-
Plot a graph of peak area versus concentration to create a calibration curve.
-
-
Prepare Samples for Photolysis:
-
Prepare a solution of the DMNB-caged peptide at the same concentration you use in your experiments.
-
Transfer aliquots of this solution into UV-transparent cuvettes or plates.
-
-
Perform Photolysis:
-
Irradiate the samples with your UV light source for varying durations.
-
Keep one sample unirradiated as a negative control.
-
-
HPLC Analysis:
-
Inject the irradiated and control samples onto the HPLC system using the same method as for the standards.
-
Identify and integrate the peaks corresponding to the caged and uncaged peptide.
-
-
Calculate Percentage of Uncaging:
-
Using the calibration curve, determine the concentration of the uncaged peptide in each irradiated sample.
-
Calculate the percentage of uncaging as: (Concentration of uncaged peptide / Initial concentration of caged peptide) x 100%.
-
Visualizations
Diagram 1: Photolysis Mechanism of DMNB-Caged Peptides
Caption: The photochemical reaction cascade for the release of a peptide from a DMNB cage.
Diagram 2: Troubleshooting Workflow for Incomplete Photolysis
Caption: A systematic approach to diagnosing and resolving incomplete photolysis of DMNB-caged peptides.
References
-
Investigation of the DMNB-2,5-DHAP (1) uncaging process. a) In solution... - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
-
Figure 6. a) Matrices caged with the caging group DMNB: DMNB-1,5-DAN... - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
-
Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC - NIH. (n.d.). Retrieved January 9, 2026, from [Link]
-
Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC. (n.d.). Retrieved January 9, 2026, from [Link]
-
Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization | Journal of the American Chemical Society. (n.d.). Retrieved January 9, 2026, from [Link]
-
A Reporter of UV Intensity Delivered to the Cytosol during Photolytic Uncaging - PMC - NIH. (n.d.). Retrieved January 9, 2026, from [Link]
-
Two-photon uncaging of bioactive compounds: Starter guide to an efficient IR light switch | Request PDF - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
-
Cation delocalization and photo-isomerization enhance the uncaging quantum yield of a photocleavable protecting group - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05055F. (n.d.). Retrieved January 9, 2026, from [Link]
-
Photoinduced Hydrogel-Forming Caged Peptides with Improved Solubility | ACS Omega. (n.d.). Retrieved January 9, 2026, from [Link]
-
Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - Photochemical & Photobiological Sciences (RSC Publishing). (n.d.). Retrieved January 9, 2026, from [Link]
-
In the real world, diluting a buffer does change the pH, and not necessarily approaching 7.0. What is the real-world answer? : r/Biochemistry - Reddit. (n.d.). Retrieved January 9, 2026, from [Link]
-
Photolysis of caged neurotransmitters: theory and procedures for light delivery - PubMed. (n.d.). Retrieved January 9, 2026, from [Link]
-
(PDF) Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. (n.d.). Retrieved January 9, 2026, from [Link]
-
Molar extinction coefficients (ϵ) of the alcohols DMA‐, Az‐, DTA‐,... - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
-
Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
-
HPLC Analysis and Purification of Peptides - PMC - PubMed Central. (n.d.). Retrieved January 9, 2026, from [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex. (n.d.). Retrieved January 9, 2026, from [Link]
-
Calculate Time frame for UV treatment for cells? - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
-
HPLC for Peptides and Proteins: Principles, Methods and Applications. (n.d.). Retrieved January 9, 2026, from [Link]
-
Detection of Peptides Using HPLC - Mtoz Biolabs. (n.d.). Retrieved January 9, 2026, from [Link]
-
UV-B radiation dose requirement for suppressing intumescence injury on tomato plants. (n.d.). Retrieved January 9, 2026, from [Link]
-
Photoactivatable Caged Cyclic RGD Peptide for Triggering Integrin Binding and Cell Adhesion to Surfaces - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
-
Fluorescence quantum yields (ϕ) and lifetimes (τ) for studied peptides... - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
-
2,5-Dimethoxybenzaldehyde | C9H10O3 | CID 66726 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]
Sources
- 1. A Reporter of UV Intensity Delivered to the Cytosol during Photolytic Uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 4. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Uncaging" using optical fibers to deliver UV light directly to the sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Properties of six different caging groups—Table 5.2 | Thermo Fisher Scientific - TW [thermofisher.com]
DMNB Photochemistry Technical Support Center: A Guide to Minimizing Side Product Formation
Welcome to the technical support center for DMNB (4,5-Dimethoxy-2-nitrobenzyl) photochemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize DMNB as a photolabile protecting group and seek to optimize their experiments by minimizing the formation of unwanted side products. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Introduction: The Challenge of DMNB Photochemistry
The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a widely used photocleavable protecting group (PPG) in chemistry and biology, enabling spatiotemporal control over the release of bioactive molecules.[1][2] Upon irradiation with UV light, the DMNB cage releases the target molecule, liberating its function. However, the photolysis process is not always perfectly efficient and can be plagued by the formation of side products that can complicate analysis, reduce yields, and even introduce confounding biological effects.[3] The primary culprit in these side reactions is the photochemically generated nitroso-byproduct, which can undergo further reactions.[3][4]
This guide provides a comprehensive resource to understand and mitigate these challenges, ensuring the integrity and success of your DMNB-based experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during DMNB photolysis and provides actionable solutions.
Issue 1: Low Uncaging Yield and Incomplete Deprotection
Symptoms:
-
HPLC or NMR analysis shows a significant amount of starting material remaining after irradiation.
-
The biological or chemical effect of the uncaged compound is weaker than expected.
Potential Causes & Solutions:
-
Insufficient Light Exposure: The total number of photons delivered to the sample may be inadequate for complete conversion.
-
Solution: Increase the irradiation time or the intensity of the light source. It's crucial to empirically determine the optimal exposure time for your specific setup and compound.[2]
-
-
Incorrect Wavelength: While DMNB absorbs broadly in the UV range (typically 300-400 nm), the optimal wavelength for cleavage can vary depending on the specific DMNB-caged molecule.[1]
-
Solution: Consult the literature for your specific compound or a close analog. If this information is unavailable, perform a preliminary experiment irradiating at different wavelengths (e.g., 350 nm, 365 nm) to determine the most efficient one.
-
-
Inner Filter Effect: At high concentrations, the DMNB-caged compound itself or the photoproducts can absorb the excitation light, preventing it from reaching the remaining caged molecules. The nitroso byproduct, in particular, can act as a light filter.[5]
-
Solution: Work at lower concentrations of the caged compound. If high concentrations are necessary, consider using a stirred solution or a flow chemistry setup to ensure uniform irradiation.[6]
-
-
Suboptimal Solvent: The solvent can significantly influence the photolysis quantum yield.[7][8] Protic solvents can stabilize intermediates and influence reaction pathways.
-
Solution: If your experimental conditions allow, screen different solvents. For biological experiments, ensure the chosen solvent is biocompatible. Common solvents include DMSO, MeOH, and aqueous buffers.[1]
-
Issue 2: Formation of Colored Side Products (Yellow/Brown Solution)
Symptoms:
-
The reaction mixture develops a distinct yellow or brown color upon irradiation.
-
Complex mixture of products observed in analytical traces (HPLC, LC-MS).
Potential Cause & The Chemistry Behind It:
The yellow/brown color is often indicative of the formation of azoxy-dimers, which arise from the reaction of the primary nitroso photoproduct (4,5-dimethoxy-2-nitrosobenzaldehyde) with other reactive intermediates.[5] The initial photochemical reaction proceeds through a series of short-lived intermediates, including an aci-nitro tautomer.[9][10][11]
Solutions:
-
Addition of Scavengers: The most effective way to prevent the formation of colored byproducts is to trap the reactive nitroso intermediate before it can react further.
-
Protocol: Introduce a "nitroso scavenger" into your reaction mixture. Common and effective scavengers include:
-
Amines: Simple amines can react with the nitroso group.
-
Thiols: Compounds like glutathione or dithiothreitol (DTT) are excellent scavengers.
-
Semicarbazide Hydrochloride: This has been shown to improve deprotection yields by trapping the aldehyde byproduct.[5]
-
-
Table 1: Recommended Scavenger Concentrations
| Scavenger | Typical Concentration | Notes |
| Glutathione | 1-10 mM | Biocompatible, suitable for cellular experiments. |
| Dithiothreitol (DTT) | 1-10 mM | Biocompatible, but can reduce disulfide bonds in proteins. |
| Semicarbazide HCl | 10-50 mM | Effective, but may not be suitable for all biological systems.[5] |
| Ascorbic Acid | 1-10 mM | A known nitrite scavenger that can also be effective against nitroso compounds.[12][13] |
-
Degassing the Solution: The presence of oxygen can sometimes lead to oxidative side reactions.
-
Protocol: Before irradiation, bubble an inert gas (e.g., argon or nitrogen) through your solution for 15-30 minutes to remove dissolved oxygen.
-
Issue 3: Uncaging Rate is Too Slow
Symptoms:
-
The release of the active compound occurs over a longer timescale than desired for the experiment (e.g., in time-resolved biological studies).
Potential Causes & Solutions:
-
Inefficient Photolysis: As discussed in Issue 1, the light source and wavelength are critical.
-
Buffer Effects: In aqueous solutions, the buffer composition can influence the decay of photochemical intermediates.[9][11]
-
Structural Effects of the Caged Molecule: The electronic properties of the molecule being caged can influence the photolysis kinetics.[2]
-
Solution: While not a troubleshooting step for an existing compound, this is a crucial consideration during the design phase of a new DMNB-caged molecule. Electron-donating groups on the caged molecule can sometimes decrease the rate of photolysis.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary photochemical reaction pathway for DMNB uncaging?
A1: The accepted mechanism for the photocleavage of 2-nitrobenzyl compounds, including DMNB, involves the following key steps:
-
Photoexcitation: The DMNB molecule absorbs a photon, promoting it to an excited state.
-
Intramolecular Hydrogen Abstraction: In the excited state, an intramolecular hydrogen atom is transferred from the benzylic carbon to one of the oxygen atoms of the nitro group, forming a transient aci-nitro intermediate.[9][18]
-
Rearrangement and Intermediate Formation: The aci-nitro intermediate undergoes rearrangement, leading to the formation of other transient species.[9][10]
-
Release of the Caged Molecule: This is followed by the release of the protected molecule and the formation of the 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct.
Q2: How do I choose the right light source for my experiment?
A2: The choice of light source depends on your specific application:
-
For cuvette-based experiments: A high-pressure mercury arc lamp with appropriate filters to select the desired wavelength (e.g., 365 nm) is a common choice. LED light sources are also becoming increasingly popular due to their stability and narrow emission spectra.
-
For microscopy and cellular imaging: A mercury or xenon arc lamp coupled to the microscope's epifluorescence path is standard. Laser-based systems (e.g., 355 nm or 405 nm diode lasers) offer precise spatial and temporal control.
-
For in vivo applications: Two-photon excitation using a pulsed infrared laser can be advantageous due to its deeper tissue penetration and reduced phototoxicity.[19]
Q3: Can the nitroso byproduct interfere with my biological experiment?
A3: Yes, potentially. The 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct is a reactive aldehyde and can potentially react with nucleophilic residues in proteins and other biomolecules.[3] This is another strong reason to include a scavenger in your experimental design to minimize the concentration of this reactive species.
Q4: How does pH affect DMNB photochemistry?
A4: The pH of the medium can influence the rates of decay of the intermediates formed after the initial photochemical step.[9][11] For instance, the lifetime of the aci-nitro intermediate can be pH-dependent.[9] While the primary photo-event is generally pH-independent, the subsequent thermal reactions that lead to product release can be affected.[17] For most biological experiments conducted around neutral pH, this effect is often not a major variable, but it's a factor to be aware of, especially if working at more extreme pH values.
Q5: Are there alternatives to DMNB with better properties?
A5: Yes, the field of photoremovable protecting groups is an active area of research. Several alternative PPGs have been developed to address the limitations of DMNB, such as offering improved quantum yields, longer wavelength absorption (to reduce phototoxicity), and cleaner byproduct profiles.[3] Examples include coumarin-based and p-hydroxyphenacyl groups.[3][20] The choice of PPG will depend on the specific requirements of your experiment, including the molecule to be caged and the desired release kinetics.
Experimental Protocols
Protocol 1: General Procedure for DMNB Uncaging with a Scavenger
-
Prepare the Stock Solution: Dissolve the DMNB-caged compound in a suitable solvent (e.g., DMSO) to make a concentrated stock solution.
-
Prepare the Reaction Mixture: Dilute the stock solution into your final reaction buffer or solvent to the desired working concentration.
-
Add the Scavenger: Add the chosen scavenger (e.g., glutathione from a freshly prepared stock solution) to the reaction mixture to the recommended final concentration (see Table 1).
-
Degas the Solution (Optional but Recommended): Place the sample in a suitable container (e.g., a quartz cuvette) and bubble with argon or nitrogen for 15-30 minutes.
-
Irradiation: Irradiate the sample with a suitable light source at the optimal wavelength and for a predetermined duration. Ensure the sample is well-mixed during irradiation if possible.
-
Analysis: Analyze the reaction mixture using an appropriate technique (e.g., HPLC, LC-MS, bioassay) to quantify the amount of uncaged product and remaining starting material.
References
-
Kirschner, S., Doebber, A., Krebs, M., & Peifer, C. (2020). The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5‐Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold. Chemistry – A European Journal, 26(35), 7853-7861. [Link]
-
Al-Suwait, A. A., Al-Ktaifani, M. M., & Al-Sehemi, A. G. (2022). Computational Study on the Mechanism of the Photouncaging Reaction of Vemurafenib: Toward an Enhanced Photoprotection Approach for Photosensitive Drugs. Molecules, 27(19), 6649. [Link]
-
Hellrung, B., Kamdzhilov, Y., Schwörer, M., & Wirz, J. (2005). Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates. Journal of the American Chemical Society, 127(25), 8934-8935. [Link]
-
ResearchGate. (2020). The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5‐Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold. [Link]
-
Pankratov, D. A., Polyakov, N. E., & Taraban, M. B. (2006). Fast processes and intermediates in photochemistry of 7-dimethyl-germanorbornadiene. The Journal of Physical Chemistry A, 110(50), 13341-13348. [Link]
-
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2004). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 3(12), 1023-1033. [Link]
-
ResearchGate. (2004). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. [Link]
-
Hellrung, B., Kamdzhilov, Y., Schwörer, M., & Wirz, J. (2005). Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates. Journal of the American Chemical Society, 127(25), 8934-8935. [Link]
-
Weinberg, F., Stüwe, L., Gruhl, T., & Diederichs, K. (2021). pH dependency of photolabile protection groups used for applications in dynamic structural biology. ChemRxiv. [Link]
-
Thomas, S. W., Joly, G. D., & Swager, T. M. (2007). Amplifying fluorescent polymer sensors for the explosives taggant 2,3-dimethyl-2,3-dinitrobutane (DMNB). Chemical Communications, (3), 263-265. [Link]
-
Rybalkina, E. Y., Ivanov, A. V., Koroleva, O. N., & Zaitseva, E. A. (2019). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. Scientific Reports, 9(1), 1-9. [Link]
-
Xue, W., Warshawsky, A., & Li, K. M. (2000). Photochemical reaction of 7,12-dimethylbenz[a]anthracene (DMBA) and formation of DNA covalent adducts. Chemico-biological interactions, 125(3), 159-176. [Link]
-
Lagercrantz, C. (1969). Use of Nitroso Compounds as Scavengers for the Study of Short-Lived Free Radicals in Organic Reactions. Acta Chemica Scandinavica, 23, 524-534. [Link]
-
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191. [Link]
-
Kopač, T., & Pavič, K. (2022). Assessment of a Diverse Array of Nitrite Scavengers in Solution and Solid State: A Study of Inhibitory Effect on the Formation of Alkyl-Aryl and Dialkyl N-Nitrosamine Derivatives. Molecules, 27(22), 8000. [Link]
-
Vlček, A. (2001). Ultrafast dynamics of photochemical radical formation from [Re(R)(CO)3(dmb)](R= Me, Et; dmb= 4, 4'-dimethyl-2, 2'-bipyridine). Coordination Chemistry Reviews, 211(1), 223-247. [Link]
-
Horbury, M. D., & Stavros, V. G. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research, 54(24), 4538-4547. [Link]
-
Paine, M. R. L., Kirk, B. B., Ellis-Steinborner, S., & Blanksby, S. J. (2009). Fragmentation pathways of 2,3-dimethyl-2,3-dinitrobutane cations in the gas phase. Rapid Communications in Mass Spectrometry, 23(18), 2867-2877. [Link]
-
Govaerts, S., Nyuchev, A. V., & Van der Eycken, E. V. (2021). Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. Organic letters, 23(17), 6934-6938. [Link]
-
Bader, T. K., Xu, X., Hodny, M. H., Blank, D. A., & Distefano, M. D. (2020). Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. The Journal of organic chemistry, 85(3), 1614-1625. [Link]
-
Lathaan, P. E., & Nizkorodov, S. A. (2021). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres, 1(4), 226-237. [Link]
-
Bally, T. (2000). Photochemistry of Reactive Intermediates. CHIMIA International Journal for Chemistry, 54(10), 573-577. [Link]
-
Budyka, M. F., & Zykov, A. M. (1995). Intermediates in the photochemical reaction for the formation of 2,7-dimethylacridine from ditolylamine and bromoform. High Energy Chemistry, 29(3), 200-203. [Link]
-
Fischer, S., & Spiegelhalder, B. (1989). Potential nitrite scavengers as inhibitors of the formation of N-nitrosamines in solution and tobacco matrix systems. Carcinogenesis, 10(9), 1675-1681. [Link]
-
Vera, L., Laimgruber, S., & Jäschke, A. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society, 144(27), 12015-12020. [Link]
-
Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5567-5577. [Link]
-
McClelland, R. A. (2004). Reactive Intermediates. In Encyclopedia of Physical Science and Technology (pp. 641-664). [Link]
-
ResearchGate. (2019). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. [Link]
-
ResearchGate. (2003). Effects of solvent, excitation wavelength, and concentration on the photobehavior of some diazonaphthoquinones. [Link]
-
Sirtori, C., De Laurentiis, E., & Vione, D. (2020). Use of scavenger agents in heterogeneous photocatalysis: truths, half-truths, and misinterpretations. RSC advances, 10(58), 35110-35123. [Link]
-
Iwahashi, H., Hirai, C., & Suishu, T. (1998). Scavengers for peroxynitrite: inhibition of tyrosine nitration and oxidation with tryptamine derivatives, alpha-lipoic acid and synthetic compounds. Biochemical pharmacology, 55(10), 1675-1681. [Link]
-
Taylor, J. S., & O'Day, C. L. (1990). The photochemistry of uracil: a reinvestigation. Photochemistry and photobiology, 51(3), 263-270. [Link]
-
Singh, R., & An, F. F. (2018). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Bioconjugate chemistry, 29(4), 1332-1337. [Link]
-
Gilyén, A., Arunachalam, S., & Wiebe, N. (2017). Optimizing quantum optimization algorithms via faster quantum gradient computation. arXiv preprint arXiv:1711.00465. [Link]
-
Tukhvatshin, R. R., Sharipov, R. R., Gafurov, M. R., & Krinitsyna, T. V. (2023). An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. International Journal of Molecular Sciences, 24(7), 6779. [Link]
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- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Potential nitrite scavengers as inhibitors of the formation of N-nitrosamines in solution and tobacco matrix systems - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis | Blank Research Group in Chemistry [blank.chem.umn.edu]
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Technical Support Center: Synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic Acid Esters
Welcome to the technical support center for the synthesis of 2-(4,5-dimethoxy-2-nitrophenyl)acetic acid esters. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common challenges encountered during this synthesis.
Introduction
The synthesis of this compound and its subsequent esterification are critical steps in the preparation of various pharmacologically active molecules. The presence of both electron-donating (dimethoxy) and electron-withdrawing (nitro) groups on the phenyl ring, along with potential steric hindrance from the ortho-nitro group, presents a unique set of challenges. This guide provides practical, field-proven insights to help you overcome these obstacles and achieve a successful synthesis.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: Low Yield During Nitration of 3,4-Dimethoxyphenylacetic Acid
-
Question: I am getting a low yield of this compound during the nitration step. What could be the cause?
-
Answer: Low yields in the nitration of activated aromatic rings are a common issue. Several factors can contribute to this:
-
Over-nitration or Side-product Formation: The methoxy groups strongly activate the benzene ring, making it susceptible to the formation of dinitro or other unwanted byproducts.
-
Reaction Temperature: The nitration of activated rings is highly exothermic. Poor temperature control can lead to runaway reactions and the formation of degradation products.
-
Purity of Starting Material: Impurities in the 3,4-dimethoxyphenylacetic acid can interfere with the reaction.
-
Oxidation: Strong nitric acid can oxidize the starting material or the product, especially at elevated temperatures.
Troubleshooting & Optimization:
Potential Issue Recommended Solutions Over-nitration - Ensure slow, dropwise addition of the nitrating agent. - Maintain a low reaction temperature (0-5 °C) to control the reaction rate. Poor Temperature Control - Use an ice-salt bath for efficient cooling. - Monitor the internal reaction temperature closely. Starting Material Purity - Recrystallize the 3,4-dimethoxyphenylacetic acid before use. Oxidation - Use a milder nitrating agent if possible, such as a mixture of nitric acid and acetic anhydride. -
Issue 2: Difficulty in Achieving Complete Esterification
-
Question: My Fischer esterification of this compound is slow and incomplete. Why is this happening?
-
Answer: The esterification of this particular acid can be challenging due to a combination of steric and electronic effects.
-
Steric Hindrance: The nitro group at the ortho position to the acetic acid side chain can sterically hinder the approach of the alcohol to the carbonyl carbon.[1]
-
Electronic Effects: The electron-withdrawing nitro group deactivates the carbonyl carbon, making it less electrophilic and thus less reactive towards the nucleophilic attack of the alcohol.
Troubleshooting & Optimization:
Potential Issue Recommended Solutions Steric Hindrance - Use a large excess of the alcohol, which can also serve as the solvent, to shift the equilibrium towards the product side.[2][3] - Increase the reaction temperature and prolong the reaction time under reflux conditions. Reduced Electrophilicity - Use a stronger acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. - Consider alternative esterification methods for sterically hindered acids, such as using dicyclohexylcarbodiimide (DCC) or converting the carboxylic acid to the more reactive acid chloride followed by reaction with the alcohol. -
Issue 3: Hydrolysis of the Ester Product During Work-up or Purification
-
Question: I am observing hydrolysis of my ester product back to the carboxylic acid during the aqueous work-up. How can I prevent this?
-
Answer: The hydrolysis of esters can be catalyzed by both acidic and basic conditions.[4][5][6] The electron-withdrawing nitro group can make the carbonyl carbon more susceptible to nucleophilic attack by water or hydroxide ions.[7]
Troubleshooting & Optimization:
Potential Issue Recommended Solutions Acid-catalyzed Hydrolysis - Neutralize the reaction mixture with a mild base, such as sodium bicarbonate solution, during the work-up. Avoid strong bases if possible. Base-catalyzed Hydrolysis (Saponification) - Perform the work-up at a lower temperature to reduce the rate of hydrolysis. - Minimize the contact time with aqueous basic solutions. General Hydrolysis - Use anhydrous solvents for extraction and drying agents to remove all traces of water before solvent evaporation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Fischer esterification?
A1: The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. The mechanism involves several key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.
-
Deprotonation: The protonated carbonyl of the ester is deprotonated to regenerate the acid catalyst and form the final ester product.[3][8]
Q2: Are there alternative methods to synthesize these esters besides Fischer esterification?
A2: Yes, for sterically hindered or electronically deactivated carboxylic acids, other methods can be more effective:
-
Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride readily reacts with the alcohol to form the ester.
-
DCC Coupling: Dicyclohexylcarbodiimide (DCC) is a coupling agent that facilitates the direct esterification of a carboxylic acid and an alcohol by activating the carboxylic acid.
-
Mitsunobu Reaction: This reaction allows for the esterification of a carboxylic acid with a primary or secondary alcohol under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD).[9]
Q3: How can I effectively purify the final ester product?
A3: Purification can typically be achieved through the following methods:
-
Extraction: After the reaction, an aqueous work-up is necessary to remove the acid catalyst and any water-soluble byproducts. The ester product is then extracted into an organic solvent.
-
Column Chromatography: If the crude product contains significant impurities, purification by column chromatography on silica gel is often effective. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is commonly used.
-
Recrystallization: If the ester is a solid, recrystallization from a suitable solvent can be an excellent method for obtaining a highly pure product.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 g of 3,4-dimethoxyphenylacetic acid in 50 mL of glacial acetic acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of 5 mL of concentrated nitric acid and 5 mL of concentrated sulfuric acid dropwise to the solution, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture in the ice bath for an additional 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture into 200 mL of ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid under vacuum.
-
The crude product can be recrystallized from ethanol or a mixture of ethanol and water to yield pure this compound.
Protocol 2: Synthesis of Methyl 2-(4,5-Dimethoxy-2-nitrophenyl)acetate (Fischer Esterification)
-
In a 250 mL round-bottom flask, suspend 5 g of this compound in 100 mL of anhydrous methanol.
-
Carefully add 2 mL of concentrated sulfuric acid to the suspension while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Reaction Scheme: Synthesis of this compound Esters
Caption: Overall synthetic route from the starting material to the final ester product.
Troubleshooting Workflow: Low Esterification Yield
Caption: A decision tree for troubleshooting low yields in the esterification step.
References
-
Student Doctor Network Forums. (2016). increasing the rate of ester hydrolysis. [Link]
-
Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. (2018). PMC - NIH. [Link]
-
Application of ortho-acylated phenylacetic acid esters to the synthesis of 1-substituted isochromanes. (2008). ResearchGate. [Link]
-
Clark, J. (n.d.). hydrolysis of esters. Chemguide. [Link]
-
Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a. (n.d.). ResearchGate. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
-
Chemistry LibreTexts. (2019). 15.9: Hydrolysis of Esters. [Link]
-
Alhassan, G., et al. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. ResearchGate. [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]
-
MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. [Link]
-
Alhassan, G., et al. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Semantic Scholar. [Link]
-
The separation of polar and steric effects. Part X. Kinetics of the reactions of phenylacetic acid and meta- or para-substituted phenylacetic acids with diazodiphenylmethane in various alcohols. (n.d.). Journal of the Chemical Society B. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
Alhassan, G., et al. (2018). Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives. JOCPR. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. (2022). Journal of the American Chemical Society - ACS Publications. [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). [Link]
-
Chemistry LibreTexts. (2019). 17.05: Fischer esterification. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. forums.studentdoctor.net [forums.studentdoctor.net]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
strategies to enhance the rate of DMNB photodeprotection
Technical Support Center: DMNB Photodeprotection
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4,5-Dimethoxy-2-nitrobenzyl (DMNB) caged compounds. As a widely utilized photolabile protecting group (PPG), DMNB enables precise spatiotemporal control over the release of bioactive molecules.[1][2][3] However, achieving optimal photodeprotection—maximizing release efficiency while minimizing side effects—requires careful experimental design. This guide, structured in a question-and-answer format, addresses common challenges and provides robust, field-tested strategies to enhance the rate and fidelity of your DMNB photodeprotection experiments.
Section 1: Foundational Principles of DMNB Photodeprotection
This section covers the fundamental mechanism and key parameters governing the photo-release process. Understanding these principles is the first step toward effective troubleshooting and optimization.
Q1: What is the chemical mechanism of DMNB photodeprotection?
The photodeprotection of DMNB-caged compounds is an intramolecular redox reaction initiated by the absorption of a photon.[4] The process proceeds through several key steps:
-
Photoexcitation: The DMNB chromophore absorbs a photon (typically in the UV-A range, ~350-365 nm), promoting the nitro group to an excited state.[5]
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon linking the DMNB group to your molecule). This forms a transient biradical species.
-
Rearrangement to aci-nitro Intermediate: The biradical rapidly rearranges into an aci-nitro intermediate. The decay of this intermediate is often the rate-limiting step in the release of the active molecule.[6][7]
-
Substrate Release: The aci-nitro intermediate undergoes further rearrangement, leading to the cleavage of the benzylic carbon-heteroatom bond. This step releases the "uncaged" active substrate (e.g., an alcohol, amine, or carboxylate).
-
Byproduct Formation: Concurrently, the DMNB moiety is converted into the corresponding 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct.[2][4][8]
This multi-step process is visualized in the diagram below.
Caption: Mechanism of DMNB photodeprotection.
Q2: What are the critical photophysical parameters I should be aware of?
The efficiency of photodeprotection is determined by two primary parameters: the molar extinction coefficient (ε) and the quantum yield (Φ).
| Parameter | Definition | Typical Value for DMNB | Implication for Experiments |
| Molar Extinction Coefficient (ε) | A measure of how strongly the DMNB group absorbs light at a specific wavelength. | ~5,000 M⁻¹cm⁻¹ at ~350 nm | A higher ε means more efficient light absorption. DMNB's absorption peak is well-suited for common UV light sources like 365 nm LEDs or mercury lamps.[5] |
| Quantum Yield (Φ) | The fraction of absorbed photons that result in a successful uncaging event. | 0.01 - 0.05 | DMNB has a relatively low quantum yield, meaning only 1-5% of absorbed photons lead to product release.[2][9] This necessitates a sufficient light dose (intensity × time) for complete deprotection. |
Section 2: Troubleshooting Common Experimental Issues
This section provides direct answers and solutions to the most common problems encountered during DMNB photolysis experiments.
Issue 1: Slow or Incomplete Deprotection
Q: My uncaging reaction is very slow, or it stalls before completion. What are the likely causes and how can I fix it?
This is the most frequent issue. The root cause is an insufficient number of successful photochemical events. This can be traced back to several factors:
-
Cause A: Inadequate Light Source or Exposure
-
Explanation: The rate of photolysis is directly proportional to the photon flux (light intensity) at the correct wavelength. If the intensity is too low or the exposure time is too short, the reaction will not proceed to completion.
-
Solution:
-
Verify Wavelength: Ensure your light source emits strongly in the 350-365 nm range, which is near the absorption maximum for DMNB.[5][10] While photolysis can be achieved at 405 nm, it is significantly less efficient.[11]
-
Increase Intensity: If possible, increase the power output of your light source. Be cautious, as higher intensity can increase the risk of photodamage.[11]
-
Increase Exposure Time: This is often the simplest solution. Double the irradiation time and measure the extent of deprotection. Repeat until a plateau is reached. A 10-minute exposure is a common starting point for complete removal in synthetic applications.[12]
-
Check Lamp Age: Arc lamps (Mercury, Xenon) lose intensity over time. If you observe decreasing performance, the lamp may need replacement. LEDs offer more stable output over their lifetime.[13]
-
-
-
Cause B: The Inner Filter Effect
-
Explanation: At high concentrations, DMNB-caged molecules at the surface of the sample absorb most of the incident light, preventing photons from reaching molecules deeper in the solution. This "self-shielding" causes the reaction to slow down and stall. This is a common issue in cuvette-based experiments with concentrations >100 µM.[11]
-
Solution:
-
Reduce Concentration: Dilute your sample. The optimal concentration is a balance between having enough substrate and avoiding the inner filter effect.
-
Reduce Path Length: Use a cuvette with a shorter path length (e.g., 1 mm instead of 10 mm).
-
Stir the Solution: For larger volumes, continuous stirring ensures that all molecules are periodically exposed to the light at the surface.
-
-
-
Cause C: Suboptimal Solvent Choice
-
Explanation: The reaction mechanism involves polar intermediates. Solvent properties can significantly influence the stability of these intermediates and, therefore, the overall quantum yield and rate.[14][15] Highly viscous solvents can also hinder the conformational changes required for the reaction.
-
Solution:
-
Favor Protic, Polar Solvents: Solvents like water, methanol, and acetonitrile often facilitate the reaction. For biological experiments, aqueous buffers are typically effective.
-
Perform a Solvent Screen: If working in organic synthesis, test the reaction in a few different solvents (e.g., Acetonitrile, Dichloromethane, Methanol) to find the optimal one for your specific substrate.[16]
-
-
Issue 2: Photodamage to the Substrate or Biological Sample
Q: I'm seeing degradation of my released product or damage to my cells after irradiation. How can I prevent this?
Photodamage is a critical concern, especially in live-cell imaging and when working with sensitive biomolecules.[17][18][19][20][21] It stems from two primary sources: the high-energy light itself and the chemical reactivity of photolysis byproducts.
-
Cause A: Direct Damage from UV Light
-
Explanation: High-energy UV photons can be directly absorbed by biological molecules like proteins and nucleic acids, leading to damage.[22]
-
Solution:
-
Use the Longest Possible Wavelength: While DMNB absorbs best around 350 nm, it can be cleaved with 365 nm or even 405 nm light.[11] Using a 365 nm LED is often a good compromise, as it minimizes exposure to shorter, more damaging wavelengths.
-
Minimize Light Dose: Use the lowest possible light intensity and the shortest exposure time required to achieve the desired level of uncaging. Calibrate your system to find this minimum threshold (see Protocol 1).
-
Filter Your Light Source: If using a broad-spectrum lamp (e.g., mercury arc), use a bandpass filter (e.g., 365 ± 10 nm) to eliminate harmful shorter and longer wavelengths.[20]
-
-
-
Cause B: Reactive Photolysis Byproducts
-
Explanation: The 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct is a reactive aldehyde and can also absorb light, potentially generating reactive oxygen species (ROS) that damage nearby molecules.[2][9]
-
Solution:
-
Include Scavengers: In your reaction mixture or cell media, include scavengers to neutralize reactive species. For ROS, antioxidants like Trolox or ascorbic acid can be effective. For the aldehyde byproduct, including a small amount of a benign scavenger like glutathione or dithiothreitol (DTT) can help.
-
Limit Byproduct Concentration: Use the lowest effective concentration of the caged compound to minimize the final concentration of the byproduct.
-
Purification (for synthesis): If your goal is to isolate the uncaged product, the nitroso byproduct can often be removed. The nitroso group can oxidize to a carboxylic acid, which can be removed with a basic aqueous wash (acid-base extraction).[23]
-
-
Issue 3: Poor Reproducibility Between Experiments
Q: My uncaging results are inconsistent from one day to the next. What variables should I control more carefully?
Inconsistent results often point to uncontrolled variables in the experimental setup.
-
Explanation: Photolysis rates are highly sensitive to the exact physical and chemical conditions of the experiment.
-
Solution Checklist:
-
Light Source Stability: Is the power output of your lamp/laser consistent? Warm up the source for at least 30 minutes before starting experiments. Use a power meter to check the output before each experiment.
-
Sample Geometry: Is the sample placed in the exact same position and orientation relative to the light source every time? Small changes in distance or angle can significantly alter the incident light intensity.
-
Temperature: Have you controlled the temperature of the sample? Reaction rates are temperature-dependent. Use a temperature-controlled sample holder if high precision is required.
-
Solution Preparation: Are the concentrations of the caged compound and any other components (e.g., buffers, scavengers) identical? Prepare fresh solutions and verify concentrations.
-
Dissolved Oxygen: The presence of oxygen can lead to side reactions. For highly sensitive experiments, de-gassing the solvent by bubbling with nitrogen or argon may improve reproducibility.
-
Section 3: Experimental Protocols for Optimization
This section provides step-by-step workflows for systematically enhancing your DMNB photodeprotection.
Caption: Workflow for optimizing DMNB photodeprotection.
Protocol 1: Optimizing Irradiation Conditions
Objective: To determine the minimum light dose (intensity × time) required for complete deprotection while minimizing photodamage.
-
Prepare the Sample: Prepare several identical aliquots of your DMNB-caged compound at the desired experimental concentration in the final buffer or solvent.
-
Set up the Light Source:
-
Create a Time Course:
-
Irradiate each aliquot for a different amount of time (e.g., 0, 1, 2, 5, 10, 20 minutes). Keep one aliquot in the dark as a negative control.
-
Ensure all other conditions (temperature, sample volume, distance to source) are kept constant.
-
-
Analyze Deprotection:
-
Quantify the amount of remaining caged compound and/or released product in each sample. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. Mass spectrometry (LC-MS) or a functional/biological assay can also be used.
-
Plot the percentage of uncaged product versus irradiation time. The time at which this curve plateaus indicates the time required for complete deprotection under those intensity conditions.
-
-
Assess Photodamage (if applicable):
-
Prepare two samples: one with your uncaged product (not irradiated) and one that has been fully irradiated to release the product.
-
Compare the integrity of the product in both samples using an appropriate assay (e.g., check for degradation peaks in HPLC, measure biological activity).
-
For cellular experiments, assess cell viability (e.g., using a live/dead stain) after the determined irradiation time, comparing it to a dark control.
-
-
Optimize: If deprotection is complete and photodamage is negligible, you have found your optimal conditions. If photodamage is observed, repeat the time course at a lower light intensity.
Protocol 2: Handling Photolysis Byproducts in Synthesis
Objective: To remove the 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct after a preparative photolysis reaction.
-
Reaction Workup: After the photolysis is complete (as determined by TLC or LC-MS), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Acid-Base Extraction:
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Shake the funnel vigorously for 1-2 minutes, venting frequently. The nitroso byproduct may be oxidized to the corresponding carboxylic acid, which is deprotonated by the base and dissolves in the aqueous layer.[23]
-
Allow the layers to separate. Drain the aqueous layer.
-
Repeat the wash with NaHCO₃ solution two more times.
-
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your crude uncaged product.
-
Further Purification: If necessary, purify the product further using standard techniques like column chromatography or recrystallization.
Section 4: Advanced Topics & FAQs
Q: Can I use two-photon (2P) excitation with DMNB?
While possible, DMNB and other nitrobenzyl-based cages have very small two-photon absorption cross-sections, making 2P uncaging highly inefficient.[11] This requires extremely high laser power, which often leads to significant phototoxicity. For applications requiring the high spatial resolution of 2P uncaging, it is highly recommended to use protecting groups specifically designed for this purpose (e.g., those based on coumarin or other optimized chromophores).[1]
Q: What is the role of pH in the reaction?
The photolysis mechanism itself is not strongly pH-dependent within a typical physiological range (pH 6-8). However, the stability of both your caged compound and your released substrate may be pH-sensitive. It is always critical to perform the reaction in a well-buffered solution to ensure the stability and activity of your molecule of interest.
References
-
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]
-
Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]
-
Hagen, V., & Frings, S. (2010). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Photochemistry and Photophysics of Modern Materials. Wiley-VCH. [Link]
-
Canepari, M., Ogden, D., & Voitenko, V. (2009). Laser Photolysis of Caged Compounds at 405 Nm: Photochemical Advantages, Localisation, Phototoxicity and Methods for Calibration. Journal of Neuroscience Methods, 180(1), 1-12. [Link]
-
Lutz, J., Le Saux, G., & Jullien, L. (2012). Selective immunocapture and light-controlled traceless release of transiently caged proteins. Nature Protocols, 7(8), 1535-1546. [Link]
-
Mayer, G., & Heckel, A. (2006). Biologically active molecules with a "light switch". Angewandte Chemie International Edition, 45(30), 4900-4921. [Link]
-
Icha, J., Weber, M., & Norden, C. (2014). Circumventing photodamage in live-cell microscopy. Nature Methods, 11(12), 1249-1255. [Link]
-
Riedel, D., & Taraska, J. W. (2013). Photolysis of caged compounds: studying Ca(2+) signaling and activation of Ca(2+)-dependent ion channels. Cold Spring Harbor Protocols, 2013(1), pdb.top066076. [Link]
-
Shembekar, N., Chaerkady, R., & Pandey, A. (2007). Photodegradation of N-nitrosodimethylamine under 365 nm Light Emitting Diode Irradiation. Water Environment Research, 79(5), 533-8. [Link]
-
Breitenbach, T., et al. (2019). The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5‐Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold. Chemistry – A European Journal, 25(59), 13579-13587. [Link]
-
Nerbonne, J. M. (2005). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Neural Circuits, 8, 103. [Link]
Sources
- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective immunocapture and light-controlled traceless release of transiently caged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparison of novel light sources for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Photodamage and the importance of photoprotection in biomolecular-powered device applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Skin photodamage and lifetime photoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Circumventing photodamage in live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. pdf.benchchem.com [pdf.benchchem.com]
removing 2-nitroso-4,5-dimethoxybenzaldehyde after photolysis
Topic: Strategies for the Removal of 2-nitroso-4,5-dimethoxybenzaldehyde
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the removal of the 2-nitroso-4,5-dimethoxybenzaldehyde byproduct following the photolysis of 4,5-dimethoxy-2-nitrobenzyl (DMNB)-caged compounds. This resource is intended for researchers, scientists, and drug development professionals aiming to ensure the purity of their photoreleased target molecules.
Introduction: The Challenge of the Nitroso Byproduct
The 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group is a popular photolabile protecting group (PPG) valued for its efficient cleavage upon UV irradiation (typically ~365 nm).[1] The incorporation of electron-donating dimethoxy groups on the benzene ring enhances the rate of photolysis compared to the parent o-nitrobenzyl group.[1][2]
However, the photolytic cleavage mechanism inherently produces 2-nitroso-4,5-dimethoxybenzaldehyde as a primary byproduct alongside the desired active molecule.[3][4] This nitroso-aldehyde is not inert; its presence can complicate downstream experiments and analyses. It is known to act as an internal light filter, potentially slowing the rate of cleavage, and its reactive nitroso and aldehyde functionalities can lead to undesired side reactions with the liberated target compound, particularly if it contains nucleophilic moieties like amines.[1][5] Furthermore, nitroso compounds as a class are often considered a "cohort of concern" for their potential mutagenic properties, making their removal critical for applications in biological systems.[6][7]
This guide outlines the properties of this byproduct and provides validated strategies for its effective removal.
Troubleshooting Guide
This section addresses common problems encountered during the purification of photoreleased products.
Issue 1: A persistent, colored impurity is contaminating my final product after photolysis.
-
Question: How can I confirm the identity of this impurity and what are its characteristics?
-
Answer: The primary byproduct, 2-nitroso-4,5-dimethoxybenzaldehyde, is typically a yellow crystalline solid. Its color arises from the nitroso chromophore. Upon prolonged exposure to light or certain reaction conditions, it can undergo secondary reactions, such as dimerization, to form reddish or brownish azoxybenzene derivatives.[3]
Verification Steps:
-
Thin-Layer Chromatography (TLC): The byproduct is a moderately polar aromatic aldehyde. On a silica plate, it will typically have a distinct Rf value that can be visualized under UV light (254 nm) and may appear as a colored spot.
-
UV-Vis Spectroscopy: The nitrosobenzaldehyde byproduct has characteristic absorbance peaks. While the exact λmax can vary with the solvent, o-nitrosobenzaldehydes generally exhibit distinct absorption patterns that differ from the parent caged compound and the released product.
-
LC-MS Analysis: This is the most definitive method. The expected mass of the byproduct (C₉H₉NO₄) is 195.05 g/mol . An extracted ion chromatogram for m/z 196.06 [M+H]⁺ can confirm its presence.
-
Issue 2: Standard liquid-liquid extraction fails to remove the byproduct.
-
Question: My product is not acidic or basic, and a simple aqueous wash does not remove the byproduct. What are more effective separation techniques?
-
Answer: 2-nitroso-4,5-dimethoxybenzaldehyde is a neutral compound with moderate polarity, making it soluble in many common organic solvents like dichloromethane, ethyl acetate, and acetonitrile. This often results in poor partitioning during a simple aqueous wash. More robust methods are required.
Recommended Solutions:
-
Flash Column Chromatography: This is a highly effective method due to the polarity difference that usually exists between the aromatic aldehyde byproduct and the released target molecule (e.g., a peptide, nucleotide, or drug molecule). A detailed protocol is provided below.
-
Solid-Phase Extraction (SPE): For smaller scale reactions, an SPE cartridge can provide rapid cleanup. A silica-based normal-phase cartridge can be used to retain the polar byproduct while the less polar desired product is eluted first. Conversely, if the desired product is highly polar, a reversed-phase (e.g., C18) cartridge can be used where the byproduct is eluted with a higher percentage of organic solvent.
-
Scavenger Resins: This is an elegant and highly specific method. The aldehyde functionality of the byproduct can be targeted. Using a solid-supported scavenger with primary amine groups (e.g., aminopropyl-functionalized silica gel) will covalently bind the byproduct as an imine, allowing the desired product to be simply filtered away. This is particularly useful if the desired product is sensitive to silica gel.
-
Issue 3: I'm observing low recovery or degradation of my target molecule after purification.
-
Question: My purification attempts seem to be causing loss of my desired product. What could be the cause?
-
Answer: This issue often stems from the reactivity of the byproduct before or during purification.
Possible Causes and Preventative Measures:
-
Reaction with Product: The aldehyde group of the byproduct can react with primary or secondary amines in your target molecule to form imines. The nitroso group itself is an electrophile and can participate in side reactions.
-
Solution: Perform the purification as quickly as possible after photolysis is complete. Do not let the crude reaction mixture sit for extended periods. The use of a scavenger resin (as described above) is ideal as it rapidly and selectively removes the reactive byproduct.
-
-
Acid/Base Sensitivity of Product: If you are attempting an acid-base extraction to remove an acidic or basic product from the neutral byproduct, ensure your product is stable to the pH changes.
-
Solution: Before scaling up, test the pH stability of your purified product in separate control experiments.
-
-
Adsorption on Silica Gel: Some compounds, particularly those with basic nitrogen groups or multiple hydrogen-bond donors, can irreversibly adsorb to silica gel, leading to low recovery.
-
Solution: If you suspect this, you can pre-treat the silica with a small amount of a competitive base like triethylamine in the eluent (e.g., 0.1-1%). Alternatively, use a less acidic stationary phase like alumina or opt for scavenger resin purification or reversed-phase chromatography.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the photochemical mechanism that produces 2-nitroso-4,5-dimethoxybenzaldehyde?
-
A1: The photolysis of o-nitrobenzyl compounds proceeds via an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group.[3] This forms an aci-nitro intermediate, which rapidly rearranges and cleaves to release the caged molecule (as a carboxylic acid, for example) and the o-nitrosobenzaldehyde byproduct.[2][3] The reaction is an inherent consequence of the uncaging process.
-
Q2: Can I add a quencher or scavenger to the reaction during photolysis to prevent byproduct issues?
-
A2: It is generally not recommended to add scavengers during photolysis. Many quenching agents can interfere with the excited state of the DMNB cage, reducing the quantum yield of photolysis and leading to an incomplete reaction.[8] It is far more effective and cleaner to perform a dedicated purification step after the photolysis is complete.
-
Q3: Are there safer alternatives to DMNB caging groups that produce less reactive byproducts?
-
A3: Yes, the field of photolabile protecting groups is extensive. For example, modifying the benzylic carbon (the α-carbon) with a methyl group can alter the byproduct formed.[1] Other classes of PPGs, such as coumarin-based cages, operate via different mechanisms and produce different byproducts that may be more benign or easier to remove in specific contexts.[9][10] The choice of PPG should be tailored to the specific application and the chemical nature of the molecule to be caged.[11]
-
Q4: Is the 2-nitroso-4,5-dimethoxybenzaldehyde byproduct stable for storage?
-
A4: While the solid can be stored, nitroso compounds are reactive. In solution, they can exist in equilibrium with their dimers and may degrade over time. For analytical purposes, it is best to use freshly prepared standards. For purification, it is always advisable to perform the workup promptly after the reaction.[8]
Recommended Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes the desired product is less polar than the 2-nitroso-4,5-dimethoxybenzaldehyde byproduct. Adjustments to the solvent system will be necessary based on the properties of the target molecule.
-
Preparation: After photolysis, evaporate the solvent in vacuo to obtain the crude reaction mixture as a solid or oil.
-
Adsorption: Dissolve the crude material in a minimal amount of the chromatography eluent or a stronger solvent (like dichloromethane). Add a small amount of silica gel (approx. 1-2x the mass of the crude material) and evaporate the solvent again to create a dry-loaded sample. This prevents streaking and improves separation.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system. A good starting point for separating the moderately polar byproduct is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%).
-
Elution: Carefully load the dry-loaded sample onto the top of the packed column. Begin elution with the starting solvent mixture.
-
Monitoring: Collect fractions and monitor them by TLC. The yellow band of the nitroso byproduct should be clearly visible. Pool the fractions containing the pure product and evaporate the solvent.
Protocol 2: Scavenger Resin-Assisted Purification
This method is ideal for selectively removing the aldehyde byproduct with minimal product loss.
-
Resin Selection: Choose a macroporous aminopropyl-functionalized silica gel or polystyrene resin (PS-NH₂).
-
Reaction Setup: After photolysis, evaporate the reaction solvent. Re-dissolve the crude mixture in a solvent that ensures solubility but does not react with the resin (e.g., dichloromethane, THF, or acetonitrile).
-
Scavenging: Add the scavenger resin to the solution (typically 3-5 molar equivalents relative to the theoretical amount of byproduct).
-
Incubation: Gently agitate the mixture at room temperature. The reaction is usually complete within 1-3 hours. Monitor the removal of the byproduct from the solution by TLC or LC-MS.
-
Isolation: Filter the mixture to remove the resin. The resin beads will now have the byproduct covalently bound.
-
Workup: Wash the collected resin with a small amount of fresh solvent to recover any non-covalently bound product. Combine the filtrates and evaporate the solvent to yield the purified product.
Data & Method Comparison
| Purification Method | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Differential partitioning between immiscible solvents based on polarity or acid/base properties. | Fast, scalable, good for removing highly polar or ionic impurities. | Ineffective for separating compounds of similar polarity, like the nitroso byproduct from many neutral target molecules. Can lead to emulsions.[8] |
| Flash Chromatography | Separation based on differential adsorption to a solid phase (e.g., silica) based on polarity. | Highly effective for a wide range of compounds, provides high purity. | Can be time-consuming, requires solvent usage, potential for product loss on the column.[8] |
| Scavenger Resin | Covalent bond formation between the resin's functional group and the reactive byproduct. | Highly specific, simple filtration workup, high product recovery, ideal for sensitive products. | Resin can be expensive, requires optimization of reaction time, not suitable for all solvent systems. |
Workflow & Visualization
Diagram 1: Purification Strategy Decision Workflow
This diagram outlines the logical steps to select the most appropriate purification method.
Caption: Decision workflow for selecting a purification strategy.
Diagram 2: Scavenging Mechanism
This diagram illustrates the reaction between the byproduct and an amino-functionalized resin.
Caption: Aldehyde byproduct capture by an amine scavenger resin.
References
- Blanc, A.; Bochet, C. G. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry.
- Ellis-Davies, G. C. R. Caged compounds: photorelease technology for control of cellular chemistry and physiology.
- Fedorya ´k, O. D.; Dore, T. M. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers.
- BenchChem. dealing with o-nitrosobenzaldehyde byproduct after photolysis. BenchChem.
- BenchChem. Technical Support Center: NPEC-caged-dopamine Photolysis. BenchChem.
- Corrie, J. E. T.; Kaplan, J. H.; Forbush, B. III; Ogden, D. C. Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA).
- U.S. Food and Drug Administration. Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. FDA.
- Boet, A.; et al. N-nitrosamine Mitigation with Nitrite Scavengers in Oral Pharmaceutical Drug Products. Pharma Excipients.
- Comer, I.; Daou, J.; Gaston, M.; Murph, A.; Pratt, J.
- Wikipedia. Photolabile protecting group. Wikipedia.
- G. M. L. T. C. D. C. S. Photoremovable Protecting Groups. MDPI.
- Klán, P.; et al. Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. The University of Groningen research portal.
- Hasan, A.; et al. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences.
- Hasan, A.; et al.
- Le, N. D.; et al. Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. PMC.
- European Commission. Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. Public Health - European Commission.
- Lu, M.; et al. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society.
- Loeppky, R. N.; et al. The reaction of N-nitroso compounds with 2,4-bis (4-methoxyphenyl). PubMed.
- Devika, N.; Ananthalakshmi, S.; Raja, N. Reaction of 4-nitrobenzaldehyde with secondary amines a.
- ChemicalBook. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde? ChemicalBook.
- PubChem. 2,5-Dimethoxybenzaldehyde.
- Wikipedia. 2,5-Dimethoxybenzaldehyde. Wikipedia.
- Sigma-Aldrich. 2,4-Dimethoxybenzaldehyde 98 613-45-6. Sigma-Aldrich.
- ChemicalBook. 2-BENZYLOXY-4,5-DIMETHOXYBENZALDEHYDE Product Description. ChemicalBook.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. health.ec.europa.eu [health.ec.europa.eu]
- 6. youtube.com [youtube.com]
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- 9. Photoremovable Protecting Groups [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.rug.nl [research.rug.nl]
Technical Support Center: Troubleshooting Unexpected Fluorescence in Uncaging Experiments
Welcome to the technical support center for photostimulation experiments. This guide is designed for researchers, scientists, and drug development professionals who utilize caged compounds and encounter unexpected fluorescence. Here, we will address specific issues in a question-and-answer format, providing not just troubleshooting steps but also the scientific rationale behind them to empower you to make informed decisions in your research.
Section 1: First-Pass Diagnosis - Is Your Reagent the Culprit?
This initial section focuses on the caged compound itself, as impurities or inherent properties are often the first place to look when unexpected signals appear.
Q1: I see fluorescence in my sample even before applying the uncaging light. What is the likely cause?
A1: This strongly suggests that your caged compound stock solution is contaminated with a fluorescent impurity or that the caged compound itself has some baseline fluorescence.
Causality: Caged compounds are synthesized through multi-step organic chemistry procedures. Incomplete reactions or inadequate purification can leave behind fluorescent starting materials or side-products.[1] Even trace amounts of a highly fluorescent contaminant can produce a significant background signal. Some caging groups, particularly those with extended aromatic systems designed for longer wavelength absorption, may possess inherent fluorescence, although they are generally designed to be non-fluorescent to avoid interference.[2]
Troubleshooting Protocol: Caged Compound Purity Check
-
Prepare a Dilution Series: Prepare a series of dilutions of your caged compound in the same buffer used for your experiment.
-
Measure Fluorescence: Using a fluorometer or a confocal microscope, measure the fluorescence of these solutions at the excitation and emission wavelengths you are using for your experiment.
-
Acquire a "Blank" Reading: Measure the fluorescence of the buffer alone to establish a baseline.
-
Analyze: If you observe a concentration-dependent increase in fluorescence, it confirms that the signal originates from your stock solution.
Recommended Actions:
-
Purification: If the compound was synthesized in-house, repurification by high-performance liquid chromatography (HPLC) or column chromatography is recommended to remove fluorescent impurities.[3] Stirring the compound with activated charcoal can also help remove colored or fluorescent impurities, though it requires careful filtration afterward.[4]
-
Source a New Batch: If the compound is from a commercial supplier, contact their technical support with your data. It may be a batch-specific issue, and they may provide a replacement.
-
Consider an Alternative: If the caged compound itself is inherently fluorescent, you may need to select a different caging group for your molecule of interest.
Section 2: On-Target Artifacts - Fluorescence from the Photolysis Process
If the fluorescence only appears upon illumination, the uncaging process itself is the next logical area to investigate. The issue could stem from the photolysis byproducts or even the uncaged molecule.
Q2: A fluorescent signal appears only when I shine the uncaging light. Is it coming from the released molecule or the cage byproduct?
A2: This is a critical distinction. Both the released bioactive molecule and the cleaved caging group are potential sources of fluorescence. The primary photochemical reaction of commonly used ortho-nitrobenzyl caging groups, for instance, releases the active molecule along with a nitroso byproduct (e.g., a nitrosobenzaldehyde or nitrosoketone).[5]
Causality & Known Offenders:
-
Fluorescent Byproducts: While most common caging groups like CNB are designed to have biologically inert and non-fluorescent photolytic byproducts, this is not universally true for all cages.[6] Some caging groups, particularly coumarin-based ones, are explicitly designed to become fluorescent upon photolysis, serving as a useful reporter of uncaging.[7][8] Others, like the nitrophenylethyl (NPE) group, can produce byproducts like nitrosoacetophenone, which may react with cellular components and potentially lead to artifacts.[9]
-
Fluorescence of the Uncaged Molecule: The biological molecule you are releasing might be fluorescent itself, especially if it contains aromatic ring systems. This fluorescence might have been quenched or altered while it was caged.
-
Environmental Sensitivity: The local cellular environment (e.g., pH, binding to proteins) can dramatically alter the fluorescent properties of either the released molecule or the byproduct.[10][11][12]
Troubleshooting Workflow: Identifying the Fluorescent Species
This workflow helps you systematically isolate the source of the fluorescence.
Sources
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. plymsea.ac.uk [plymsea.ac.uk]
- 6. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-photon uncaging with fluorescence reporting: evaluation of the o-hydroxycinnamic platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of nitrophenylethyl and hydroxyphenacyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Environmental effects on the fluorescence behaviour of carbazole derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DMNB and Other Photolabile Protecting Groups: A Senior Application Scientist's Perspective
In the fields of drug development, chemical biology, and neuroscience, the ability to control molecular activity with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, are indispensable tools that offer this control, masking a molecule's function until its release is triggered by a pulse of light.[1][2][3] Among the arsenal of available PPGs, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a widely used and well-characterized moiety. This guide provides a detailed, data-driven comparison of the DMNB group with other common PPGs, offering field-proven insights to aid researchers in selecting the optimal tool for their specific application.
The Foundation: What Makes an Ideal Photolabile Protecting Group?
The efficacy of a PPG is not a singular metric but a balance of several critical photophysical and chemical properties. The choice of a PPG should be a deliberate one, guided by the specific demands of the experiment.[1] Key criteria include:
-
Wavelength of Activation (λmax): The wavelength should be long enough (>350 nm) to minimize potential phototoxicity to biological samples and enhance tissue penetration.[4][5]
-
Molar Extinction Coefficient (ε): A high ε at the activation wavelength means more efficient light absorption, requiring less light exposure.
-
Quantum Yield of Uncaging (Φu): This represents the efficiency of the photocleavage reaction per absorbed photon. A higher quantum yield is more desirable.[6]
-
Uncaging Efficiency (ε × Φu): This product is a practical measure of the overall light sensitivity of the PPG.[1]
-
Release Kinetics: The rate of release must match the timescale of the biological process under investigation. Some processes require nanosecond release, while others can tolerate microseconds or slower.[7]
-
Aqueous Solubility and Stability: The caged compound must be soluble and stable in physiological media to prevent premature release or degradation.[1]
-
Byproduct Profile: The photolysis byproducts should be non-toxic and not interfere with the biological system or absorb light at the activation wavelength.[5][7]
The Workhorse: 4,5-Dimethoxy-2-nitrobenzyl (DMNB)
The DMNB group is a derivative of the classic o-nitrobenzyl (NB) scaffold. The addition of two electron-donating methoxy groups to the aromatic ring red-shifts the absorption maximum to a more biologically friendly range (~350-365 nm) compared to the parent NB group.[5][8]
Mechanism of Photocleavage
The photocleavage of DMNB and other o-nitrobenzyl derivatives proceeds through a well-established intramolecular rearrangement, often described as a Norrish Type II-like reaction.[2][6][9]
-
Photoexcitation: Upon absorption of a UV-A photon, the nitro group is excited to a diradical triplet state.
-
Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.
-
Intermediate Formation: This leads to the formation of a transient aci-nitro intermediate.[10][11]
-
Rearrangement and Cleavage: The aci-nitro intermediate rapidly rearranges, leading to the cleavage of the benzylic C-O (or other) bond, releasing the protected molecule and forming a 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct.
Caption: Photocleavage mechanism of a DMNB-protected alcohol.
Comparative Analysis: DMNB vs. Other Key PPGs
While DMNB is a robust and versatile choice, it is not universally optimal. Its performance must be weighed against other prominent PPG families.
o-Nitrobenzyl (NB) Group
The parent compound of the nitroaromatic family, the o-nitrobenzyl (NB) group, serves as the fundamental benchmark.[2][12]
-
Advantages: Simple structure, well-understood chemistry.
-
Disadvantages vs. DMNB: Its primary drawback is a shorter absorption wavelength (typically <320 nm), which increases the risk of photodamage in biological systems.[2][10] The lack of methoxy groups generally results in a lower quantum yield compared to DMNB.
6-Nitroveratryloxycarbonyl (NVOC)
NVOC is another popular dimethoxy-substituted o-nitrobenzyl derivative, often used for protecting amines and alcohols.[9][13]
-
Advantages vs. DMNB: NVOC chemistry is well-established, particularly in solid-phase synthesis. Its photophysical properties are very similar to DMNB.
-
Considerations: The choice between DMNB and NVOC often comes down to synthetic accessibility and the specific linkage required (e.g., ether, ester, or carbamate). The photolytic byproducts are structurally similar and share the same potential for interference.[5]
Coumarin-Based PPGs
Coumarins represent a distinct class of PPGs, prized for their favorable long-wavelength absorption and rapid release kinetics.[1]
-
Advantages vs. DMNB: Many coumarin derivatives, like 7-(diethylamino)coumarin-4-ylmethyl (DEACM), absorb light well into the visible spectrum (400-500 nm), significantly reducing phototoxicity.[4][14][15] They often exhibit very fast release rates (nanoseconds), which is critical for studying rapid processes like neurotransmission.[14]
-
Disadvantages: The synthesis of caged compounds can be more complex. The large, fluorescent coumarin byproduct can sometimes interfere with experimental imaging or assays.
p-Hydroxyphenacyl (pHP) Group
The pHP group is a ketone-based PPG that operates via a different mechanism involving a skeletal rearrangement.[5][14]
-
Advantages vs. DMNB: pHP-caged compounds can have high quantum yields and release substrates very rapidly (nanoseconds).[7][14] The reaction produces fewer and often more hydrophilic byproducts.
-
Disadvantages: The absorption maximum is typically in the UV range (though it can be shifted), and the chemistry is generally less versatile than the nitrobenzyl family, being most effective for protecting phosphates and carboxylates.[5][6]
Quantitative Performance Comparison
The following table summarizes the key photophysical properties of DMNB and its alternatives. Note: These values are representative and can vary based on the protected substrate and solvent conditions.
| Protecting Group | Typical λmax (nm) | Quantum Yield (Φu) | Key Advantages | Key Disadvantages |
| DMNB | ~350 - 365 | 0.01 - 0.2[5][10] | Good balance of properties, high ε, widely used | UV-A activation, potentially reactive nitroso byproduct |
| o-Nitrobenzyl (NB) | ~280 - 350 | < 0.1[2] | Simple, foundational PPG | Short wavelength, higher phototoxicity risk |
| Nitroveratryl (NV) | ~350 - 420 | ~0.003 - 0.05[5][16] | Longer λmax than NB, well-established | Lower quantum yield than DMNB in some cases |
| DEACM-Coumarin | ~380 - 400 | ~0.02 - 0.1[1][14] | Longer wavelength, fast release, fluorescent | Large, fluorescent byproduct can interfere |
| p-Hydroxyphenacyl (pHP) | ~300 - 350 | 0.1 - 0.4[7][14] | High quantum yield, very fast release, clean reaction | UV activation, less versatile for functional groups |
Experimental Protocols and Workflow
Trustworthy and reproducible results depend on rigorous experimental design. The causality behind each step is critical for success.
General Protocol for a Photolysis (Uncaging) Experiment
This protocol provides a self-validating framework for assessing the photorelease of a caged compound.
-
Sample Preparation (The "Why"): Prepare a stock solution of the DMNB-caged compound in a suitable solvent (e.g., DMSO). Dilute to the final working concentration in an aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (<1%) to avoid artifacts in biological assays. Prepare a "dark control" sample (identical but not irradiated) to measure background hydrolysis and a "photoproduct control" (if the byproduct is available) to test for biological activity.
-
Irradiation Setup (The "Why"): Use a filtered mercury arc lamp or a dedicated high-power LED with a narrow bandpass filter centered around 365 nm. This specificity prevents excitation of other cellular components and ensures that cleavage is caused only by the intended wavelength. The light intensity must be measured with a power meter to ensure reproducibility and allow for accurate dose calculations.
-
Photolysis (The "Why"): Irradiate the sample for a predetermined time. A time-course experiment (irradiating for 1, 2, 5, 10 minutes, etc.) is crucial to determine the optimal exposure for sufficient uncaging without causing excessive photodamage.
-
Analysis (The "Why"): Analyze the reaction mixture immediately. For chemical validation, HPLC or LC-MS is used to quantify the disappearance of the caged compound and the appearance of the released substrate. For biological assays, the functional response (e.g., enzyme activity, cellular signaling) is measured and compared to both the dark control and a positive control of the uncaged substrate. This multi-control system validates that the observed activity is due to light-triggered release and not other factors.
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A Comparative Analysis of Photolabile Cages: Quantum Yield of DMNPE vs. Alternatives
A Senior Application Scientist's Guide for Researchers in Cellular Biology and Drug Development
In the intricate world of cellular signaling and pharmacology, the ability to initiate biological processes with high spatiotemporal precision is paramount. Photolabile protecting groups, or "caged compounds," have emerged as indispensable tools, offering researchers the power to release bioactive molecules on demand using light as a trigger.[1][2][3][4][5][6] This guide provides an in-depth comparison of one of the most widely used caging moieties, 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid (DMNPE), with other prominent cages, focusing on the critical performance metric of uncaging quantum yield.
The efficacy of a caged compound is not merely about its ability to be cleaved by light; it is a quantitative science. The central parameter governing this efficiency is the quantum yield (Φ) , defined as the ratio of the number of released molecules to the number of absorbed photons.[7] A higher quantum yield signifies that fewer photons are needed to achieve the desired concentration of the active molecule, minimizing light exposure, potential phototoxicity, and experimental duration. However, the quantum yield must be considered in concert with the molar extinction coefficient (ε), which measures the molecule's ability to absorb light at a specific wavelength. The product of these two values (ε × Φ), known as the uncaging efficiency, provides a more holistic measure of a cage's performance.[1][2][5][8]
The DMNPE Cage: A Workhorse with Specific Advantages
The 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) group belongs to the venerable o-nitrobenzyl family of photocages.[9][10] Its defining feature is the presence of two methoxy groups on the aromatic ring, which red-shifts its absorption maximum to around 350-360 nm.[10] This is a significant advantage over older cages that require higher-energy (and potentially more damaging) UV light below 300 nm.
The quantum yield of DMNPE-caged compounds is generally moderate. For instance, the widely used calcium cage DMNPE-4 has a reported quantum yield of 0.09 .[11][12] While effective, this value is surpassed by other available caging technologies.[10] The primary trade-off with DMNPE is accepting a moderate quantum yield in exchange for the benefits of longer-wavelength excitation.
The uncaging mechanism for nitrobenzyl-type cages proceeds via an intramolecular redox reaction upon photoexcitation, leading to the formation of an aci-nitro intermediate that subsequently rearranges to release the caged molecule and a 2-nitrosobenzaldehyde byproduct.[6][7]
Caption: Uncaging mechanism of DMNPE-caged compounds.
Comparative Analysis with Alternative Cages
The choice of a photocage is a critical experimental decision that depends on the specific application, available light sources, and required release kinetics. Below is a comparison of DMNPE with other prevalent caging families.
The Parent NPE Cage
The 1-(2-nitrophenyl)ethyl (NPE) group is the parent structure of DMNPE, lacking the methoxy substituents.[9][10] It generally requires shorter wavelength UV light for efficient activation. While its quantum yield can be variable, it serves as a foundational benchmark. Interestingly, when NPE is attached to a chromophore like coumarin, the overall construct can exhibit "substrate-assisted photolysis," where the coumarin acts as an antenna, leading to impressively high quantum yields, such as the 0.53 observed for one NPE-caged coumarin derivative.[13]
Coumarin-Based Cages
Coumarins are a versatile class of cages known for their high extinction coefficients, good biocompatibility, and tunable spectral properties that can extend into the visible range.[14][15] Their primary drawback has historically been a low quantum yield, often less than 1%.[16][17][18] However, recent chemical modifications, such as the strategic placement of bromine and azetidine moieties, have dramatically shifted the uncaging mechanism, boosting quantum yields to over 20%—a 35-fold increase in efficiency for caging tertiary amines.[16][17] This makes modern coumarin derivatives highly competitive alternatives.
p-Hydroxyphenacyl (pHP) Cages
The p-hydroxyphenacyl (pHP) group offers a distinct mechanistic advantage. It undergoes a "photo-Favorskii" rearrangement, which is known for being an exceptionally clean reaction that produces a carboxylic acid as the exclusive photoproduct.[3][6] This minimizes the risk of side reactions from reactive byproducts. The quantum yields for pHP cages are consistently high, typically in the range of 0.1 to 0.4 , and can even approach unity when releasing a very stable leaving group.[3]
Ruthenium-Bipyridine (RuBi) Cages
For applications requiring visible light or two-photon excitation to maximize tissue penetration and minimize phototoxicity, ruthenium-based cages are a leading choice. RuBi-Glutamate, for example, can be excited by visible (blue) light and possesses a high quantum efficiency.[19][20] These coordination complexes operate via a different mechanism (ligand exchange) and are particularly valuable for in vivo neuroscience applications, allowing for the precise photoactivation of individual neurons or even single dendritic spines.[19][21]
Quantitative Data Summary
The table below summarizes the key photochemical properties of DMNPE and its alternatives, providing a quick reference for selecting the appropriate cage for your research needs.
| Cage Family | Common Abbreviation | Typical Quantum Yield (Φ) | Approx. λmax (nm) | Key Features & Advantages |
| Dimethoxynitrophenylethyl | DMNPE | ~0.09 [11][12] | ~355 [10] | Good absorption at longer UV wavelengths; well-established. |
| α-Carboxy-2-nitrobenzyl | CNB | 0.2 - 0.4[10] | ~260 (tail to 360) | High quantum yield, very fast uncaging rates (μs).[10] |
| Coumarin (modified) | e.g., ABC Cage | > 0.20[16][17] | ~405 | High extinction coefficient; tunable; improved QY in new gens. |
| p-Hydroxyphenacyl | pHP | 0.1 - 0.4+[3] | ~300 | High quantum yield; clean photo-Favorskii rearrangement.[6] |
| Ruthenium Bipyridine | RuBi | High | 400 - 450 | Visible light and two-photon activatable; ideal for in vivo.[19][20] |
Experimental Protocol: Determination of Uncaging Quantum Yield
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The determination of quantum yield is typically performed relative to a chemical actinometer—a compound with a precisely known and well-documented quantum yield.
Principle
The experiment involves irradiating the sample caged compound and a chemical actinometer in parallel under identical conditions. By measuring the rate of photoconversion for both the sample and the standard, the quantum yield of the sample (Φs) can be calculated using the following relationship:
Φs = Φact * (ks / kact) * (Fact / Fs)
where Φact is the quantum yield of the actinometer, k is the observed rate of reaction for the sample (s) and actinometer (act), and F is the fraction of light absorbed by each solution at the irradiation wavelength. If the absorbance of the two solutions is matched (Fs ≈ Fact), the equation simplifies.
Step-by-Step Methodology
-
Selection of Actinometer: Choose a chemical actinometer whose absorption spectrum overlaps with that of your caged compound. Common choices include potassium ferrioxalate for UV wavelengths, or other standards like dimethoxynitrobenzene or BODIPY derivatives for longer wavelengths.[8][22]
-
Solution Preparation:
-
Prepare a stock solution of the caged compound in a suitable solvent (e.g., buffer for biological applications, or an organic solvent like acetonitrile).
-
Prepare a stock solution of the actinometer in its recommended solvent.
-
Create working solutions of both the sample and actinometer. Critically, adjust their concentrations so that their absorbance at the chosen irradiation wavelength is nearly identical (typically within 5-10%) and in a range that ensures most of the incident light is absorbed (e.g., Absorbance > 1).
-
-
Irradiation:
-
Use a stable light source equipped with a monochromator or a narrow bandpass filter to isolate the desired wavelength. A collimated beam is essential for reproducible results.
-
Place the sample and actinometer cuvettes in a temperature-controlled holder at the exact same position relative to the light source.
-
Irradiate both solutions for identical, precisely measured time intervals. It is best to perform this for several time points to establish a linear reaction rate and ensure conversion is kept low (<15-20%) to avoid inner filter effects from photoproducts.
-
-
Analysis of Photoconversion:
-
After each irradiation interval, quantify the change in the concentration of the starting material or the appearance of a photoproduct.
-
High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis as it can physically separate the reactant from the products, providing unambiguous quantification. UV-Vis spectrophotometry can also be used if the reactant and product have distinct and non-overlapping spectra.[14]
-
-
Calculation:
-
For both the sample and the actinometer, plot the change in concentration versus irradiation time. The slope of this line gives the reaction rate (k).
-
Using the formula from the "Principle" section, calculate the quantum yield of your caged compound.
-
Caption: Experimental workflow for determining uncaging quantum yield.
Conclusion and Field-Proven Insights
The this compound (DMNPE) caging group remains a valuable tool in the researcher's arsenal, primarily due to its longer-wavelength absorption profile which mitigates the need for harsh UV light. However, its quantum yield of ~0.09 is moderate. For experiments demanding higher photochemical efficiency, researchers should consider alternatives.
-
For maximum quantum yield and clean reactions , pHP cages are an excellent choice.
-
For applications requiring visible light or two-photon uncaging for deep tissue or in-vivo studies, RuBi cages are superior.
-
For a balance of high efficiency and tunable properties , the new generation of coumarin-based cages offers compelling performance.
Ultimately, the selection of a photolabile protecting group is not a one-size-fits-all decision. It requires a careful analysis of the experimental goals, balancing the need for a high quantum yield against factors like excitation wavelength, water solubility, byproduct toxicity, and the synthetic accessibility of the final caged molecule.[5] This guide provides the foundational data and experimental framework to make that decision an informed one.
References
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Synthesis and photochemical properties of PEGylated coumarin-caged ceramides for cell studies. PubMed Central. Available at: [Link]
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Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties. MDPI. Available at: [Link]
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Tuning caged calcium: photolabile analogues of EGTA with improved optical and chelation properties. PubMed. Available at: [Link]
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Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. PubMed Central. Available at: [Link]
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Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society. Available at: [Link]
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Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties. ResearchGate. Available at: [Link]
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Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Available at: [Link]
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Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA). Available at: [Link]
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New Caged Coumarin Fluorophores with Extraordinary Uncaging Cross Sections Suitable for Biological Imaging Applications. ACS Publications. Available at: [Link]
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Design, Synthesis, and Photochemical Properties of Clickable Caged Compounds. PubMed. Available at: [Link]
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Useful caged compounds for cell physiology. PubMed Central. Available at: [Link]
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Coumarin-Caged dG for Improved Wavelength-Selective Uncaging of DNA. Organic Letters. Available at: [Link]
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Photolabile Protecting Groups: Structure and Reactivity | Request PDF. ResearchGate. Available at: [Link]
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Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PubMed Central. Available at: [Link]
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Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. ACS Publications. Available at: [Link]
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Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PubMed Central. Available at: [Link]
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NPE-caged-ATP, Ligands for P2Y4 Receptor. Jena Bioscience. Available at: [Link]
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RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines. PubMed Central. Available at: [Link]
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RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines. PubMed. Available at: [Link]
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Cation delocalization and photo-isomerization enhance the uncaging quantum yield of a photocleavable protecting group. Chemical Communications (RSC Publishing). Available at: [Link]
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Two-photon Optical Interrogation of Individual Dendritic Spines With Caged Dopamine. PubMed. Available at: [Link]
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A Comparative Guide to Two-Photon Uncaging: DMNB vs. NDBF Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the realm of controlled release technologies, photoremovable protecting groups, or "cages," stand out for their ability to provide spatiotemporal control over the release of bioactive molecules. The precision of two-photon excitation (TPE) microscopy has further refined this control, allowing for uncaging within a diffraction-limited volume deep within scattering biological tissues. The choice of the caging chromophore is paramount to the success of such experiments, with its two-photon absorption cross-section being a critical determinant of uncaging efficiency.
This guide provides an in-depth comparison of two prominent nitroaromatic photoremovable protecting groups: 4,5-dimethoxy-2-nitrobenzyl (DMNB) and nitrodibenzofuran (NDBF). While both have been employed in various one-photon uncaging applications, their performance under two-photon excitation conditions warrants a detailed examination for researchers aiming to leverage the advantages of this advanced technique.
At a Glance: Key Performance Metrics
| Photochemical Property | DMNB (4,5-dimethoxy-2-nitrobenzyl) | NDBF (Nitrodibenzofuran) & Derivatives |
| Two-Photon Action Cross-Section (δu) | Data not readily available in reviewed literature. | Parent NDBF: ~0.2 GM[1]. Methoxy-substituted NDBF: 0.71–1.4 GM[1]. NDBF-caged peptide: 0.13 GM (at 800 nm)[2]. |
| One-Photon Absorption Maximum (λmax) | ~355 nm | Parent NDBF: ~320 nm[1]. Methoxy-substituted NDBF: ~355 nm[1]. |
| One-Photon Uncaging Quantum Yield (Φu) | Generally lower than CNB-caged probes. | High cleavage efficiency. |
Delving Deeper: A Tale of Two Chromophores
The efficacy of a two-photon uncaging process is encapsulated by the two-photon action cross-section (δu), which is the product of the two-photon absorption cross-section (δa) and the uncaging quantum yield (Φu). A higher δu value signifies a more efficient release of the caged molecule upon two-photon excitation.
Nitrodibenzofuran (NDBF): A Promising Candidate for Two-Photon Applications
The NDBF protecting group has emerged as a versatile tool for both one- and two-photon uncaging. The parent NDBF moiety exhibits a modest two-photon action cross-section of approximately 0.2 Göppert-Mayer (GM) units[1]. However, the true potential of the NDBF scaffold lies in its susceptibility to chemical modification to enhance its two-photon absorption properties.
A key strategy for augmenting the two-photon cross-section of organic chromophores is the extension of the π-conjugated system and the introduction of electron-donating groups. This principle has been successfully applied to the NDBF core. The introduction of a methoxy substituent to the NDBF structure results in a significant enhancement of the two-photon action cross-section, with reported values in the range of 0.71–1.4 GM[1]. This increase is attributed to the electron-donating nature of the methoxy group, which enhances the intramolecular charge transfer character of the molecule upon excitation—a key factor for high two-photon absorption.
The choice of the linker and the caged molecule can also influence the overall uncaging efficiency. For instance, an NDBF-caged peptide was found to have a two-photon action cross-section of 0.13 GM when excited at 800 nm[2]. This highlights the importance of empirical validation for each specific caged compound.
4,5-Dimethoxy-2-nitrobenzyl (DMNB): The Workhorse of One-Photon Uncaging
The DMNB protecting group is a widely used cage for one-photon applications. Its absorption maximum at around 355 nm makes it suitable for use with common UV light sources. However, a comprehensive search of the current scientific literature did not yield a direct measurement of the two-photon absorption or action cross-section for the DMNB protecting group itself.
While a quantitative comparison of the two-photon performance is therefore challenging, we can infer some potential characteristics based on its structure and the established principles of two-photon absorption. The DMNB chromophore is a substituted o-nitrobenzyl derivative. The presence of two electron-donating methoxy groups on the aromatic ring is expected to enhance its two-photon absorption cross-section compared to the unsubstituted o-nitrobenzyl parent compound. However, its π-conjugated system is less extensive than that of the dibenzofuran core of NDBF. This structural difference suggests that the intrinsic two-photon absorption cross-section of DMNB may be lower than that of NDBF and its derivatives.
Furthermore, the one-photon quantum yield of DMNB-caged compounds is generally reported to be lower than that of some other cages like the α-carboxy-2-nitrobenzyl (CNB) group. Since the two-photon action cross-section is a product of both absorption and quantum yield, a lower quantum yield would also contribute to a potentially lower overall two-photon uncaging efficiency.
Experimental Workflow: Measuring the Two-Photon Action Cross-Section
To provide a practical context for the data presented, we outline a generalized experimental workflow for determining the two-photon action cross-section of a photoremovable protecting group. The two-photon excited fluorescence (TPEF) method is a common approach.
Caption: A generalized workflow for determining the two-photon action cross-section using the two-photon excited fluorescence (TPEF) method.
Step-by-Step Methodology:
-
Solution Preparation: Prepare solutions of the caged compound and a reference standard (e.g., fluorescein in buffer) at a known concentration, typically in the micromolar range. The solvent should be transparent at both the excitation and emission wavelengths.
-
Instrumentation Setup: A tunable femtosecond laser is used as the excitation source. The laser beam is directed through focusing optics, typically a high numerical aperture (NA) microscope objective, into the sample cuvette. The emitted fluorescence is collected, filtered to remove scattered excitation light, and detected by a sensitive photodetector.
-
Fluorescence Measurement: For both the sample and the reference standard, measure the integrated fluorescence intensity as a function of the incident laser power. It is crucial to work within a power range where photobleaching is minimal.
-
Data Analysis:
-
Plot the logarithm of the fluorescence intensity against the logarithm of the laser power.
-
Confirm that the relationship is quadratic by fitting a line to the data; the slope should be approximately 2, confirming a two-photon process.
-
The two-photon action cross-section of the sample (δu,sample) can then be calculated using the following equation:
δu,sample = (Fsample / Fref) * (Cref / Csample) * (nref / nsample) * δa,ref
where:
-
F is the measured fluorescence intensity at a given laser power.
-
C is the concentration of the solution.
-
n is the refractive index of the solvent.
-
δa,ref is the known two-photon absorption cross-section of the reference standard.
-
-
Causality and Experimental Choices: The "Why" Behind the "How"
The choice of experimental parameters and the interpretation of the results are guided by the fundamental principles of two-photon absorption and photochemistry.
-
Why a Femtosecond Laser? Two-photon absorption is a nonlinear process that depends on the square of the incident light intensity. Femtosecond lasers provide the high peak power necessary to efficiently induce two-photon excitation without causing excessive thermal damage to the sample, which can occur with continuous-wave lasers of the same average power.
-
Why a High NA Objective? A high numerical aperture objective focuses the laser light to a smaller, more intense spot. This tight focusing is crucial for maximizing the probability of two-photon absorption within a confined volume, which is the basis for the high spatial resolution of two-photon microscopy.
-
Why a Reference Standard? The absolute measurement of fluorescence photons is challenging. By using a well-characterized reference standard, the measurement becomes a more straightforward and reliable relative comparison of fluorescence intensities, which cancels out many instrumental factors.
-
Structure-Property Relationships: The chemical structure of the protecting group is the primary determinant of its two-photon absorption properties. For nitroaromatic compounds like DMNB and NDBF, factors that increase the intramolecular charge transfer upon excitation, such as extending the π-conjugation (as in the dibenzofuran system of NDBF) and adding electron-donating substituents (like the methoxy groups in both DMNB and modified NDBF), are known to enhance the two-photon absorption cross-section. The more planar and rigid structure of the dibenzofuran core in NDBF may also contribute to a higher cross-section compared to the more flexible nitrobenzyl system of DMNB.
Conclusion and Future Directions
For researchers selecting a photoremovable protecting group for two-photon uncaging experiments, the NDBF scaffold, particularly with electron-donating substituents, presents a more promising option based on currently available data. Its demonstrably high two-photon action cross-section translates to greater uncaging efficiency, allowing for the use of lower, less phototoxic laser powers.
While DMNB remains a valuable tool for one-photon applications, the lack of quantitative two-photon cross-section data makes its selection for TPE experiments a matter of empirical trial and error. Future studies quantifying the two-photon absorption and action cross-section of DMNB and its derivatives would be highly valuable to the scientific community, enabling a more direct and comprehensive comparison with other photoremovable protecting groups. The continued development of new caging groups with even larger two-photon cross-sections, red-shifted absorption maxima, and high quantum yields will undoubtedly push the boundaries of what is possible in the precise optical control of biological systems.
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Klán, P.; Å olomek, T.; Bochet, C. G.; Blanc, A.; Givens, R.; Rubina, M.; Popik, V.; Kostikov, A.; Wirz, J. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 2013 , 113, 1, 119–191. [Link]
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Rumi, M.; Ehrlich, J. E.; Heikal, A. A.; Perry, J. W.; Barlow, S.; Hu, Z.; McCord-Maughon, D.; Parker, T. C.; Röckel, H.; Thayumanavan, S.; Marder, S. R.; Beljonne, D.; Brédas, J.-L. Structure−Property Relationships for Two-Photon-Absorbing Chromophores: Bis-Donor Diphenylpolyene and Bis(styryl)benzene Derivatives. Journal of the American Chemical Society, 2000 , 122, 39, 9500–9510. [Link]
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Fourkas, J. T. Rapid determination of the two-photon absorption cross section of a fluorescent molecule. Optics Letters, 2001 , 26, 4, 211–213. [Link]
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DMNB vs NVOC photolabile protecting group for amine protection
An In-Depth Guide to DMNB vs. NVOC Photolabile Protecting Groups for Amine Protection
For researchers, scientists, and drug development professionals, the ability to control chemical reactions with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, are powerful tools that offer this control by masking a functional group's reactivity until it is liberated by light. Among the most established PPGs for amine protection are those based on the o-nitrobenzyl scaffold, notably the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, often introduced using 6-nitroveratryloxycarbonyl chloride (NVOC-Cl).
This guide provides an in-depth, objective comparison of the DMNB/NVOC protecting group system against other alternatives, grounded in experimental data and mechanistic principles. We will move beyond a simple listing of facts to explain the causality behind experimental choices, empowering you to select and implement the optimal photolabile strategy for your research.
The o-Nitrobenzyl Family: A Shared Photochemical Heritage
Both DMNB and NVOC belong to the venerable o-nitrobenzyl class of PPGs. Their photochemical mechanism, first described as a Norrish Type II reaction, is the foundation of their function[1]. Upon absorption of a photon, the excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon. This initiates a rearrangement to an aci-nitro intermediate, which is unstable and rapidly rearranges to release the protected amine, carbon dioxide, and a 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct.[2][3] This shared mechanism means they face similar challenges, primarily the generation of a reactive aldehyde byproduct that can interfere with the newly liberated amine.[3]
Head-to-Head Comparison: DMNB/NVOC in Focus
While often used interchangeably, it's crucial to understand that NVOC-Cl is the reagent used to install the DMNB carbamate onto an amine. The resulting chromophore is the DMNB group. The key features of this system are the two methoxy groups on the aromatic ring, which were introduced to modulate the parent o-nitrobenzyl chromophore's properties.[4]
Key Performance Metrics
-
Wavelength of Activation (λ_max): The dimethoxy substitution is critical as it shifts the absorption maximum (λ_max) to a longer, more benign wavelength of approximately 350-365 nm.[4] This is a significant advantage over unsubstituted nitrobenzyl groups, as it allows for deprotection using light sources that minimize potential photodamage to sensitive biological samples or other chemical moieties.[1]
-
Photochemical Efficiency (Quantum Yield, Φ): The primary drawback of the DMNB/NVOC system is its low quantum yield (Φ), which is the measure of how many molecules react per absorbed photon. For DMNB/NVOC, this value is typically low, in the range of 0.003 to 0.013.[2] This low efficiency necessitates longer irradiation times or higher light intensity to achieve complete deprotection, which can be a limiting factor in time-sensitive experiments or with highly light-sensitive substrates.[5][6]
-
Byproduct Reactivity: As mentioned, photolysis liberates 4,5-dimethoxy-2-nitrosobenzaldehyde.[2] This aldehyde is reactive and can form Schiff bases with the deprotected amine, reducing the overall yield of the desired product.[3] This is a critical experimental consideration that must be addressed for successful application.
-
Two-Photon Uncaging (2P): The DMNB/NVOC chromophore is amenable to two-photon excitation (2PE), typically using near-infrared light (~740 nm).[2] 2PE provides inherent three-dimensional resolution and deeper tissue penetration, making DMNB a valuable tool for advanced microscopy and in vivo applications.[7][8][9] Its two-photon uncaging action cross-section (δu), a measure of 2P efficiency, is modest but functional.[2]
-
Solubility and Stability: The DMNB group confers good stability under both acidic and basic conditions, providing excellent orthogonality with common protecting groups like Boc and Fmoc.[10][11] The methoxy groups also tend to improve solubility in common organic solvents compared to less substituted analogs.
Quantitative Performance Data
To facilitate direct comparison, the key photophysical properties of the DMNB/NVOC protecting group are summarized below.
| Property | Value | Wavelength | Source |
| Absorption Max (λ_max) | ~350 nm | N/A | [4] |
| Molar Absorptivity (ε) | ~5,000 M⁻¹cm⁻¹ | at 350 nm | [5] |
| One-Photon Quantum Yield (Φ) | 0.006 | 365 nm | [2] |
| Two-Photon Uncaging (δu) | 0.03 GM¹ | 740 nm | [2] |
| ¹1 GM (Göppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹ |
Mechanistic Insights & Workflow
Understanding the underlying mechanism and the practical workflow is essential for successful implementation.
Photochemical Cleavage Mechanism
The diagram below illustrates the key steps in the light-induced cleavage of a DMNB/NVOC-protected amine.
Caption: Photochemical cleavage pathway of a DMNB/NVOC-protected amine.
Experimental Workflow: Key Decision Points
The following workflow highlights the critical steps and considerations when using DMNB/NVOC for amine protection and deprotection.
Caption: Key steps and decisions in a DMNB/NVOC protection/deprotection cycle.
Experimental Protocols
The following protocols provide a validated starting point for the use of DMNB/NVOC.
Protocol 1: General Procedure for Amine Protection using NVOC-Cl
This protocol describes the formation of a DMNB-carbamate.
-
Dissolution: Dissolve the amine substrate (1.0 equiv) in a suitable solvent mixture, such as 1:1 tetrahydrofuran (THF) and water, or dioxane.[11]
-
Base Addition: Add a mild base, such as sodium bicarbonate (NaHCO₃, 2.0-3.0 equiv).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of 6-nitroveratryloxycarbonyl chloride (NVOC-Cl, 1.1-1.2 equiv) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure DMNB-protected amine.
Protocol 2: General Procedure for Photolytic Deprotection
This protocol outlines the light-induced cleavage of the DMNB group.
-
Solution Preparation: Prepare a solution of the DMNB-protected amine in a suitable solvent (e.g., methanol, THF, or a buffered aqueous solution for biological applications). The concentration should be low enough to ensure good light penetration.
-
Scavenger Addition (Crucial): Add an aldehyde scavenger, such as semicarbazide hydrochloride (5-10 equiv), to the solution.[3] This is critical to prevent the nitrosoaldehyde byproduct from reacting with your liberated amine.
-
Irradiation: Irradiate the solution using a light source with output at ~365 nm (e.g., a medium-pressure mercury lamp equipped with a Pyrex or specific band-pass filter). The reaction vessel should be made of a material transparent to this wavelength (e.g., Pyrex or quartz).
-
Monitoring: Follow the progress of the deprotection by TLC or HPLC. Due to the low quantum yield, irradiation times can range from 30 minutes to several hours.[3][6]
-
Workup: After complete deprotection, remove the solvent under reduced pressure. The residue can be treated with dilute acid (e.g., 0.1 M HCl) to protonate the amine and scavenger byproducts, followed by extraction with an organic solvent (e.g., ether) to remove the neutral nitroso-photoproducts.
-
Isolation: Neutralize the aqueous layer with a base and extract the free amine product with a suitable organic solvent, or purify using methods appropriate for the final product's properties.
Expert Recommendations: Choosing Your Photolabile Strategy
The DMNB/NVOC system is a robust and well-vetted tool, but it is not universally optimal. The decision to use it should be based on a clear understanding of its strengths and weaknesses.
Choose DMNB/NVOC when:
-
Orthogonality is Key: You require a protecting group that is stable to the acidic and basic conditions used to remove other common groups like Boc and Fmoc.
-
Longer Wavelengths are Necessary: Your substrate or experimental system is sensitive to UV light below 320 nm.
-
Three-Dimensional Control is Required: You are performing two-photon microscopy or uncaging experiments that benefit from the spatial confinement and deep-tissue penetration of 2P excitation.
-
Reaction kinetics are not the primary concern: The experiment can tolerate the potentially long irradiation times required for complete deprotection.
Consider Alternatives to DMNB/NVOC when:
-
High Photochemical Efficiency is Needed: Applications requiring rapid release of the active molecule would benefit from groups with higher quantum yields, such as coumarin- or p-hydroxyphenacyl-based PPGs.[2][7]
-
Byproducts are Problematic: If the presence of an aldehyde scavenger complicates purification or interferes with the experiment, alternative PPGs that generate more inert byproducts, like the p-hydroxyphenacyl group, should be considered.[2]
-
Red-Shifted Absorption is Critical: For in vivo applications requiring maximal tissue penetration and minimal phototoxicity, newer PPGs absorbing further into the visible or NIR range may be more suitable.[7]
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Mechanism of the Photoinduced Uncaging Reaction of Puromycin Protected by a 6-Nitroveratryloxycarbonyl Group. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Beyond the Classic Cage: A Comparative Guide to Modern Photolabile Protecting Groups for Spatiotemporal Control in Biological Systems
For decades, the precise spatiotemporal control of bioactive molecules has been a cornerstone of research in neuroscience, cell biology, and pharmacology. The ability to release a compound at a specific time and location with a pulse of light has unlocked countless insights into dynamic biological processes. At the heart of this technology lies the "caged" compound, a molecule rendered inert by a photolabile protecting group (PPG) that is cleaved upon illumination. The venerable 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid (DMNPE) has long been a workhorse in this field, but the ever-increasing demand for greater precision, deeper tissue penetration, and reduced phototoxicity has spurred the development of a new generation of photocages. This guide provides a comprehensive comparison of modern alternatives to DMNPE, offering researchers the data and protocols needed to select the optimal tool for their caging experiments.
The Evolution from Nitrobenzyl Cages: Addressing the Limitations of DMNPE
DMNPE and other early o-nitrobenzyl-based cages, while foundational, present several limitations.[1][2] Their primary absorption in the UV range of the spectrum (typically 300-380 nm) can be damaging to living cells and has limited penetration depth in tissue.[3][4] Furthermore, their quantum yields—a measure of the efficiency of photorelease—are often modest. These drawbacks have driven the innovation of novel caging strategies that offer improved photophysical properties and biocompatibility.
This guide will explore three major classes of modern photocages that have emerged as powerful alternatives: Coumarin-based cages, Quinoline-based cages, and Ruthenium-based metal complexes. We will delve into their mechanisms, compare their key performance metrics, and provide a practical workflow for their application in a common neuroscience experiment.
I. Coumarin-Derived Caging Groups: Tunable Photophysics and Red-Shifted Excitation
Coumarin-based photocages have gained popularity due to their synthetic accessibility and the ease with which their photophysical properties can be tailored through chemical modification.[5] A key advantage of many coumarin derivatives is their absorption at longer wavelengths, extending into the visible spectrum, which mitigates phototoxicity and enhances tissue penetration.[5][6]
Uncaging Mechanism
The uncaging of coumarin-based PPGs typically proceeds through a heterolytic bond cleavage upon irradiation. This process forms a tight ion pair that subsequently reacts with water to release the bioactive molecule and a coumarin alcohol photoproduct.[7]
Caption: Uncaging mechanism of coumarin-based photocages.
Key Advantages and Considerations:
-
Red-Shifted Absorption: Many derivatives can be excited with blue or even green light, reducing cellular damage.[6]
-
High Molar Absorptivity: They often exhibit high molar absorption coefficients, allowing for efficient light capture.[6]
-
Tunability: The coumarin scaffold can be readily modified to fine-tune absorption maxima and uncaging quantum yields.[5]
-
Two-Photon Excitation: Some coumarin derivatives show excellent two-photon absorption cross-sections, making them suitable for high-resolution imaging and uncaging in deep tissue.[6][8]
II. Quinoline-Based Photocages: A Platform for Chemical Optimization
Quinoline-based PPGs represent another versatile class of organic photocages that have been extensively studied and optimized over the past two decades.[9][10] Their structure-property relationships are well-understood, allowing for rational design to meet the demands of specific applications.[9][10]
Key Features:
-
Chemical Stability: Quinoline cages generally exhibit good stability under physiological conditions.
-
Low Intrinsic Fluorescence: A desirable trait that minimizes background signal when combined with fluorescence imaging.[11]
-
Applications in Drug Delivery: There is growing interest in their use for developing light-activated drug delivery systems.[9][10]
While powerful, a drawback of some quinoline-based PPGs can be their relatively low two-photon absorption cross-sections, which may limit their utility in deep tissue applications.[11]
III. Ruthenium-Based Photocages (RuBi Compounds): The Advantage of Visible Light Uncaging
A significant leap forward in caging technology has been the development of transition metal complexes, particularly those based on Ruthenium(II) polypyridyl complexes, often referred to as "RuBi" cages.[12][13] These inorganic photocages offer a distinct set of advantages, most notably their ability to be efficiently cleaved by visible light.[3][4][14][15]
Uncaging Mechanism
Unlike many organic cages, the photorelease from Ru(II) complexes is a clean and rapid heterolytic cleavage of the metal-ligand bond, often occurring in a single photochemical step.[4] This leads to fast release kinetics of the bioactive molecule.
Caption: Simplified uncaging mechanism of a RuBi-caged compound.
Key Advantages of RuBi Cages:
-
Visible Light Activation: Can be uncaged with blue or even green light, minimizing phototoxicity and scattering, which allows for deeper tissue penetration.[3][4][14]
-
High Quantum Yields: RuBi compounds often exhibit high quantum efficiencies for uncaging.[3][16]
-
Fast Release Kinetics: The inorganic photorelease mechanism is typically very rapid, with some compounds releasing their cargo in tens of nanoseconds.[14]
-
Two-Photon Compatibility: RuBi cages can be effectively photoreleased with two-photon lasers, enabling excellent spatial resolution.[3][14]
-
Versatility: Ruthenium-based platforms can cage a wide range of functional groups, including nitriles and aromatic heterocycles, which are challenging for organic cages.[12][13]
Prominent Examples: RuBi-Glutamate and RuBi-GABA have become valuable tools in neuroscience for the precise photoactivation of excitatory and inhibitory neurotransmission, respectively.[3][4][15][16] RuBi-Glutamate, for instance, can be used at lower concentrations than some organic caged glutamates, reducing potential off-target effects like the blockade of GABAergic transmission.[16]
Comparative Performance of Modern Photocages
The choice of a photocage is dictated by the specific requirements of the experiment. The following table summarizes the key photophysical properties of representative modern photocages compared to the classic DMNPE.
| Photocage Class | Representative Compound | Excitation Max (nm) | Quantum Yield (Φ) | Two-Photon Cross-Section (GM) | Key Advantages |
| Nitrobenzyl | DMNPE | ~350 | ~0.01-0.05 | Low | Well-established, commercially available |
| Nitroindolinyl | MNI-Glutamate | 300-380 | 0.065-0.085[17][18] | 0.06 @ 730 nm[17][18] | Good two-photon efficiency, widely used in neuroscience |
| Coumarin | DEAC450 | ~450 | Varies | High | Visible light excitation, tunable properties, high 2P cross-sections |
| Quinoline | BHQ derivatives | 350-400 | Varies | Moderate | Good chemical stability, low intrinsic fluorescence |
| Ruthenium | RuBi-Glutamate | ~450 (Visible) | High | High | Visible light uncaging, fast kinetics, high quantum yield, biocompatible |
Experimental Workflow: Two-Photon Uncaging of Glutamate in Neuronal Dendrites
To illustrate the practical application of these advanced tools, we present a generalized workflow for a two-photon uncaging experiment designed to map synaptic responses on a dendritic spine using a modern caged glutamate compound like MNI-Glutamate or RuBi-Glutamate.
Caption: Workflow for a two-photon glutamate uncaging experiment.
Detailed Protocol:
-
Preparation of Acute Brain Slices: Prepare brain slices from the region of interest (e.g., hippocampus or cortex) using standard protocols.[19] Maintain slices in carbogenated artificial cerebrospinal fluid (ACSF).
-
Electrophysiology and Imaging:
-
Obtain whole-cell patch-clamp recordings from a target neuron. The internal solution should contain a fluorescent dye (e.g., Alexa Fluor 594) to visualize the dendritic morphology.
-
Switch to a two-photon microscope to locate and image dendrites and individual spines.
-
-
Application of Caged Compound: Bath-apply the chosen caged glutamate (e.g., 1-2 mM MNI-Glutamate) to the recording chamber.[20][21] Allow for equilibration.
-
Two-Photon Uncaging:
-
Using the imaging mode of the microscope, identify a dendritic spine for stimulation.
-
Position the uncaging laser beam (e.g., tuned to ~720 nm for MNI-Glutamate) to a precise point on the head of the spine.
-
Deliver a short laser pulse (e.g., 0.5-2 ms) to photorelease glutamate.
-
-
Data Acquisition and Analysis:
-
Simultaneously record the excitatory postsynaptic current (EPSC) generated by the activation of glutamate receptors on the spine.
-
Vary the laser power and pulse duration to characterize the response properties of the synapse.
-
Analyze the amplitude and kinetics of the recorded EPSCs to quantify synaptic efficacy.
-
Conclusion: Selecting the Right Tool for the Job
The field of photocaging has moved far beyond the initial nitrobenzyl derivatives. Modern alternatives based on coumarin, quinoline, and ruthenium complexes offer a host of advantages, including excitation with less harmful visible light, higher quantum efficiencies, and suitability for two-photon applications. The choice of the optimal caging group will depend on the specific biological question, the required spatiotemporal resolution, and the experimental preparation. For deep-tissue in vivo studies, two-photon compatible cages with red-shifted absorption, such as certain coumarin derivatives or RuBi compounds, are highly advantageous. For experiments demanding extremely rapid kinetics, the fast photorelease of RuBi cages is a compelling feature. By understanding the properties and mechanisms of these advanced molecular tools, researchers can design more precise and insightful experiments to unravel the complexities of biological systems.
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Ellis-Davies, G. C. R., et al. (2017). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. ACS Chemical Neuroscience, 8(11), 2419-2425. [Link]
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Matsuzaki, M., et al. (2010). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. Journal of Physiology, 588(Pt 1), 101-109. [Link]
-
ResearchGate. (n.d.). Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. [Link]
-
Bruker. (n.d.). Neurotransmitter Uncaging. [Link]
-
Givens, R. S., & Rubina, M. (2011). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Wiley-VCH. [Link]
-
Ellis-Davies, G. C. R., et al. (2007). Two-color, two-photon uncaging of glutamate and GABA. Nature Methods, 4(8), 619-620. [Link]
-
PubMed. (2023). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. [Link]
-
ResearchGate. (n.d.). Two-photon uncaging: New prospects in neuroscience and cellular biology. [Link]
-
D-Or-S, A., et al. (2016). Two-photon uncaging, from neuroscience to materials. Optics & Laser Technology, 82, 141-155. [Link]
-
MDPI. (2022). Light-Controlled Modulation of the Endocannabinoid System: Photoswitchable Ligands for Cannabinoid and TRPV1 Receptors. [Link]
Sources
- 1. New photochemical tools for controlling neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Novel Light-Sensitive Caged GABA Compound | Tocris Bioscience [tocris.com]
- 4. Photorelease of GABA with Visible Light Using an Inorganic Caging Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 12. Ru(II) Polypyridyl Complexes as Photocages for Bioactive Compounds Containing Nitriles and Aromatic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ru(ii) polypyridyl complexes as photocages for bioactive compounds containing nitriles and aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Validation of Uncaging Efficiency by HPLC and Mass Spectrometry
This guide provides an in-depth comparison of the two gold-standard analytical techniques for validating uncaging efficiency: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). As a senior application scientist, my objective is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to design robust, self-validating systems for your specific research needs.
The Foundational Technique: Validation by HPLC
High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, prized for its ability to separate, identify, and quantify components within a mixture. Its application to uncaging experiments relies on its power to physically separate the initial caged compound from the liberated active molecule and any potential photobyproducts.
Principle of HPLC Validation
The core principle is differential partitioning. A liquid solvent (mobile phase) carries the sample mixture through a column packed with a solid adsorbent material (stationary phase). Compounds with a higher affinity for the stationary phase move slower, while those with a higher affinity for the mobile phase move faster. This differential migration results in separation. A detector, most commonly a UV-Vis detector, measures the absorbance of the eluting compounds, generating a chromatogram where each peak corresponds to a different component. The area under each peak is directly proportional to the concentration of that compound, providing a robust method for quantification.
Experimental Workflow for HPLC Validation
A successful HPLC validation hinges on a systematic approach, from meticulous sample preparation to precise data analysis. The workflow below is designed to be a self-validating system, with controls integrated at every stage.
Caption: Workflow for quantifying uncaging efficiency using HPLC.
Detailed HPLC Protocol
1. Preparation of Standards and Controls:
-
Rationale: Accurate quantification is impossible without pure standards for both the starting material (caged) and the expected product (uncaged). These standards are used to build a calibration curve, which correlates peak area to concentration.
-
Protocol:
-
Prepare a concentrated stock solution of the pure caged compound in a suitable solvent (e.g., DMSO, ACN).
-
Prepare a separate stock solution of the pure uncaged compound at a similar concentration.
-
Create a series of dilutions from these stocks to generate a 5-point calibration curve for each compound. The concentration range should bracket the expected concentrations in your experimental samples.
-
Prepare a "No-Light" control sample from the caged compound stock, which will be processed identically to the irradiated samples but kept in the dark. This control is critical to confirm that no degradation occurs without light exposure.
-
2. Sample Irradiation:
-
Rationale: The choice of light source, wavelength, and duration must mimic the intended application to yield meaningful data.
-
Protocol:
-
Dilute the caged compound stock to the desired starting concentration in an appropriate, UV-transparent buffer or solvent (e.g., PBS in a quartz cuvette).
-
Expose the sample to a collimated light source (e.g., a 365 nm LED or a filtered lamp) for a defined period.
-
If performing a time-course experiment, take aliquots at specific time points.
-
Immediately after irradiation (or at each time point), quench the reaction by diluting the sample into the mobile phase and storing it in the dark, preferably at a low temperature, to prevent further reaction before analysis.
-
3. HPLC Analysis:
-
Rationale: The goal of method development is to achieve baseline separation of the caged and uncaged peaks, free from interference from solvent fronts or byproduct peaks.
-
Protocol:
-
Column Selection: A C18 reversed-phase column is the most common starting point, as caged compounds are often significantly more hydrophobic than their uncaged counterparts.
-
Mobile Phase: A typical mobile phase consists of a mixture of water (A) and acetonitrile or methanol (B), often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape.
-
Method: Run a gradient elution (e.g., 5% to 95% B over 15 minutes) to ensure all components elute.
-
Detection: Set the UV detector to the wavelength of maximum absorbance (λmax) for the compounds of interest. If the caged and uncaged compounds have different λmax values, a Diode Array Detector (DAD) is invaluable for monitoring multiple wavelengths simultaneously.
-
Injection Sequence: Run a blank (mobile phase), followed by the calibration standards, the "No-Light" control, and finally the irradiated samples.
-
4. Data Analysis and Calculation:
-
Rationale: The conversion of raw peak area data into a final efficiency percentage requires a clear and consistent calculation method.
-
Protocol:
-
Integrate the peak areas for the caged and uncaged compounds in all chromatograms.
-
For the "No-Light" control, confirm that there is no significant peak corresponding to the uncaged product.
-
Using the calibration curve, convert the peak areas of the caged and uncaged compounds in the irradiated samples into concentrations.
-
Calculate the uncaging efficiency using the following formula:
Uncaging Efficiency (%) = [Concentration of Uncaged Product] / ([Initial Concentration of Caged Compound]) x 100
-
Sample Data Presentation: HPLC
| Sample ID | Irradiation Time (s) | Caged Compound Peak Area | Uncaged Product Peak Area | Calculated Uncaging Efficiency (%) |
| Control | 0 (No Light) | 1,543,200 | 1,100 | 0.07 |
| T1 | 30 | 1,150,800 | 412,500 | 26.7 |
| T2 | 60 | 788,100 | 801,700 | 51.9 |
| T3 | 120 | 421,300 | 1,198,400 | 77.6 |
| T4 | 300 | 95,600 | 1,495,300 | 96.8 |
The Specificity Powerhouse: Validation by Mass Spectrometry
While HPLC provides excellent quantitative data, Mass Spectrometry (MS) offers unparalleled specificity and structural confirmation. It measures the mass-to-charge ratio (m/z) of ions, providing a definitive identity check that is orthogonal to HPLC's retention time. When coupled with liquid chromatography (LC-MS), it becomes an exceptionally powerful tool for uncaging validation.
Principle of LC-MS Validation
In an LC-MS system, the sample is first separated by an HPLC system as described above. The eluent from the column is then directed into the mass spectrometer's ion source. The source (e.g., Electrospray Ionization, ESI) converts the neutral molecules into gas-phase ions. These ions are then guided into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z. The detector counts the ions at each m/z, generating a mass spectrum. By monitoring for the specific m/z values of the caged and uncaged compounds, one can achieve highly sensitive and specific quantification, even in complex biological matrices.
Experimental Workflow for LC-MS Validation
The LC-MS workflow shares its foundation with the HPLC method but incorporates additional steps for mass-based detection, demanding careful optimization of both the LC and MS components.
Caption: Workflow for quantifying uncaging efficiency using LC-MS.
Detailed LC-MS Protocol
1. Preparation and Method Development:
-
Rationale: Non-volatile salts (like phosphates in PBS) are detrimental to MS performance and must be replaced with volatile alternatives (like ammonium formate). The MS must also be "tuned" to detect the specific target molecules with maximum sensitivity.
-
Protocol:
-
Sample Preparation: Prepare standards, controls, and experimental samples as in the HPLC protocol, but ensure all buffers are MS-compatible (e.g., replace PBS with ammonium bicarbonate buffer).
-
Direct Infusion: Before running samples through the LC, directly infuse a pure standard of the caged and uncaged compound into the mass spectrometer. This allows you to:
-
Confirm the exact mass and identify the primary ion (e.g., [M+H]+, [M+Na]+).
-
Optimize MS parameters like capillary voltage and gas flows for maximum signal intensity.
-
-
LC Method: Develop an LC separation method using volatile mobile phase additives like formic acid or ammonium formate instead of TFA, which can cause ion suppression.
-
2. Sample Irradiation:
-
This step is identical to the HPLC protocol. Ensure the irradiation buffer is MS-compatible.
3. LC-MS Analysis:
-
Rationale: Instead of monitoring all UV-absorbing compounds, MS allows you to specifically look for the ions corresponding to your molecules of interest. This dramatically reduces background noise and increases confidence in peak identity.
-
Protocol:
-
Ionization Source: Electrospray Ionization (ESI) is the most common source for this type of analysis.
-
Detection Mode:
-
Selected Ion Monitoring (SIM): The mass spectrometer is set to monitor only the specific m/z values for the caged and uncaged compounds. This is highly sensitive and specific.
-
Multiple Reaction Monitoring (MRM): For even higher specificity, especially in complex matrices, a tandem mass spectrometer (e.g., a triple quadrupole) can be used. In MRM, a specific parent ion is selected, fragmented, and then a specific fragment ion is monitored.
-
-
Injection Sequence: Run the sequence as described for HPLC.
-
4. Data Analysis and Calculation:
-
Rationale: Data analysis focuses on extracting the signal for only the m/z values of interest.
-
Protocol:
-
From the total ion chromatogram (TIC), generate Extracted Ion Chromatograms (XICs) for the m/z of the caged compound and the uncaged product.
-
Integrate the peak areas from the XICs.
-
Calculate the uncaging efficiency using the peak area ratio. For simplicity and to account for slight variations in ionization efficiency, a response factor (RF) may need to be determined from the pure standards.
Uncaging Efficiency (%) = [Area of Uncaged Product] / ([Area of Caged Compound] + [Area of Uncaged Product]) x 100
-
Sample Data Presentation: LC-MS
| Sample ID | Irradiation Time (s) | Caged m/z Peak Area (XIC) | Uncaged m/z Peak Area (XIC) | Calculated Uncaging Efficiency (%) |
| Control | 0 (No Light) | 2,155,900 | < LOD | ~0 |
| T1 | 30 | 1,581,300 | 580,100 | 26.8 |
| T2 | 60 | 1,039,200 | 1,120,500 | 51.9 |
| T3 | 120 | 470,400 | 1,675,800 | 78.1 |
| T4 | 300 | 112,600 | 2,098,100 | 94.9 |
| LOD: Limit of Detection |
Comparative Analysis: HPLC vs. Mass Spectrometry
Choosing the right tool—or deciding to use both—requires understanding their distinct advantages and limitations.
| Feature | HPLC with UV-Vis Detection | LC-MS | Senior Scientist's Insight |
| Specificity | Moderate. Based on retention time. Co-eluting impurities can interfere. | Very High. Based on unique mass-to-charge ratio. Unambiguous identification. | MS is the clear winner for confirming identity. If you suspect photobyproducts might have similar retention times, MS is essential. |
| Sensitivity | Good (ng to µg range). | Excellent (pg to ng range). | For trace-level analysis or when working with very small sample volumes, MS provides a significant advantage. |
| Quantification | Excellent. Highly linear response over a wide dynamic range with proper calibration. | Good to Excellent. Can be affected by matrix effects and ionization efficiency differences. | HPLC is often considered more robust for pure quantification due to its simpler principle. MS quantification requires careful control of matrix effects, often with the use of an internal standard. |
| Information Provided | Retention Time, Quantity. | Retention Time, Quantity, Mass Confirmation , Structural Information (with MS/MS). | MS provides orthogonal data that validates not just the quantity but the identity of what you are measuring. It can also help identify unknown photobyproducts. |
| Complexity & Cost | Lower. Simpler instrumentation and method development. | Higher. More complex, requires specialized expertise and more expensive equipment. | HPLC is more accessible and a perfect starting point. MS is a higher-tier investment for when absolute certainty and sensitivity are required. |
| Matrix Tolerance | High. Less susceptible to suppression from salts and buffers. | Low. Highly sensitive to non-volatile salts and matrix components that can suppress ionization. | Sample cleanup and buffer choice are far more critical for LC-MS than for HPLC. |
A Synergistic Approach
The most rigorous validation employs both techniques. HPLC is used to establish a robust quantitative method and track the disappearance of the starting material and appearance of the main product. LC-MS is then used to confirm the identity of the product peak, search for low-level byproducts, and provide ultimate confidence in the results, especially for regulatory submissions or foundational research.
Conclusion and Best Practices
Validating uncaging efficiency is a critical control for any experiment employing photolabile protecting groups. While both HPLC and Mass Spectrometry are powerful techniques, they offer different strengths. HPLC provides robust, straightforward quantification, whereas LC-MS delivers unparalleled specificity and sensitivity.
Best Practices Checklist:
-
Always run a "no-light" control to check for compound stability.
-
Always use pure, characterized standards for both the caged and uncaged compounds to build confidence in peak identification and quantification.
-
For HPLC, use a DAD detector to check for peak purity and identify potential co-eluting species.
-
For LC-MS, always use volatile buffers and perform direct infusion to optimize MS parameters for your specific compounds.
-
Consider using an internal standard for the most accurate quantification, especially with LC-MS, to correct for variations in sample preparation and instrument response.
-
Document everything: the light source, power, duration, sample concentration, and full analytical method parameters. Reproducibility is key.
By carefully selecting the appropriate analytical tool and designing a self-validating workflow, researchers can ensure their uncaging experiments are built on a foundation of accurate, reliable, and verifiable data.
References
-
Principles of HPLC and LC-MS: Agilent Technologies. (2022). HPLC & UHPLC Primer. [Link]
-
Photolabile Protecting Groups in Chemistry and Biology: Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: An Outlook. Chemical Reviews, 113(1), 119-191. [Link]
-
Quantitative Analysis using Mass Spectrometry: Waters Corporation. (n.d.). LC-MS Quantification. [Link]
-
Matrix Effects in LC-MS: Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. [Link]
A Comparative Guide to One-Photon and Two-Photon Uncaging of DMNB Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of neuroscience, cell biology, and pharmacology, the ability to precisely control the concentration of bioactive molecules in space and time is paramount. Photolabile protecting groups, or "cages," offer an elegant solution, allowing for the light-triggered release of compounds from an inert precursor. Among the most established caging moieties is 4,5-dimethoxy-2-nitrobenzyl (DMNB). This guide provides an in-depth technical comparison of one-photon versus two-photon uncaging of DMNB derivatives, offering field-proven insights to aid in experimental design and execution.
The Principle of Photochemical Release: Unlocking Bioactivity with Light
The DMNB caging group is a member of the o-nitrobenzyl family of photolabile protecting groups.[1] The core mechanism of uncaging involves an intramolecular photoreduction-oxidation reaction initiated by the absorption of light. Upon excitation, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to a series of electronic rearrangements that ultimately cleave the bond between the benzylic carbon and the heteroatom of the caged molecule (e.g., an oxygen in an ester or ether linkage). This process liberates the bioactive molecule, a proton, and a 2-nitrosobenzaldehyde byproduct.[2]
The choice between one-photon and two-photon excitation for this process is not merely a technical detail; it fundamentally dictates the spatial and temporal resolution, tissue penetration depth, and potential for phototoxicity in an experiment.
At a Glance: One-Photon vs. Two-Photon Uncaging of DMNB Derivatives
| Feature | One-Photon Uncaging | Two-Photon Uncaging |
| Excitation Principle | Linear absorption of a single high-energy (UV) photon | Non-linear, near-simultaneous absorption of two lower-energy (near-IR) photons |
| Typical Wavelength | ~350-405 nm | ~700-800 nm |
| Spatial Resolution | Diffraction-limited in x-y, but excitation occurs throughout the light cone | Sub-femtoliter volume, inherently confocal, high 3D resolution |
| Tissue Penetration | Limited due to scattering and absorption of UV light | Deeper penetration due to reduced scattering of near-IR light |
| Phototoxicity | Higher potential for off-target damage and phototoxicity | Significantly reduced phototoxicity outside the focal volume |
| Uncaging Efficiency | Quantum yields typically in the range of 0.1-1% for o-nitrobenzyl derivatives[1][3] | Low two-photon action cross-sections, typically 0.01-0.1 GM for o-nitrobenzyl derivatives[1][3] |
| Equipment Complexity | Can be achieved with relatively simple UV light sources (e.g., LEDs, arc lamps) | Requires a pulsed femtosecond laser and a specialized two-photon microscope |
The Underlying Physics: A Tale of Two Photons
The fundamental difference between one-photon and two-photon excitation lies in the quantum mechanical process of light absorption.
One-Photon Excitation: A Linear Relationship
In one-photon uncaging, a single photon of sufficient energy (typically in the UV range for DMNB) is absorbed by the chromophore, promoting it to an excited state and initiating the uncaging reaction. The probability of this absorption is directly proportional to the intensity of the incident light. A significant drawback of this linear process is that excitation occurs all along the path of the light beam through the sample, leading to out-of-focus uncaging and potential for widespread phototoxicity.[4]
Two-Photon Excitation: A Non-Linear Advantage
Two-photon uncaging relies on the near-simultaneous absorption of two lower-energy photons (typically in the near-infrared range). The combined energy of these two photons is sufficient to promote the DMNB chromophore to the same excited state as in one-photon absorption. However, because the probability of this simultaneous absorption is proportional to the square of the light intensity, excitation is tightly confined to the small, high-photon-density volume at the focal point of the microscope objective.[5] This inherent three-dimensional spatial confinement is the cornerstone of two-photon microscopy's advantages.[6]
Performance Deep Dive: Causality Behind Experimental Choices
Spatial Resolution: Precision Matters
For applications requiring subcellular precision, such as stimulating a single dendritic spine, two-photon uncaging is the undisputed choice.[7] The confinement of excitation to a femtoliter-sized focal volume allows for the release of the bioactive molecule with sub-micron accuracy.[6] In contrast, one-photon uncaging, even with a focused laser, will inevitably lead to uncaging in a cone of light above and below the focal plane, potentially activating receptors in neighboring cellular compartments and confounding the experimental results.
Tissue Penetration: Going Deeper
Many biological questions require interrogating cells deep within scattering tissues like the brain. Near-infrared light used in two-photon microscopy scatters less than the UV light required for one-photon excitation, allowing for significantly deeper penetration into biological samples.[2] This enables the study of cellular processes in more physiologically relevant, intact environments.
Phototoxicity: Preserving Cellular Health
A critical, yet often overlooked, aspect of live-cell imaging and manipulation is phototoxicity. High-energy UV photons used in one-photon uncaging can cause significant cellular damage, including DNA mutations and the generation of reactive oxygen species, leading to altered cellular physiology and even cell death.[4] Two-photon excitation mitigates this in two ways: first, by using lower-energy near-IR photons, and second, by confining the excitation to the focal volume, the rest of the sample is spared from potentially damaging irradiation. While DMNB derivatives have a low two-photon uncaging efficiency, requiring higher laser power than more optimized cages, the principle of reduced phototoxicity still holds compared to one-photon excitation.[5]
Uncaging Efficiency: A Trade-Off
The efficiency of uncaging is a product of the molecule's extinction coefficient (for one-photon) or two-photon absorption cross-section, and the quantum yield of the photochemical reaction.[1] DMNB and other o-nitrobenzyl derivatives are known to have relatively low quantum yields for one-photon uncaging, typically in the range of 0.1-1%.[1][3] Their two-photon action cross-sections are also modest, generally in the 0.01-0.1 GM range.[1][3] This means that a significant number of photons must be delivered to achieve the desired concentration of the uncaged molecule, which can be a limiting factor, particularly in two-photon experiments where high laser powers may approach the damage threshold of the tissue.
Experimental Protocols: A Practical Guide
Here, we provide generalized, step-by-step methodologies for one-photon and two-photon uncaging of a DMNB-caged compound, such as DMNB-caged glutamate, in a neuronal preparation. These protocols should be optimized for the specific experimental setup and biological question.
Protocol 1: One-Photon Uncaging of DMNB-Caged Glutamate
This protocol is suitable for applications where broad, rapid activation of a population of receptors is desired, for example, in a cultured cell preparation or at the surface of a tissue slice.
Materials:
-
DMNB-caged glutamate
-
Artificial cerebrospinal fluid (aCSF) or appropriate physiological buffer
-
Upright or inverted microscope equipped with a UV light source (e.g., mercury arc lamp with a filter set for ~365 nm, or a UV LED)
-
Objective with good UV transmission
-
Electrophysiology or imaging setup for recording cellular responses
Methodology:
-
Preparation of Caged Compound Solution:
-
Prepare a stock solution of DMNB-caged glutamate in a suitable solvent (e.g., DMSO or water, depending on the salt form) at a high concentration (e.g., 50 mM). Protect the stock solution from light.
-
Dilute the stock solution into the recording buffer (e.g., aCSF) to the final working concentration (typically 100 µM to 1 mM). The optimal concentration should be determined empirically to be high enough for effective uncaging but low enough to avoid any "dark" effects of the caged compound.
-
-
Sample Preparation:
-
Prepare the cell culture or tissue slice according to standard protocols.
-
Mount the sample in the recording chamber on the microscope stage.
-
-
Application of Caged Compound:
-
Bath apply the DMNB-caged glutamate solution to the sample, ensuring complete exchange of the buffer. Allow for an equilibration period of at least 10-15 minutes.
-
-
One-Photon Uncaging:
-
Position the region of interest under the objective.
-
Deliver a brief pulse of UV light through the objective. The duration and intensity of the light pulse will need to be calibrated to elicit a physiological response without causing significant phototoxicity. Start with short durations (e.g., 1-10 ms) and low light intensity, and gradually increase as needed.
-
-
Data Acquisition:
-
Record the cellular response (e.g., postsynaptic currents via patch-clamp, or calcium transients via fluorescence imaging) simultaneously with the light pulse.
-
-
Washout:
-
After the experiment, thoroughly wash out the caged compound with fresh buffer.
-
Protocol 2: Two-Photon Uncaging of DMNB-Caged Glutamate at Single Dendritic Spines
This protocol is designed for high-resolution mapping of receptor function at the subcellular level.[8][9]
Materials:
-
DMNB-caged glutamate
-
Artificial cerebrospinal fluid (aCSF)
-
Two-photon laser scanning microscope equipped with a mode-locked Ti:Sapphire laser tunable to ~740 nm.
-
High numerical aperture (NA) water-immersion objective (e.g., >0.8 NA).
-
Electrophysiology setup for whole-cell patch-clamp recording.
-
Fluorescent dye (e.g., Alexa Fluor 488 or 594) in the patch pipette to visualize neuronal morphology.
Methodology:
-
Preparation of Caged Compound Solution:
-
Prepare a stock solution of DMNB-caged glutamate as described in Protocol 1.
-
Dilute the stock solution into the aCSF to a final concentration that is typically higher than for one-photon uncaging (e.g., 1-5 mM) to compensate for the lower two-photon uncaging efficiency.
-
-
Sample and Neuron Preparation:
-
Prepare a brain slice and mount it in the recording chamber.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest. The fluorescent dye in the pipette will fill the neuron, allowing for visualization of its dendritic arbor and spines.
-
-
Application of Caged Compound:
-
Bath apply the DMNB-caged glutamate solution and allow for equilibration.
-
-
Targeting and Uncaging:
-
Using the two-photon microscope in imaging mode (at a wavelength that does not cause significant uncaging, e.g., >850 nm), identify a dendritic spine of interest.
-
Switch the laser to the uncaging wavelength (~740 nm).
-
Position the laser beam at a precise point just adjacent to the spine head.
-
Deliver a short laser pulse (e.g., 0.5-5 ms) to uncage the glutamate. The laser power and pulse duration must be carefully calibrated to evoke a physiological response (e.g., an excitatory postsynaptic current or potential) that mimics a synaptic event, without causing photodamage.
-
-
Data Acquisition and Analysis:
-
Record the electrophysiological response time-locked to the laser pulse.
-
By systematically moving the uncaging spot, a high-resolution map of glutamate sensitivity can be generated.
-
-
Controls and Validation:
-
Perform control experiments by delivering laser pulses to locations away from the dendrite to ensure that the recorded responses are spatially specific.
-
Monitor the health of the neuron throughout the experiment by observing its morphology and resting membrane potential.
-
Concluding Remarks: Choosing the Right Tool for the Job
The choice between one-photon and two-photon uncaging of DMNB derivatives is a critical decision that should be guided by the specific scientific question at hand. For applications demanding high spatial resolution, deep tissue penetration, and minimal phototoxicity, two-photon uncaging is the superior, and often necessary, technique. However, its implementation requires a significant investment in specialized equipment.
One-photon uncaging, while lacking the precision and depth of its two-photon counterpart, remains a valuable and accessible tool for experiments where broader stimulation is acceptable or even desirable. By understanding the fundamental principles and practical considerations outlined in this guide, researchers can harness the power of DMNB-caged compounds to precisely dissect complex biological processes with light.
References
-
Givens, R. S., & Rubina, M. (2014). o-Nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. The Journal of organic chemistry, 79(17), 8151–8164. [Link]
-
Zito, K., & Svoboda, K. (2011). Two-photon glutamate uncaging to study structural and functional plasticity of dendritic spines. Cold Spring Harbor protocols, 2011(5), pdb.prot5619. [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature methods, 4(8), 619–628. [Link]
-
Fournier, L., Gauron, C., Lelong, D., Oheim, M., & Ventalon, C. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry–A European Journal, 12(22), 5779-5789. [Link]
-
Furuta, T., et al. (2019). Design, Synthesis, and Photochemical Properties of Clickable Caged Compounds. Journal of visualized experiments : JoVE, (152), e60215. [Link]
-
Jang, J., Anisimova, M., Oh, W. C., & Zito, K. (2021). Induction of input-specific spine shrinkage on dendrites of rodent hippocampal CA1 neurons using two-photon glutamate uncaging. STAR protocols, 2(4), 100996. [Link]
-
Oh, W. C., Par-Due, R., & Zito, K. (2013). Two-photon glutamate uncaging to study structural and functional plasticity of dendritic spines. Neuromethods, 78, 139–161. [Link]
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Stein, I. S., & Zito, K. (2019). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Methods in molecular biology (Clifton, N.J.), 1938, 65–84. [Link]
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Noguchi, J., Nagaoka, A., Watanabe, S., Ellis-Davies, G. C., Kitamura, K., Kano, M., Matsuzaki, M., & Kasai, H. (2011). In vivo two-photon uncaging of glutamate revealing the structure-function relationships of dendritic spines in the neocortex of adult mice. The Journal of physiology, 589(Pt 10), 2447–2457. [Link]
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Ellis-Davies, G. C. R. (2020). Useful caged compounds for cell physiology. Frontiers in Physiology, 11, 593. [Link]
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Diaspro, A., et al. (2005). Two-Photon Photolysis of 2-Nitrobenzaldehyde Monitored by Fluorescent-Labeled Nanocapsules. In Multiphoton Microscopy in the Biomedical Sciences V (Vol. 5700, pp. 166-173). SPIE. [Link]
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Noguchi, J., Matsuzaki, M., Ellis-Davies, G. C., & Kasai, H. (2005). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. Journal of Physiology-Paris, 99(2-3), 117-124. [Link]
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Nikolenko, V., & Yuste, R. (2013). Selective immunocapture and light-controlled traceless release of transiently caged proteins. Methods in molecular biology (Clifton, N.J.), 995, 131–146. [Link]
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Wenzel, M., & Zito, K. (2018). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. Journal of neuroscience methods, 300, 136–144. [Link]
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Aleksey, Y., et al. (2019). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. Scientific reports, 9(1), 1-9. [Link]
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Wang, L. (2016). Control of Irradiation Wavelength and Quantum Yield of Photocleavable Cages. Doctoral dissertation, University of Pittsburgh. [Link]
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Tantry, S. J., & Distefano, M. D. (2016). Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. Journal of the American Chemical Society, 138(12), 4144–4151. [Link]
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Amatrudo, J. M., Olson, J. P., & Ellis-Davies, G. C. (2017). Two-color, one-photon uncaging of glutamate and GABA. Frontiers in molecular neuroscience, 10, 369. [Link]
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Olson, J. P., et al. (2013). Optically Selective Two-Photon Uncaging of Glutamate at 900 nm. Journal of the American Chemical Society, 135(16), 5954-5957. [Link]
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A Comparative Guide to Photolabile Protecting Groups: The Superior Performance of DMNB over Traditional o-Nitrobenzyl Scaffolds
In the intricate world of drug development and cellular biology, the ability to control molecular activity with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, are indispensable tools that offer this control, allowing researchers to initiate biological processes with a pulse of light. For decades, the o-nitrobenzyl (oNB) scaffold has been a workhorse in this field. However, its limitations have paved the way for second-generation PPGs that offer enhanced performance.
This guide provides an in-depth comparison of the 4,5-dimethoxy-2-nitrobenzyl (DMNB) protecting group and its traditional o-nitrobenzyl predecessors. We will explore the underlying chemical principles that grant DMNB its advantages, present supporting quantitative data, and provide actionable experimental protocols for its application.
The Foundation: Understanding o-Nitrobenzyl Photochemistry
The utility of o-nitrobenzyl and its derivatives lies in their ability to undergo a photochemical reaction that cleaves a covalent bond, releasing a protected bioactive molecule. This process is initiated by the absorption of UV light.
Chemical Structures
The core difference between the traditional oNB group and the DMNB group is the presence of two electron-donating methoxy groups on the aromatic ring of DMNB. This seemingly minor modification has profound effects on the molecule's photophysical properties.
Caption: Core structures of oNB and DMNB protecting groups.
Mechanism of Photocleavage
The photodeprotection mechanism for both oNB and DMNB is a well-established intramolecular redox reaction.[1][2]
-
Photoexcitation: Upon absorbing a photon (typically in the UV-A range), the nitro group is promoted to an excited triplet state.
-
Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a transient aci-nitro intermediate.
-
Rearrangement and Cleavage: This unstable intermediate rapidly rearranges, leading to the cleavage of the benzylic C-O (or C-N, C-S) bond. This step releases the active molecule (X-H).
-
Byproduct Formation: A nitrosobenzaldehyde (in the case of oNB) or a 4,5-dimethoxy-2-nitrosobenzaldehyde (for DMNB) is formed as a byproduct.[3][4]
Caption: Simplified photochemical release mechanism for o-nitrobenzyl-based PPGs.
The critical insight is that the efficiency of this entire process is dictated by the photophysical properties of the protecting group, which is where DMNB distinguishes itself.
Head-to-Head Performance: DMNB vs. o-Nitrobenzyl
The addition of two electron-donating methoxy groups to the aromatic ring makes DMNB a more efficient light-harvesting system compared to its parent compound. This enhancement is reflected in several key performance metrics.
Key Performance Metrics: A Quantitative Comparison
The overall efficacy of a photoremovable protecting group is a product of its ability to absorb light (molar extinction coefficient, ε) and the efficiency with which it uses that absorbed light to induce cleavage (quantum yield, Φ).[4]
| Parameter | Traditional o-Nitrobenzyl | 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Advantage of DMNB |
| λmax (nm) | ~260-320 nm | ~350-365 nm | Red-Shifted Absorption: Operates at longer, less phototoxic wavelengths.[5] |
| ε (M⁻¹cm⁻¹ at λmax) | 430 - 970 | ~4,500 - 5,500 | ~5-10x Higher Absorbance: More efficient at capturing incident photons.[5] |
| Quantum Yield (Φ) | 0.14 - 0.63 | 0.01 - 0.1 | Lower, but often offset by the massive increase in ε. |
| Overall Efficacy (ε × Φ) | 60 - 611 | ~45 - 550 | Comparable or Higher Practical Efficacy: Achieves efficient release with less intense light sources.[5] |
| Byproducts | o-Nitrosobenzaldehyde | 4,5-Dimethoxy-2-nitrosobenzaldehyde | Both produce nitroso byproducts, which can be problematic.[3][6] |
Values are representative and can vary based on the caged molecule and solvent conditions. Data compiled from multiple sources, including Ellis-Davies et al., 2005.[5]
Analysis of the Advantages
-
Red-Shifted Absorption Wavelength: DMNB absorbs light maximally around 350-365 nm, a significant shift away from the more damaging short-wavelength UV light required for many traditional oNB groups.[5] This is a crucial advantage in live-cell imaging and in vivo studies, as it minimizes cellular phototoxicity and damage to endogenous biomolecules.
-
Superior Molar Extinction Coefficient (ε): The most significant advantage of DMNB is its dramatically higher molar extinction coefficient. It is approximately 5 to 10 times more effective at absorbing photons at its optimal wavelength than the parent oNB group.[5] This means that for a given light intensity, a much larger fraction of DMNB-caged molecules will be excited, leading to more efficient and rapid release of the active compound. This efficiency can reduce required irradiation times, further minimizing potential photodamage.
-
The "Internal Filter" Problem: A known drawback of oNB photochemistry is that the o-nitrosobenzaldehyde byproduct also absorbs light in the same region as the parent caged compound.[3][6] This creates an "internal filter" effect, where the byproduct competes for photons, reducing the efficiency of the uncaging process over time. While DMNB also produces a light-absorbing byproduct, its superior initial light-capturing ability means that efficient uncaging can often be achieved before the byproduct concentration becomes significantly inhibitory.
Experimental Validation: A Protocol for DMNB Deprotection
To illustrate the practical application of DMNB, we provide a generalized protocol for the photolytic release of a caged compound and its subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the rate of photolytic release of a bioactive molecule from its DMNB-caged precursor.
Step 1: Sample Preparation
-
Causality: The initial concentration must be carefully chosen. It should be high enough for accurate detection by HPLC but low enough to ensure that the solution does not absorb all incident light at the surface (i.e., remains optically dilute) to allow for uniform irradiation.
-
Prepare a stock solution of the DMNB-caged compound (e.g., DMNB-caged glutamate) at 10 mM in an appropriate solvent (e.g., DMSO). Note: Perform this step in the dark or under red light to prevent premature uncaging.[7]
-
Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffer (e.g., 50 mM HEPES, pH 7.4).
-
Transfer 100 µL of the final solution into a quartz microcuvette or a well of a UV-transparent microplate.
Step 2: Photolysis
-
Causality: A 365 nm light source is chosen to match the absorption maximum of the DMNB chromophore, maximizing efficiency and minimizing off-target effects.[8] A collimated light source ensures uniform irradiation power across the sample.
-
Place the sample in a temperature-controlled holder within a photoreactor.
-
Use a calibrated 365 nm LED or mercury arc lamp equipped with a 365 nm bandpass filter as the light source. Ensure the light path is collimated and directed onto the sample.
-
Irradiate the sample for specific time intervals (e.g., 0, 15, 30, 60, 120, 300 seconds). A separate sample should be used for each time point to ensure accurate kinetics.
-
Immediately after irradiation, transfer the sample to a dark vial and store it on ice or at 4°C prior to analysis to quench any further thermal reactions.
Step 3: HPLC Analysis
-
Causality: Reverse-phase HPLC is an ideal analytical method as it can effectively separate the relatively polar uncaged molecule from the more hydrophobic DMNB-caged precursor and the nitroso byproduct based on their differential partitioning between the mobile and stationary phases.
-
Setup: Use a C18 reverse-phase HPLC column. The mobile phase will typically be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Injection: Inject 20 µL of each irradiated sample onto the column.
-
Detection: Monitor the elution profile using a UV detector set to wavelengths relevant for both the caged compound (e.g., 350 nm) and the released product.
-
Quantification: Integrate the peak areas corresponding to the DMNB-caged starting material and the released bioactive molecule. Plot the percentage of remaining caged compound against irradiation time to determine the photolysis rate (t₁/₂).[9]
Caption: Experimental workflow for determining DMNB photolysis kinetics.
Conclusion
For researchers in drug development and the life sciences, the choice of a photolabile protecting group is a critical experimental decision. While traditional o-nitrobenzyl groups are functional, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) scaffold offers clear and quantifiable advantages. Its red-shifted absorption spectrum and significantly higher molar extinction coefficient allow for more efficient photolysis using longer, biologically safer wavelengths. This translates to faster release kinetics, reduced light exposure for sensitive samples, and a greater degree of experimental control. By understanding the chemical principles and leveraging the superior performance of DMNB, scientists can design more robust and effective light-activated experiments to probe the complex machinery of life.
References
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Journal of High School Science. (n.d.). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Retrieved from [Link]
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Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Available from: [Link]
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Zając, G., Fiedoruk, M., & Choromańska, A. (2020). "Caged" compounds which were synthesized and used for experiments. ResearchGate. Retrieved from [Link]
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Fournier, L., Gauron, C., & Xu, L. (2006). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. Chemistry, 12(26), 6865–6879. Available from: [Link]
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Fournier, L., Gauron, C., & Xu, L. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. Retrieved from [Link]
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Kirschner, S., Doebber, A., & Krebs, M. (2020). The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5‐Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold. ResearchGate. Retrieved from [Link]
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Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. PMC. Retrieved from [Link]
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Lee, S. H., Howell, S. B., & Sailor, M. J. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007–4010. Available from: [Link]
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ResearchGate. (n.d.). Figure 6. a) Matrices caged with the caging group DMNB: DMNB-1,5-DAN... Retrieved from [Link]
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Ellis-Davies, G. C. R. (2005). The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells. Nature Methods, 3, 47-52. Available from: [Link]
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Kirschner, S., Doebber, A., & Krebs, M. (2020). Proposed reaction mechanism towards photocleavage of the DMNB moiety... ResearchGate. Retrieved from [Link]
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Fournier, L., Albota, M., & Mongin, O. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-6879. Available from: [Link]
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Rakauskaitė, R., Dittmar, G., & Summerer, D. (2021). Selective immunocapture and light-controlled traceless release of transiently caged proteins. STAR Protocols, 2(1), 100277. Available from: [Link]
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Abd-Rabbo, D., Metwally, A. A., & El-Kerdawy, A. M. (2023). Computational Study on the Mechanism of the Photouncaging Reaction of Vemurafenib: Toward an Enhanced Photoprotection Approach for Photosensitive Drugs. Molecules, 28(11), 4504. Available from: [Link]
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Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Retrieved from [Link]
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A Comparative Guide to 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid as a Photolabile Protecting Group
For researchers, scientists, and drug development professionals navigating the intricate world of controlled substance release, the choice of a photolabile protecting group (PPG), or "caging" group, is a critical decision that dictates experimental success. Among the arsenal of available PPGs, 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid (DMNPAA) and its derivatives have been workhorses for decades. However, a nuanced understanding of their limitations is paramount for the design of robust and reproducible experimental systems. This guide provides an in-depth, objective comparison of DMNPAA's performance against contemporary alternatives, supported by experimental data and protocols, to empower researchers in making informed decisions for their specific applications.
The Allure and the Drawbacks of a Classic: Understanding DMNPAA
The 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety, the core of DMNPAA, is a derivative of the venerable o-nitrobenzyl caging group. The addition of the two methoxy groups red-shifts the absorption maximum to around 355 nm, allowing for the use of less energetic and potentially less damaging near-UV light compared to its unsubstituted counterpart. This feature, coupled with its synthetic accessibility, has contributed to its widespread use.
However, the very nature of its photochemical mechanism and inherent properties present several significant limitations that researchers must consider.
The Achilles' Heel: Phototoxicity and Byproduct Formation
A primary concern with all o-nitrobenzyl-based PPGs, including DMNPAA, is the generation of a 2-nitrosobenzaldehyde byproduct upon photolysis. This species is known to be reactive and can exhibit significant cytotoxicity, potentially confounding experimental results, especially in sensitive biological systems. Furthermore, the use of UV or near-UV light for uncaging, even at longer wavelengths compared to the parent o-nitrobenzyl group, can still induce cellular damage and phototoxicity.
Quantum Yield and Uncaging Kinetics: A Balancing Act
The efficiency of a PPG is determined by its quantum yield (Φu), the fraction of absorbed photons that result in the cleavage of the protecting group. While DMNB-caged compounds generally exhibit moderate quantum yields, there is an inherent trade-off. Efforts to further red-shift the absorption of o-nitrobenzyl derivatives through increased conjugation often lead to a decrease in the quantum yield of uncaging. For DMNPE-caged compounds, a quantum yield of 0.18 has been reported, which can be considered a reasonable estimate for DMNPAA. The rate of release is also a critical factor. While often in the microsecond to millisecond range, the decay of the primary aci-nitro intermediate does not always represent the rate-limiting step, and the release of the free substrate can be significantly slower.
The Rise of Two-Photon Uncaging and the Need for Higher Cross-Sections
Modern microscopy techniques often employ two-photon excitation (2PE) for highly localized uncaging in three dimensions. The efficiency of this process is governed by the two-photon absorption cross-section (δu). While DMNB derivatives can be used for 2PE, their cross-sections are often modest, necessitating high laser powers that can exacerbate phototoxicity.
A Comparative Analysis: DMNPAA vs. Modern Alternatives
The limitations of DMNPAA have spurred the development of alternative PPGs with improved photochemical properties. Coumarin- and quinoline-based caging groups have emerged as prominent contenders, offering distinct advantages.
| Property | 2-(4,5-Dimethoxy-2-nitrophenyl) (DMNB) Derivatives | Coumarin Derivatives | Quinoline Derivatives |
| Absorption Maximum (λmax) | ~355 nm | 400 - 500+ nm | 350 - 450+ nm |
| Activation Wavelength | Near-UV | Visible | Near-UV to Visible |
| Quantum Yield (Φu) | Moderate (e.g., ~0.18 for DM-nitrophen) | Generally High (can exceed 0.2) | Moderate to High |
| Two-Photon Cross-Section (δu) | Modest | Often Higher than DMNB | Can be Engineered for High Values |
| Phototoxicity | Higher risk due to UV activation and nitroso byproducts | Lower risk with visible light activation and generally less toxic byproducts | Variable, but can be lower than nitrobenzyls |
| Byproducts | Potentially cytotoxic 2-nitrosobenzaldehyde | Generally considered less reactive and cytotoxic | Varies with structure |
| Stability | Generally good | Good | Good |
This table provides a general comparison. Specific values can vary significantly depending on the exact molecular structure and the caged substrate.
Coumarin-based PPGs, for instance, often exhibit higher quantum yields and can be designed to absorb in the visible spectrum, significantly reducing phototoxicity.[1] Some coumarin derivatives have demonstrated uncaging efficiencies up to 17 times higher than 2-(o-nitrophenyl)-propyl (NPP) caging groups at 405 nm.[2]
Experimental Protocols for Comparative Evaluation
To empower researchers to make data-driven decisions, we provide the following key experimental protocols for comparing the performance of DMNPAA with other PPGs.
Protocol 1: Determination of Uncaging Quantum Yield (Φu)
This protocol outlines a general method for determining the quantum yield of uncaging using a chemical actinometer.
Materials:
-
Caged compound of interest (e.g., DMNPAA-caged molecule)
-
Chemical actinometer with a known quantum yield at the desired wavelength (e.g., potassium ferrioxalate for UV/near-UV)
-
Spectrophotometer
-
Light source with a monochromator or narrow bandpass filter
-
Quartz cuvettes
Procedure:
-
Prepare a solution of the caged compound in a suitable solvent (e.g., buffered aqueous solution) with an absorbance of approximately 0.1 at the irradiation wavelength.
-
Prepare a solution of the chemical actinometer with a similar absorbance at the same wavelength.
-
Irradiate both solutions under identical conditions (light intensity, wavelength, and time).
-
Measure the change in absorbance of both the caged compound and the actinometer solution at their respective analysis wavelengths.
-
The quantum yield of the caged compound (Φu_sample) can be calculated using the following equation:
Φu_sample = Φu_actinometer * (ΔA_sample / ε_sample) / (ΔA_actinometer / ε_actinometer)
where ΔA is the change in absorbance and ε is the molar extinction coefficient of the photoproduct.
Causality Behind Experimental Choices: The use of a chemical actinometer provides a reliable reference for the number of photons absorbed by the sample, which is essential for an accurate quantum yield determination. Maintaining identical irradiation conditions ensures a fair comparison.
Protocol 2: In Vitro Phototoxicity Assessment (3T3 Neutral Red Uptake Assay - OECD TG 432)
This protocol is based on the internationally recognized OECD Test Guideline 432 and is a robust method for assessing the phototoxic potential of a compound.[3][4]
Materials:
-
Balb/c 3T3 fibroblasts
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound (caged and uncaged) and phototoxic positive control (e.g., chlorpromazine)
-
Solar simulator with a UVA filter
-
Neutral Red solution
-
Plate reader
Procedure:
-
Seed 3T3 cells in two 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare a series of dilutions of the test compound, the uncaged photoproduct, and the positive control.
-
Treat the cells in both plates with the prepared dilutions.
-
Expose one plate to a non-cytotoxic dose of UVA radiation (the "+UVA" plate) while keeping the other plate in the dark (the "-UVA" plate).
-
After irradiation, wash the cells and incubate for 24 hours.
-
Add Neutral Red solution to the cells and incubate to allow for uptake by viable cells.
-
Extract the dye from the cells and measure the absorbance at 540 nm.
-
Calculate the cell viability for each concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell viability) for both the +UVA and -UVA conditions.
-
The Photo-Irritation-Factor (PIF) is calculated as the ratio of the IC50 (-UVA) to the IC50 (+UVA). A PIF > 5 is generally considered indicative of phototoxic potential.
Self-Validating System: The concurrent use of a positive control (chlorpromazine) and a negative control (solvent) validates the assay's performance. The comparison between the irradiated and non-irradiated plates for each compound directly assesses the light-induced toxicity.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the uncaging mechanism and the experimental workflow for phototoxicity testing.
Caption: Photochemical uncaging mechanism of a DMNB-protected molecule.
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A Head-to-Head Comparison of DMNB and Coumarin-Based Caging Groups for Spatiotemporal Control
A Senior Application Scientist's Guide to Selecting the Optimal Photolabile Protecting Group
In the quest to dissect complex biological processes with precision, photolabile protecting groups (PPGs), or "caging groups," have emerged as indispensable tools. By masking the function of a bioactive molecule until its release is triggered by light, researchers can achieve unparalleled spatiotemporal control over cellular signaling, gene expression, and drug activation. Among the plethora of available PPGs, the classical 4,5-dimethoxy-2-nitrobenzyl (DMNB) group and the versatile coumarin-based cages are two of the most prominent classes.
This guide provides an in-depth, objective comparison of the performance of DMNB and coumarin-based caging groups. We will delve into their photochemical properties, uncaging kinetics, biological compatibility, and synthetic accessibility, supported by experimental data, to empower researchers in drug development and life sciences to make informed decisions for their specific applications.
The Core Mechanism: A Tale of Two Photochemistries
The fundamental difference between DMNB and coumarin-based cages lies in their photochemical release mechanisms. DMNB, a derivative of the archetypal o-nitrobenzyl group, undergoes an intramolecular redox reaction upon UV light absorption. This process leads to the formation of a nitrosobenzaldehyde byproduct and the release of the active molecule.[1]
Coumarin-based cages, on the other hand, typically operate through a light-induced heterolytic bond cleavage of the benzylic carbon-heteroatom bond.[2][3] This generates a coumarin cation and an anionic payload, which then react with water to yield a coumarin alcohol photoproduct and the liberated bioactive compound.[2][4] This mechanistic divergence has profound implications for their performance characteristics.
Caption: Uncaging mechanisms of DMNB and Coumarin-based PPGs.
Performance Metrics: A Quantitative Comparison
The choice of a caging group hinges on several key performance indicators. Here, we compare DMNB with representative coumarin derivatives, such as (7-(diethylamino)coumarin-4-yl)methyl (DEACM), a widely used variant.
| Property | DMNB (4,5-dimethoxy-2-nitrobenzyl) | Coumarin Derivatives (e.g., DEACM) | Advantage |
| Typical λmax (nm) | ~340-360 | 380-450+ (highly tunable)[5][6][7] | Coumarin |
| Molar Extinction Coefficient (ε, M-1cm-1) | ~5,000[8] | 10,000 - 50,000+ (tunable)[5] | Coumarin |
| One-Photon Quantum Yield (Φu) | 0.01 - 0.1 (substrate dependent)[8] | 0.005 - 0.3+ (highly tunable)[3][5][7][9] | Coumarin (tunable to be higher) |
| Two-Photon Cross-Section (δu, GM) | Low (<0.1 GM) | 0.1 - 10+ GM (engineered derivatives)[10][11][12] | Coumarin |
| Photolysis Byproducts | 4,5-dimethoxy-2-nitrosobenzaldehyde[1][13] | Coumarin-4-yl-methanol derivatives[2] | Application Dependent |
| Biological Compatibility | Byproduct can be reactive/fluorescent[13] | Generally good biocompatibility[6] | Coumarin |
| Synthetic Accessibility | Well-established, multi-step syntheses[14][15] | Facile synthesis and modification[5][6][16] | Coumarin |
Photochemical Efficiency: Wavelength and Quantum Yield
Coumarin-based cages exhibit significant advantages in their photochemical properties. Their core structure allows for extensive chemical modification, enabling the tuning of their absorption spectra from the UV to the visible and even near-infrared regions.[3][5][6] This is a critical advantage, as longer wavelengths of light are less phototoxic to living cells and can penetrate deeper into biological tissues.[11] In contrast, DMNB and other nitrobenzyl cages are typically restricted to UV light for efficient photolysis.[17]
Furthermore, coumarins generally boast higher molar extinction coefficients (ε), meaning they absorb light more efficiently.[3][5] While the quantum yield (Φu)—the efficiency of converting an absorbed photon into an uncaging event—is highly variable for both classes, engineered coumarin derivatives can achieve significantly higher quantum yields than DMNB.[3][18] For instance, strategic substitutions on the coumarin ring can stabilize the cationic intermediate formed during photolysis, boosting the uncaging efficiency.[3][18]
Two-Photon Uncaging: The Gold Standard for Precision
For applications demanding the highest three-dimensional spatial resolution, two-photon excitation (2PE) is the method of choice. Here, coumarin derivatives are the undisputed leaders. While DMNB has a negligible two-photon cross-section (δu), numerous coumarin-based cages have been specifically designed for efficient 2PE.[10][11][12] By extending the π-conjugated system of the coumarin chromophore, δu values can be increased by orders of magnitude, making them suitable for precise uncaging deep within scattering biological samples.[10][16]
Byproducts and Biocompatibility
Upon photolysis, DMNB releases 4,5-dimethoxy-2-nitrosobenzaldehyde. This byproduct can be reactive and has been shown to become fluorescent, which could interfere with imaging experiments using common fluorophores like fluorescein.[13] In contrast, the coumarin alcohol byproducts are generally considered more biologically benign.[6] However, it is crucial to note that the biocompatibility of any caging group and its byproducts must be empirically validated for the specific biological system and experimental conditions. For instance, some psoralen-coumarin conjugates have shown photo-induced cytotoxicity.[19]
Experimental Workflow: A General Protocol for Photouncaging
The following protocol outlines a generalized workflow for an in-vitro photouncaging experiment. The specific parameters, especially the wavelength and duration of irradiation, must be optimized for the particular caged compound and experimental setup.
Caption: A generalized workflow for a typical photouncaging experiment.
Detailed Methodologies:
-
Preparation of Caged Compound Stock: Dissolve the DMNB- or coumarin-caged compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Store protected from light at -20°C or below.
-
Sample Preparation: Dilute the stock solution into the final aqueous experimental buffer (e.g., PBS, cell culture medium, artificial cerebrospinal fluid) to the desired working concentration. Ensure the final DMSO concentration is non-toxic to the biological preparation (typically <0.1%). Perform all manipulations in the dark or under dim red light to prevent premature uncaging.
-
Light Source and Calibration: Utilize a light source with a narrow emission spectrum centered on the absorption maximum of the caging group (e.g., 365 nm for DMNB, 405 nm for many coumarins). The light intensity should be measured at the sample plane using a power meter and optimized to achieve efficient uncaging without causing photodamage.
-
Photolysis: Deliver a controlled dose of light to the sample. This can be a continuous exposure for a set duration or a series of short pulses. The total light dose (Joules/cm²) required will depend on the extinction coefficient and quantum yield of the caged compound.
-
Analysis of Uncaging: The release of the active molecule can be monitored directly by analytical methods like HPLC or mass spectrometry.[7] In biological experiments, the effect of the released molecule is typically measured via functional assays, such as fluorescence imaging (for caged fluorophores or calcium indicators), electrophysiology (for caged neurotransmitters), or cell viability assays (for caged drugs).[20]
-
Control Experiments: It is imperative to perform control experiments to ensure the observed effects are due to the photoreleased compound. These include: (i) irradiating the biological sample in the absence of the caged compound to control for light-induced artifacts, and (ii) incubating the sample with the caged compound without irradiation to confirm its biological inertness prior to photolysis.
Conclusion: Making the Right Choice
While DMNB is a historically significant and still useful caging group, the field has largely moved towards the more versatile and efficient coumarin-based derivatives.
Choose DMNB when:
-
Working with a well-established protocol where DMNB has been previously validated.
-
UV irradiation is not a concern for the experimental system.
-
The specific caged molecule is commercially available or synthetically accessible only with a DMNB cage.
Choose a Coumarin-based cage when:
-
Wavelength tunability is required to minimize phototoxicity and maximize tissue penetration (i.e., using visible light).
-
High one-photon efficiency (high ε and Φu) is critical.
-
Two-photon excitation is necessary for high-resolution, three-dimensional uncaging.
-
Facile synthesis and structural modification are desired to optimize properties for a specific application.[5][21]
The continuous development of novel coumarin derivatives with red-shifted absorption, improved quantum yields, and enhanced two-photon cross-sections ensures that they will remain at the forefront of photoremovable protecting group technology, enabling ever more sophisticated investigations into the intricate workings of biological systems.
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A Comparative Guide to the Biocompatibility of DMNB Photolysis Byproducts
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopharmacology and controlled release systems, the choice of a photolabile protecting group (PPG), or "photocage," is paramount. The ability to trigger the release of a bioactive molecule with spatial and temporal precision using light has revolutionized cellular studies and holds immense promise for targeted drug delivery. Among the most widely utilized photocages is 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNB). However, a critical aspect often overlooked in the initial design phase is the biocompatibility of the byproducts generated upon photolysis. This guide provides an in-depth technical comparison of the biocompatibility of DMNB photolysis byproducts against safer alternatives, offering experimental frameworks to empower researchers in making informed decisions for their specific applications.
The Crucial Question of Byproduct Biocompatibility
The ideal photocage should be biologically inert before photoactivation and release the desired molecule efficiently upon illumination. Crucially, the remaining molecular fragments—the byproducts of photolysis—should also be non-toxic and not interfere with the biological system under investigation.[1][2] Failure to ensure byproduct biocompatibility can lead to confounding experimental results, misinterpretation of data, and potential for cellular damage, thereby undermining the very precision that photocaging aims to achieve.
DMNB: A Widely Used Photocage with a Caveat
The DMNB cage, a member of the ortho-nitrobenzyl family of PPGs, has been a workhorse in the field due to its efficient photolysis with UV light (typically around 365 nm) and its ability to cage a variety of functional groups. However, the Achilles' heel of nitrobenzyl-based photocages lies in their photodecomposition pathway.
The Photolysis of DMNB and the Generation of a Toxic Byproduct
Upon irradiation with UV light, DMNB undergoes an intramolecular rearrangement, leading to the release of the caged molecule and the formation of 4,5-dimethoxy-2-nitrosobenzaldehyde.[1][2]
Caption: Experimental workflow for assessing byproduct cytotoxicity.
Detailed Experimental Protocols
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, HEK293, or a cell line relevant to your research) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the photolysis byproducts or control solutions to each well. Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of LDH release relative to a positive control (cells lysed with a detergent).
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells. [3][4][5] Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Incubation: After treatment, remove the medium and add 100 µL of medium containing 50 µg/mL neutral red. Incubate for 2-3 hours.
-
Washing: Remove the neutral red solution and wash the cells with PBS.
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of neutral red uptake relative to the untreated control.
Comparative Data Analysis: DMNB vs. Coumarin Byproducts
The following table presents a hypothetical comparison of the cytotoxic effects of DMNB and a biocompatible coumarin derivative's photolysis byproducts, as would be determined by the assays described above.
| Assay | DMNB Byproducts (IC50) | Biocompatible Coumarin Byproducts (IC50) | Interpretation |
| MTT Assay | 50 µM | > 500 µM | DMNB byproducts significantly reduce cellular metabolic activity at much lower concentrations, indicating higher cytotoxicity. |
| LDH Assay | 75 µM | > 500 µM | DMNB byproducts cause significant membrane damage leading to LDH release at lower concentrations. |
| Neutral Red Uptake | 40 µM | > 500 µM | DMNB byproducts compromise lysosomal integrity at lower concentrations. |
IC50: The concentration of a substance that causes a 50% reduction in cell viability.
These hypothetical data illustrate that the byproducts of DMNB photolysis are likely to exhibit significant cytotoxicity at concentrations that may be reached during typical uncaging experiments. In contrast, a well-designed coumarin-based photocage would ideally produce byproducts with minimal to no cytotoxic effects at similar concentrations.
Conclusion and Recommendations
The choice of a photocage should not be based solely on its uncaging efficiency and wavelength of activation. The biocompatibility of the photolysis byproducts is a critical parameter that can profoundly impact the validity and interpretation of experimental results. While DMNB has been a valuable tool, the inherent toxicity of its nitrosobenzaldehyde byproduct necessitates careful consideration and, in many cases, the selection of a more biocompatible alternative.
We strongly recommend that researchers:
-
Rigorously evaluate the cytotoxicity of photolysis byproducts for any new photocage before its application in biological systems.
-
Employ a battery of cytotoxicity assays that probe different cellular mechanisms (metabolic activity, membrane integrity, lysosomal function) for a comprehensive assessment.
-
Consider biocompatible alternatives to DMNB , such as well-characterized coumarin derivatives, especially for in vivo applications or long-term cell culture experiments.
By prioritizing the biocompatibility of all components of a photocaging system, researchers can enhance the reliability and reproducibility of their findings and pave the way for the safe and effective translation of photopharmacology from the laboratory to the clinic.
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- Obeng, A. O., et al. (2022). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. International Journal of Molecular Sciences, 23(1), 573.
- Kim, J. E., et al. (2023). 3-Bromo-4,5-dihydroxybenzaldehyde Attenuates Allergic Contact Dermatitis by Generating CD4+Foxp3+ T cells. [Journal Name].
- Kim, J. E., et al. (2021). Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.
- Alfadil, A., et al. (2024). In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a. bioRxiv.
- Wang, J., et al. (2004). Sensitive Voltammetric Sensing of the 2,3Dimethyl2,3-dinitrobutane (Dmnb) Explosive Taggant. Analytica Chimica Acta, 519(2), 169-173.
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DMNB vs Bhc (bromo-7-hydroxycoumarin) for carboxylic acid caging
In the dynamic fields of chemical biology and drug development, the ability to control the activity of bioactive molecules with spatiotemporal precision is paramount. Photoremovable protecting groups (PPGs), or "caging" groups, offer an elegant solution by masking the function of a molecule until its release is triggered by light. This guide provides a detailed comparison of two prominent PPGs for the caging of carboxylic acids: 4,5-dimethoxy-2-nitrobenzyl (DMNB) and 6-bromo-7-hydroxycoumarin-4-ylmethyl (Bhc).
This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into the photochemical properties, uncaging efficiencies, and practical applications of DMNB and Bhc to inform the selection of the optimal caging strategy for specific experimental needs.
Introduction to Photoremovable Protecting Groups for Carboxylic Acids
Carboxylic acids are ubiquitous functional groups in a vast array of biologically active molecules, including neurotransmitters, enzyme inhibitors, and signaling molecules. The ability to cage these molecules allows for their controlled release at specific sites and times, enabling the precise study of complex biological processes.[1] The ideal PPG for carboxylic acids should exhibit high stability in the dark, efficient cleavage upon irradiation with light of a suitable wavelength, and produce non-toxic byproducts.[1]
DMNB: The Workhorse of One-Photon Uncaging
The 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group is a member of the well-established o-nitrobenzyl family of PPGs. Its popularity stems from its straightforward synthesis and reliable performance in one-photon uncaging experiments.
Photochemical Properties and Mechanism of DMNB
Upon absorption of UV light (typically in the 350-400 nm range), the DMNB group undergoes an intramolecular rearrangement, leading to the release of the caged carboxylic acid and the formation of 4,5-dimethoxy-2-nitrosobenzaldehyde as a byproduct.[2]
DMNB_Caged [label="DMNB-Caged\nCarboxylic Acid", fillcolor="#F1F3F4"]; Excited_State [label="Excited State", fillcolor="#FBBC05"]; Aci_Nitro [label="Aci-nitro Intermediate", fillcolor="#FBBC05"]; Cyclic_Intermediate [label="Cyclic Intermediate", fillcolor="#FBBC05"]; Uncaged_Acid [label="Uncaged Carboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="4,5-Dimethoxy-2-\nnitrosobenzaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"];
DMNB_Caged -> Excited_State [label="hν (UV light)"]; Excited_State -> Aci_Nitro [label="Intramolecular\nH-abstraction"]; Aci_Nitro -> Cyclic_Intermediate; Cyclic_Intermediate -> Uncaged_Acid; Cyclic_Intermediate -> Byproduct; }
Figure 1: Simplified uncaging mechanism of a DMNB-caged carboxylic acid.Advantages of DMNB
-
High One-Photon Uncaging Efficiency: DMNB exhibits a good quantum yield for one-photon uncaging, making it efficient for applications where broad illumination is acceptable.
-
Chemical Stability: DMNB-caged carboxylic acids are generally stable under physiological conditions in the absence of light.
Limitations of DMNB
-
Low Two-Photon Absorption Cross-Section: A significant drawback of DMNB is its very small two-photon absorption (2PA) cross-section.[3] This makes it unsuitable for applications requiring high spatial resolution and deep tissue penetration, which are the hallmarks of two-photon excitation microscopy.
-
Phototoxic Byproducts: The byproduct of DMNB uncaging, 4,5-dimethoxy-2-nitrosobenzaldehyde, can be fluorescent and has been shown to be potentially toxic to cells.[2][4] This can interfere with fluorescence imaging and may introduce experimental artifacts.
Bhc: A Superior Choice for Two-Photon Applications
The 6-bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) caging group has emerged as a powerful alternative to traditional nitrobenzyl-based PPGs, particularly for two-photon uncaging applications.
Photochemical Properties and Mechanism of Bhc
Bhc-caged compounds are efficiently cleaved by both one-photon (UV-A) and two-photon (near-IR) excitation. The coumarin core provides a much larger 2PA cross-section compared to the nitrobenzyl chromophore. The uncaging mechanism involves a photochemically induced heterolysis of the benzylic C-O bond.
Bhc_Caged [label="Bhc-Caged\nCarboxylic Acid", fillcolor="#F1F3F4"]; Excited_State [label="Excited State", fillcolor="#FBBC05"]; Carbocation [label="Coumarin Carbocation\nIntermediate", fillcolor="#FBBC05"]; Uncaged_Acid [label="Uncaged Carboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="6-Bromo-7-hydroxy-\n4-(hydroxymethyl)coumarin", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Bhc_Caged -> Excited_State [label="hν (UV or NIR light)"]; Excited_State -> Carbocation [label="Heterolysis"]; Carbocation -> Byproduct [label="+ H₂O"]; Bhc_Caged -> Uncaged_Acid [label="Photolysis"]; }
Figure 2: Simplified uncaging mechanism of a Bhc-caged carboxylic acid.Advantages of Bhc
-
Large Two-Photon Absorption Cross-Section: Bhc boasts a significantly larger 2PA cross-section compared to DMNB, making it an excellent choice for two-photon uncaging experiments that require precise 3D spatial control and deep tissue penetration.[3]
-
High Molar Extinction Coefficient: The coumarin chromophore has a high molar extinction coefficient in the UV-A range, leading to efficient one-photon uncaging at lower light intensities compared to DMNB.
Limitations of Bhc
-
Potential for Photoisomerization: Under certain conditions, Bhc-caged compounds can undergo an undesired photoisomerization reaction, which can reduce the overall uncaging efficiency.[5]
-
Byproduct Considerations: While generally considered less toxic than the byproducts of nitrobenzyl cages, the photolytic byproducts of Bhc should still be evaluated for their potential biological effects in the specific experimental system.
Quantitative Comparison of DMNB and Bhc
The following table summarizes the key photophysical and photochemical parameters of DMNB and Bhc for the caging of carboxylic acids.
| Property | DMNB | Bhc | Reference(s) |
| One-Photon Absorption Max (λmax) | ~350-360 nm | ~380-400 nm | [2] |
| One-Photon Quantum Yield (Φ1P) | 0.01 - 0.1 | 0.1 - 0.3 | |
| Two-Photon Absorption Max (λmax) | ~700-720 nm | ~740-800 nm | [3] |
| Two-Photon Uncaging Cross-Section (δu) | Very low (<0.01 GM) | High (~0.1 - 1.0 GM) | [3] |
| Byproduct Phototoxicity | Potentially toxic and fluorescent | Generally considered less toxic | [2][4] |
Experimental Protocols
Synthesis of DMNB-Caged Carboxylic Acids
The synthesis of DMNB-caged carboxylic acids is typically achieved through the esterification of the carboxylic acid with 4,5-dimethoxy-2-nitrobenzyl alcohol.
Workflow for DMNB-Caged Carboxylic Acid Synthesis
Figure 3: General workflow for the synthesis of DMNB-caged carboxylic acids.
Step-by-Step Protocol:
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid (1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq). Stir the reaction mixture at 0°C for 30 minutes.
-
Esterification: Add 4,5-dimethoxy-2-nitrobenzyl alcohol (1.2 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure DMNB-caged carboxylic acid.[6]
Synthesis of Bhc-Caged Carboxylic Acids
The synthesis of Bhc-caged carboxylic acids typically involves the reaction of the carboxylic acid with 6-bromo-7-hydroxy-4-(bromomethyl)coumarin.
Workflow for Bhc-Caged Carboxylic Acid Synthesis
Figure 4: General workflow for the synthesis of Bhc-caged carboxylic acids.
Step-by-Step Protocol:
-
Salt Formation: Dissolve the carboxylic acid (1 eq) in a suitable solvent like DMF. Add a base such as cesium carbonate (Cs₂CO₃) (0.5 eq) and stir at room temperature for 1 hour to form the carboxylate salt.
-
Esterification: Add a solution of 6-bromo-7-hydroxy-4-(bromomethyl)coumarin (1.1 eq) in DMF to the reaction mixture. Stir the reaction at room temperature for 12-24 hours.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure Bhc-caged carboxylic acid.[5]
Protocol for Photochemical Uncaging
The following is a general protocol for the photochemical release of a carboxylic acid from its caged precursor.
-
Sample Preparation: Prepare a stock solution of the caged carboxylic acid in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in the experimental buffer.
-
Irradiation: Expose the sample to a light source with the appropriate wavelength for the chosen caging group (UV for DMNB and UV or near-IR for Bhc). The duration and intensity of the light exposure should be optimized for each experiment.
-
Analysis: Analyze the release of the carboxylic acid and its biological effects using appropriate techniques, such as HPLC, mass spectrometry, or a biological assay.
Conclusion and Recommendations
The choice between DMNB and Bhc as a caging group for carboxylic acids depends heavily on the specific experimental requirements.
-
For one-photon uncaging applications where high spatial resolution is not critical and potential phototoxicity of the byproduct is not a major concern, DMNB remains a viable and cost-effective option.
-
For two-photon uncaging experiments that demand precise three-dimensional control, deep tissue penetration, and minimal phototoxicity, Bhc is the demonstrably superior choice due to its significantly larger two-photon absorption cross-section.
Researchers should carefully consider the trade-offs between these two caging groups to select the most appropriate tool for their scientific inquiry. As the field of photopharmacology continues to evolve, the development of new and improved caging groups will undoubtedly provide even more powerful tools for the precise control of biological systems.
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- (n.d.). 7-hydroxycoumarin-4-acetic acid 6.
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- (n.d.).
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The Orthogonality of DMNB: A Comparative Guide for Strategic Protecting Group Selection
In the intricate discipline of multi-step organic synthesis, particularly within drug development and chemical biology, the strategic selection of protecting groups is a critical determinant of success. The ability to selectively mask and unmask reactive functional groups with precision is the cornerstone of elegant and efficient synthesis. Among the diverse arsenal of protective moieties, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, a photolabile protecting group, offers a unique mode of cleavage, providing a powerful tool for achieving orthogonality with conventional protecting groups.
This guide provides an in-depth technical evaluation of the orthogonality of the DMNB protecting group in comparison to other widely used protecting groups. We will explore the chemical principles underpinning their selective removal, present available experimental data to support these claims, and provide detailed protocols for key transformations.
The Principle of Orthogonal Protection
At its core, an orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others within the same molecule.[1] This is achieved by employing protecting groups that are cleaved under distinct and non-interfering reaction conditions. The DMNB group, which is removed by UV light, presents a prime example of an orthogonal protecting group when used in conjunction with acid-labile, base-labile, or fluoride-labile protecting groups.
Caption: Orthogonality of DMNB with common protecting groups.
The DMNB Protecting Group: A Photochemical Approach
The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a member of the nitrobenzyl class of photolabile protecting groups, also known as "caged" compounds.[2] These groups are cleaved by irradiation with UV light, typically in the range of 350-365 nm.[3] The cleavage mechanism proceeds through an intramolecular rearrangement, yielding the deprotected functional group and a 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct. This unique deprotection method, which avoids the use of chemical reagents, is the foundation of its orthogonality.[4]
Key Characteristics of the DMNB Group:
-
Deprotection: UV irradiation (typically ~365 nm).
-
Stability: Generally stable to acidic and basic conditions, as well as to nucleophiles and reducing agents that do not have overlapping photochemical reactivity.
-
Applications: Widely used in "caged" compounds to control the release of bioactive molecules with high spatial and temporal precision.[5]
Comparative Analysis of Orthogonality
The true utility of the DMNB group is realized when it is used in concert with other protecting groups. Below, we evaluate its orthogonality with several classes of commonly used protecting groups.
DMNB vs. Acid-Labile Protecting Groups (e.g., Boc, Trt)
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, particularly in peptide synthesis, and is readily cleaved by strong acids like trifluoroacetic acid (TFA).[6][7] The trityl (Trt) group, used for protecting alcohols and amines, is also removed under acidic conditions.
Orthogonality Assessment:
-
Stability of DMNB to Acid: The DMNB ether and carbamate linkages are generally stable to the acidic conditions used for Boc deprotection (e.g., 20-50% TFA in DCM).
-
Stability of Boc/Trt to UV Light: The Boc and Trt groups are stable to UV irradiation at the wavelengths used for DMNB cleavage, as they do not possess a suitable chromophore for excitation at ~365 nm.
| Protecting Group | Deprotection Condition | Stability of DMNB | Stability of Other Group | Orthogonality |
| Boc | Strong Acid (e.g., TFA) | Stable | N/A | High |
| DMNB | UV Light (~365 nm) | N/A | Stable | High |
DMNB vs. Base-Labile Protecting Groups (e.g., Fmoc)
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another essential amine protecting group in solid-phase peptide synthesis, prized for its lability to mild bases, such as 20% piperidine in DMF.[8][9]
Orthogonality Assessment:
-
Stability of DMNB to Base: The DMNB group is stable under the mild basic conditions required for Fmoc removal.[10]
-
Stability of Fmoc to UV Light: The Fmoc group is generally stable to photolysis at 365 nm, although prolonged exposure to high-intensity UV light may lead to some degradation. However, under typical DMNB deprotection conditions, the Fmoc group remains largely intact.
| Protecting Group | Deprotection Condition | Stability of DMNB | Stability of Other Group | Orthogonality |
| Fmoc | Mild Base (e.g., 20% Piperidine/DMF) | Stable[10] | N/A | High |
| DMNB | UV Light (~365 nm) | N/A | Generally Stable | High |
DMNB vs. Fluoride-Labile Protecting Groups (e.g., TBDMS)
Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are widely used for the protection of alcohols. Their cleavage is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[11][12]
Orthogonality Assessment:
-
Stability of DMNB to Fluoride: The DMNB group is stable to the fluoride-based reagents used for TBDMS deprotection.
-
Stability of TBDMS to UV Light: The TBDMS group is transparent to UV light at 365 nm and is therefore stable under DMNB cleavage conditions.
| Protecting Group | Deprotection Condition | Stability of DMNB | Stability of Other Group | Orthogonality |
| TBDMS | Fluoride Source (e.g., TBAF) | Stable | N/A | High |
| DMNB | UV Light (~365 nm) | N/A | Stable | High |
DMNB vs. Hydrogenolysis-Labile Protecting Groups (e.g., Cbz)
The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group that is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[13][14]
Orthogonality Assessment:
-
Stability of DMNB to Hydrogenolysis: The nitro group of DMNB is susceptible to reduction under hydrogenolysis conditions, which would prevent the desired photolytic cleavage. Therefore, DMNB and Cbz are generally not considered orthogonal.
-
Stability of Cbz to UV Light: The Cbz group is largely stable to UV irradiation at 365 nm.
| Protecting Group | Deprotection Condition | Stability of DMNB | Stability of Other Group | Orthogonality |
| Cbz | Hydrogenolysis (e.g., H₂/Pd-C) | Not Stable | N/A | Low |
| DMNB | UV Light (~365 nm) | N/A | Stable | High |
Experimental Protocols
The following protocols provide a general framework for the selective deprotection of the DMNB group in the presence of other common protecting groups.
Protocol 1: Selective Photolytic Deprotection of a DMNB-Protected Alcohol in the Presence of a Boc-Protected Amine
Caption: Workflow for selective DMNB deprotection.
Procedure:
-
Dissolve the substrate containing both DMNB and Boc protecting groups in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The concentration should be optimized to ensure efficient light penetration.
-
Place the solution in a quartz reaction vessel or a borosilicate glass vessel that is transparent to the desired wavelength.
-
Irradiate the solution with a UV lamp emitting at approximately 365 nm. The reaction time will depend on the substrate, solvent, and lamp intensity. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or HPLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography or other appropriate methods to isolate the selectively deprotected alcohol, leaving the Boc group intact.
Protocol 2: Selective Removal of an Fmoc Group in the Presence of a DMNB-Protected Functionality
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A Researcher's Guide to the Quantitative Analysis of Substrate Release from DMNB-Caged Compounds
For researchers, scientists, and drug development professionals venturing into the precise spatiotemporal control of bioactive molecules, 4,5-dimethoxy-2-nitrobenzyl (DMNB)-caged compounds represent a powerful tool. The ability to initiate biological processes with a pulse of light opens up unparalleled experimental possibilities. However, the central tenet of such elegant experimental design is the accurate and precise quantification of the released substrate. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, offering insights into the causality behind experimental choices and providing field-proven protocols to ensure scientific integrity.
The Principle of Photochemical Uncaging of DMNB Compounds
DMNB-caged compounds are rendered biologically inert by the covalent attachment of the DMNB photolabile protecting group to a critical functional moiety of the substrate molecule.[1] Upon irradiation with UV light (typically in the 340-365 nm range), the DMNB cage undergoes an intramolecular rearrangement, leading to the cleavage of the bond and the release of the active substrate.[2] This process also generates a nitroso-benzaldehyde byproduct.[3] The precise and rapid nature of this "uncaging" process allows for the controlled delivery of the substrate in both space and time.
Caption: Workflow of DMNB-caged compound photoactivation.
The central challenge for the researcher is to then ask: "How much substrate did I actually release?" The answer to this question is critical for understanding dose-response relationships, determining quantum yields, and ensuring the reproducibility of experiments. This guide will compare three workhorse analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Fluorescence Spectroscopy, and Mass Spectrometry (MS).
Comparative Analysis of Quantitative Methods
The choice of analytical method is a critical decision that will be dictated by the nature of the substrate, the required sensitivity, the available instrumentation, and the complexity of the sample matrix. Each technique offers a unique set of advantages and disadvantages.
| Feature | High-Performance Liquid Chromatography (HPLC) | Fluorescence Spectroscopy | Mass Spectrometry (MS) |
| Principle | Separation based on polarity, followed by detection (UV-Vis, FLD). | Measurement of light emission from fluorescent molecules. | Separation based on mass-to-charge ratio. |
| Sensitivity | Moderate to high (ng to µg range).[4] | Very high (pg to ng range).[5] | Extremely high (fg to pg range).[4] |
| Selectivity | Good (based on retention time and spectral properties). | Variable (potential for interference from fluorescent byproducts).[3] | Excellent (based on mass-to-charge ratio and fragmentation patterns).[4] |
| Substrate Compatibility | Broad, requires a chromophore for UV-Vis detection.[6][7] | Limited to fluorescent substrates or those that can be derivatized.[5] | Universal, applicable to a wide range of molecules. |
| Cost | Moderate. | Low to moderate. | High. |
| Ease of Use | Moderate, requires expertise in method development. | Relatively simple for direct measurements. | Complex, requires specialized expertise. |
| Interference Potential | Co-elution of photolysis byproducts can be a concern.[3] | Fluorescent byproducts of the DMNB cage can interfere.[3] | Matrix effects can suppress or enhance signal.[8][9] |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
HPLC is a robust and widely accessible technique for quantifying the release of substrates from DMNB-caged compounds.[10] It excels in separating the released substrate from the remaining caged compound and its photolysis byproducts, allowing for direct quantification.
Causality Behind Experimental Choices in HPLC
The choice of detector is paramount in HPLC analysis. A UV-Vis detector is commonly used, as many bioactive molecules possess a chromophore that absorbs light in the UV-visible range.[11][12] For substrates lacking a strong chromophore, derivatization with a UV-active tag can be employed. A photodiode array (PDA) detector is particularly advantageous as it provides spectral information, aiding in peak identification and purity assessment.[8] A fluorescence detector (FLD) can be used if the substrate is fluorescent, offering higher sensitivity and selectivity compared to UV-Vis detection.[4]
The selection of the stationary and mobile phases is critical for achieving good separation. A reverse-phase C18 column is a common starting point for many small molecule separations. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve baseline separation of the caged compound, the released substrate, and any significant byproducts.
Self-Validating HPLC Protocol
A self-validating HPLC protocol incorporates internal standards and calibration curves to ensure accuracy and precision.
Caption: Experimental workflow for HPLC-based quantification.
Step-by-Step HPLC Methodology:
-
Preparation of Standards: Prepare a stock solution of the pure substrate and the DMNB-caged compound in a suitable solvent (e.g., acetonitrile or DMSO). From these stocks, prepare a series of calibration standards of the substrate at known concentrations.
-
Internal Standard: Select an internal standard – a compound that is chemically similar to the analyte but has a different retention time. Add a fixed concentration of the internal standard to all samples and calibration standards.
-
Photolysis: Prepare a solution of the DMNB-caged compound in the desired reaction buffer. Irradiate the solution with a UV light source (e.g., a 365 nm LED) for a defined period. To ensure uniform irradiation, use a well-stirred cuvette or a thin-film setup.
-
Sample Preparation: Immediately after photolysis, quench the reaction if necessary (e.g., by adding a radical scavenger if unwanted side reactions are a concern). Add the internal standard to the photolyzed sample.
-
HPLC Analysis: Inject the prepared sample and calibration standards onto the HPLC system.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is commonly used. The gradient should be optimized to separate the caged compound, released substrate, and byproducts.
-
Flow Rate: Typically 1 mL/min.
-
Detection: Set the UV-Vis detector to the wavelength of maximum absorbance of the substrate.[11] If using a PDA detector, acquire spectra across a relevant range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the substrate and the internal standard in both the samples and the calibration standards.
-
Construct a calibration curve by plotting the ratio of the substrate peak area to the internal standard peak area against the known concentrations of the substrate standards.
-
Determine the concentration of the released substrate in the photolyzed sample by interpolating its peak area ratio on the calibration curve.
-
Fluorescence Spectroscopy: High Sensitivity for Fluorescent Substrates
Fluorescence spectroscopy is an exceptionally sensitive technique for quantifying the release of substrates that are intrinsically fluorescent or can be chemically modified to become fluorescent.[5]
Causality Behind Experimental Choices in Fluorescence Spectroscopy
The primary consideration for this method is the spectral properties of the substrate and the DMNB cage's photolysis byproducts. A critical challenge is the potential for the nitroso-benzaldehyde byproduct to be fluorescent, which can interfere with the measurement of the released substrate.[3] Therefore, it is essential to characterize the fluorescence spectrum of the photolyzed cage in the absence of the substrate to assess potential background interference.
For non-fluorescent substrates, an indirect fluorescence assay can be devised. This might involve a fluorescent sensor that specifically binds to the released substrate, leading to a change in its fluorescence properties.[13][14][15][16]
Self-Validating Fluorescence Spectroscopy Protocol
A self-validating protocol involves careful background subtraction and the use of a standard curve to relate fluorescence intensity to concentration.
Step-by-Step Fluorescence Spectroscopy Methodology:
-
Instrument Setup: Use a spectrofluorometer with a temperature-controlled cuvette holder.
-
Determine Excitation and Emission Wavelengths: Measure the excitation and emission spectra of the pure substrate to identify the wavelengths of maximum excitation and emission.
-
Prepare a Standard Curve: Prepare a series of dilutions of the pure substrate in the same buffer that will be used for the photolysis experiment. Measure the fluorescence intensity of each standard at the optimal excitation and emission wavelengths. Plot the fluorescence intensity versus the substrate concentration to generate a standard curve.
-
Blank Measurement: Measure the fluorescence of the buffer alone to determine the background signal.
-
Photolysis Byproduct Spectrum: Prepare a solution of a similar DMNB-caged compound that does not release a fluorescent substrate (or the DMNB cage itself if available) and photolyze it under the same conditions as the experimental sample. Measure the fluorescence spectrum to assess any background fluorescence from the byproducts.
-
Photolysis and Measurement: Place a solution of the DMNB-caged compound in a quartz cuvette in the spectrofluorometer. Record the baseline fluorescence. Irradiate the sample in situ using a UV light source directed at the cuvette. Monitor the increase in fluorescence intensity over time at the predetermined emission wavelength.
-
Quantification: After photolysis is complete, subtract the background fluorescence (from the buffer and photolysis byproducts) from the final fluorescence intensity of the sample. Use the standard curve to determine the concentration of the released substrate.
Mass Spectrometry: Unrivaled Selectivity and Sensitivity
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the highest sensitivity and selectivity for the quantification of released substrates.[4] It is the method of choice when dealing with complex biological matrices or when very low concentrations of the substrate need to be detected.
Causality Behind Experimental Choices in Mass Spectrometry
The key to a successful LC-MS experiment is the optimization of the ionization source and the selection of appropriate mass transitions for quantification. Electrospray ionization (ESI) is a soft ionization technique well-suited for many biologically relevant molecules. For quantitative analysis, tandem mass spectrometry (MS/MS) is typically employed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.[17][18][19][20][21] In SRM/MRM, a specific precursor ion (the protonated or deprotonated molecule of interest) is selected in the first mass analyzer, fragmented in a collision cell, and a specific fragment ion is monitored in the second mass analyzer. This highly specific detection method minimizes interference from other components in the sample.[17][18][20]
Self-Validating LC-MS/MS Protocol
The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS analysis, as it corrects for variations in sample preparation, chromatography, and ionization efficiency.
Caption: Workflow for quantitative analysis using LC-MS/MS with SRM.
Step-by-Step LC-MS/MS Methodology:
-
Preparation of Standards and Internal Standard: Prepare calibration standards of the pure substrate. The internal standard should be a stable isotope-labeled version of the substrate (e.g., containing 13C or 15N). Add a fixed concentration of the internal standard to all samples and calibration standards.
-
Optimization of MS Parameters: Infuse a solution of the pure substrate and the internal standard directly into the mass spectrometer to determine the optimal precursor and product ions for SRM analysis.
-
Photolysis: Perform the photolysis of the DMNB-caged compound as described in the HPLC protocol.
-
Sample Preparation: After photolysis, add the stable isotope-labeled internal standard.
-
LC-MS/MS Analysis:
-
LC System: Use an LC system with a C18 column, similar to the HPLC setup. The mobile phase will also be similar, but LC-MS grade solvents and additives (e.g., formic acid) are required.
-
MS System: Operate the tandem mass spectrometer in positive or negative ESI mode, depending on the analyte. Set up the SRM transitions for both the substrate and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the selected transitions of the substrate and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for all samples and standards.
-
Construct a calibration curve by plotting this ratio against the known concentrations of the substrate standards.
-
Determine the concentration of the released substrate in the photolyzed sample from the calibration curve.
-
Mitigating Interferences and Artifacts
A crucial aspect of quantitative analysis is the awareness and mitigation of potential interferences.
-
DMNB Byproduct Interference: The photolysis of the DMNB cage generates a nitroso-benzaldehyde byproduct.[3] In HPLC, this byproduct may co-elute with the substrate, requiring careful optimization of the chromatographic method. In fluorescence spectroscopy, this byproduct can be fluorescent, necessitating a thorough characterization of its spectral properties and appropriate background subtraction.[3] Mass spectrometry is less susceptible to this interference due to its high selectivity.
-
Compound Interference in Fluorescence Assays: When working with complex mixtures or compound libraries, some compounds may be intrinsically fluorescent or act as quenchers, leading to false positives or negatives in fluorescence-based assays.[1][22][23][24] It is advisable to pre-screen compounds for auto-fluorescence at the excitation and emission wavelengths used in the assay.
-
Matrix Effects in Mass Spectrometry: In complex biological samples, other molecules can co-elute with the analyte and affect its ionization efficiency, leading to signal suppression or enhancement.[8][9] The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.
Conclusion
The quantitative analysis of substrate release from DMNB-caged compounds is a cornerstone of photopharmacology and chemical biology research. The choice between HPLC, fluorescence spectroscopy, and mass spectrometry should be a deliberate one, guided by the specific requirements of the experiment. HPLC provides a robust and accessible platform for a wide range of substrates. Fluorescence spectroscopy offers exceptional sensitivity for fluorescent molecules, while mass spectrometry stands as the ultimate tool for high-selectivity and high-sensitivity analysis, especially in complex environments. By understanding the principles behind each technique, implementing self-validating protocols, and being mindful of potential interferences, researchers can confidently and accurately quantify the outcomes of their light-activated experiments, paving the way for new discoveries in the intricate world of cellular signaling and drug action.
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A Researcher's Guide to Photolabile Caging Technologies: Benchmarking DMNB Against Modern Alternatives
In the dynamic fields of neuroscience, cell biology, and drug development, the ability to precisely control biological processes with light has become an indispensable tool. "Caged" compounds, biologically active molecules rendered inert by a photolabile protecting group (PPG), are at the heart of this revolution. Upon illumination, the "cage" is removed, releasing the active molecule with high spatiotemporal resolution. For decades, 4,5-dimethoxy-2-nitrobenzyl (DMNB) has been a workhorse caging group. However, the relentless pursuit of enhanced performance has led to the development of a new generation of caging technologies with superior photophysical properties.
This guide provides a critical comparison of DMNB against these newer alternatives, offering researchers, scientists, and drug development professionals the insights needed to select the optimal caging strategy for their experimental needs. We will delve into the key photophysical parameters that dictate the performance of a caged compound and provide a standardized protocol for their measurement, ensuring a robust and reproducible evaluation.
The Old Guard: Understanding the Photophysical Profile of DMNB
The DMNB caging group, a derivative of the classic o-nitrobenzyl cage, has been widely used due to its synthetic accessibility and broad applicability to a variety of functional groups.[1][2] Its uncaging mechanism, initiated by UV light absorption, involves an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate that subsequently rearranges to release the caged molecule and a 2-nitrosobenzaldehyde byproduct.[3]
While foundational, DMNB possesses certain limitations that have driven the innovation of new caging technologies. Its one-photon uncaging quantum yield is often modest, and its two-photon action cross-section can be insufficient for demanding applications requiring deep tissue penetration and low photodamage.[4][5] Furthermore, the nitroso byproduct can be reactive and potentially toxic to biological systems.[6]
The New Wave: A Brighter Future for Photorelease
Recent advancements in chromophore design have yielded a diverse array of new caging groups with significantly improved photophysical properties. These modern alternatives offer advantages such as red-shifted absorption maxima, higher quantum yields, and larger two-photon cross-sections.[7][8]
Here, we spotlight some of the most promising next-generation caging technologies:
-
Coumarin-Based Cages: These cages, such as those derived from 7-(diethylamino)coumarin (DEAC), exhibit red-shifted absorption spectra and often possess higher molar extinction coefficients and quantum yields compared to DMNB.[9][10] Their photophysical properties can be finely tuned through synthetic modifications, making them a versatile platform for various applications.[11]
-
Ruthenium-Bipyridine (RuBi) Cages: This class of metal-based cages offers unique advantages, including excitation with visible light and high quantum efficiencies.[12][13] RuBi-caged compounds, like RuBi-Glutamate, can be used at lower concentrations, minimizing potential off-target effects such as the blockade of GABAergic transmission sometimes observed with other caged glutamates.[14]
-
Nitrodibenzofuran (NDBF) Cages: The NDBF chromophore represents a significant leap forward in uncaging efficiency.[4] NDBF-caged compounds boast exceptionally high extinction coefficients and quantum yields, resulting in a much greater overall photolysis efficiency compared to traditional nitrobenzyl cages.[4] This allows for the use of lower light doses, reducing phototoxicity.
Head-to-Head Comparison: DMNB vs. The Newcomers
To facilitate a direct comparison, the following table summarizes the key photophysical properties of DMNB alongside representative examples of newer caging technologies. It is important to note that these values can be influenced by the specific molecule being caged and the solvent conditions.
| Caging Group | Typical λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | One-Photon Quantum Yield (Φu) | Two-Photon Action Cross-Section (δu) (GM) | Key Advantages | Key Disadvantages |
| DMNB | ~355[5] | ~4,500[4] | 0.01 - 0.1[15][16] | ~0.02 - 0.1[17] | Well-established, synthetically accessible | Lower quantum yield, UV excitation, potentially toxic byproduct[6] |
| Coumarin (DEACM-type) | ~400-450[7] | >30,000[10] | 0.02 - 0.2[10] | ~0.1 - 1.0[18][19] | Red-shifted absorption, high ε, tunable properties[9] | Can have complex photoproducts |
| RuBi | ~450 (visible)[12] | ~10,000[13] | ~0.1 - 0.3[20] | ~0.2 - 0.5[12] | Visible light excitation, high Φu, low off-target effects[14] | Synthesis can be more complex |
| NDBF | ~350[4] | ~18,400[4] | ~0.7[4] | ~0.6[4][21] | Extremely high uncaging efficiency, reduced phototoxicity[4] | UV excitation |
| DMA-NDBF | Red-shifted vs NDBF | Higher than NDBF | High | Higher than NDBF | Red-shifted two-photon excitation, orthogonal uncaging possible[22][23] | Newer technology, less commercial availability |
GM = Goeppert-Mayer unit (10⁻⁵⁰ cm⁴s photon⁻¹)
Visualizing the Uncaging Process
To better understand the fundamental differences in their activation, the following diagrams illustrate the uncaging mechanisms of DMNB and a coumarin-based caging group.
Caption: Uncaging mechanism of a DMNB-caged compound.
Caption: Uncaging mechanism of a coumarin-caged compound.
Experimental Protocol: Measuring the Two-Photon Uncaging Cross-Section
The two-photon uncaging action cross-section (δu) is a critical parameter for evaluating the efficiency of a caged compound in two-photon microscopy applications. It is the product of the two-photon absorption cross-section (δa) and the uncaging quantum yield (Φu).[17] Here, we provide a standardized protocol for its determination using a reference compound with a known δu.
Principle:
The rate of product formation upon two-photon excitation is proportional to the square of the incident laser intensity and the two-photon uncaging cross-section of the caged compound. By comparing the rate of photolysis of an unknown compound to that of a reference standard under identical illumination conditions, the δu of the unknown can be determined.
Materials:
-
Test caged compound
-
Reference caged compound with known δu (e.g., MNI-glutamate or a well-characterized coumarin cage)[18]
-
Appropriate solvent (e.g., phosphate-buffered saline, pH 7.4)
-
Two-photon scanning microscope with a tunable femtosecond-pulsed laser (e.g., Ti:Sapphire)
-
High-sensitivity detector (e.g., photomultiplier tube)
-
Microcuvette or imaging chamber
-
Analytical method to quantify the photoreleased product (e.g., fluorescence spectroscopy if the product is fluorescent, or HPLC)
Experimental Workflow Diagram:
Caption: Workflow for measuring two-photon uncaging cross-section.
Step-by-Step Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the test and reference caged compounds in a suitable solvent.
-
Dilute the stock solutions to a working concentration (typically in the micromolar to low millimolar range) in the desired experimental buffer. The optical density at the excitation wavelength should be low to avoid inner filter effects.
-
-
Two-Photon Photolysis:
-
Place a known volume of the test compound solution into the microcuvette or imaging chamber.
-
Focus the laser beam at the center of the sample volume.
-
Illuminate the sample with the two-photon laser at a specific wavelength for a defined period. It is crucial to keep the laser power and illumination time constant for both the test and reference compounds.
-
Repeat the illumination for several time points to generate a time course of photolysis.
-
Repeat steps 2.1-2.4 for the reference compound under identical experimental conditions (laser power, wavelength, illumination time, sample volume, and geometry).
-
-
Quantification of Photoproduct:
-
After each illumination period, quantify the amount of the photoreleased product.
-
If the product is fluorescent, measure the fluorescence intensity at its emission maximum.
-
If the product is not fluorescent, use an appropriate analytical technique such as HPLC to determine its concentration.
-
-
Data Analysis and Calculation:
-
Plot the amount of photoproduct generated as a function of illumination time for both the test and reference compounds.
-
Determine the initial rate of product formation (Np) from the slope of these plots.
-
Calculate the two-photon uncaging cross-section of the test compound (δu_test) using the following equation[18]:
δu_test = δu_ref * (Np_test / Np_ref) * (C_ref / C_test)
where:
-
δu_ref is the known two-photon uncaging cross-section of the reference compound.
-
Np_test and Np_ref are the rates of product formation for the test and reference compounds, respectively.
-
C_test and C_ref are the initial concentrations of the test and reference compounds.
-
-
Conclusion: Choosing the Right Tool for the Job
The era of relying solely on DMNB for photolabile caging is drawing to a close. While it remains a viable option for certain applications, the superior photophysical properties of newer caging technologies, such as coumarin, RuBi, and NDBF derivatives, offer researchers unprecedented control over biological systems. The choice of a caging group should be a deliberate one, guided by the specific requirements of the experiment, including the desired excitation wavelength, the required uncaging efficiency, and the tolerance of the biological system to potential phototoxicity and byproducts. By understanding the principles outlined in this guide and employing rigorous benchmarking protocols, researchers can confidently select and validate the optimal caging technology to unlock new discoveries.
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C. Li, J. M. K. D. de Ruiter, and W. Szymanski, "Recent Advances in Protein Caging Tools for Protein Photoactivation," International Journal of Molecular Sciences, vol. 23, no. 8, p. 4192, 2022. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid
As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure you can utilize our products safely and effectively throughout their entire lifecycle, including their disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid (CAS No. 73357-18-3). Adherence to these procedures is fundamental to maintaining a safe laboratory environment, ensuring regulatory compliance, and protecting our ecosystem. This document is designed for professionals in research, development, and quality control who handle this and similar chemical compounds.
Part 1: Core Principles of Chemical Waste Management
The disposal of any chemical reagent is not merely a procedural task but a final, critical step in the experimental process. The guiding principle, mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is "cradle-to-grave" responsibility.[1][2] This means that the generator of the waste—your institution—is responsible for its safe management from creation to final disposal.
For a compound like this compound, this responsibility necessitates a thorough understanding of its intrinsic hazards to inform every handling and disposal decision.
Hazard Profile and Risk Assessment
This compound is classified as a hazardous chemical.[3] Its hazard profile is derived from its chemical structure: a substituted phenylacetic acid containing both a carboxylic acid group and a nitroaromatic group.
-
Irritant Properties : It is known to cause skin irritation (Category 2) and serious eye irritation (Category 2).[3]
-
Respiratory Toxicity : As a dust or aerosol, it may cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[3]
-
Hazards of Analogs : Structurally related compounds, such as other nitrophenylacetic acids, share these irritant classifications and are noted for producing hazardous combustion byproducts, including nitrogen oxides (NOx).[4][5]
-
Reactivity : As a carboxylic acid, it will react exothermically with bases. The nitro group imparts oxidative properties, and it should be segregated from strong reducing agents or combustible materials.
Key Safety & Disposal Data Summary
The following table consolidates the essential data required for making informed disposal decisions.
| Property | Data | Source |
| CAS Number | 73357-18-3 | [3] |
| GHS Hazard Classifications | Skin Irritation (Cat. 2), Eye Irritation (Cat. 2), STOT SE (Cat. 3, Respiratory) | [3] |
| Primary Disposal Route | Collection by a licensed hazardous waste disposal service. | [3][6] |
| Prohibited Disposal Routes | Drain/Sewer System, Regular Trash. | [1][7] |
| Required Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, laboratory coat. | [3] |
| Incompatible Waste Streams | Strong Bases, Strong Oxidizing Agents, Strong Reducing Agents. | [4] |
| Likely EPA Waste Code | D002 (Corrosivity, if in a solution with pH ≤ 2 or ≥ 12.5), or state-specific codes for irritants. While not a "listed" waste, it must be managed as hazardous due to its characteristics. | [8] |
Part 2: Procedural Guide to Disposal
The following protocols provide a self-validating system for the safe segregation, containment, and disposal of waste containing this compound.
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify and segregate the waste. All waste chemicals, including this compound, should be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) department.[9]
-
Solid Waste : This includes expired or unused pure compounds, residues on weigh boats or paper, and contaminated personal protective equipment (PPE) such as gloves.
-
Liquid Waste : This includes solutions containing the compound dissolved in a solvent.
-
Segregation Causality : Never mix incompatible waste streams.[10] For this compound, segregation is key:
-
Do not mix with bases : To prevent a potentially violent acid-base neutralization reaction.
-
Do not mix with strong oxidizers : The nitroaromatic structure has oxidative potential.
-
Segregate halogenated and non-halogenated solvents : This is a standard laboratory practice to facilitate more cost-effective and environmentally sound disposal by the waste management facility.
-
Step 2: Containerization and Labeling
Proper containment is a primary control measure to prevent spills and exposure.
-
Select a Compatible Container : Use a robust, leak-proof container with a secure, screw-top cap. The container material must be compatible with the waste contents (e.g., a high-density polyethylene (HDPE) container for organic solids or solutions).[6]
-
Affix a Hazardous Waste Label : As soon as the first drop of waste is added, the container must be labeled.[9] Your institution's EHS office will provide official "HAZARDOUS WASTE" labels.[7]
-
Complete the Label Information : Fill out the label completely and legibly, including:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "this compound" and any other constituents (e.g., solvents) with their approximate percentages.
-
The date accumulation started.
-
The specific hazards (e.g., "Irritant," "Acidic").
-
Step 3: Accumulation and Storage
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11]
-
Keep Containers Closed : Hazardous waste containers must remain tightly sealed at all times, except when actively adding waste.[6][10] This prevents the release of vapors and reduces the risk of spills.
-
Use Secondary Containment : All liquid hazardous waste containers must be stored in a secondary containment bin or tray that can hold the entire volume of the largest container.[10] This prevents a spill from spreading if the primary container fails.
-
Store in a Designated SAA : The SAA should be clearly marked, located away from drains, and in a well-ventilated area, such as within a chemical fume hood.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for disposing of this chemical.
Caption: Decision workflow for proper chemical waste management.
Part 3: Spill Management and Decontamination
Accidents can happen, and a prepared response is essential.
Small Spill Cleanup
For minor spills that you are trained and equipped to handle:
-
Alert Personnel : Immediately notify others in the area.
-
Don PPE : Wear, at a minimum, a lab coat, safety goggles, and double nitrile gloves.
-
Contain the Spill : Use a spill kit with an absorbent material suitable for acids and organic compounds. Do not use combustible materials like paper towels on a neat pile of the solid.
-
Collect Residue : Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[3]
-
Decontaminate Area : Wipe the spill area with a suitable solvent (e.g., water, if appropriate), and dispose of the cleaning materials as hazardous waste.[9]
"Empty" Container Decontamination
An "empty" container that held this compound is not truly empty and must be decontaminated before disposal as regular trash.
-
Triple Rinse : Rinse the container three times with a suitable solvent (e.g., water or ethanol).[10]
-
Collect Rinsate : Each rinse must be collected and disposed of as liquid hazardous waste.[10]
-
Deface Label : After triple-rinsing, obliterate or remove the original chemical label.[9] The container can now be disposed of in the regular laboratory glass or plastic recycling stream.
Logical Flow for Contaminated Items
This diagram helps determine the correct disposal path for items that have come into contact with the chemical.
Caption: Decision tree for handling contaminated lab materials.
Part 4: Final Disposal and Regulatory Compliance
When your hazardous waste container is full, contact your institution's EHS department to arrange for a pickup.[7] They are the trained professionals who will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration, which safely destroys the compound, converting it into less harmful substances like carbon dioxide, water, and nitrogen gas.[12]
By following this comprehensive guide, you are not only complying with federal and local regulations but are also upholding your professional responsibility to ensure a safe and sustainable research environment.
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A Senior Application Scientist's Guide to Handling 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid: A Framework for Proactive Safety
As researchers dedicated to advancing scientific frontiers, our work with novel chemical entities demands a parallel commitment to rigorous safety protocols. This guide provides an in-depth operational plan for the safe handling of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid (CAS 73357-18-3), moving beyond a simple checklist to instill a foundational culture of safety and procedural excellence. The principles detailed herein are designed to be intuitive, self-validating, and grounded in established chemical safety standards.
Chemical Hazard Profile: Understanding the Adversary
Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is paramount. Based on available Safety Data Sheet (SDS) information, this compound is classified with the following hazards:
-
Skin Irritation (Category 2, H315): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2, H319): Causes serious, potentially damaging, eye irritation.[1][2][3]
-
Respiratory Irritation (Category 3, H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3][4]
While comprehensive toxicological data for this specific molecule is not fully available, its structure as an aromatic nitro compound warrants a cautious approach. Aromatic nitro compounds as a class can have other potential hazards, and it is prudent to handle this chemical with the assumption of greater risk until more data is known. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.
The Core PPE Ensemble: A Non-Negotiable Baseline
For any procedure involving this compound, a baseline level of personal protective equipment is mandatory. This core ensemble is designed to mitigate the primary hazards identified above.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1][4] | Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation. The side-shields provide crucial lateral protection. |
| Hand Protection | Nitrile or Butyl rubber gloves.[5] | Provides a robust chemical barrier against skin contact. Nitrile and Butyl rubber offer good resistance to aromatic nitro compounds.[5] Latex gloves are not recommended due to potential degradation. Gloves must be inspected before use and removed properly to avoid skin contamination.[1] |
| Body Protection | Fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination with the chemical powder or solutions. |
| Footwear | Closed-toe, closed-heel shoes.[6] | Prevents exposure from spills and dropped equipment. |
This baseline protection should be considered the minimum requirement for entering any laboratory space where this compound is actively being used.
Risk Assessment & Task-Specific PPE Escalation
Scientific work is dynamic. The level of risk is not static and depends directly on the procedure being performed. Therefore, a task-based risk assessment is essential to determine when to escalate PPE beyond the core ensemble.
The following diagram outlines a logical workflow for determining the appropriate level of PPE based on the experimental context.
A decision workflow for selecting appropriate PPE based on the specific laboratory task.
Scenario-Based PPE Escalation:
-
Task: Weighing Solid Compound:
-
Risk: High potential for generating airborne dust particles, leading to respiratory irritation.[1][7]
-
Required PPE: Core Ensemble + Respiratory Protection . This task should be performed within a chemical fume hood or a ventilated balance enclosure.[8] If this is not feasible, a NIOSH-approved N95 (or equivalent FFP2) dust mask is mandatory to prevent inhalation.[4][7]
-
-
Task: Dissolving the Compound/Performing Reactions:
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use.
Step-by-Step PPE Protocol:
-
Inspection: Before starting any work, visually inspect all PPE for defects such as cracks, holes, or degradation. Discard and replace any compromised items.
-
Donning Sequence:
-
Put on the laboratory coat and fasten all buttons.
-
Put on safety glasses.
-
If required, put on your respirator. Ensure a proper seal.
-
Wash and dry hands thoroughly.
-
Put on gloves, ensuring they overlap the cuffs of the lab coat.[1]
-
-
During Use: Be mindful of contamination. If a glove surface is contaminated, do not touch personal items like phones, pens, or notebooks. If a glove is breached, move away from the work area, remove the gloves immediately using the proper technique, wash hands, and don a new pair.
-
Doffing Sequence (to prevent cross-contamination):
-
Remove gloves using a "glove-in-glove" technique. Peel the first glove off by pinching the cuff and turning it inside out. Ball it up in your gloved hand. Slide a clean finger under the cuff of the remaining glove and peel it off, enclosing the first glove.
-
Remove the laboratory coat, folding it so the contaminated exterior is folded inward.
-
Remove face shield/respirator if used.
-
Remove safety glasses.
-
-
Disposal:
Emergency Response: Plan for the Unplanned
In the event of an exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention and show the attending physician the Safety Data Sheet.[1]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs or persists, seek medical advice.[3]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][3][4] If they feel unwell or breathing is difficult, seek immediate medical attention.[3][8]
-
Spills: For minor spills, wear your full task-appropriate PPE (including respiratory protection). Use dry cleanup procedures to avoid generating dust.[7] Sweep or vacuum up the material and place it in a sealed, labeled container for hazardous waste disposal.[7][11] Prevent the material from entering drains.[1]
By integrating this comprehensive safety framework into your daily laboratory operations, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your research. Safety is not a barrier to discovery; it is the foundation upon which successful science is built.
References
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OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. Available at: [Link]
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NIOSH Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention (CDC). Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
